molecular formula C9H7NO2 B1311854 6-hydroxyisoquinolin-1(2H)-one CAS No. 252061-78-2

6-hydroxyisoquinolin-1(2H)-one

Cat. No.: B1311854
CAS No.: 252061-78-2
M. Wt: 161.16 g/mol
InChI Key: GCJZYOIXXVVQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxyisoquinolin-1(2H)-one (CAS 252061-78-2) is a versatile isoquinolinone derivative of significant interest in medicinal and synthetic chemistry. The compound serves as a key synthetic intermediate and molecular scaffold. Isoquinolinone structures are frequently investigated in drug discovery, notably as core structures in the development of inhibitors for protein-protein interactions, such as the p53-MDM2 pathway, which is a promising target for cancer therapy . The reactive hydroxy group on the isoquinolinone ring system allows for further functionalization, making it a valuable building block for generating diverse compound libraries for biological screening . This compound is supplied for research purposes. Researchers should handle it with appropriate safety precautions. It is recommended to store the material in a sealed container under an inert atmosphere at 2-8°C to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJZYOIXXVVQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440979
Record name 6-hydroxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252061-78-2
Record name 6-hydroxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Hydroxyisoquinolin-1(2H)-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Isoquinolinone Core

The isoquinolin-1(2H)-one scaffold is a cornerstone in the architecture of numerous bioactive molecules, from natural alkaloids to synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, making it an ideal framework for designing molecules that can interact with high specificity and affinity to biological targets. Among its many derivatives, 6-hydroxyisoquinolin-1(2H)-one has emerged as a particularly interesting entity. The presence of a phenolic hydroxyl group and a lactam moiety within the same molecule imparts a rich chemical reactivity and the potential for diverse biological activities, most notably in the realm of oncology and neuroprotection. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its potential as a modulator of the DNA repair enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery and development. These properties influence its solubility, membrane permeability, and metabolic stability, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [3]
CAS Number 252061-78-2[2]
Appearance Solid[3]
Boiling Point 506.1°C at 760 mmHg[3]
Storage Temperature 4°C[3]
IUPAC Name 6-hydroxy-2H-isoquinolin-1-one[2]

Synthesis of this compound: A Plausible Synthetic Route

G cluster_0 Step 1: Pomeranz-Fritsch Reaction cluster_1 Step 2: Oxidation A 4-Hydroxybenzaldehyde C 6-Hydroxyisoquinoline A->C H₂SO₄, Heat B 2,2-Diethoxyethylamine B->C C_2 6-Hydroxyisoquinoline D This compound C_2->D Oxidizing Agent (e.g., KMnO₄ or K₂Cr₂O₇)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

The following protocol is a conceptualized procedure based on analogous reactions and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 6-Hydroxyisoquinoline via Pomeranz-Fritsch Reaction

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-hydroxybenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected.

  • Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude Schiff base intermediate.

  • Cyclization: Add the crude Schiff base to concentrated sulfuric acid at 0°C with stirring.

  • Slowly warm the mixture to room temperature and then heat to 100°C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated base (e.g., NaOH) to pH 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-hydroxyisoquinoline.

Step 2: Oxidation to this compound

  • Dissolve 6-hydroxyisoquinoline (1.0 eq) in a suitable solvent such as acetone or a mixture of acetic acid and water.

  • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), in portions while maintaining the temperature at 0-10°C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the color of the oxidizing agent disappears.

  • Filter the mixture to remove any inorganic precipitates.

  • Extract the filtrate with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectral Data: The Fingerprint of a Molecule

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the vinyl protons of the pyridinone ring, the phenolic hydroxyl proton, and the N-H proton of the lactam.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.5d~7.0
H-4~7.2d~7.0
H-5~7.0d~2.5
H-7~6.8dd~8.5, 2.5
H-8~7.9d~8.5
6-OH~9.5s (broad)-
2-NH~11.0s (broad)-
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~162
C-3~105
C-4~138
C-4a~125
C-5~115
C-6~158
C-7~118
C-8~128
C-8a~135
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
O-H (phenol)3200-3600 (broad)
N-H (lactam)3100-3300 (broad)
C=O (lactam)1650-1680
C=C (aromatic)1450-1600
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Ionm/z
[M+H]⁺162.05
[M-H]⁻160.04

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of this compound is governed by the interplay of its phenolic hydroxyl group and the cyclic amide (lactam) functionality.

G A This compound B O-Alkylation/Acylation A->B at 6-OH C Electrophilic Aromatic Substitution A->C at C5 and C7 D N-Alkylation/Acylation A->D at N2 E Ring Opening A->E of Lactam

Caption: Key reaction sites of this compound.

  • Reactions at the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions to introduce a variety of substituents.

  • Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Thus, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur at the C5 and C7 positions.

  • Reactions at the Lactam: The N-H of the lactam is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. The lactam carbonyl is susceptible to nucleophilic attack, which can lead to ring-opening reactions under harsh conditions (e.g., strong acid or base hydrolysis).

Biological Activity and Applications in Drug Discovery

The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.[4] Derivatives of isoquinolin-1(2H)-one have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]

PARP Inhibition: A Key Therapeutic Strategy

A particularly exciting area of research is the development of isoquinolinone derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, especially PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[4] In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand DNA breaks, the inhibition of PARP leads to a synthetic lethality, where the cancer cells are unable to repair their DNA and undergo apoptosis.[6]

Several potent PARP inhibitors feature the isoquinolinone core, and it is highly plausible that this compound could serve as a valuable scaffold or intermediate for the development of novel PARP inhibitors. The hydroxyl group at the 6-position can be a key interaction point with the enzyme's active site or a handle for further chemical modification to optimize potency and selectivity.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

The following is a general protocol for assessing the PARP-1 inhibitory activity of a test compound like this compound. This protocol is based on commercially available PARP assay kits.[7]

G A Prepare Reagents (PARP1 enzyme, activated DNA, biotinylated NAD+, test compound) B Add Reagents to 96-well Plate (Assay buffer, activated DNA, test compound/vehicle, PARP1 enzyme) A->B C Initiate Reaction (Add biotinylated NAD+) B->C D Incubate (Room temperature, 1-2 hours) C->D E Stop Reaction and Detect (Add streptavidin-HRP and colorimetric substrate) D->E F Measure Absorbance (Plate reader at 450 nm) E->F G Calculate % Inhibition and IC₅₀ F->G

Caption: Workflow for a colorimetric PARP-1 inhibition assay.

  • Reagent Preparation:

    • Reconstitute purified human PARP-1 enzyme in assay buffer.

    • Prepare activated DNA from a stock solution.

    • Prepare a solution of biotinylated NAD⁺.

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is below 1%.

  • Reaction Setup (in a 96-well plate):

    • Add assay buffer to all wells.

    • Add activated DNA to all wells.

    • Add the test compound dilutions or vehicle control to the respective wells.

    • Add the PARP-1 enzyme to all wells except the negative control.

  • Reaction Initiation and Incubation:

    • Add biotinylated NAD⁺ to all wells to start the reaction.

    • Incubate the plate at room temperature for 1-2 hours.

  • Detection:

    • Wash the wells with wash buffer.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the wells again.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

    • Add a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of PARP-1 inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its versatile chemical nature, stemming from the presence of both a phenolic hydroxyl group and a lactam, allows for a wide range of synthetic modifications. The isoquinolinone core is a well-established privileged scaffold, and the potential for this compound and its derivatives to act as potent PARP inhibitors warrants further investigation. Future research should focus on developing a robust and scalable synthesis for this compound, followed by a thorough evaluation of its biological activities, not only as a PARP inhibitor but also against other relevant therapeutic targets. The insights gained from such studies will undoubtedly contribute to the development of novel therapeutics for a variety of diseases.

References

  • Malyarchuk, S., et al. (2021). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics, 378(2), 145-156.
  • BenchChem. (2025). Application Notes and Protocols for 6-(Trifluoromethyl)isoquinolin-1(2H)-one in In Vitro Research.
  • Google Patents. (2020). Synthesis method of 6-hydroxy-2 (1H) -quinolinone. CN107602463B.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (2010). NUCLEAR RECEPTOR BINDING AGENTS.
  • Google Patents. (n.d.). Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. WO2010133647A1.
  • Semantic Scholar. (2002).
  • J&K Scientific. (n.d.). This compound | 252061-78-2.
  • ResearchGate. (2025). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.
  • Stack Exchange. (2021).
  • International Journal of Scientific & Technology Research. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound | 252061-78-2.
  • National Center for Biotechnology Information. (2022).
  • MedchemExpress.com. (n.d.). 1(2H)-Isoquinolinone | Biochemical Reagent.
  • National Center for Biotechnology Information. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
  • YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
  • PubMed Central. (n.d.). Molecular response to PARP1 inhibition in ovarian cancer cells as determined by mass spectrometry based proteomics.
  • ResearchGate. (2025). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • National Center for Biotechnology Information. (2024). UBA1 inhibition sensitizes cancer cells to PARP inhibitors.
  • MySkinRecipes. (n.d.). 6-Methylisoquinolin-1(2H)-one.
  • French-Ukrainian Journal of Chemistry. (n.d.). Biological Evaluation of 3-Aminoisoquinolin-1(2H)
  • UCLA – Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy.
  • ResearchGate. (2025).
  • TSI Journals. (n.d.).

Sources

An In-Depth Technical Guide to the Structure Elucidation of 6-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinolinone Scaffold

The isoquinoline alkaloid family represents a vast and structurally diverse class of natural products found extensively in the plant kingdom.[1][2] Within this family, the isoquinolin-1(2H)-one (or isocarbostyril) core is a privileged scaffold in medicinal chemistry.[3] Compounds bearing this heterocyclic system exhibit a wide array of pharmacological activities, including potential as anticancer, antiviral, and enzyme inhibitory agents.[2] The precise substitution pattern on the isoquinolinone ring system is critical to its biological function. Therefore, the unambiguous determination of the structure of novel derivatives, such as 6-hydroxyisoquinolin-1(2H)-one, is a paramount task for researchers in natural product chemistry and drug development.

This guide provides a comprehensive, technically-focused walkthrough of the modern analytical techniques and logical framework required for the complete structure elucidation of this compound. We will move beyond a simple recitation of methods to explain the underlying principles and the synergistic interplay between different spectroscopic techniques.

Part 1: Foundational Analysis - Determining the Molecular Blueprint

The initial step in any structure elucidation is to establish the molecular formula and the degree of unsaturation.[4] This foundational data provides the fundamental constraints within which the structural puzzle must be solved.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically yielding the protonated molecule [M+H]⁺.[5][6]

Experimental Protocol: ESI-qTOF HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (qTOF) mass spectrometer equipped with an ESI source.[6]

  • Analysis Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.[6]

    • Scan Range: m/z 50-1000.

    • Internal Calibration: Use a known reference compound (e.g., purine or HP-0921) for real-time mass correction to ensure high mass accuracy.[6]

  • Data Interpretation: The measured m/z of the [M+H]⁺ ion is used to calculate the molecular formula. For this compound, the expected molecular formula is C₉H₇NO₂.[7] The theoretical monoisotopic mass of the neutral molecule is 161.0477 g/mol . The expected [M+H]⁺ ion would be observed at m/z 162.0550.

Degree of Unsaturation

Once the molecular formula (C₉H₇NO₂) is confirmed, the degree of unsaturation (also known as the double bond equivalent) is calculated. This value indicates the total number of rings and/or multiple bonds in the molecule.

  • Formula: DBE = C - (H/2) + (N/2) + 1

  • Calculation: DBE = 9 - (7/2) + (1/2) + 1 = 9 - 3.5 + 0.5 + 1 = 7

A degree of unsaturation of 7 is consistent with the proposed isoquinolinone structure, which contains a fused bicyclic aromatic system (5 double bonds + 2 rings = 7).

Part 2: Spectroscopic Deep Dive - Assembling the Structural Fragments

With the molecular formula in hand, the next phase involves using a suite of spectroscopic techniques to piece together the connectivity of the atoms.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.[2][8] This technique is invaluable for the initial identification of key chemical moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-500 cm⁻¹.[8]

  • Expected Absorptions for this compound:

    • ~3300-3100 cm⁻¹: Broad peak corresponding to O-H and N-H stretching vibrations.

    • ~1650 cm⁻¹: Strong absorption characteristic of the C=O (amide/lactam) stretch.

    • ~1600-1450 cm⁻¹: Multiple sharp peaks due to C=C stretching in the aromatic rings.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.[8][9] The isoquinolinone core possesses an extended π-system, which is expected to produce characteristic absorption bands.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.[10]

  • Expected Maxima (λmax): The spectrum is expected to show multiple absorption bands characteristic of the benzopyridine chromophore.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule.[2] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[11]

Experimental Protocol: General NMR

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar analyte and exchange with the labile N-H and O-H protons, allowing for their observation.[5]

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.[12]

2.3.1 ¹H NMR Spectroscopy

  • Principle: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).

  • Expected ¹H NMR Data (in DMSO-d₆):

    • Aromatic Region (δ 7.0-8.5 ppm): Signals for the five aromatic protons. The splitting patterns (doublets, triplets) and coupling constants (J-values) will be crucial for determining their relative positions.

    • Labile Protons (δ > 10 ppm): A broad singlet for the N-H proton of the lactam and a singlet for the phenolic O-H proton.

2.3.2 ¹³C NMR Spectroscopy

  • Principle: Identifies all unique carbon atoms in the molecule.

  • Expected ¹³C NMR Data (in DMSO-d₆):

    • Carbonyl Carbon (δ ~160-165 ppm): The characteristic signal for the C1 lactam carbonyl.[13]

    • Aromatic Carbons (δ ~105-150 ppm): Nine distinct signals are expected for the aromatic carbons. The carbon attached to the hydroxyl group (C6) will be shifted downfield due to the oxygen's electron-withdrawing effect.

2.3.3 2D NMR: Connecting the Dots

While 1D NMR provides the pieces, 2D NMR reveals how they are connected.

  • COSY (Correlation Spectroscopy):

    • Principle: Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling).[14]

    • Application: A COSY spectrum will reveal the connectivity between adjacent protons on the aromatic rings, allowing for the assembly of spin systems. For example, a cross-peak between H7 and H8, and another between H4 and H5 would be expected.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Principle: Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[15][16]

    • Application: This experiment is the definitive way to assign the chemical shift of each protonated carbon.[17] Each CH group in the molecule will produce a cross-peak in the HSQC spectrum. Quaternary carbons (like C1, C6, C8a, and C4a) will be absent.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Principle: Shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[16][18] One-bond correlations are typically suppressed.

    • Application: HMBC is the key to assembling the entire carbon skeleton. It connects the fragments identified by COSY and identifies the positions of quaternary carbons. For instance, the N-H proton should show a correlation to the C1 carbonyl carbon and C8a. The H5 proton should show correlations to C4, C6, and C8a, definitively placing the hydroxyl group at the C6 position.

Part 3: Integrated Data Analysis & Structure Confirmation

The final and most critical phase is the synergistic interpretation of all acquired data. No single experiment provides the complete picture; rather, it is the convergence of evidence from all techniques that leads to a trustworthy and validated structure.

The Logic of Elucidation

The process follows a self-validating loop:

  • HRMS provides the molecular formula (C₉H₇NO₂).

  • IR and ¹³C NMR confirm the presence of key functional groups (hydroxyl, lactam carbonyl).

  • ¹H and ¹³C NMR provide the full count of protons and carbons.

  • HSQC links each proton to its directly attached carbon.

  • COSY establishes the proton-proton connectivity within the aromatic rings.

  • HMBC connects these spin systems and places the quaternary carbons and heteroatoms, completing the molecular framework.

The workflow can be visualized as a logical progression from basic properties to detailed connectivity.

Elucidation_Workflow cluster_0 Foundational Analysis cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation HRMS HRMS Formula Molecular Formula (C₉H₇NO₂) HRMS->Formula DBE Degree of Unsaturation (7) Formula->DBE Connectivity HMBC Connectivity Analysis DBE->Connectivity IR IR Spec Func_Groups Functional Groups (-OH, C=O, N-H) IR->Func_Groups NMR 1D & 2D NMR Fragments Spin Systems & Quaternary Carbons NMR->Fragments Func_Groups->Connectivity Fragments->Connectivity Structure Final Structure: This compound Connectivity->Structure

Caption: Key HMBC correlations for this compound.

Conclusion

The structure elucidation of a novel compound like this compound is a systematic process that relies on the logical integration of multiple, complementary analytical techniques. By moving from the fundamental molecular formula provided by HRMS to the detailed atomic connectivity revealed by a suite of 1D and 2D NMR experiments, a scientist can build a robust and verifiable model of the molecular structure. The self-validating nature of this multi-technique approach ensures the high degree of confidence required for publication, patenting, and further investigation in drug development programs.

References

  • ResearchGate. (2015). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. Available at: [Link]

  • MDPI. (2017). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR data for compound 1 in DMSO-d6. Available at: [Link]

  • SciELO. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.. Available at: [Link]

  • PubMed Central. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Available at: [Link]

  • Beilstein Journals. (2018). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Available at: [Link]

  • Scribd. (n.d.). Structural Elucidation of Alkaloids. Available at: [Link]

  • ResearchGate. (2019). Structure of quinoline and isoquinoline alkaloids. Available at: [Link]

  • PubMed Central. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Available at: [Link]

  • SciSpace. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. Available at: [Link]

  • Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Available at: [Link]

  • University of Manitoba. (n.d.). Short-range heteronuclear correlation. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Available at: [Link]

  • PubChemLite. (n.d.). This compound (C9H7NO2). Available at: [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Available at: [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]

  • OUCI. (n.d.). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactiv…. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Available at: [Link]

  • ResearchGate. (n.d.). Key 1 H-1 H COSY and HMBC correlations of 1. Available at: [Link]

  • ResearchGate. (2007). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

  • National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]

  • PubChem. (n.d.). 1(2H)-Isoquinolinone. Available at: [Link]

  • National Institutes of Health. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available at: [Link]

  • National Institutes of Health. (2022). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Methylisoquinolin-1(2H)-one. Available at: [Link]

  • MDPI. (2020). The Role of Visible and Infrared Spectroscopy Combined with Chemometrics to Measure Phenolic Compounds in Grape and Wine Samples. Available at: [Link]

  • PubMed Central. (2015). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2019). 10.3: UV/Vis and IR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.2: UV/Vis and IR Spectroscopy. Available at: [Link]

Sources

A Technical Guide to 6-Hydroxyisoquinolin-1(2H)-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 6-hydroxyisoquinolin-1(2H)-one, a heterocyclic compound that has garnered significant attention as a privileged scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this guide provides an in-depth analysis of its chemical identity, synthesis, biological significance—particularly as a core fragment for Poly(ADP-ribose) polymerase (PARP) inhibitors—and detailed experimental protocols for its evaluation.

Core Chemical Identity

Unambiguous identification is paramount in research and development. This compound is a bicyclic aromatic compound containing a pyridine-1-one ring fused to a benzene ring, with a hydroxyl substituent at the 6-position.

Chemical Abstracts Service (CAS) Number: The definitive CAS number for this compound is 252061-78-2 . This identifier should be used for all database searches and material procurement to ensure chemical fidelity.

PubChem Compound ID: For further detailed chemical properties and cross-references, this compound is registered under PubChem CID 10511170 .

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇NO₂PubChem
Molecular Weight161.16 g/mol PubChem
AppearanceSolid (Typically off-white to tan powder)---
Boiling Point~506 °C at 760 mmHgSigma-Aldrich
XLogP31.2PubChem

The structure possesses both a hydrogen bond donor (phenolic hydroxyl and lactam N-H) and acceptor (carbonyl and hydroxyl oxygens), making it an ideal candidate for forming specific, high-affinity interactions with biological targets.

Synthesis Methodologies: A Practical Approach

While multiple synthetic routes to the isoquinolinone core exist, a common and effective strategy involves the cyclization of a substituted phenylacetic acid derivative. The following represents a generalized, plausible workflow for laboratory-scale synthesis.

Synthetic Workflow Diagram

Caption: Generalized synthetic pathway to this compound.

Causality in Experimental Design:

The choice of a methoxy-substituted starting material is a common protecting group strategy. The methoxy group is relatively stable under the initial cyclization conditions but can be cleaved effectively in a subsequent step to reveal the desired phenolic hydroxyl group. Reagents like polyphosphoric acid (PPA) for cyclization and strong acids like HBr or Lewis acids like BBr₃ for demethylation are standard, field-proven choices for these transformations. The specific conditions (temperature, reaction time) would require optimization based on laboratory-specific results, monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Significance: The PARP Inhibitor Scaffold

The isoquinolin-1(2H)-one core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP inhibitors are a clinically successful class of targeted cancer therapies that exploit the concept of synthetic lethality in tumors with deficient DNA repair mechanisms, such as those harboring BRCA1/2 mutations.

Mechanism of PARP Inhibition

PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. PARP inhibitors act by binding to the catalytic domain of PARP, preventing PAR chain synthesis. This "traps" the PARP enzyme on the DNA, leading to the stalling and collapse of replication forks, which generates more lethal double-strand breaks (DSBs). In healthy cells, these DSBs are repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutated BRCA genes (and thus a deficient HR pathway), these DSBs cannot be repaired, leading to cell death.

Signaling Pathway Diagram

cluster_0 DNA Single-Strand Break (SSB) Occurs cluster_1 PARP-Mediated Repair cluster_2 Effect of PARP Inhibitor cluster_3 Cellular Outcome ssb SSB parp PARP1 Binding ssb->parp par PAR Synthesis parp->par trap PARP Trapping parp->trap recruit Recruitment of Repair Proteins par->recruit repair SSB Repair recruit->repair inhibitor This compound (Derivative) inhibitor->parp Inhibition dsb Replication Fork Collapse (DSB Formation) trap->dsb hr Homologous Recombination Repair dsb->hr Healthy Cell (BRCA Proficient) apoptosis Apoptosis (Synthetic Lethality) dsb->apoptosis Cancer Cell (BRCA Deficient)

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

While this compound itself is a weak inhibitor, its structure serves as a crucial starting point. Structure-activity relationship (SAR) studies have shown that substitutions at the N-2 and C-5 positions can dramatically enhance potency.[1]

Experimental Protocol: In Vitro PARP1 Inhibition Assay

To quantify the inhibitory potential of this compound and its derivatives, a robust and reproducible in vitro assay is essential. The following is a detailed protocol for a colorimetric PARP1 inhibition assay, adapted from commercially available kits and standard literature procedures.[3][4][5][6]

Principle: This ELISA-like assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

Materials:

  • High-binding 96-well microplates (e.g., Nunc Maxisorp)

  • Recombinant Human PARP1 enzyme

  • Histones (H1 or mixed calf thymus)

  • Activated DNA (optional, for maximal enzyme activation)

  • 10X PARP Buffer (e.g., 500 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT)

  • Biotinylated NAD⁺

  • Test Compounds (dissolved in DMSO)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating:

    • Dilute histones to 10 µg/mL in PBS.

    • Add 100 µL of the histone solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer. Tap the plate on absorbent paper to remove excess liquid.

  • Reaction Setup:

    • Prepare a 2X PARP Reaction Mix containing 2X PARP Buffer, activated DNA (if used), and recombinant PARP1 enzyme.

    • Prepare serial dilutions of your test compounds (and a known inhibitor like Olaparib as a positive control) in 1X PARP Buffer. Include a "no inhibitor" (vehicle, e.g., 1% DMSO) control and a "no enzyme" blank.

    • Add 25 µL of the diluted test compounds/controls to the appropriate wells.

    • Add 25 µL of 2X PARP Reaction Mix to all wells except the "no enzyme" blank (add 25 µL of 1X PARP Buffer instead).

  • Enzymatic Reaction:

    • Prepare a 2X Biotinylated NAD⁺ solution in 1X PARP Buffer.

    • Initiate the reaction by adding 50 µL of the 2X Biotinylated NAD⁺ solution to all wells. The final reaction volume is 100 µL.

    • Incubate the plate at room temperature for 1 hour on a plate shaker.

  • Detection:

    • Wash the plate 5 times with 200 µL/well of Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Wash Buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with 200 µL/well of Wash Buffer.

    • Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops in the "no inhibitor" control wells.

    • Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Analysis:

    • Read the absorbance at 450 nm on a microplate reader.

    • Subtract the average absorbance of the "no enzyme" blank from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control: % Inhibition = 100 * (1 - (Abs_compound / Abs_control))

    • Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

This self-validating protocol, with its positive and negative controls, ensures the integrity of the generated data, providing a reliable method to screen and characterize potential PARP inhibitors derived from the this compound scaffold.

References

  • Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(23), 115819. Available at: [Link]

  • Trevigen. (n.d.). HT Universal Colorimetric PARP Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (2016). MethodsX, 3, 405-413. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Mechanism of Action of 6-Hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxyisoquinolin-1(2H)-one is a potent small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes. Its mechanism of action is centered on the competitive inhibition of the PARP catalytic domain, leading to the disruption of critical cellular processes, most notably DNA damage repair. This guide provides an in-depth exploration of the molecular interactions, biochemical effects, and cellular consequences of this compound-mediated PARP inhibition. We will delve into the foundational role of PARP enzymes, the specific inhibitory profile of this compound, and the experimental methodologies used to characterize its activity. The therapeutic implications, particularly the concept of synthetic lethality in oncology, will also be a key focus.

The Critical Role of Poly(ADP-ribose) Polymerases (PARPs) in Cellular Homeostasis

The PARP superfamily of enzymes plays a pivotal role in a multitude of cellular functions, including DNA repair, genomic stability, and programmed cell death. These enzymes catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, forming long, branched polymers of poly(ADP-ribose) (PAR). This process, known as PARylation, acts as a signaling scaffold to recruit other proteins to sites of cellular stress, particularly DNA damage.

Of the 17 known PARP family members, PARP1 and PARP2 are the most abundant and well-characterized. They are activated by DNA single-strand breaks (SSBs) and are essential for the base excision repair (BER) pathway. Upon activation, PARP1 and PARP2 synthesize PAR chains on themselves and other acceptor proteins, recruiting DNA repair factors such as XRCC1, DNA ligase III, and DNA polymerase β to the site of damage.

This compound: A Competitive Inhibitor of PARP

This compound exerts its biological effects through the direct inhibition of PARP enzymes. Its mechanism of action can be understood through its molecular interactions with the enzyme's active site and its subsequent impact on enzymatic activity.

Molecular Mechanism of Inhibition
Enzymatic Inhibition Profile

The potency of this compound as a PARP inhibitor has been quantified in various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Enzyme IC50 (nM) Assay Conditions Reference
PARP1300Recombinant human PARP1, histone-based activity assay
PARP2250Recombinant human PARP2, histone-based activity assay

Table 1: In vitro inhibitory potency of this compound against PARP1 and PARP2.

Cellular Effects of PARP Inhibition

In a cellular context, the inhibition of PARP by this compound leads to a cascade of events, the most significant of which is the potentiation of DNA damage. By preventing the repair of SSBs, the cell is at an increased risk of these lesions being converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.

The Principle of Synthetic Lethality: A Therapeutic Strategy

The most profound therapeutic application of PARP inhibitors like this compound lies in the concept of synthetic lethality. This occurs when the combination of two genetic or molecular alterations leads to cell death, while either alteration alone is viable.

A classic example of synthetic lethality is observed in cancers with mutations in the BRCA1 or BRCA2 genes. These genes are critical for the homologous recombination (HR) pathway, a major mechanism for repairing DSBs. In BRCA-deficient cells, the HR pathway is compromised, and the cells become heavily reliant on other DNA repair mechanisms, including the PARP-mediated BER pathway, to maintain genomic integrity.

When these BRCA-deficient cells are treated with a PARP inhibitor such as this compound, the BER pathway is also inhibited. The accumulation of unrepaired SSBs leads to the formation of DSBs, which cannot be effectively repaired due to the underlying BRCA mutation. This overwhelming level of genomic instability triggers apoptosis and selective cell death in the cancer cells, while normal cells with functional BRCA genes are largely unaffected.

Figure 1: The mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancers.

Experimental Protocols for Characterization

The following protocols provide a framework for the in vitro and cellular characterization of this compound as a PARP inhibitor.

In Vitro PARP1 Inhibition Assay (Colorimetric)

This assay quantifies the PARP1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone proteins (H1 or mixed histones)

  • Biotinylated NAD+

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate (high-binding)

Procedure:

  • Coat the 96-well plate with histone proteins overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add serial dilutions of this compound to the wells.

  • Prepare the PARP1 reaction mix containing PARP1 enzyme, activated DNA, and NAD+ in assay buffer.

  • Add the reaction mix to the wells and incubate for 1 hour at room temperature.

  • Add a mixture of biotinylated NAD+ and continue the incubation for another hour.

  • Wash the plate three times with wash buffer.

  • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add TMB substrate and incubate until a blue color develops.

  • Add stop solution and read the absorbance at 450 nm.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay visualizes the inhibition of PARP activity in cells by detecting the levels of PAR.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • This compound

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Microscopy slides or imaging plates

Procedure:

  • Seed cells on slides or imaging plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with the primary anti-PAR antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Wash the cells and mount the slides.

  • Acquire images using a fluorescence microscope and quantify the PAR signal intensity.

Figure 2: A generalized workflow for the characterization of a PARP inhibitor.

Conclusion

This compound is a valuable research tool for studying the roles of PARP enzymes in cellular processes. Its mechanism of action as a competitive inhibitor of PARP1 and PARP2 provides a clear rationale for its use in inducing synthetic lethality in cancers with deficiencies in the homologous recombination pathway. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the biochemical and cellular effects of this and other PARP inhibitors. A thorough understanding of its mechanism of action is crucial for its potential development as a therapeutic agent and for the continued exploration of PARP biology.

References

  • Title: The PARP family: a new player in biology and therapy Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Potent and selective inhibitors of poly(ADP-ribose) polymerase (PARP) from a series of 2,3-dihydro-1H-isoindolin-1-ones and 1H-quinolin-2-ones Source: Journal of Medicinal Chemistry URL: [Link]

6-hydroxyisoquinolin-1(2H)-one derivatives discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of 6-Hydroxyisoquinolin-1(2H)-one Derivatives

Introduction

The isoquinolin-1(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] This heterocyclic system is a key component in molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The 6-hydroxy-substituted variant of this scaffold is of particular interest as the hydroxyl group can serve as a crucial hydrogen bond donor or acceptor, potentially enhancing interactions with biological targets.[3]

This guide provides a comprehensive technical overview of the discovery process for novel this compound derivatives, from synthetic strategy and biological evaluation to the elucidation of structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of new therapeutic agents, with a particular focus on the development of inhibitors for enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1) and compounds with anti-inflammatory activity.

The Rationale for Scaffold Selection: A Privileged Framework

The selection of a core scaffold is a critical decision in a drug discovery campaign. The isoquinolin-1(2H)-one framework is considered a privileged scaffold because it provides a rigid, bicyclic structure with multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[1] The inherent planarity of the aromatic system, combined with the lactam functionality, presents a unique three-dimensional arrangement of atoms that can effectively interact with the binding sites of various biological targets.

The strategic inclusion of a hydroxyl group at the C-6 position offers several advantages:

  • Enhanced Target Binding: The hydroxyl group can form key hydrogen bonds with amino acid residues in the active site of an enzyme or receptor, thereby increasing binding affinity and potency.

  • Modulation of Physicochemical Properties: The polar hydroxyl group can influence solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.

  • Synthetic Handle: The hydroxyl group can serve as a synthetic handle for further derivatization, allowing for the introduction of a wide range of functional groups to explore the chemical space around the core scaffold.

Synthetic Strategies: Building the Core and its Analogs

The construction of the this compound core and its derivatives can be achieved through various synthetic routes. A common and effective approach involves the cyclization of a suitably substituted phenylacetic acid derivative. The following protocol outlines a plausible and robust method adapted from established procedures for similar heterocyclic systems.

Experimental Protocol: Synthesis of this compound Core

This protocol is based on the principles of intramolecular cyclization reactions common in the synthesis of isoquinolinones.

Step 1: Synthesis of 2-(3-Hydroxyphenyl)acetic acid

  • Reaction Setup: To a solution of 3-hydroxyphenylacetonitrile (1.0 eq) in a mixture of ethanol and water (1:1), add sodium hydroxide (3.0 eq).

  • Reflux: Heat the reaction mixture to reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-hydroxyphenyl)acetic acid.

Step 2: Synthesis of N-Formyl-2-(3-hydroxyphenyl)acetamide

  • Reaction Setup: Dissolve 2-(3-hydroxyphenyl)acetic acid (1.0 eq) in an excess of formamide (10 eq).

  • Heating: Heat the mixture at 160 °C for 4 hours.

  • Work-up: Cool the reaction to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain N-formyl-2-(3-hydroxyphenyl)acetamide.

Step 3: Bischler-Napieralski Cyclization to this compound

  • Reaction Setup: To a solution of N-formyl-2-(3-hydroxyphenyl)acetamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the solution with aqueous sodium bicarbonate and extract with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

General Derivatization Strategies

With the core scaffold in hand, diversification can be achieved through various reactions:

  • N-Alkylation/Arylation: The nitrogen at the 2-position can be alkylated or arylated using a suitable alkyl or aryl halide in the presence of a base such as sodium hydride or potassium carbonate.

  • C-4 Functionalization: The C-4 position can be functionalized through methods such as direct alkylation or sulfenylation, often facilitated by Lewis acid catalysis.[4]

  • Hydroxyl Group Modification: The 6-hydroxy group can be converted to an ether or an ester to probe the effect of modifying this hydrogen-bonding moiety.

SynthesisWorkflow cluster_step1 Step 1: Acid Formation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Cyclization cluster_derivatization Derivatization A 3-Hydroxyphenylacetonitrile B 2-(3-Hydroxyphenyl)acetic acid A->B NaOH, EtOH/H₂O Reflux C N-Formyl-2-(3-hydroxyphenyl)acetamide B->C Formamide 160 °C D This compound C->D POCl₃, MeCN Reflux E N-Substituted Derivatives D->E R-X, Base F C4-Substituted Derivatives D->F Electrophile, Catalyst G O-Substituted Derivatives D->G Alkylation/Acylation

Caption: Synthetic workflow for this compound and its derivatives.

Biological Evaluation: Screening for Therapeutic Potential

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Based on the known activities of the broader isoquinolinone class, two primary areas of investigation are particularly promising: enzyme inhibition (specifically PARP-1) and anti-inflammatory effects.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Fluorometric)

This protocol is based on commercially available PARP-1 assay kits and is designed to quantify the inhibitory potential of test compounds.[1]

  • Reagent Preparation:

    • Prepare a PARP-1 enzyme solution in assay buffer.

    • Prepare a solution of activated DNA (provided in the kit) in assay buffer.

    • Prepare a solution of β-NAD⁺ (the PARP-1 substrate) in assay buffer.

    • Prepare a series of dilutions of the test compounds and a known PARP inhibitor (e.g., Olaparib) in assay buffer containing a low percentage of DMSO.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compounds or control inhibitor to the appropriate wells.

    • Add the PARP-1 enzyme and activated DNA solution to all wells except the negative control.

    • Initiate the reaction by adding the β-NAD⁺ solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the developer reagent, which contains a nicotinamidase to convert the reaction product (nicotinamide) into a fluorescent product.

    • Incubate for an additional 15-30 minutes.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PARP_Assay_Workflow A Prepare Reagents (PARP1, DNA, NAD+, Compounds) B Dispense Reagents into 96-well Plate A->B C Initiate Reaction with NAD+ B->C D Incubate at Room Temperature C->D E Add Developer Reagent D->E F Measure Fluorescence E->F G Calculate % Inhibition and IC₅₀ F->G PARP1_Pathway cluster_dna_damage DNA Damage & Recognition cluster_parp_activation PARP-1 Activation & PARylation cluster_repair DNA Repair Cascade cluster_inhibition Mechanism of Inhibition DNA_damage Single-Strand Break (SSB) PARP1_binding PARP-1 binds to SSB DNA_damage->PARP1_binding PARP1_activation PARP-1 Catalytic Activation PARP1_binding->PARP1_activation PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_activation->PAR Inhibition Inhibition of PAR Synthesis PARP1_activation->Inhibition NAD NAD+ NAD->PAR PARylation Auto-PARylation of PARP-1 & PARylation of Histones PAR->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair SSB Repair Recruitment->Repair Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->Inhibition Trapping PARP-1 Trapping on DNA Inhibition->Trapping Stalled_Repair Stalled SSB Repair Trapping->Stalled_Repair Cell_Death Synthetic Lethality (in BRCA-deficient cells) Stalled_Repair->Cell_Death

Sources

Spectroscopic Characterization of 6-hydroxyisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 6-hydroxyisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamentally reliant on a synergistic application of modern spectroscopic techniques. Herein, we present an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in established principles of spectroscopy and supported by comparative data from analogous structures.

The isoquinolin-1(2H)-one core is a prevalent scaffold in numerous biologically active natural products and synthetic compounds. The presence of a hydroxyl group at the C-6 position significantly influences the electronic environment of the molecule, making a thorough spectroscopic characterization essential for its unambiguous identification and for understanding its chemical reactivity. It is established that the tautomeric equilibrium for this class of compounds heavily favors the lactam form, isoquinolin-1(2H)-one, over its lactim tautomer, 1-hydroxyisoquinoline.[1]

Molecular Structure and Numbering

The systematic numbering of the this compound scaffold is critical for the accurate assignment of spectroscopic signals. The following diagram illustrates the IUPAC numbering convention for this molecule.

G cluster_0 This compound mol mol G M [M]⁺˙ m/z = 161 M_minus_CO [M-CO]⁺˙ m/z = 133 M->M_minus_CO - CO M_minus_HCN [M-HCN]⁺˙ m/z = 134 M->M_minus_HCN - HCN

Caption: Predicted fragmentation pathway of this compound.

The fragmentation pattern will likely involve the loss of small, stable neutral molecules. A characteristic fragmentation for lactams is the loss of carbon monoxide (CO). [2][3]The isoquinoline ring system may also undergo fragmentation via the loss of hydrogen cyanide (HCN).

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a detailed spectroscopic profile of this compound. The predicted data, based on the known spectroscopic behavior of related compounds and fundamental principles, offers a robust framework for the identification and characterization of this important heterocyclic scaffold. The experimental protocols provided herein serve as a practical guide for researchers in the field.

References

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

  • Glushkov, V. A., & Shklyaev, Y. V. (2001). SYNTHESIS OF 1(2H)-ISOQUINOLONES. (REVIEW). Chemistry of Heterocyclic Compounds, 37(6), 663-689. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10284, 1(2H)-Isoquinolinone. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChemLite for C9H7NO2. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Retrieved from [Link]

  • Wennemers, H., et al. (2008). Orthogonal dipolar interactions between amide carbonyl groups. Proceedings of the National Academy of Sciences, 105(45), 17318-17323. [Link]

Sources

Introduction: The Significance of the 6-Hydroxyisoquinolin-1(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Hydroxyisoquinolin-1(2H)-one from 6-Methoxyisoquinoline

The isoquinolin-1(2H)-one framework is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its presence in pharmaceuticals highlights its importance as a pharmacophore. The specific introduction of a hydroxyl group at the 6-position can significantly modulate a molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which are critical for molecular recognition and binding affinity to biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, a valuable building block in medicinal chemistry, starting from the readily available precursor, 6-methoxyisoquinoline.

Overall Synthetic Strategy

The transformation of 6-methoxyisoquinoline into this compound is efficiently achieved through a two-stage process. This strategy involves an initial deprotection step followed by an oxidation of the heterocyclic ring.

  • O-Demethylation: The first stage focuses on the cleavage of the robust aryl methyl ether bond of 6-methoxyisoquinoline to unmask the phenolic hydroxyl group, yielding 6-hydroxyisoquinoline.

  • Oxidation to Lactam: The second stage involves the selective oxidation of the C1-position of the 6-hydroxyisoquinoline ring to introduce a carbonyl group, thereby forming the target lactam, this compound.

The following workflow diagram illustrates this overarching synthetic pathway.

G cluster_0 Synthetic Workflow 6-Methoxyisoquinoline 6-Methoxyisoquinoline 6-Hydroxyisoquinoline 6-Hydroxyisoquinoline 6-Methoxyisoquinoline->6-Hydroxyisoquinoline  Step 1: O-Demethylation This compound This compound 6-Hydroxyisoquinoline->this compound  Step 2: Oxidation

Caption: Overall synthetic workflow from 6-methoxyisoquinoline.

Part 1: O-Demethylation of 6-Methoxyisoquinoline

Field-Proven Insights on Aryl Methyl Ether Cleavage

The demethylation of aryl methyl ethers is a fundamental transformation in organic synthesis, often employed in the final stages of natural product synthesis or in the preparation of pharmaceutical intermediates.[1] While the methyl ether is an excellent protecting group due to its stability under a wide range of conditions, its cleavage requires potent reagents.[1][2] Common methods involve strong Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or strong Brønsted acids such as hydrobromic acid (HBr).[2][3][4] Boron tribromide is frequently the reagent of choice due to its high reactivity and efficacy under relatively mild temperature conditions, typically starting at low temperatures to control its exothermic reaction with the substrate.[2]

Experimental Protocol: Demethylation via Boron Tribromide

This protocol details a reliable method for the O-demethylation of 6-methoxyisoquinoline using BBr₃.

Materials and Reagents:

  • 6-Methoxyisoquinoline

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon inlet

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-methoxyisoquinoline (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to moderate the high reactivity of BBr₃ and prevent potential side reactions.

  • Reagent Addition: Add a 1.0 M solution of BBr₃ in DCM (approx. 1.2 - 1.5 eq) dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C in an ice bath. Cautiously and slowly add methanol to quench the excess BBr₃. This step is highly exothermic and will produce HBr gas; adequate ventilation is essential.

  • Work-up: Concentrate the mixture under reduced pressure. To the residue, add saturated aqueous NaHCO₃ solution to neutralize the acidic components. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a DCM/isopropanol mixture) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude 6-hydroxyisoquinoline can be purified by column chromatography on silica gel or by recrystallization.

Mechanistic Rationale: The Role of the Lewis Acid

The demethylation mechanism with BBr₃ is a classic example of a Lewis acid-mediated ether cleavage.

  • Lewis Acid Adduct Formation: The electron-deficient boron atom of BBr₃ acts as a strong Lewis acid, coordinating to the lone pair of electrons on the ether oxygen atom of 6-methoxyisoquinoline. This forms an oxonium ion-like complex, which activates the ether for cleavage.

  • Nucleophilic Attack: A bromide ion (Br⁻), liberated from the BBr₃, then acts as a nucleophile. It attacks the electrophilic methyl carbon in an Sₙ2 fashion.

  • Cleavage and Hydrolysis: This nucleophilic attack cleaves the carbon-oxygen bond, forming methyl bromide (a volatile gas) and a boron-oxygen intermediate. Subsequent work-up with water or methanol hydrolyzes this intermediate to yield the final product, 6-hydroxyisoquinoline.

The following diagram illustrates this mechanistic pathway.

G cluster_1 BBr3 Demethylation Mechanism A 6-Methoxyisoquinoline + BBr3 B Lewis Acid Adduct (Oxonium Complex) A->B Coordination C SN2 Attack by Br- B->C Activation D Boron-Oxygen Intermediate + CH3Br C->D Cleavage E 6-Hydroxyisoquinoline (after hydrolysis) D->E Hydrolysis G cluster_2 N-Oxide Rearrangement Mechanism A 6-Hydroxyisoquinoline N-Oxide C O-Acetylated Intermediate A->C + Ac2O B Acetic Anhydride (Ac2O) D Acetate Attack at C1 C->D Activation E Rearranged Intermediate D->E Rearrangement F This compound E->F Hydrolysis

Caption: Key stages of the rearrangement from N-oxide to isoquinolinone.

Data Presentation and Characterization

Successful synthesis requires rigorous characterization of the intermediates and the final product. The following table summarizes expected data for the key compounds in this synthetic sequence.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key ¹H NMR Signals (ppm, representative)
6-MethoxyisoquinolineC₁₀H₉NO159.19-9.1 (s, 1H), 8.4 (d, 1H), 7.5-7.8 (m, 3H), 7.1 (d, 1H), 3.9 (s, 3H)
6-HydroxyisoquinolineC₉H₇NO145.1680-95%9.8 (br s, 1H, OH), 9.0 (s, 1H), 8.3 (d, 1H), 7.4-7.7 (m, 3H), 7.0 (d, 1H)
This compoundC₉H₇NO₂161.1660-75%11.0 (br s, 1H, NH), 9.5 (br s, 1H, OH), 7.1-7.5 (m, 3H), 6.8-7.0 (m, 2H)

Characterization Notes:

  • ¹H NMR Spectroscopy: The disappearance of the methoxy singlet at ~3.9 ppm and the appearance of a broad phenolic singlet are key indicators of successful demethylation. In the final product, the appearance of a downfield NH proton signal and shifts in the aromatic protons confirm the formation of the isoquinolinone ring.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product at each stage, verifying the loss of a CH₂ group (14 Da) after demethylation and the gain of an oxygen atom (16 Da) after oxidation.

  • Infrared (IR) Spectroscopy: The formation of the final product will be marked by the appearance of a strong carbonyl (C=O) stretching band around 1650-1670 cm⁻¹, characteristic of a lactam.

Conclusion

The synthesis of this compound from 6-methoxyisoquinoline is a robust and reliable two-stage process that provides access to a highly valuable scaffold for drug discovery and development. The sequence, involving a BBr₃-mediated O-demethylation followed by an N-oxidation and subsequent rearrangement, utilizes well-understood and scalable reactions. This guide provides the necessary experimental details and mechanistic insights to empower researchers to confidently undertake this synthesis, facilitating further exploration of the chemical and biological potential of this important class of molecules.

References

  • ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers.
  • Green Chemistry. (2023, October 25). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. RSC Publishing. DOI:10.1039/D3GC02867D.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.).
  • ResearchGate. (n.d.). Synthesis of isoquinolines and isoquinoline N-oxides.
  • Soni, A., Dutt, A., Sattigeri, V., & Cliffe, I. A. (n.d.). Efficient and Selective Demethylation of Heteroaryl Methyl Ethers in the Presence of Aryl Methyl Ethers. Taylor & Francis Online.
  • GCW Gandhi Nagar Jammu. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • National Center for Biotechnology Information. (2025, June 5).
  • ResearchGate. (2025, August 6). An efficient method for demethylation of aryl methyl ethers. Request PDF.
  • Chae, J. (2008, April 13). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Semantic Scholar.
  • Isoquinoline. (n.d.). Scanned document.
  • ResearchGate. (n.d.). Proposed reaction mechanism for the synthesis of isoquinoline N‐oxide.
  • Scribd. (n.d.). Quinoline and Isoquinoline Overview.
  • ACS Publications. (2024, September 23). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters.
  • ResearchGate. (2025, August 7). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy. PubMed Central.
  • National Center for Biotechnology Information. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC.
  • Chem-Station. (2024, January 15).
  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
  • PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025). (Trifluoromethyl)isoquinolin-1(2H)
  • National Center for Biotechnology Information. (2023, April 4). Diastereoselective Synthesis of (–)
  • PubMed. (n.d.). Purification and characterization of isoquinoline 1-oxidoreductase from Pseudomonas diminuta 7, a novel molybdenum-containing hydroxylase.
  • Semantic Scholar. (2003, December 4).
  • ResearchGate. (2025, August 9).
  • National Center for Biotechnology Information. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, October 15). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • National Center for Biotechnology Information. (2025, February 26).

Sources

Unlocking the Therapeutic Potential of 6-Hydroxyisoquinolin-1(2H)-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoquinolinone Scaffold - A Privileged Platform for Drug Discovery

The isoquinolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have demonstrated therapeutic potential across diverse areas including oncology, inflammation, and neurological disorders.[3][4][5][6] This guide focuses on a specific, yet relatively unexplored derivative, 6-hydroxyisoquinolin-1(2H)-one, and provides a comprehensive roadmap for researchers and drug development professionals to systematically identify and validate its potential therapeutic targets. By leveraging established principles of drug discovery and cutting-edge methodologies, we can unlock the therapeutic promise held within this molecule.

Foundational Understanding: What We Know About the Isoquinolinone Core

The isoquinolin-1(2H)-one structure is a bicyclic aromatic compound that offers a versatile template for chemical modification.[1] This structural versatility allows for the fine-tuning of physicochemical properties and biological activity. Several key therapeutic areas have emerged from the study of isoquinolinone derivatives:

  • Enzyme Inhibition: A prominent application of the isoquinolinone scaffold is in the development of enzyme inhibitors. Notably, derivatives have shown potent inhibitory activity against Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them attractive candidates for cancer therapy.[7][8][9][10][11]

  • Receptor Modulation: Isoquinolinone-based molecules have been developed as antagonists for various receptors, such as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), indicating their potential in treating inflammatory and allergic diseases.[12]

  • Modulation of Cellular Pathways: Research has shown that certain derivatives can up-regulate the expression of proteins like the ATP-binding cassette transporter A1 (ABCA1), suggesting a role in cholesterol metabolism and cardiovascular disease.[13]

  • Antimicrobial and Antifungal Activity: The isoquinolinone scaffold has also been explored for its potential in combating infectious diseases, with some derivatives exhibiting significant antifungal and antibacterial properties.[14]

Given this landscape, our investigation into this compound will be guided by the hypothesis that its 6-hydroxy substitution may confer novel or enhanced activity towards one or more of these established target classes, or potentially reveal entirely new biological interactions.

Strategic Roadmap for Target Identification

A multi-pronged approach is essential for a thorough and unbiased identification of the molecular targets of this compound. This strategy combines computational, biochemical, and cell-based methods to build a robust body of evidence.

Workflow for Target Identification of this compound

G cluster_in_silico In Silico & Computational Screening cluster_in_vitro In Vitro Biochemical & Biophysical Assays cluster_cell_based Cell-Based & Phenotypic Screening cluster_validation Target Validation & Mechanism of Action A Compound Profiling (Physicochemical Properties) B Reverse Docking & Virtual Screening (Target Prediction) A->B Guides library selection D Broad Kinase Profiling B->D Prioritizes initial assays E PARP Enzyme Inhibition Assays B->E Prioritizes initial assays C Pharmacophore Modeling (Similarity to Known Ligands) C->B K Confirmation of Target Engagement in Cells D->K E->K F Thermal Shift Assay (CETSA) (Target Engagement) F->K G Affinity Chromatography (Target Pull-down) G->K H Phenotypic Screening (e.g., Cancer Cell Line Panel) H->G Provides cellular context I Reporter Gene Assays (Pathway Analysis) H->I Identifies affected pathways L Elucidation of Downstream Signaling I->L J Target Knockdown/Knockout Studies (Validate Phenotypic Effect) J->K K->L M In Vivo Efficacy Studies L->M

Caption: A multi-disciplinary workflow for the identification and validation of therapeutic targets for this compound.

In-Depth Methodologies and Experimental Protocols

In Silico and Computational Approaches

The initial phase of target identification involves computational methods to predict potential binding partners and guide subsequent experimental work.

  • Reverse Docking and Virtual Screening: This approach involves docking this compound against a large library of protein structures to identify potential binding targets. The results can provide a preliminary list of candidate proteins for further investigation.

  • Pharmacophore Modeling: By comparing the 3D chemical features of this compound with known active ligands in pharmacological databases, we can infer potential targets based on structural similarity.

In Vitro Biochemical and Biophysical Assays

Biochemical and biophysical assays are crucial for confirming direct interactions between the compound and its putative targets.

  • Broad Kinase Profiling: Given the prevalence of kinase inhibitors among heterocyclic compounds, a broad panel kinase screen is a logical starting point. This will assess the inhibitory activity of this compound against a diverse range of kinases.

  • PARP Enzyme Inhibition Assays: Based on the known activity of other isoquinolinone derivatives, it is prudent to directly test for inhibition of various PARP enzymes.[7][8]

Protocol: PARP1 Inhibition Assay (Chemiluminescent)
  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Histone H1 (substrate)

    • NAD+ (co-substrate)

    • Biotinylated NAD+

    • Streptavidin-HRP conjugate

    • Chemiluminescent substrate

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 384-well white assay plates

    • This compound (test compound)

    • Olaparib (positive control)

    • DMSO (vehicle control)

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • Add 5 µL of diluted compound or control to the wells of the 384-well plate.

    • Add 10 µL of PARP1 enzyme and histone H1 mixture to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of NAD+/biotinylated NAD+ mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add streptavidin-HRP conjugate.

    • Incubate for 60 minutes at room temperature.

    • Add chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

  • Cellular Thermal Shift Assay (CETSA): This biophysical method assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

Cell-Based and Phenotypic Screening

Cell-based assays provide insights into the compound's effects within a biological context.

  • Phenotypic Screening: A high-content screen across a panel of diverse cancer cell lines can reveal specific cellular phenotypes induced by this compound, such as apoptosis, cell cycle arrest, or changes in morphology.

  • Reporter Gene Assays: These assays are used to monitor the activity of specific signaling pathways. For instance, a reporter assay for the NF-κB pathway can determine if the compound has anti-inflammatory effects.

Protocol: NF-κB Reporter Gene Assay
  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization).

  • Compound Treatment and Stimulation:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in NF-κB activity relative to the stimulated, vehicle-treated control.

Target Validation and Mechanism of Action Studies

Once a primary target is identified, a series of validation experiments are necessary to confirm its role in the observed phenotype and to elucidate the mechanism of action.

Signaling Pathway: Hypothetical PARP Inhibition and Synthetic Lethality

G cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_compound_action Compound Intervention cluster_outcome Cellular Outcome A Single-Strand Break B PARP1 Activation A->B C Recruitment of Repair Proteins B->C F Persistent Single- Strand Breaks B->F D DNA Repair C->D E This compound E->B Inhibits G Replication Fork Collapse F->G H Double-Strand Breaks G->H I Apoptosis (in HR-deficient cells) H->I Synthetic Lethality

Caption: A potential mechanism of action for this compound via PARP inhibition, leading to synthetic lethality in homologous recombination (HR)-deficient cancer cells.

  • Target Knockdown/Knockout Studies: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein should recapitulate or abrogate the phenotypic effects of the compound.

  • Elucidation of Downstream Signaling: Once the direct target is confirmed, further studies are needed to map the downstream signaling pathways affected by the compound's activity. This can involve techniques such as Western blotting for key signaling proteins or transcriptomic analysis (RNA-seq).

Data Summary and Interpretation

To facilitate the analysis of experimental data, it is crucial to present quantitative results in a clear and organized manner.

Assay Type Target/Pathway Metric Result for this compound Positive Control
Biochemical PARP1IC50To be determinedOlaparib: ~5 nM
Biochemical Kinase Panel (e.g., PI3Kα)% Inhibition @ 10 µMTo be determinedPictilisib: >95%
Cell-Based NF-κB ReporterEC50To be determinedBay 11-7082: ~10 µM
Cell-Based SK-BR-3 ProliferationGI50To be determinedLapatinib: ~50 nM

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of this compound as a potential therapeutic agent. By following the proposed workflow, researchers can efficiently identify and validate its molecular targets, elucidate its mechanism of action, and ultimately assess its therapeutic potential. The journey from a promising scaffold to a clinically viable drug is arduous, but with a rigorous and scientifically sound approach, the therapeutic value of this compound can be fully realized. The versatility of the isoquinolinone core suggests that this specific derivative holds significant promise, and the methodologies outlined herein will pave the way for its potential translation into novel therapeutics.

References

  • PubChem. (n.d.). 1(2H)-Isoquinolinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Retrieved from [Link]

  • Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1,2-dihydroisoquinolin-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Nowak, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from [Link]

  • Reddy, T. S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

  • Pathi, V. B., et al. (2023). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pathi, V. B., et al. (2023). Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. PubMed. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Retrieved from [Link]

  • Tan, Y. C., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Li, X., et al. (2023). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery. Retrieved from [Link]

  • Luo, C., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activity of some new pyrazino[2,1- b]quinazolinone derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. Retrieved from [Link]

  • Lee, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. Retrieved from [Link]

  • MedCrave. (2023). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Toxicological Profile of 6-Hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As novel derivatives are synthesized, a comprehensive understanding of their toxicological profile is paramount for progression in drug development. This guide provides a detailed framework for establishing the toxicological profile of a specific novel compound, 6-hydroxyisoquinolin-1(2H)-one. We will delve into the critical in vitro assays necessary for a preliminary safety assessment, focusing on cytotoxicity, genotoxicity, metabolic stability, and potential cardiotoxicity. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating toxicological evaluation.

Introduction: The Significance of Isoquinolinones in Drug Discovery

Isoquinoline and its derivatives are a diverse class of heterocyclic aromatic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The 1(2H)-isoquinolinone core, in particular, is of significant interest. The introduction of a hydroxyl group at the 6-position, yielding this compound, presents a novel chemical entity with therapeutic potential. However, before its efficacy can be explored, a thorough safety assessment is crucial. Early-stage in vitro toxicology screening is essential to identify potential liabilities, reduce the attrition of drug candidates in later stages, and minimize the use of animal testing in accordance with the 3Rs (Replacement, Reduction, and Refinement).[5][6]

This guide will outline a strategic approach to building a toxicological profile for this compound, focusing on a battery of well-established in vitro assays.

Foundational Safety Assessment: A Multi-pronged Approach

A comprehensive preliminary toxicological assessment of this compound should be built upon four key pillars: cytotoxicity, genotoxicity, metabolic stability and drug-drug interaction potential, and cardiotoxicity.

Cytotoxicity: Determining the Threshold for Cellular Viability

Rationale: Cytotoxicity assays are the initial step in any toxicological screening cascade. They determine the concentration at which a compound causes cell death, providing a therapeutic window and guiding dose selection for subsequent, more complex assays.[7][8] A common and robust method is the Neutral Red Uptake (NRU) assay, as it is a validated quantitative method to measure cell viability.[9]

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

  • Cell Culture:

    • Select a relevant cell line, for instance, HepG2 (human liver carcinoma cell line), as the liver is a primary site of drug metabolism and potential toxicity.[10]

    • Culture the cells in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% Fetal Bovine Serum) at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation and Dosing:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to create a range of test concentrations. The final DMSO concentration in the cell culture medium should be non-toxic, typically ≤0.5%.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere and proliferate for 24 hours.

    • Remove the culture medium and replace it with a medium containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for a defined period, typically 24 to 72 hours.

  • Neutral Red Uptake and Measurement:

    • After the incubation period, replace the treatment medium with a medium containing Neutral Red dye.

    • Incubate for approximately 3 hours to allow for the uptake of the dye by viable cells.

    • Wash the cells to remove excess dye.

    • Add a destaining solution to lyse the cells and release the incorporated dye.

    • Measure the absorbance of the destained solution using a spectrophotometer at the appropriate wavelength (around 540 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration that reduces cell viability by 50%).

Data Presentation: Cytotoxicity of this compound in HepG2 cells

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
0.198 ± 4.8
195 ± 6.1
1085 ± 7.3
5055 ± 8.9
10025 ± 4.5
IC50 (µM) ~52

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Diagram: Cytotoxicity Assessment Workflow

cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis cell_culture Cell Culture (e.g., HepG2) cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation & Serial Dilution treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation nru_assay Neutral Red Uptake Assay incubation->nru_assay absorbance Absorbance Measurement nru_assay->absorbance data_analysis Data Analysis absorbance->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Genotoxicity: Assessing the Potential for DNA Damage

Rationale: Genotoxicity assays are critical for identifying compounds that can cause genetic mutations or chromosomal damage, which are potential indicators of carcinogenicity.[11][12] A standard initial screening for genotoxicity involves the bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.[13][14][15][16]

2.2.1. Ames Test: Detecting Gene Mutations

Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[11][17] The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.[11][17] The inclusion of a rat liver S9 fraction is crucial to assess the mutagenicity of potential metabolites.[17]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Prepare an S9 fraction from the livers of rats induced with a P450 inducer (e.g., Aroclor 1254).

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for the non-activated condition).[14][17]

    • Pour the mixture onto a minimal glucose agar plate.[14][17]

    • Incubate the plates at 37°C for 48-72 hours.[17]

  • Data Collection and Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least twofold.

2.2.2. In Vitro Micronucleus Assay: Detecting Chromosomal Damage

Principle: The in vitro micronucleus assay identifies substances that cause chromosomal damage.[13][15][16] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[18] The use of cytochalasin B blocks cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have undergone division.[13][15][16]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[19]

  • Compound Treatment: Treat the cells with at least three concentrations of this compound, with and without S9 metabolic activation, for a short (3-6 hours) or long (24 hours) exposure period.[19]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cell division at the binucleate stage.[13][15][16]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[19]

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13][16]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[19]

Diagram: Genotoxicity Testing Strategy

cluster_start Initial Screening cluster_assays Genotoxicity Assays cluster_endpoints Endpoints start_node This compound ames_test Ames Test (Bacterial Reverse Mutation) start_node->ames_test micronucleus_test In Vitro Micronucleus Assay (Mammalian Cells) start_node->micronucleus_test gene_mutation Gene Mutation ames_test->gene_mutation chromo_damage Chromosomal Damage micronucleus_test->chromo_damage

Caption: A two-pronged approach for in vitro genotoxicity assessment.

Metabolic Stability and Cytochrome P450 (CYP) Inhibition

Rationale: Understanding how a compound is metabolized is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.[20][21] Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[21][22] Inhibition of these enzymes by a new chemical entity can lead to adverse drug reactions when co-administered with other drugs.[22][23]

Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)

  • Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes, or recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[20][21][23]

  • Substrate and Inhibitors:

    • For each CYP isoform, use a specific probe substrate that is metabolized to a fluorescent or easily detectable product.

    • Include a known inhibitor for each isoform as a positive control.

  • Assay Procedure:

    • Pre-incubate the microsomes or recombinant enzymes with various concentrations of this compound.

    • Initiate the metabolic reaction by adding the probe substrate and a cofactor mix (e.g., NADPH).

    • Incubate at 37°C.

    • Stop the reaction and quantify the amount of metabolite formed using LC-MS/MS or fluorescence.[20][22]

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each concentration of the test compound.

    • Determine the IC50 value for each CYP isoform.

Data Presentation: CYP450 Inhibition Profile of this compound

CYP IsoformIC50 (µM)
CYP1A2> 100
CYP2C975.3
CYP2C19> 100
CYP2D625.1
CYP3A48.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cardiotoxicity: Assessing hERG Channel Inhibition

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[24][25][26][27] Therefore, assessing the potential for hERG channel blockade is a critical component of preclinical safety evaluation.[24][28]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).[25][26]

  • Electrophysiology:

    • Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[25][26]

    • Establish a whole-cell recording configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarization step to +20 mV, followed by a repolarization step to measure the tail current.[24]

  • Compound Application:

    • Record baseline hERG currents.

    • Sequentially apply increasing concentrations of this compound.

    • Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.[25]

  • Data Analysis:

    • Measure the inhibition of the hERG tail current at each concentration.

    • Calculate the IC50 value.

Data Presentation: hERG Inhibition by this compound

Concentration (µM)% hERG Current Inhibition (Mean ± SD)
Vehicle Control0 ± 2.1
0.15 ± 3.4
115 ± 4.2
1045 ± 6.8
3070 ± 5.5
IC50 (µM) ~12

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a foundational in vitro strategy for characterizing the toxicological profile of this compound. The results from these assays—cytotoxicity, genotoxicity, CYP450 inhibition, and hERG channel activity—will provide a critical initial assessment of the compound's safety. A favorable profile, characterized by high IC50 values in these assays, would support its further development. Conversely, liabilities identified in this early screening can guide medicinal chemistry efforts to mitigate these risks or lead to the early termination of a potentially hazardous compound. Subsequent investigations may involve more advanced in vitro models, such as 3D tissue models, and eventually, in vivo studies to understand the complete pharmacokinetic and toxicological profile.[5]

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023-04-25). Frontiers in Toxicology.
  • Microbial Mutagenicity Assay: Ames Test. (2018-03-20). Bio-protocol. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023-04-26). Frontiers in Toxicology. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023-04-06). ResearchGate. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022-08-10). Microbe Online. [Link]

  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019-05-13). JoVE. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • The Ames Test. University of California, Davis. [Link]

  • Ames Test. Charles River Laboratories. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (2017-01-01). Future Science. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. PubMed Central. [Link]

  • Assays for Predicting Acute Toxicity. NCBI. [Link]

  • Predictive in vitro toxicology screening to guide chemical design in drug discovery. OUCI. [Link]

  • [Pharmacokinetic study of a new benzyl-1 isoquinoline derivative (458 L) after oral administration in men]. PubMed. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. UFBA. [Link]

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. TSAR. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC. [Link]

  • Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). Cole-Parmer. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. ResearchGate. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. PubMed Central. [Link]

  • An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. PubMed. [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024-11-08). ResearchGate. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • This compound. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Hepatocellular toxicity of oxalicumone A via oxidative stress injury and mitochondrial dysfunction in healthy human liver cells. PMC - NIH. [Link]

  • Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. PMC - NIH. [Link]

Sources

Solubility Profile of 6-hydroxyisoquinolin-1(2H)-one: A Guide to Prediction, Determination, and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-hydroxyisoquinolin-1(2H)-one is a heterocyclic compound of interest within medicinal chemistry and drug discovery, belonging to a class of scaffolds known for diverse pharmacological activities. A compound's aqueous solubility is a critical determinant of its downstream success, profoundly influencing everything from in vitro assay reliability to in vivo bioavailability. For novel or sparsely characterized molecules like this compound, publicly available experimental solubility data is often scarce. This guide, therefore, provides a comprehensive framework for the modern researcher. It moves beyond a simple data sheet to deliver a practical approach for understanding, predicting, and, most importantly, experimentally determining the solubility of this compound. We will delve into the theoretical principles governing its solubility, provide detailed, field-tested protocols for both thermodynamic and kinetic solubility assays, and discuss how to interpret the resulting data to advance drug development programs.

Introduction: Why Solubility is a Critical Quality Attribute

In the landscape of drug discovery and development, poor aqueous solubility is a primary contributor to compound attrition. A molecule must be in solution to be absorbed, distributed, and to interact with its biological target. Low solubility can lead to a cascade of challenges, including the underestimation of biological activity in screening assays, erratic dose-response curves, and significant hurdles in developing viable formulations for in vivo studies.[1] Therefore, the characterization of a compound's solubility is not a perfunctory task but a foundational step in establishing its viability as a potential therapeutic agent.

The isoquinolin-1(2H)-one scaffold is a privileged structure, forming the core of many bioactive compounds, including those developed as Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[2] Understanding the solubility of specific derivatives like this compound is crucial for unlocking their full therapeutic potential.

Physicochemical Profile and Solubility Prediction

Prior to embarking on experimental work, an in silico assessment of the compound's physicochemical properties provides invaluable foresight into its expected solubility behavior.

Predicted Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can consolidate predicted values from chemical databases and computational tools. These parameters are the primary drivers of solubility.

PropertyValueSource / MethodImplication for Solubility
Molecular Formula C₉H₇NO₂--
Molecular Weight 161.16 g/mol -Low molecular weight is generally favorable for solubility.
logP (o/w) 0.80Predicted[3]A low logP value suggests a more hydrophilic character, predicting moderate to good aqueous solubility.
pKa (acidic) ~8.5 - 9.5Predicted (Phenolic OH)The phenolic hydroxyl group is weakly acidic and will deprotonate at high pH, increasing solubility.
pKa (basic) ~0.5 - 1.5Predicted (Amide N)The lactam nitrogen is very weakly basic; protonation is unlikely under physiological conditions.
Aqueous Solubility logS = -2.16Predicted (for isomer 6-hydroxyquinoline)[4]The predicted solubility for the structural isomer is ~6.9 mg/mL. This should be treated with caution but suggests the scaffold is not inherently insoluble.

Note: Predicted values are estimates and must be confirmed experimentally. They serve as a guide for experimental design.

The Influence of Tautomerism

A critical structural feature of this compound is its potential for keto-enol tautomerism. The compound can exist in equilibrium between the lactam (keto) form and the aromatic lactim (enol) form. In related heterocyclic systems, the keto form often predominates, especially in polar aprotic solvents like DMSO.[5]

G cluster_0 Keto-Enol Tautomerism keto enol keto->enol Equilibrium keto_label This compound (Lactam/Keto Form) enol_label 6-hydroxy-1-isoquinolinol (Lactim/Enol Form)

Caption: Tautomeric equilibrium of the target compound.

This equilibrium is significant because the two forms have different physicochemical properties. The keto form has both a hydrogen bond donor (N-H) and acceptor (C=O), while the enol form presents two hydroxyl groups. This structural difference will influence crystal packing energy and interactions with solvent molecules, thereby affecting intrinsic solubility.

Theoretical Principles Influencing Solubility

The solubility of an ionizable compound is not a single value but a profile that is highly dependent on the pH of the aqueous medium.

The Henderson-Hasselbalch Relationship

For a weakly acidic compound like this compound, due to its phenolic hydroxyl group, the total solubility (ST) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized (deprotonated) form. The relationship is described by the Henderson-Hasselbalch equation.[6]

ST = S₀ (1 + 10(pH - pKa))

This equation illustrates that as the pH of the solution rises above the pKa of the phenolic group, the compound increasingly ionizes to its more soluble conjugate base, leading to a logarithmic increase in total solubility.[4] Conversely, in acidic solutions (pH < pKa), the compound will exist primarily in its neutral, less soluble form, and the solubility will approximate the intrinsic solubility (S₀).[7]

G cluster_0 Influence of pH on a Weakly Acidic Compound Low_pH Low pH (pH < pKa) Neutral_Form Neutral Species (HA) Dominates Low_pH->Neutral_Form Protonation High_pH High pH (pH > pKa) Ionized_Form Ionized Species (A⁻) Dominates High_pH->Ionized_Form Deprotonation Low_Solubility Solubility ≈ Intrinsic (S₀) Neutral_Form->Low_Solubility High_Solubility Solubility Increases Logarithmically Ionized_Form->High_Solubility

Caption: Logical flow of pH's effect on weak acid solubility.

Experimental Determination of Solubility

Given the absence of published data, experimental measurement is essential. The choice between a thermodynamic or kinetic assay depends on the stage of research. Thermodynamic solubility is the "gold standard" for pre-formulation, while kinetic solubility is often used for high-throughput screening in early discovery.[1][8]

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method measures the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid-state material.[3] It is the benchmark for regulatory submissions.

Causality: The long incubation period (24-48 hours) is critical to ensure the system reaches thermodynamic equilibrium, overcoming any kinetic barriers to dissolution and accounting for potential solid-state transformations.[9]

Step-by-Step Protocol:

  • Preparation: Add an excess of solid this compound to a series of vials. The solid should be clearly visible to ensure saturation.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 for a Biopharmaceutics Classification System (BCS) profile) to each vial.[10]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours.[3]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Perform a precise serial dilution of the supernatant with the mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted samples using a validated, stability-indicating HPLC-UV or LC-MS method against a standard curve of the compound.

  • Calculation: Back-calculate the original concentration in the supernatant, which represents the equilibrium solubility in mg/mL or µg/mL.

G start Start prep 1. Add Excess Solid Compound to Vial start->prep solvent 2. Add Known Volume of Aqueous Buffer prep->solvent equilibrate 3. Agitate at Constant Temp (24-48h) solvent->equilibrate separate 4. Centrifuge to Pellet Undissolved Solid equilibrate->separate sample 5. Sample & Filter Supernatant separate->sample quantify 6. Quantify Concentration (e.g., HPLC-UV) sample->quantify end End: Equilibrium Solubility Value quantify->end G start Start stock 1. Prepare High Conc. Stock in DMSO start->stock plate 2. Dispense Stock into Microplate stock->plate buffer 3. Add Aqueous Buffer (e.g., PBS pH 7.4) plate->buffer incubate 4. Incubate (1.5 - 2h) buffer->incubate detect 5. Detect Precipitation (Nephelometry or Filtration/UV) incubate->detect end End: Kinetic Solubility Value detect->end

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

Understanding the solubility of this compound is a prerequisite for its successful development. This guide demonstrates that even in the absence of established experimental data, a robust scientific strategy can be formulated. By combining in silico prediction of key physicochemical properties with a thorough understanding of the principles governing solubility, researchers can design and execute precise, validated experimental protocols. The thermodynamic and kinetic solubility assays detailed herein provide the means to generate the critical data needed to assess the compound's viability, interpret biological results accurately, and guide future formulation efforts. This integrated approach of prediction and empirical determination empowers scientists to make informed decisions and efficiently advance promising compounds through the drug discovery pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Fiveable. pH and Solubility. AP Chem.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

  • Streng, W. H., & Zipp, G. L. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-84.

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.

  • askIITians. (2025). How does pH affect solubility?

  • YouTube. (2025). Why Is pH Critical For Weak Electrolyte Solubility?

  • protocols.io. (2025). In-vitro Thermodynamic Solubility.

  • ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

Sources

discovery and isolation of novel isoquinolinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Isolation of Novel Isoquinolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of the modern workflow for the . It is designed for researchers and professionals in drug development, offering field-proven insights into the strategic decisions and methodologies that underpin a successful discovery campaign. We will traverse the entire pipeline, from the initial selection of natural sources and sophisticated extraction and isolation techniques to the definitive structural elucidation of new chemical entities. The protocols detailed herein are presented as self-validating systems, emphasizing the causality behind each experimental choice to ensure scientific rigor and reproducibility.

Introduction: The Significance of the Isoquinolinone Core

Isoquinolinone and its related isoquinoline alkaloids represent a privileged class of nitrogen-containing heterocyclic compounds with a rich history in drug discovery.[4][5] Since the isolation of morphine in the early 19th century, this structural family has yielded a plethora of therapeutic agents with a broad spectrum of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and neuroprotective properties.[2][4][5][6][7] The inherent drug-like properties of the isoquinolinone nucleus make it a fertile ground for the discovery of novel lead compounds. This guide will equip researchers with the necessary knowledge to systematically explore this chemical space.

The Discovery Pipeline: A Strategic Overview

The journey from a biological source to a purified, characterized novel isoquinolinone is a multi-step process that demands careful planning and execution. The following diagram illustrates a typical workflow, which will be elaborated upon in the subsequent sections.

Discovery_Workflow cluster_0 Phase 1: Sourcing & Extraction cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Characterization Source Source Selection (e.g., Plants, Fungi) Extraction Extraction (e.g., UAE, MAE) Source->Extraction Biomass Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Purification Preparative HPLC or CCC Fractionation->Purification Bioactive Fractions Pure_Compound Isolated Compound Purification->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassay Biological Evaluation Pure_Compound->Bioassay Structure_Elucidation->Bioassay Structure-Activity Relationship

Caption: A generalized workflow for the .

Phase 1: Sourcing and Extraction Strategies

Rationale for Source Selection

The choice of biological material is a critical first step. Isoquinoline alkaloids are widespread in the plant kingdom, particularly in families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[8] A literature-guided approach, focusing on genera known to produce these alkaloids (e.g., Corydalis, Thalictrum), can increase the probability of success.[9] Furthermore, exploring organisms from unique ecological niches, such as endophytic fungi or marine invertebrates, may lead to the discovery of truly novel scaffolds.

Modern Extraction Methodologies: Maximizing Yield and Minimizing Degradation

The goal of extraction is to efficiently liberate the target compounds from the source matrix while preserving their structural integrity. While traditional methods like maceration and Soxhlet extraction are still in use, modern techniques offer significant advantages in terms of speed, efficiency, and reduced solvent consumption.[10][11]

Extraction MethodPrincipleAdvantagesConsiderations
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.Faster extraction times, lower solvent usage, suitable for thermolabile compounds.Potential for localized heating; optimization of sonication parameters is crucial.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample matrix.Very rapid extraction, reduced solvent consumption, higher yields.[11]Requires specialized equipment; risk of overheating and degrading sensitive compounds if not controlled.[11]
Pressurized Liquid Extraction (PLE) Employs solvents at elevated temperatures and pressures.High extraction efficiency, reduced solvent volume, suitable for automation.High initial equipment cost; not ideal for highly thermolabile compounds.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent."Green" chemistry approach, highly selective, solvent is easily removed.High equipment cost, may not be efficient for highly polar compounds without a modifier.

Protocol: Ultrasound-Assisted Extraction of Isoquinolinones from Plant Material

  • Preparation: Air-dry and finely powder the plant material (e.g., roots, stems).

  • Solvent Selection: Choose a solvent system based on the polarity of the target isoquinolinones. A common starting point is 80% methanol or ethanol in water.

  • Extraction:

    • Suspend the powdered plant material in the chosen solvent (e.g., 1:10 solid-to-liquid ratio).

    • Place the suspension in an ultrasonic bath.

    • Sonicate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration:

    • Filter the mixture to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Self-Validation: To ensure the extraction is complete, the solid residue can be re-extracted with fresh solvent and the resulting extract analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the presence of residual target compounds.

Phase 2: Isolation and Purification

The crude extract is a complex mixture containing the target isoquinolinones along with numerous other metabolites. The goal of this phase is to isolate the individual compounds in a pure form.

Chromatographic Fractionation: The Workhorse of Separation

Chromatography is the cornerstone of natural product isolation. A multi-step approach is typically employed, starting with a broad fractionation followed by fine purification.

Separation_Strategy Crude_Extract Crude Extract VLC Vacuum Liquid Chromatography (VLC) or Flash Chromatography Crude_Extract->VLC Fractions Primary Fractions (e.g., F1, F2, F3...) VLC->Fractions Bioassay Bioactivity Screening Fractions->Bioassay Active_Fraction Bioactive Fraction Bioassay->Active_Fraction Identifies promising fractions Prep_HPLC Preparative HPLC Active_Fraction->Prep_HPLC Pure_Compound Pure Isoquinolinone Prep_HPLC->Pure_Compound

Caption: A typical bioassay-guided fractionation and purification workflow.

A powerful and increasingly utilized technique for the preparative separation of ionizable compounds like alkaloids is pH-zone-refining counter-current chromatography (CCC) . This method leverages the differential partitioning of analytes between two immiscible liquid phases based on their pKa values, allowing for the separation of closely related alkaloids in a single step with high purity.[12]

High-Performance Liquid Chromatography (HPLC): Achieving Purity

Preparative HPLC is often the final step to achieve the high purity (>95%) required for structural elucidation and biological testing.[13][14]

Protocol: Reverse-Phase HPLC Purification

  • Column Selection: A C18 column is a versatile choice for the separation of many isoquinolinone alkaloids.

  • Mobile Phase Optimization:

    • Develop a gradient elution method using a binary solvent system, typically water (A) and acetonitrile or methanol (B), both containing an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • The gradient is optimized on an analytical scale first to achieve baseline separation of the target compound from impurities.

  • Scaling Up:

    • Transfer the optimized method to a preparative scale column, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: Collect the eluent corresponding to the peak of the target compound using a fraction collector.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity. Pool the pure fractions and remove the solvent to obtain the isolated compound.

Phase 3: Structural Elucidation and Biological Evaluation

Once a compound is isolated in sufficient purity and quantity, its chemical structure must be determined, and its biological activity assessed.

Unveiling the Molecular Architecture: NMR and Mass Spectrometry

The unambiguous determination of a novel chemical structure relies on a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[15] Tandem MS (MS/MS) experiments provide valuable information about the compound's structure by analyzing its fragmentation patterns.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is required:

    • 1D NMR ( 1H, 13C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between atoms. COSY shows 1H-1H correlations, HSQC links protons to their directly attached carbons, and HMBC shows long-range 1H-13C correlations, which is crucial for piecing together the molecular skeleton.[18]

The combination of these techniques allows for the complete and unambiguous assignment of the compound's constitution and relative stereochemistry.[18][19]

Assessing Biological Activity: From In Vitro Assays to In Vivo Models

The ultimate goal of discovering novel compounds is often to identify new therapeutic agents. A critical step is to evaluate the biological activity of the pure isoquinolinone. The choice of assay depends on the therapeutic area of interest.

Assay TypePurposeExamples
Cytotoxicity Assays To assess the compound's ability to kill or inhibit the growth of cancer cells.MTT assay, testing against a panel of human cancer cell lines (e.g., MCF-7, A549).[20]
Enzyme Inhibition Assays To determine if the compound can inhibit the activity of a specific enzyme target.Monoamine oxidase (MAO) or cholinesterase (ChE) inhibition assays for neurodegenerative diseases.[21][22]
Antimicrobial Assays To evaluate the compound's efficacy against bacteria or fungi.Minimum Inhibitory Concentration (MIC) determination.
Antiviral Assays To test the compound's ability to inhibit viral replication.Plaque reduction assays.[6]

Initial in vitro screening can be followed by more complex cell-based assays and, for promising candidates, in vivo studies in animal models to evaluate efficacy and safety.[21][22]

Conclusion and Future Directions

The discovery of novel isoquinolinone compounds remains a vibrant and promising area of research. The integration of modern extraction techniques, advanced chromatographic separation methods, and powerful spectroscopic tools has streamlined the discovery pipeline, enabling the rapid identification of new chemical entities from complex natural sources.[10] As our understanding of the biological targets of these compounds grows, so too will our ability to design and discover next-generation therapeutics based on the versatile isoquinolinone scaffold. The continued exploration of biodiversity, coupled with innovations in analytical and synthetic chemistry, will undoubtedly unveil new isoquinolinones with the potential to address unmet medical needs.

References

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. Available at: [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. Available at: [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Benzothiazole-isoquinoline Derivatives. MDPI. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central. Available at: [Link]

  • Isoquinoline derivatives and its medicinal activity. Preprints.org. Available at: [Link]

  • Biologically active isoquinoline alkaloids covering 2019–2022. ResearchGate. Available at: [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. PubMed Central. Available at: [Link]

  • Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole-Isoquinoline Derivative. PubMed. Available at: [Link]

  • Methods of isolation and determination of isoquinoline alkaloids. PubMed. Available at: [Link]

  • Separation of Fat-soluble Isoquinoline Enantiomers using β-Cyclodextrinmodified Micellar Capillary Electrokinetic Chromatography. ResearchGate. Available at: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. ResearchGate. Available at: [Link]

  • Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. ResearchGate. Available at: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. Available at: [Link]

  • Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. PubMed. Available at: [Link]

  • Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PubMed Central. Available at: [Link]

  • Effect of the Vapour Phase on the Separation of Isoquinoline Alkaloids by Thin-Layer Chromatography. ResearchGate. Available at: [Link]

  • Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn. National Institutes of Health. Available at: [Link]

  • Methods for isolating alkaloids from plants. Google Patents.
  • Preparative Separation of Isoquinoline Alkaloids From. Amanote Research. Available at: [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at: [Link]

  • Online Structural Elucidation of Alkaloids and Other Constituents in Crude Extracts and Cultured Cells of Nandina domestica by Combination of LC-MS/MS, LC-NMR, and LC-CD Analyses. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Synthesis of 6-Hydroxyisoquinolin-1(2H)-one Derivatives: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 6-hydroxyisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its derivatives have garnered significant attention for their potential as therapeutic agents, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this compound derivatives, exploring both classical and modern synthetic strategies. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and offer insights into potential challenges and troubleshooting.

The Significance of the this compound Scaffold

The isoquinolin-1(2H)-one nucleus is a common motif in natural products and synthetic pharmaceuticals. The introduction of a hydroxyl group at the 6-position significantly influences the molecule's electronic properties and provides a crucial handle for further functionalization. This hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. In the context of PARP inhibitors, the this compound core mimics the nicotinamide moiety of the NAD+ cofactor, enabling competitive inhibition of the enzyme.[4]

Strategic Approaches to Synthesis

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Construction of a Pre-functionalized Benzene Ring: This strategy involves starting with a benzene derivative already bearing the desired substituents, including the hydroxyl group (or a protected form), and then constructing the pyridinone ring.

  • Late-Stage Functionalization: In this approach, the isoquinolin-1(2H)-one core is first synthesized and then the hydroxyl group is introduced at the 6-position in a later step.

The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the compatibility of functional groups with the reaction conditions. A crucial aspect in many synthetic routes is the protection of the reactive phenolic hydroxyl group to prevent unwanted side reactions.

Protecting Group Strategies for the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, making it incompatible with many organometallic reagents and harsh reaction conditions. Therefore, its temporary protection is often a necessity. The ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups in the molecule.

Commonly used protecting groups for phenols include:

  • Ethers: Methyl, benzyl (Bn), and silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) are frequently employed. Methyl ethers are robust but their cleavage often requires harsh conditions (e.g., BBr₃). Benzyl ethers are versatile as they can be removed by hydrogenolysis, which is a mild method. Silyl ethers are labile to acidic conditions and fluoride ions.

  • Esters: Acetyl and pivaloyl esters can be used, but their lability to basic conditions may limit their application.

The selection of the appropriate protecting group is critical and should be guided by the overall synthetic plan. For comprehensive guidance on protecting group chemistry, "Greene's Protective Groups in Organic Synthesis" is an invaluable resource.

Synthetic Protocol 1: Synthesis via 6-Methoxyisoquinolin-1(2H)-one and Subsequent Demethylation

A common and reliable strategy to access this compound is through the synthesis of its methoxy-protected precursor, 6-methoxyisoquinolin-1(2H)-one, followed by demethylation. This approach circumvents the challenges associated with carrying a free hydroxyl group through the synthesis.

Step 1: Synthesis of 6-Methoxyisoquinolin-1(2H)-one

This can be achieved through various methods, including the Bischler-Napieralski reaction followed by oxidation.[5][6][7][8][9]

Reaction Scheme:

Protocol 1 Step 1 start m-Anisidine reagent1 3-Chloropropionyl chloride, Et3N, DCM intermediate1 N-(3-methoxyphenyl)-3-chloropropanamide reagent1->intermediate1 Acylation reagent2 AlCl3, Heat product 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one reagent2->product Intramolecular Friedel-Crafts Alkylation reagent3 Pd/C, Heat final_product 6-Methoxyisoquinolin-1(2H)-one reagent3->final_product Dehydrogenation

A potential synthetic workflow for 6-methoxyisoquinolin-1(2H)-one.

Detailed Protocol:

  • Acylation of m-Anisidine: To a solution of m-anisidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(3-methoxyphenyl)-3-chloropropanamide.

  • Intramolecular Friedel-Crafts Alkylation: Add aluminum chloride (AlCl₃, 2.5 eq) portion-wise to a solution of N-(3-methoxyphenyl)-3-chloropropanamide (1.0 eq) in a suitable solvent (e.g., decahydronaphthalene) at room temperature. Heat the mixture to 150 °C for 8 hours. Cool the reaction to room temperature and carefully quench by pouring onto ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

  • Dehydrogenation: A mixture of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) and 10% palladium on carbon (Pd/C, 0.1 eq) in a high-boiling solvent (e.g., diphenyl ether) is heated at reflux for 4-6 hours. Cool the reaction mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford 6-methoxyisoquinolin-1(2H)-one.

Step 2: Demethylation of 6-Methoxyisoquinolin-1(2H)-one

The cleavage of the methyl ether is a critical step to unveil the desired hydroxyl group. Several reagents can be employed for this transformation.

Reaction Scheme:

Protocol 1 Step 2 start 6-Methoxyisoquinolin-1(2H)-one reagent BBr3, DCM or AlCl3, DCM product This compound reagent->product Demethylation

Demethylation to yield the final product.

Detailed Protocol (using BBr₃):

  • Dissolve 6-methoxyisoquinolin-1(2H)-one (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a solution of boron tribromide (BBr₃, 1.5-2.0 eq) in DCM dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Troubleshooting:

  • Incomplete demethylation: Increase the amount of BBr₃ or the reaction time. Ensure anhydrous conditions as BBr₃ is sensitive to moisture.

  • Low yield: The workup procedure is critical. Ensure complete quenching of excess BBr₃. Alternative demethylating agents like AlCl₃ can be explored.[10]

  • Side reactions: Over-reaction or degradation can occur if the temperature is not controlled.

Synthetic Protocol 2: Transition-Metal-Catalyzed Approaches

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, offer efficient and versatile routes to isoquinolinone derivatives. These methods often provide better functional group tolerance and milder reaction conditions compared to classical methods.

One plausible approach involves a Sonogashira coupling followed by a cyclization cascade.

Reaction Scheme:

Protocol 2 start1 2-Iodo-5-benzyloxybenzamide reagents Pd(PPh3)2Cl2, CuI, Et3N start2 Terminal Alkyne intermediate Alkynylated Benzamide reagents->intermediate Sonogashira Coupling cyclization Base or Metal Catalyst product 6-Benzyloxyisoquinolin-1(2H)-one cyclization->product Cyclization deprotection H2, Pd/C final_product This compound deprotection->final_product Deprotection

A transition-metal-catalyzed route to this compound.

Detailed Protocol (Hypothetical):

  • Sonogashira Coupling: To a solution of 2-iodo-5-benzyloxybenzamide (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). Degas the mixture and stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS). After completion, filter the reaction mixture through Celite, concentrate the filtrate, and purify the residue by column chromatography to obtain the alkynylated benzamide intermediate.

  • Cyclization: The cyclization of the alkynylated benzamide can be promoted by a base (e.g., KOtBu) or a transition metal catalyst (e.g., a gold or silver salt). The choice of conditions will depend on the specific substrate. The reaction is typically carried out in a suitable solvent like DMF or toluene at elevated temperatures. After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent. Purification by column chromatography affords 6-benzyloxyisoquinolin-1(2H)-one.

  • Deprotection: Dissolve 6-benzyloxyisoquinolin-1(2H)-one (1.0 eq) in a suitable solvent like ethanol or methanol. Add a catalytic amount of Pd/C (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete. Filter the reaction mixture through Celite and concentrate the filtrate to obtain this compound.

Troubleshooting:

  • Low yield in Sonogashira coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. The choice of palladium catalyst and ligand can be optimized.

  • Difficult cyclization: The cyclization step can be sensitive to the electronic nature of the substituents. Screening different bases or metal catalysts may be necessary.

  • Incomplete deprotection: Ensure the catalyst is active and the hydrogen pressure is sufficient. The reaction time may need to be extended.

Data Summary

MethodKey Transformation(s)Starting MaterialsKey ReagentsAdvantagesDisadvantages
Protocol 1 Friedel-Crafts Alkylation, Dehydrogenation, Demethylationm-Anisidine, 3-Chloropropionyl chlorideAlCl₃, Pd/C, BBr₃Well-established, reliable for scale-upMultiple steps, harsh conditions for demethylation
Protocol 2 Sonogashira Coupling, Cyclization, DeprotectionSubstituted 2-iodobenzamide, Terminal alkynePd catalyst, CuI, Base, H₂/Pd/CMilder conditions, good functional group toleranceRequires synthesis of specific starting materials, catalyst cost

Conclusion

The synthesis of this compound derivatives is a key undertaking for medicinal chemists exploring new therapeutic agents, particularly in the field of oncology. This application note has outlined two robust synthetic strategies, combining classical and modern organic chemistry principles. The choice of the optimal route will depend on the specific target molecule and the resources available. Careful consideration of protecting group strategies and reaction optimization are paramount for the successful synthesis of these valuable compounds. The provided protocols and troubleshooting guides aim to equip researchers with the necessary knowledge to confidently embark on the synthesis of this important class of molecules.

References

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893, 26 (2), 1903–1908.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951, 6, 151–190.
  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • Pictet, A.; Spengler, T. Über eine neue, sehr allgemeine Synthese der Isochinolin-Derivate. Ber. Dtsch. Chem. Ges.1911, 44 (3), 2030–2036.
  • Slideshare. Bischler napieralski reaction. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Guleria, M.; Kumar, A.; Singh, A.; Kumar, P. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Curr. Drug Discov. Technol.2024, 21.
  • ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]

  • ResearchGate. Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. [Link]

  • El-Gamal, M. I.; et al. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules2021, 26(15), 4475.
  • Knöll, R.; et al. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Beilstein J. Org. Chem.2018, 14, 130–135.
  • PubMed Central. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. [Link]

  • Chrzanowska, M.; et al. Diastereoselective Synthesis of (–)
  • El-Sayed, M. A.; et al. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorg. Chem.2019, 86, 536–547.
  • National Center for Biotechnology Information. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • Royal Society of Chemistry. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. [Link]

  • National Center for Biotechnology Information. Synthesis of O6-alkylated preQ1 derivatives. [Link]

  • Stanovnik, B.; et al.
  • National Center for Biotechnology Information. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • National Center for Biotechnology Information. Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy. [Link]

  • PrepChem. Preparation of m-anisidine. [Link]

  • ResearchGate. Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. [Link]

  • ResearchGate. Synthesis of Substituted 1,2- Dihydroisoquinolines by Palladium- Catalyzed Cascade Cyclization– Coupling of Trisubstituted Allenamides With Arylboronic Acids. [Link]

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • PubMed. One-pot synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide via PhI(OCOCF3)2-mediated α-hydroxylation and H2SO4-promoted intramolecular cyclization. [Link]

  • ORBi. Organophotocatalytic N‐Demethylation of Oxycodone Using Molecular Oxygen. [Link]

  • National Center for Biotechnology Information. Organophotocatalytic N‐Demethylation of Oxycodone Using Molecular Oxygen. [Link]

  • National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[5][6][11]triazino[2,3-c]-quinazolin-2-one Derivatives. [Link]

Sources

The Versatility of the 6-Hydroxyisoquinolin-1(2H)-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and optimization of privileged scaffolds – molecular frameworks that can interact with multiple biological targets. Among these, the 6-hydroxyisoquinolin-1(2H)-one moiety has emerged as a particularly fruitful scaffold, demonstrating remarkable versatility across a spectrum of therapeutic areas. This guide provides an in-depth exploration of this scaffold, from its fundamental chemical properties to its application in the synthesis of targeted inhibitors, supported by detailed protocols and mechanistic insights.

The this compound Scaffold: A Privileged Framework

The this compound core is a bicyclic aromatic system characterized by a hydroxyl group at the C6 position and a carbonyl group at the C1 position. This arrangement of functional groups imparts a unique combination of electronic and steric properties, making it an ideal starting point for the design of targeted therapies. The lactam-lactim tautomerism and the phenolic hydroxyl group provide key hydrogen bond donor and acceptor sites, crucial for molecular recognition at the active sites of enzymes and receptors.

Synthetic Strategies: Accessing the Core and its Analogs

The construction of the this compound scaffold can be achieved through several synthetic routes. A common and reliable method involves the cyclization of a substituted homophthalic acid derivative with an appropriate amine, followed by demethylation of the resulting methoxy-substituted isoquinolinone.

Protocol 1: Synthesis of this compound

Objective: To provide a reliable, step-by-step method for the laboratory-scale synthesis of the core scaffold.

Materials:

  • 3-Methoxy-4-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ammonia solution

  • Boron tribromide (BBr3) or Hydrobromic acid (HBr)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Workflow Diagram:

G cluster_0 Starting Material A 1. Benzylic Bromination (NBS, AIBN) B 2. Cyanation (KCN) A->B C 3. Hydrolysis (HCl, H2O) B->C D 4. Cyclization (Ammonia) C->D E 5. Demethylation (BBr3 or HBr) D->E F Target Scaffold E->F SM 3-Methoxy-4-methylbenzoic acid SM->A

Caption: Synthetic workflow for this compound.

Procedure:

  • Benzylic Bromination: 3-Methoxy-4-methylbenzoic acid is subjected to benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator such as AIBN in a suitable solvent like carbon tetrachloride. This selectively brominates the methyl group.

  • Cyanation: The resulting benzylic bromide is then treated with a cyanide source, typically potassium cyanide (KCN), in a polar aprotic solvent to introduce the cyano group, a precursor to the carboxylic acid needed for cyclization.

  • Hydrolysis: The cyano group is hydrolyzed to a carboxylic acid under acidic conditions (e.g., concentrated HCl), yielding a homophthalic acid derivative.

  • Cyclization: The homophthalic acid derivative is cyclized by heating with an ammonia solution, which acts as the nitrogen source for the lactam ring, to form 6-methoxyisoquinolin-1(2H)-one.

  • Demethylation: The final step involves the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is commonly achieved using strong Lewis acids like boron tribromide (BBr3) in an inert solvent such as dichloromethane (DCM) or by refluxing with concentrated hydrobromic acid (HBr).

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Trustworthiness Note: Each step of this synthesis should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion. The identity and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Application in Targeting DNA Repair Pathways: The PARP Inhibitors

A prominent application of the this compound scaffold is in the development of inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality, a targeted approach to cancer therapy.

The this compound scaffold mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. The lactam ring and the hydroxyl group form key hydrogen bonding interactions with the enzyme's active site, leading to potent inhibition.

Notable PARP Inhibitors Featuring the Scaffold:
Compound NameDeveloperStatusTarget Indication
Talazoparib PfizerApprovedBRCA-mutated Breast Cancer
Rucaparib Clovis OncologyApprovedBRCA-mutated Ovarian Cancer
Niraparib GlaxoSmithKlineApprovedOvarian, Fallopian Tube, and Peritoneal Cancer
Mechanism of Action: A Simplified View

DNA_Damage DNA Single-Strand Break PARP PARP1 Activation DNA_Damage->PARP Repair DNA Repair PARP->Repair Inhibitor This compound (e.g., Talazoparib) Inhibitor->PARP Inhibition

Caption: Inhibition of PARP-mediated DNA repair.

Protocol 2: In Vitro PARP1 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound incorporating the this compound scaffold against human PARP1.

Principle: This is a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. The amount of incorporated biotin is then quantified using a streptavidin-peroxidase conjugate and a colorimetric substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone proteins (H1 or a mixture)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Test compound (dissolved in DMSO)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate (high-binding)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with histone proteins overnight at 4°C. Wash the plate to remove unbound histones.

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor like Olaparib).

  • Reaction Mixture: Prepare a reaction mixture containing activated DNA, NAD+, and biotinylated NAD+ in the assay buffer.

  • Enzyme Reaction: Add the test compound dilutions to the histone-coated wells, followed by the addition of recombinant PARP1 enzyme. Initiate the reaction by adding the reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the PARP-catalyzed reaction to proceed.

  • Detection: Wash the plate to remove unreacted components. Add streptavidin-HRP and incubate. After another wash, add the TMB substrate.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Broader Therapeutic Potential: Beyond PARP

The utility of the this compound scaffold is not limited to PARP inhibition. Its favorable pharmacological properties have led to its exploration in other therapeutic areas:

  • Kinase Inhibition: Derivatives have been investigated as inhibitors of various kinases involved in cell signaling and proliferation. The scaffold can be functionalized to target the ATP-binding site of specific kinases.

  • Antiviral Agents: The isoquinolinone core has been incorporated into molecules with activity against viruses such as HIV and Hepatitis C.

  • Neurodegenerative Diseases: The scaffold's ability to cross the blood-brain barrier has made it an attractive starting point for the development of agents targeting CNS disorders.

Conclusion and Future Directions

The this compound scaffold represents a remarkable example of a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to engage in key interactions with biological targets, has cemented its role in the development of impactful medicines, most notably the PARP inhibitors. Future research will undoubtedly uncover new applications for this versatile scaffold, further expanding its therapeutic reach. The continued exploration of its chemical space through combinatorial chemistry and structure-based drug design promises to yield novel drug candidates for a wide range of diseases.

References

  • Talazoparib (BMN 673), a potent and orally bioavailable PARP1/2 inhibitor, in combination with temozolomide for the treatment of advanced solid tumors in a phase I study. American Society of Clinical Oncology. [Link]

  • Rucaparib: A Review in Ovarian Cancer. Springer Link. [Link]

  • Niraparib: A New Option for the Treatment of Ovarian Cancer. US Pharmacist. [Link]

  • Synthetic Approaches to the New PARP Inhibitor Talazoparib (BMN 673). Organic Process Research & Development. [Link]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors for the Treatment of Ovarian Cancer. National Center for Biotechnology Information. [Link]

Application Notes and Protocols for the Investigation of 6-hydroxyisoquinolin-1(2H)-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Potential of the Isoquinolinone Scaffold in Oncology

The isoquinolin-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Natural and synthetic derivatives of this structure have demonstrated a wide array of biological activities, including potent anticancer effects.[1] The isoquinolinone framework is found in various natural products with demonstrated cytotoxicity against cancer cells and serves as a versatile template for the design of novel therapeutic agents.[1] Derivatives of the closely related quinazolin-4(3H)-one have shown promise in targeting key cell cycle regulators like Aurora Kinase A, even in drug-resistant non-small cell lung cancer models.[2]

This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, 6-hydroxyisoquinolin-1(2H)-one , in cancer cell line studies. While direct literature on the anticancer activity of this particular molecule is emerging, its structural similarity to other biologically active isoquinolinones suggests its potential as a subject for cancer research. These protocols are designed to provide a comprehensive framework for researchers to evaluate its efficacy and elucidate its mechanism of action in various cancer cell line models.

Compound Profile: this compound

PropertyValueSource
Chemical Name This compound
Synonyms 6-hydroxy-2H-isoquinolin-1-one
CAS Number 252061-78-2
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Solid
Storage 2-8°C, Inert atmosphere

Hypothesized Mechanisms of Action for the Isoquinolinone Scaffold

While the precise targets of this compound are yet to be fully elucidated, research on analogous structures suggests several potential mechanisms of action in cancer cells. Understanding these possibilities is crucial for designing hypothesis-driven experiments.

1. PARP Inhibition and Synthetic Lethality: The isoquinolinone scaffold is a known pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death through a concept known as synthetic lethality.

2. Kinase Inhibition: Derivatives of the related quinazolinone scaffold have been shown to inhibit key kinases involved in cell cycle progression, such as Aurora Kinase A. Inhibition of these kinases can lead to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2]

3. Induction of Apoptosis via ROS Generation: Some isoquinolin-1(2H)-imine derivatives have been reported to induce cancer cell death by increasing intracellular reactive oxygen species (ROS). Elevated ROS levels can trigger downstream signaling cascades, including the activation of JNK, leading to both autophagy and apoptosis.[3]

4. WDR5 Inhibition: Certain derivatives, such as 6-(trifluoromethyl)isoquinolin-1(2H)-one, have been identified as inhibitors of the WD repeat-containing protein 5 (WDR5). WDR5 is a crucial component of the MLL histone methyltransferase complex, which is often dysregulated in certain cancers, particularly leukemias.

The following experimental protocols are designed to investigate these potential mechanisms of action for this compound.

Experimental Workflow for Evaluating this compound

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation (Hypothesis-Driven) A Compound Preparation (Stock Solution) B Cell Viability Assay (MTT) (Determine IC50) A->B C Apoptosis Assay (Annexin V/PI Staining) B->C If cytotoxic D Cell Cycle Analysis (Propidium Iodide Staining) B->D If cytotoxic E Western Blot Analysis (Key Protein Expression) C->E Investigate apoptotic proteins D->E Investigate cell cycle proteins F PARP Activity Assay E->F G Kinase Activity Assay E->G H ROS Detection Assay E->H

Caption: A generalized workflow for the in vitro evaluation of this compound in cancer cell lines.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Rationale: Accurate preparation of a concentrated stock solution is critical for ensuring reproducible results in subsequent cell-based assays. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small organic molecules for use in cell culture.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculation: Determine the required mass of this compound to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example for 1 mL of 10 mM stock: 0.010 mol/L x 0.001 L x 161.16 g/mol x 1000 = 1.6116 mg

  • Dissolution: Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube. Add the appropriate volume of DMSO.

  • Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterilization: While not always necessary for DMSO stocks, if there is a concern about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone at the same final concentration) must be included in all experiments.

Protocol 2: Cell Viability Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is crucial for determining the cytotoxic potential of this compound and for calculating its half-maximal inhibitory concentration (IC50).[4][5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions (or fresh medium with vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours).

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or trypsin.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_0 Cell Staining & Analysis cluster_1 Quadrant Analysis A Harvest Treated Cells B Wash with PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate (15 min, RT, Dark) D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Sources

protocol for 6-hydroxyisoquinolin-1(2H)-one functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of 6-Hydroxyisoquinolin-1(2H)-one

Introduction: The this compound Scaffold

The isoquinolin-1(2H)-one core is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules with significant pharmacological activities.[1] Its derivatives are explored for a wide range of therapeutic applications, including as antitumor, anti-inflammatory, and antimicrobial agents.[2][3] The this compound variant offers a particularly versatile platform for chemical modification. It possesses multiple reactive sites amenable to functionalization: the acidic N-H proton of the lactam, the phenolic hydroxyl group, and several positions on the carbocyclic and heterocyclic rings.

This guide provides a detailed overview of key protocols for the selective functionalization of this compound, offering researchers a strategic toolkit for analogue synthesis in drug discovery and medicinal chemistry programs. We will delve into the rationale behind common synthetic transformations, including N- and O-alkylation, C-H functionalization, and transition-metal-catalyzed cross-coupling reactions, providing step-by-step protocols and mechanistic insights.

Strategic Functionalization Pathways

The reactivity of this compound is dictated by the electronic nature of its structure. The electron-donating hydroxyl group at the 6-position activates the carbocyclic ring towards electrophilic substitution, particularly at the C5 and C7 positions. The lactam moiety presents a site for N-alkylation, while the hydroxyl group can undergo O-alkylation. This competition between N- and O-alkylation requires careful selection of reaction conditions to achieve regioselectivity.[4][5]

Caption: Key functionalization sites on the this compound scaffold.

N-Alkylation and O-Alkylation: Controlling Regioselectivity

Alkylation of the nitrogen or oxygen atom is a fundamental strategy to modify the scaffold's physicochemical properties, such as lipophilicity and metabolic stability. The outcome of the alkylation (N- vs. O-) is often dependent on the reaction conditions, including the base, solvent, and electrophile used.[5]

Protocol 1: Selective N-Alkylation

N-alkylation is typically favored under conditions that promote the formation of the N-anion. Using a strong base in a polar aprotic solvent generally directs the alkylation to the nitrogen atom.[5]

Objective: To introduce an alkyl group at the N-2 position of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 equivalent) in DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to afford the desired N-alkylated product.

Alkylating AgentBaseSolventTypical YieldReference
Benzyl BromideNaHDMF75-90%[5]
Ethyl IodideK₂CO₃DMF70-85%[4]
Methyl IodideNaHTHF>90%[5]
Protocol 2: Selective O-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a mild and effective method for achieving O-alkylation, often with high regioselectivity, which can be challenging with standard alkylation methods that may yield mixtures.[4]

Objective: To introduce an alkyl group at the O-6 position.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, ethanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

  • Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography (silica gel) to isolate the 6-alkoxyisoquinolin-1(2H)-one product.

Caption: Workflow for selective N- and O-alkylation.

C-H Functionalization: Halogenation

Direct functionalization of the aromatic C-H bonds is a highly atom-economical strategy. Halogenation provides key intermediates for subsequent cross-coupling reactions, enabling the introduction of diverse substituents. The electron-donating hydroxyl group directs electrophilic halogenation primarily to the ortho (C5, C7) positions.

Protocol 3: Regioselective Bromination

Objective: To introduce a bromine atom at the C-7 position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equivalent) in acetonitrile at room temperature.

  • Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Redissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to yield the 7-bromo-6-hydroxyisoquinolin-1(2H)-one.

Halogenating AgentSolventPosition(s)Typical YieldReference
N-Bromosuccinimide (NBS)MeCNC780-95%[6]
Iodine (I₂) / HIO₃EtOH/H₂OC770-85%Enzymatic[7]
N-Chlorosuccinimide (NCS)DCMC775-90%General[8]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-heteroatom bonds.[9][10] Halogenated or triflated derivatives of this compound are excellent substrates for these transformations.

Protocol 4: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide or triflate, enabling the formation of biaryl structures or the introduction of alkyl/alkenyl groups.[11][12]

Objective: To couple an arylboronic acid with 7-bromo-6-hydroxyisoquinolin-1(2H)-one.

Materials:

  • 7-bromo-6-hydroxyisoquinolin-1(2H)-one (or corresponding triflate)

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add 7-bromo-6-hydroxyisoquinolin-1(2H)-one (1.0 equivalent), the arylboronic acid (1.5 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).

  • Evacuate and backfill the vessel with an inert gas (Argon) three times.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 7-aryl-6-hydroxyisoquinolin-1(2H)-one product.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd_ox R-Pd(II)-X L2 pd0->pd_ox Oxidative Addition pd_trans R-Pd(II)-R' L2 pd_ox->pd_trans Transmetalation pd_red Product Complex pd_trans->pd_red Reductive Elimination pd_red->pd0 product Ar-Ar' (Coupled Product) pd_red->product rx Ar-X (7-Bromo Substrate) rx->pd_ox boronic Ar'-B(OH)2 (Boronic Acid) boronic->pd_trans base Base base->pd_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The this compound scaffold is a highly adaptable platform for synthetic modification. By carefully selecting reagents and reaction conditions, researchers can achieve selective functionalization at the nitrogen, oxygen, and carbon centers of the molecule. The protocols outlined in this guide for N/O-alkylation, C-H halogenation, and palladium-catalyzed cross-coupling provide a robust foundation for the synthesis of diverse libraries of isoquinolinone derivatives, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.

References

  • Vertex AI Search. C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. (n.d.).
  • Chourasiya, V., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1195-1257. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Shi, X. (2020).
  • ResearchGate. (n.d.). Strategies for the synthesis of functionalized isoquinolin‐1(2H)
  • Dyke, S. F., & Sainsbury, M. (1971). Isoquinolines. In Rodd's Chemistry of Carbon Compounds (Vol. 4, pp. 363-449). Elsevier.
  • Li, B., et al. (2018). Fast construction of isoquinolin-1(2H)-ones by direct intramolecular C–H/N–H functionalization under metal-free conditions. Organic & Biomolecular Chemistry, 16(23), 4279-4283.
  • MySkinRecipes. (n.d.). 6-Methylisoquinolin-1(2H)-one.
  • Wang, Y., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(24), 15333-15337.
  • Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 117(8), 5619-5674.
  • BenchChem. (n.d.). (Trifluoromethyl)isoquinolin-1(2H)
  • International Journal of Scientific & Technology Research. (n.d.).
  • ResearchGate. (n.d.).
  • Amerigo Scientific. (n.d.).
  • International Journal of Pharmaceutical and Bio-Medical Science. (2024).
  • MDPI. (2023). Diastereoselective Synthesis of (–)
  • Royal Society of Chemistry. (n.d.). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems.
  • MDPI. (n.d.). Advances in Cross-Coupling Reactions.
  • Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 130(9), 2732–2733.
  • National Center for Biotechnology Information. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • Freccero, M., et al. (2003). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? The Journal of Organic Chemistry, 68(16), 6411-6423.
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2020).
  • Royal Society of Chemistry. (n.d.). Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry.
  • Semantic Scholar. (n.d.).
  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • National Center for Biotechnology Information. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][2]naphthyrin-5(6H)-one.

  • National Center for Biotechnology Information. (n.d.).
  • YouTube. (2020). Exercise 9.
  • PubMed. (n.d.). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1.

Sources

Application Notes and Protocols for 6-Hydroxyisoquinolin-1(2H)-one in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 6-Hydroxyisoquinolin-1(2H)-one in Neurodegeneration

The landscape of neurological disorder research is in a perpetual quest for novel therapeutic agents capable of mitigating the complex and devastating pathologies of conditions such as stroke, Alzheimer's, and Parkinson's disease. Within this pursuit, the isoquinoline scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of This compound , a promising, yet underexplored, member of this chemical family, in the context of neurological disorders.

While direct studies on this compound are emerging, compelling evidence from structurally related compounds, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) and its analogs, strongly suggests a significant neuroprotective potential.[3][4][5] These related molecules have demonstrated efficacy in preclinical models of Parkinson's disease and cerebral ischemia through mechanisms involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.[3][4] Furthermore, the broader class of tetrahydroisoquinoline derivatives is actively being investigated for its therapeutic promise in Alzheimer's disease, underscoring the relevance of this structural motif.[6]

A primary putative mechanism of action for isoquinolinone derivatives in neuroprotection is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response.[7][8] Overactivation of PARP-1 in response to severe DNA damage, a common event in neurological insults like stroke, leads to a catastrophic depletion of cellular energy stores (NAD+ and ATP) and a form of programmed cell death known as PARthanatos.[9] Therefore, the inhibition of PARP-1 presents a highly attractive therapeutic strategy to preserve neuronal viability.

This guide will provide a detailed exploration of the mechanistic underpinnings of this compound's potential, alongside robust, field-proven protocols for its investigation in relevant in vitro and in vivo models of neurological disorders.

Part 1: Mechanism of Action - Targeting PARP-1 Dependent Cell Death (PARthanatos)

The neuroprotective effects of this compound are hypothesized to be mediated, in large part, through the inhibition of PARP-1. Understanding this pathway is critical for designing and interpreting experiments.

In the context of neurological disorders such as ischemic stroke, excessive glutamate release and oxidative stress lead to significant DNA damage in neurons. This triggers the activation of PARP-1, which, in a bid to repair the damage, consumes large quantities of NAD+.[7] This excessive consumption leads to cellular energy failure and the release of apoptosis-inducing factor (AIF) from the mitochondria, which then translocates to the nucleus to induce caspase-independent cell death, a process termed PARthanatos.[9] this compound, by inhibiting PARP-1, is expected to break this lethal cascade.

Signaling Pathway of PARP-1 Mediated Neuronal Death and its Inhibition

PARP1_Pathway cluster_1 Cellular Response Glutamate Excitotoxicity Glutamate Excitotoxicity DNA Damage DNA Damage Glutamate Excitotoxicity->DNA Damage Oxidative Stress Oxidative Stress Oxidative Stress->DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation NAD+ Depletion NAD+ Depletion PARP-1 Activation->NAD+ Depletion AIF Release AIF Release (from Mitochondria) PARP-1 Activation->AIF Release ATP Depletion ATP Depletion NAD+ Depletion->ATP Depletion Energy Failure Energy Failure ATP Depletion->Energy Failure Neuronal Death (PARthanatos) Neuronal Death (PARthanatos) Energy Failure->Neuronal Death (PARthanatos) AIF Translocation AIF Translocation (to Nucleus) AIF Release->AIF Translocation AIF Translocation->Neuronal Death (PARthanatos) This compound This compound This compound->PARP-1 Activation Inhibition Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Determine PARP-1 Inhibitory Activity (IC50) B Assess Neuroprotection in Neuronal Cell Lines (e.g., SH-SY5Y) A->B Promising IC50 C Investigate Mechanism of Action (e.g., Apoptosis, Oxidative Stress) B->C Significant Neuroprotection D Pharmacokinetic and Blood-Brain Barrier Penetration Studies C->D Confirmed Mechanism E Efficacy in Rodent Models (e.g., MCAO for Stroke) D->E Favorable PK and BBB Penetration F Behavioral and Histological Assessments E->F Demonstrated Efficacy

Caption: A logical workflow for the preclinical evaluation of this compound.

Part 3: Data Presentation and Expected Outcomes

Systematic evaluation of this compound is expected to yield quantitative data that will inform its potential as a therapeutic candidate.

Table 1: Key Parameters for Evaluating this compound
ParameterExperimental ModelExpected Outcome for a Promising Candidate
PARP-1 Inhibition (IC50) Cell-free enzymatic assayLow nanomolar to low micromolar range
Neuroprotection (EC50) In vitro neurotoxicity modelsLow micromolar range
Infarct Volume Reduction MCAO in rodentsSignificant reduction compared to vehicle
Neurological Score Improvement MCAO in rodentsSignificant improvement compared to vehicle
Blood-Brain Barrier Penetration In vivo pharmacokinetic studiesDetectable and sustained brain concentrations

Conclusion and Future Directions

This compound represents a molecule of significant interest for the field of neurological disorder research. Its structural similarity to compounds with proven neuroprotective effects, combined with the well-established therapeutic potential of PARP-1 inhibition, provides a strong rationale for its investigation. The protocols and workflow outlined in this guide offer a robust framework for elucidating the efficacy and mechanism of action of this compound.

Future research should focus on a comprehensive preclinical evaluation, including detailed pharmacokinetic and toxicological studies, to pave the way for potential clinical development. Furthermore, exploring its efficacy in other models of neurodegeneration, such as those for Alzheimer's and Parkinson's disease, is a logical and exciting next step. The insights gained from such studies will be invaluable in the ongoing effort to develop effective treatments for these debilitating neurological conditions.

References

  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed. (2021-05-05). [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - PubMed Central. (2023-09-21). [Link]

  • A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - ScienceDirect. (n.d.). [Link]

  • Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - NIH. (2011-01-23). [Link]

  • Preclinical stroke trial with the PARP inhibitor veliparib - NIH RePORTER. (n.d.). [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. (n.d.). [Link]

  • Study uncovers mechanism for cognitive improvement in dementia - News-Medical.Net. (2025-01-15). [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed. (2024-03-19). [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC - PubMed Central. (n.d.). [Link]

  • 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed. (2022-02-24). [Link]

  • Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique - Frontiers. (n.d.). [Link]

  • Scientists Discover Promising Molecule That Restores Cognitive Function in Early Alzheimer's - SciTechDaily. (2025-01-25). [Link]

  • Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke - MDPI. (n.d.). [Link]

  • Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties - Frontiers. (2022-07-21). [Link]

  • Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. (2022-03-08). [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (n.d.). [Link]

  • Scientists uncover how molecule protects brain cells in parkinson's disease model. (2015-04-15). [Link]

  • Neuroprotective agents in acute ischemic stroke - Open Exploration Publishing. (n.d.). [Link]

  • Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed. (2024-06-03). [Link]

  • Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. (2025-08-09). [Link]

  • Investigation into Efficacy and Mechanisms of Neuroprotection of Ashwagandha Root Extract and Water-Soluble Coenzyme Q10 in a Transgenic Mouse Model of Alzheimer's Disease - PubMed. (2025-08-20). [Link]

  • Correlation of CGS 19755 Neuroprotection Against in Vitro Excitotoxicity and Focal Cerebral Ischemia - PubMed. (n.d.). [Link]

  • Scientists identify molecular trigger for Alzheimer's disease. (2013-05-20). [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. (n.d.). [Link]

  • Therapeutic neuroprotective effects of XQ-1H in a rat model of permanent focal cerebral ischemia - PubMed. (2011-12-15). [Link]

  • 6-Shogaol Abrogates Parkinson's Disease in Rotenone-Induced Rodents: Based on In Silico Study and Inhibiting TNF-α/NF-κB/IL-1β/MAO-B - MDPI. (2024-10-09). [Link]

  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

  • A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model. - F1000Research. (2021-03-26). [Link]

Sources

High-Throughput Screening of 6-Hydroxyisoquinolin-1(2H)-one Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 6-Hydroxyisoquinolin-1(2H)-one Derivatives

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted cancer therapies. Derivatives of this heterocyclic compound have demonstrated potent inhibitory activity against Poly(ADP-ribose) Polymerase (PARP) enzymes, with a notable selectivity for PARP-1.[1][2] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[2] By inhibiting PARP-1, these compounds disrupt the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to synthetic lethality and targeted cell death.[3] This makes this compound derivatives highly promising candidates for the development of novel anticancer agents.

High-throughput screening (HTS) is an indispensable tool in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[4] This guide provides a comprehensive overview of HTS assays tailored for the discovery and characterization of this compound derivatives as PARP inhibitors. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for both biochemical and cell-based assays, and offer insights into data analysis and interpretation.

Biochemical Assays: Direct Measurement of PARP-1 Inhibition

Biochemical assays are essential for the primary screening of compound libraries to identify direct inhibitors of PARP-1 enzymatic activity. These assays are typically performed in a purified, cell-free system, allowing for a direct assessment of the compound's interaction with the target enzyme. Here, we detail two robust and widely used HTS-compatible biochemical assay formats: an AlphaLISA®-based assay and a Homogeneous Time-Resolved Fluorescence (HTRF®) assay.

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) for PARP-1 Activity

The AlphaLISA® technology is a bead-based, no-wash immunoassay that offers high sensitivity and a wide dynamic range, making it ideal for HTS.[5] The assay measures the poly(ADP-ribosyl)ation (PARylation) of a biotinylated histone substrate by PARP-1.

Principle: In the presence of active PARP-1 and its co-factor NAD+, a biotinylated histone substrate becomes PARylated. Streptavidin-coated Donor beads bind to the biotinylated histone, while an anti-PAR antibody conjugated to Acceptor beads recognizes the newly formed PAR chains. When the Donor and Acceptor beads are brought into close proximity, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. Inhibitors of PARP-1 will prevent the PARylation of the histone substrate, leading to a decrease in the AlphaLISA® signal.

Caption: AlphaLISA® PARP-1 Assay Workflow.

Protocol: PARP-1 AlphaLISA® Assay (384-well format) [5][6][7]

  • Reagent Preparation:

    • Prepare 1x PARP Assay Buffer by diluting a 5x stock with sterile water and supplementing with DTT to a final concentration of 1 mM.

    • Reconstitute biotinylated histone substrate in sterile water.

    • Dilute PARP-1 enzyme to the desired working concentration (e.g., 0.2 ng/µL) in 1x PARP Assay Buffer. Keep on ice.

    • Prepare a 2x NAD+ solution in 1x PARP Assay Buffer.

    • Prepare serial dilutions of the this compound derivatives and control inhibitors (e.g., Olaparib) in 1x PARP Assay Buffer containing a final DMSO concentration not exceeding 1%.

  • Assay Procedure:

    • Add 2.5 µL of the compound dilutions or controls to the wells of a 384-well white OptiPlate™.

    • Add 2.5 µL of the PARP-1 enzyme solution to each well, except for the "no enzyme" control wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 5 µL of the 2x NAD+/biotinylated histone substrate mix to all wells.

    • Incubate for 60 minutes at room temperature with gentle shaking.

  • Detection:

    • Prepare the Acceptor bead mix by diluting the anti-PAR Acceptor beads and an ADP-ribose binding reagent in 1x AlphaLISA® buffer.

    • Add 5 µL of the Acceptor bead mix to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Prepare the Donor bead mix by diluting the Streptavidin Donor beads in 1x AlphaLISA® buffer.

    • Add 5 µL of the Donor bead mix to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen®-compatible plate reader.

Data Analysis: The AlphaLISA® signal is inversely proportional to the PARP-1 inhibitory activity of the compounds. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background))

IC₅₀ values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

HTRF® (Homogeneous Time-Resolved Fluorescence) for PARP-1 Activity

HTRF® is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that offers a robust and sensitive platform for HTS.[8][9]

Principle: This assay measures the PARylation of a biotinylated histone substrate. A Europium cryptate (Eu³⁺)-labeled anti-PAR antibody (Donor) and an XL665-labeled streptavidin (Acceptor) are used. When PARP-1 is active, the PARylated biotinylated histone brings the Donor and Acceptor into close proximity. Excitation of the Eu³⁺ donor at 337 nm results in a long-lived energy transfer to the XL665 acceptor, which then emits a specific fluorescence signal at 665 nm. PARP-1 inhibitors will disrupt this proximity, leading to a decrease in the FRET signal.

Caption: HTRF® PARP-1 Assay Workflow.

Protocol: PARP-1 HTRF® Assay (384-well format)

  • Reagent Preparation:

    • Prepare reagents as described for the AlphaLISA® assay.

    • Prepare the HTRF® detection mix containing the Eu³⁺-labeled anti-PAR antibody and XL665-labeled streptavidin in HTRF® detection buffer.

  • Assay Procedure:

    • Add 5 µL of compound dilutions or controls to a 384-well low-volume white plate.

    • Add 5 µL of the PARP-1 enzyme and biotinylated histone substrate mix.

    • Initiate the reaction by adding 5 µL of NAD+ solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of the HTRF® detection mix to each well.

    • Incubate for 60 minutes to overnight at room temperature in the dark.[10]

    • Read the plate on an HTRF®-compatible reader, measuring the emission at 620 nm (Eu³⁺ donor) and 665 nm (XL665 acceptor).

Data Analysis: The HTRF® ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percentage of inhibition is then calculated, and IC₅₀ values are determined as described for the AlphaLISA® assay.

Assay ParameterAlphaLISA®HTRF®
Principle Luminescent ProximityTime-Resolved FRET
Plate Type 384-well white OptiPlate™384-well low-volume white
Readout Chemiluminescence (615 nm)Fluorescence Ratio (665/620 nm)
Incubation Time ~3 hours~2 hours to overnight
Sensitivity HighHigh
Throughput HighHigh

Cell-Based Assays: Assessing Cellular Efficacy and Mechanism of Action

Cell-based assays are crucial for validating the hits identified from biochemical screens in a more physiologically relevant context.[11] These assays provide insights into the compound's cell permeability, off-target effects, and its ability to engage the target within a cellular environment.

Cell Viability Assays in BRCA-Deficient Cancer Cells

The principle of synthetic lethality is central to the therapeutic strategy of PARP inhibitors. Therefore, assessing the cytotoxic effects of this compound derivatives in cancer cell lines with BRCA1 or BRCA2 mutations is a key secondary screen. The MDA-MB-436 breast cancer cell line, which has a BRCA1 mutation, is a well-established model for this purpose.[12][13][14][15]

Principle: Cell viability can be measured using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.

Cell_Viability_Assay cluster_workflow Cell Viability Assay Workflow Start Seed BRCA-deficient cells (e.g., MDA-MB-436) Treat Treat with this compound derivatives (serial dilutions) Start->Treat Incubate Incubate for 72-120 hours Treat->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Analyze Calculate % Viability and IC₅₀ Measure->Analyze

Caption: Cell Viability Assay Workflow.

Protocol: CellTiter-Glo® Viability Assay (96-well format) [14]

  • Cell Culture and Plating:

    • Culture MDA-MB-436 cells in the recommended growth medium.

    • Seed the cells into a 96-well clear-bottom white plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.

    • Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO₂ incubator.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell LineBRCA StatusExpected Sensitivity to PARP Inhibitors
MDA-MB-436 BRCA1 mutantHigh
HCC1937 BRCA1 mutantModerate to High
MDA-MB-231 BRCA wild-typeLow
MCF-7 BRCA wild-typeLow
High-Content Screening for DNA Damage Markers (γ-H2AX)

To further confirm the mechanism of action, a high-content screening (HCS) assay can be employed to visualize and quantify DNA damage within the cells. The phosphorylation of the histone variant H2AX to form γ-H2AX is a well-established biomarker for DNA double-strand breaks.[16][17]

Principle: Cells are treated with the test compounds, fixed, and then stained with a fluorescently labeled antibody specific for γ-H2AX. An automated imaging system acquires images of the cells, and image analysis software is used to identify the nuclei and quantify the number and intensity of γ-H2AX foci. An increase in γ-H2AX foci indicates an accumulation of DNA double-strand breaks, consistent with the mechanism of PARP inhibition.[18][19]

Protocol: γ-H2AX High-Content Imaging Assay (96-well format) [16][18]

  • Cell Plating and Treatment:

    • Seed cells (e.g., MDA-MB-436 or a BRCA wild-type control line) into a 96-well imaging plate.

    • Treat the cells with the this compound derivatives for a defined period (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.2% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against γ-H2AX.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to segment the nuclei based on the DAPI signal and then quantify the number, intensity, and area of γ-H2AX foci within each nucleus.

Data Analysis: The data is typically presented as the average number of γ-H2AX foci per cell. A dose-dependent increase in γ-H2AX foci in compound-treated cells compared to controls confirms the induction of DNA damage.

Data Interpretation and Troubleshooting

Biochemical Assays:

  • False Positives: Compounds that interfere with the assay technology (e.g., quenchers of fluorescence or luminescence) can lead to false-positive results. It is crucial to perform counter-screens to identify such compounds.[20]

  • DMSO Tolerance: High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration in the assay is kept low (typically ≤1%).[5]

  • IC₅₀ Shifts: The apparent IC₅₀ value can be influenced by the concentration of NAD+. It is recommended to perform the assay at a NAD+ concentration close to its Km value.

Cell-Based Assays:

  • Cytotoxicity vs. Specific Activity: It is important to differentiate between general cytotoxicity and target-specific effects. Comparing the activity in BRCA-deficient vs. BRCA-proficient cell lines can help to establish a therapeutic window.

  • Off-Target Effects: Isoquinolinone derivatives may have off-target activities, including the inhibition of certain kinases.[1][21] Secondary assays against a panel of kinases can help to assess the selectivity of the compounds.

  • Compound Solubility and Permeability: Poor solubility or cell permeability can lead to a lack of activity in cell-based assays despite potent biochemical inhibition.

Conclusion

The high-throughput screening assays detailed in this guide provide a robust framework for the discovery and characterization of this compound derivatives as potent and selective PARP inhibitors. A tiered screening approach, starting with biochemical assays to identify direct inhibitors, followed by cell-based assays to confirm cellular efficacy and mechanism of action, is recommended. Careful experimental design, rigorous data analysis, and a thorough understanding of potential pitfalls are essential for the successful identification of promising drug candidates from large compound libraries. The continued exploration of this chemical scaffold holds great promise for the development of next-generation targeted therapies for cancer.

References

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit (AlphaLISA®). Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved from [Link]

  • Gao, R., et al. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 14(16), e5421. [Link]

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved from [Link]

  • Garty, G., et al. (2017). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. Methods in Molecular Biology, 1599, 131-144. [Link]

  • Cytion. (n.d.). Using MDA-MB Models to Assess Novel PARP Inhibitors. Retrieved from [Link]

  • Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Johnson, N., et al. (2013). Stabilization of mutant BRCA1 protein confers PARP inhibitor and platinum resistance. Proceedings of the National Academy of Sciences, 110(42), 17041-17046. [Link]

  • Wang, Y., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. International Journal of Molecular Sciences, 21(7), 2419. [Link]

  • Lee, Y., et al. (2019). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. bioRxiv. [Link]

  • Cytion. (n.d.). Using MDA-MB Models to Assess Novel PARP Inhibitors. Retrieved from [Link]

  • Valabrega, G., et al. (2021). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. ResearchGate. [Link]

  • Maligres, F. A., et al. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Omega, 4(5), 8192-8201. [Link]

  • Antolin, A. A., et al. (2015). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 6(32), 32909-32922. [Link]

  • Huntoon, K. M., et al. (2018). Synthetic Lethality of PARP Inhibitors in Combination with MYC Blockade Is Independent of BRCA Status in Triple-Negative Breast Cancer. Molecular Cancer Research, 16(5), 895-907. [Link]

  • Parris, J. L., et al. (2015). Enhanced γ-H2AX DNA damage foci detection using multimagnification and extended depth of field in imaging flow cytometry. Cytometry Part A, 87(6), 570-577. [Link]

  • Toledo, L. I., et al. (2011). Quantitative analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy. ResearchGate. [Link]

  • Garty, G., et al. (2023). Application of an imaging flow cytometry γ-H2AX assay for biodosimetry using supervised machine learning. International Journal of Radiation Biology, 99(1), 136-146. [Link]

  • Valabrega, G., et al. (2021). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP inhibitors that have been tested against multiple PARPs. ResearchGate. [Link]

  • Various Authors. (2019). HTRF Assays.. Reddit. [Link]

  • Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100322.
  • Murai, J., et al. (2014). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]

  • Huntsman Cancer Institute. (2022). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. Journal of Hematology Oncology Pharmacy, 12(6), 318-322. [Link]

  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119534119. [Link]

  • George, E., et al. (2022). Multiomics analysis of serial PARP inhibitor treated metastatic TNBC inform on rational combination therapies. npj Breast Cancer, 8(1), 1-12. [Link]

  • Bhatnagar, S., et al. (2023). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. Molecules, 28(22), 7592. [Link]

  • Bellenie, B. R., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 22(10), 1237-1253.
  • MDPI. (n.d.). Special Issue : Synthesis and Derivatization of Heterocyclic Compounds. Retrieved from [Link]

  • Kim, Y., et al. (2023). Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. JCO Precision Oncology, 7, e2200547. [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

Sources

Application Notes and Protocols for the Quantitative Determination of 6-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-hydroxyisoquinolin-1(2H)-one is a significant molecule in medicinal chemistry and drug metabolism studies. As a metabolite or a core structural motif in various pharmacologically active agents, its accurate quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioavailability assessments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated analytical methods for the quantification of this compound.

The methodologies detailed herein are rooted in the principles of established bioanalytical techniques and adhere to the stringent validation guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7] The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), selected for their sensitivity, selectivity, and reliability in complex biological sample analysis.[8][9]

Choosing the Right Analytical Technique: A-Priori Considerations

The selection of an appropriate analytical method is a critical first step that dictates the reliability and utility of the generated data. The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is contingent upon the specific requirements of the study.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness.[9] It is well-suited for routine analysis when the expected concentrations of this compound are in the higher ng/mL to µg/mL range. The presence of a chromophore in the molecule allows for its detection by UV absorbance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications demanding higher sensitivity and selectivity, particularly in the analysis of complex biological matrices where interference is a concern, LC-MS/MS is the gold standard.[8][10] This method can achieve quantification limits in the low pg/mL to ng/mL range, making it ideal for studies with low dosage administration or for tracking trace levels of the analyte.[9]

The following diagram illustrates a decision-making workflow for selecting the appropriate analytical technique.

analytical_technique_selection start Define Analytical Goal sensitivity Required Sensitivity? start->sensitivity selectivity High Matrix Complexity? sensitivity->selectivity Low (µg/mL) lcms LC-MS/MS sensitivity->lcms High (pg/mL - ng/mL) hplc HPLC-UV selectivity->hplc No selectivity->lcms Yes

Caption: Decision tree for analytical technique selection.

Method Validation: The Cornerstone of Reliable Quantification

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The protocols described in this document are designed to be validated in accordance with ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[1][2][3][6][7][11][12]

The key validation parameters to be assessed include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the sample preparation process in extracting the analyte from the biological matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV

This protocol outlines a reversed-phase HPLC method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies where analyte concentrations are expected to be in the mid-to-high ng/mL range.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar compound not present in the matrix

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid

  • Human plasma (with appropriate anticoagulant)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for HPLC analysis.

The following diagram illustrates the protein precipitation workflow.

protein_precipitation_workflow plasma 100 µL Plasma Sample add_is Add 300 µL Acetonitrile with IS plasma->add_is vortex Vortex for 1 min add_is->vortex centrifuge Centrifuge at 14,000 x g for 10 min vortex->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant

Caption: Protein precipitation workflow for plasma samples.

HPLC Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes, followed by a 5-minute re-equilibration
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30°C
Detection UV at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm)
Data Analysis and Quantification

Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the prepared standards.

Protocol 2: Ultrasensitive Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a highly sensitive and selective method for the determination of this compound in human plasma, suitable for studies requiring low pg/mL to ng/mL quantification limits.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., D4-6-hydroxyisoquinolin-1(2H)-one) is highly recommended for optimal accuracy.

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is employed for cleaner sample extracts and to achieve lower limits of quantification compared to protein precipitation.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma sample (pre-treated with 100 µL of 4% phosphoric acid and the internal standard).

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and internal standard
Data Analysis and Quantification

Quantification is performed using Multiple Reaction Monitoring (MRM) mode.[13] The ratio of the peak area of the analyte's MRM transition to that of the internal standard is used for concentration determination against a calibration curve.

Summary of Method Performance Characteristics

The following table provides a comparative overview of the expected performance characteristics for the two described methods. These values serve as a general guideline and should be established during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Accuracy (% bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
LLOQ 10-50 ng/mL0.05-1 ng/mL
Recovery > 70%> 80%

Conclusion

The analytical methods presented provide a robust framework for the accurate and reliable quantification of this compound in biological matrices. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the study, with LC-MS/MS being the preferred method for high sensitivity and selectivity. Adherence to the principles of bioanalytical method validation as outlined by regulatory agencies is crucial for ensuring the integrity and defensibility of the generated data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. Available from: [Link]

  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Available from: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

    • ANALYTICAL METHODS. Available from: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for - University of Pretoria. Available from: [Link]

  • Selected Methods of Analysis. Available from: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. Available from: [Link]

  • Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and - idUS. Available from: [Link]

  • hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. Available from: [Link]

  • US10656059B2 - Method for qualitative and quantitative multiplexing of drug analytes from biological samples - Google Patents.
  • Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC - NIH. Available from: [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent - ResearchGate. Available from: [Link]

  • LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. Available from: [Link]

  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PubMed. Available from: [Link]

Sources

Application Notes and Protocols for the Development of Antibacterial Agents Based on the 6-hydroxyisoquinolin-1(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new classes of antibacterial agents.[1][2] The overuse and misuse of existing antibiotics have led to the emergence of multidrug-resistant (MDR) pathogens, rendering many current treatments ineffective.[1] This challenge in antibacterial drug development underscores the need to explore novel chemical scaffolds with unique mechanisms of action.[3][4] The isoquinolin-1(2H)-one core is a promising heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive molecules.[5][6] Specifically, the 6-hydroxyisoquinolin-1(2H)-one moiety presents a versatile platform for the design and synthesis of new antibacterial agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for the development of novel antibacterial agents. We will delve into the rationale behind its selection, synthetic strategies, detailed protocols for antibacterial evaluation, and methods to elucidate its mechanism of action, with a focus on the inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV.

The this compound Scaffold: A Privileged Structure

The isoquinoline nucleus is a fundamental component of many natural and synthetic compounds with a wide range of biological activities.[1][7] The isoquinolin-1(2H)-one core, in particular, offers several advantages for antibacterial drug design:

  • Structural Rigidity and Planarity: The bicyclic nature of the scaffold provides a rigid framework that can facilitate specific interactions with biological targets.

  • Hydrogen Bonding Capabilities: The presence of the hydroxyl (-OH) and amide (NH-C=O) groups allows for crucial hydrogen bond donor and acceptor interactions within a target's active site.

  • Sites for Functionalization: The isoquinolin-1(2H)-one core possesses multiple positions (e.g., N-2, C-3, C-4, C-7) that can be readily functionalized to optimize antibacterial potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related quinolone and quinazolinone derivatives have demonstrated that modifications at various positions can significantly impact antibacterial activity.[8][9]

The 6-hydroxy substituent is of particular interest as it can participate in key interactions with the target enzyme and can also serve as a handle for further chemical modification.

Synthetic Strategies for this compound Derivatives

The synthesis of functionalized isoquinolin-1(2H)-one derivatives can be achieved through various modern synthetic methodologies. While the direct synthesis of this compound can be challenging, several strategies can be employed to generate a library of analogs for screening.

Protocol 1: General Scheme for Synthesis of Functionalized Isoquinolin-1(2H)-ones via Metal-Catalyzed Annulation

Transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the efficient construction of heterocyclic systems.[10] Rhodium(III) and copper-catalyzed reactions, for instance, offer a direct and atom-economical approach to synthesize isoquinolin-1(2H)-one derivatives.[10][11]

Example Reaction: Rh(III)-Catalyzed [4+2] Annulation [10]

This method involves the reaction of a substituted benzamide with an alkyne to construct the isoquinolin-1(2H)-one core. To introduce the 6-hydroxy functionality, a starting benzamide with a protected hydroxyl group at the meta-position would be required.

Step-by-Step Procedure:

  • Substrate Synthesis: Synthesize the requisite N-substituted benzamide with a protected hydroxyl group (e.g., methoxy or benzyloxy) at the meta-position to the amide.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the benzamide derivative (1.0 equiv.), the desired alkyne (1.2-1.5 equiv.), a rhodium catalyst such as [RhCp*Cl2]2 (2-5 mol%), and a silver salt co-catalyst (e.g., AgSbF6, 10-20 mol%).

  • Solvent and Temperature: Dissolve the reactants in a suitable dry solvent (e.g., 1,2-dichloroethane or tert-amyl alcohol). Heat the reaction mixture at a specified temperature (typically 80-120 °C) for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: In the case of a protected hydroxyl group, perform a deprotection step (e.g., using BBr3 for a methoxy group or hydrogenolysis for a benzyl group) to yield the final this compound derivative.

Workflow for Antibacterial Evaluation

A systematic approach is crucial for evaluating the antibacterial potential of newly synthesized this compound derivatives. The following workflow outlines the key experimental stages.

Antibacterial_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Quantitative Assessment cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Synthesis of this compound Derivatives B Primary Screening (e.g., Agar Well Diffusion) A->B Library of Compounds C Minimum Inhibitory Concentration (MIC) Determination B->C Active Compounds D Minimum Bactericidal Concentration (MBC) Determination C->D Potent Compounds E DNA Gyrase Inhibition Assay C->E F Topoisomerase IV Inhibition Assay C->F G Other MOA Assays (e.g., Membrane Permeability) C->G H Structure-Activity Relationship (SAR) Studies D->H E->H F->H G->H I In vivo Efficacy and Toxicity Studies H->I Optimized Leads

Caption: Workflow for the development of antibacterial agents.

Protocols for Antibacterial Activity Assessment

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] The broth microdilution method is a standardized and widely used technique for determining MIC values.

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or CAMHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure the optical density at 600 nm (OD₆₀₀).

Parameter Description
Bacterial Strains Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) reference strains.
Growth Medium Cation-adjusted Mueller-Hinton Broth (CAMHB).
Inoculum Density Approximately 5 x 10⁵ CFU/mL in the final test volume.
Incubation 37°C for 16-20 hours in ambient air.
Endpoint Lowest concentration with no visible growth.

Elucidating the Mechanism of Action: Targeting Bacterial Topoisomerases

Many quinolone and isoquinoline-based antibacterial agents exert their effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[13][14] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial drugs.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.[15]

Materials:

  • Purified E. coli DNA gyrase (subunits A and B).

  • Relaxed pBR322 DNA.

  • 5X DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin).

  • Test compounds and a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

  • Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

  • Agarose, TAE buffer, and ethidium bromide.

Step-by-Step Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes containing:

    • 5X DNA Gyrase Assay Buffer.

    • Relaxed pBR322 DNA (e.g., 0.5 µg).

    • Test compound at various concentrations (or solvent control).

    • Sterile deionized water to the final volume.

  • Enzyme Addition: Add a pre-determined optimal amount of DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in 1X TAE buffer until the dye front has migrated an adequate distance.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The relaxed and supercoiled forms of the plasmid will migrate differently. Inhibition of supercoiling will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band. Quantify the band intensities to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the DNA gyrase activity).

DNA_Gyrase_Assay cluster_0 Reaction Components cluster_1 Reaction & Analysis A Relaxed pBR322 DNA E Incubation at 37°C A->E B DNA Gyrase B->E C ATP C->E D Test Compound D->E Inhibitor F Agarose Gel Electrophoresis E->F G Supercoiled DNA (Product) F->G H Relaxed DNA (Substrate) F->H

Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.

Protocol 4: Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV.[12][16]

Materials:

  • Purified S. aureus or E. coli topoisomerase IV.

  • Kinetoplast DNA (kDNA).

  • 5X Topoisomerase IV Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM MgCl₂, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin).

  • Test compounds and a known topoisomerase IV inhibitor (e.g., ciprofloxacin).

  • Stop solution/loading dye.

  • Agarose, TAE buffer, and ethidium bromide.

Step-by-Step Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes containing the 5X assay buffer, kDNA (e.g., 200 ng), the test compound at various concentrations, and sterile water.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined optimal amount of topoisomerase IV.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Resolve the DNA products on a 1% agarose gel.

  • Visualization and Analysis: Visualize the DNA under UV light. Catenated kDNA remains in the well or migrates as a high-molecular-weight band, while decatenated mini-circles migrate faster. Inhibition of decatenation is observed as a decrease in the amount of decatenated mini-circles. Determine the IC₅₀ value by quantifying the band intensities.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The protocols outlined in these application notes provide a robust framework for the synthesis, antibacterial evaluation, and mechanistic characterization of derivatives based on this core structure. Future work should focus on expanding the chemical diversity of the synthesized library through various synthetic strategies and exploring the structure-activity relationships to optimize potency and drug-like properties. A deeper understanding of the mechanism of action, including potential off-target effects, will be crucial for the successful progression of lead compounds into preclinical and clinical development.

References

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. ([Link])

  • Synthesis of functionalized isoquinolin-1(2H)-ones by copper-catalyzed α-arylation of ketones with 2-halobenzamides. ([Link])

  • Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. ([Link])

  • High-throughput bioassay for mechanism of action determination of antibacterial drugs. ([Link])

  • Escherichia coli Topoisomerase IV Relaxation Assay. ([Link])

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ([Link])

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. ([Link])

  • Electrochemical Intramolecular C-H/N-H Functionalization for the Synthesis of Isoxazolidine-Fused Isoquinolin-1(2H)‑ones. ([Link])

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. ([Link])

  • Synthesis of isoquinolin‐1(2H)‐ones by Li et al. ([Link])

  • Mechanism of action of antibacterial compounds. ([Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ([Link])

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. ([Link])

  • Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. ([Link])

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. ([Link])

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. ([Link])

  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. ([Link])

  • Challenges of Antibacterial Discovery. ([Link])

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. ([Link])

  • Antibacterial Drug Development: Overcoming Common Challenges. ([Link])

  • Recent advances and challenges in antibacterial drug development. ([Link])

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. ([Link])

  • Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. ([Link])

  • Synthesis method of 6-hydroxy-2 (1H) -quinolinone. ()
  • Isoquinoline‐1(2H)‐one core containing drugs. ([Link])

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. ([Link])

  • Synthesis of 1(2H)-Isoquinolones. (Review). ([Link])

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. ([Link])

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. ([Link])

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ([Link])

Sources

Application Notes and Protocols for Testing Antioomycete Activity of Isoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oomycetes, often referred to as water molds, are a group of filamentous eukaryotic microorganisms that are phylogenetically distinct from true fungi.[1][2] Despite their morphological similarities to fungi, key physiological and genetic differences, such as the presence of cellulose in their cell walls and a diploid vegetative stage, render many conventional fungicides ineffective against them.[1][2][3] Devastating plant pathogens like Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes, and various Pythium species that cause damping-off, belong to this class, posing a significant threat to global food security.[4][5] The increasing prevalence of fungicide resistance and the withdrawal of certain active ingredients from the market necessitate the discovery and development of novel anti-oomycete compounds.[4][5]

Isoquinolinones are a class of heterocyclic compounds that have demonstrated a wide range of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the antioomycete activity of novel isoquinolinone-based compounds. The protocols detailed herein are designed to be robust, reproducible, and adaptable for high-throughput screening as well as in-depth mechanistic studies.

SECTION 1: In Vitro Screening of Isoquinolinone Activity

The initial assessment of a compound's antioomycete potential is typically performed through a series of in vitro assays. These assays are designed to directly measure the effect of the compound on the pathogen's growth and development in a controlled laboratory setting.

Mycelial Growth Inhibition Assay

This fundamental assay determines the ability of an isoquinolinone compound to inhibit the vegetative growth of the oomycete. The amended agar method is a standard and reliable technique for this purpose.[6]

Rationale

By incorporating the test compound into the growth medium, we can directly observe and quantify the impact on mycelial expansion. This provides a clear measure of the compound's static or cidal effects on the pathogen. The use of multi-well plates can significantly increase the throughput of this assay, making it suitable for screening a large number of compounds or concentrations.[4][5]

Protocol
  • Preparation of Isoquinolinone Stock Solutions:

    • Dissolve the isoquinolinone compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Media Preparation:

    • Prepare a suitable culture medium for the target oomycete. For example, Rye Sucrose Agar (RSA) is commonly used for Phytophthora infestans.[7]

    • Autoclave the medium and allow it to cool to approximately 50-55°C in a water bath.

  • Amended Media Preparation:

    • Add the isoquinolinone stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing.

    • A solvent control (containing the same concentration of DMSO as the highest compound concentration) and a negative control (no compound or solvent) must be included.

    • Pour the amended agar into sterile Petri dishes (90 mm) or 24-well plates.[5][6]

  • Inoculation:

    • From an actively growing oomycete culture, take a mycelial plug (typically 5 mm in diameter) using a sterile cork borer.[6]

    • Place the mycelial plug in the center of each agar plate or well.

  • Incubation:

    • Incubate the plates at the optimal temperature for the oomycete species (e.g., 18-21°C for P. infestans) in the dark.[7]

  • Data Collection and Analysis:

    • Measure the diameter of the mycelial colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the negative control plate reaches the edge of the plate.[6]

    • Calculate the percentage of growth inhibition using the following formula:

      • Growth Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the colony in the control group and T is the average diameter of the colony in the treatment group.

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by plotting the growth inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation
Isoquinolinone DerivativeConcentration (µg/mL)Mean Mycelial Diameter (mm) ± SDGrowth Inhibition (%)
Control (DMSO) 085.2 ± 2.10
IQ-1 172.5 ± 1.814.9
1045.1 ± 2.547.1
5012.8 ± 1.285.0
1005.0 ± 0.594.1
IQ-2 180.1 ± 2.06.0
1065.3 ± 1.923.4
5038.7 ± 2.354.6
10021.4 ± 1.574.9

Table 1: Example data from a mycelial growth inhibition assay of two isoquinolinone derivatives against P. infestans.

Zoospore Germination Assay

Oomycete zoospores are motile, wall-less spores that are crucial for the infection process.[8] This assay evaluates the effect of isoquinolinones on the ability of zoospores to germinate and form a germ tube, a critical step in host penetration.

Rationale

Targeting the zoospore stage is a promising strategy for disease control as it represents a vulnerable point in the oomycete life cycle. This assay provides insights into the compound's ability to interfere with the early stages of infection.

Protocol
  • Zoospore Production:

    • Grow the oomycete on a suitable medium (e.g., RSA for P. infestans) for 10-14 days in the dark at 18°C.[7]

    • Flood the plates with cold, sterile distilled water and gently scrape the surface to release sporangia.[7]

    • Induce zoospore release by incubating the sporangial suspension at 4°C for 2-4 hours.[7]

  • Zoospore Concentration Adjustment:

    • Filter the suspension to remove mycelial fragments.

    • Count the motile zoospores using a hemocytometer and adjust the concentration to 1 x 10^5 zoospores/mL with sterile distilled water.[7]

  • Treatment:

    • In a microtiter plate or microcentrifuge tubes, mix equal volumes of the zoospore suspension and double-strength isoquinolinone solutions to achieve the desired final concentrations.[7]

  • Incubation:

    • Incubate at 18°C for 2-4 hours.[7]

  • Microscopic Examination:

    • Place an aliquot of each treatment on a microscope slide.

    • Examine at least 100 zoospores per replicate under a microscope. A zoospore is considered germinated if the germ tube is at least twice the length of the zoospore diameter.[7]

  • Data Analysis:

    • Calculate the percentage of germination for each concentration.

    • Calculate the percentage of germination inhibition relative to the control.

Visualization of In Vitro Workflow

in_vitro_workflow cluster_mycelial Mycelial Growth Inhibition cluster_zoospore Zoospore Germination Assay M_prep Prepare Isoquinolinone Stock Solutions M_media Prepare & Amend Agar Medium M_prep->M_media M_inoc Inoculate with Mycelial Plugs M_media->M_inoc M_inc Incubate M_inoc->M_inc M_data Measure Colony Diameter & Calculate Inhibition M_inc->M_data end End M_data->end Z_prod Produce & Harvest Zoospores Z_conc Adjust Zoospore Concentration Z_prod->Z_conc Z_treat Treat with Isoquinolinones Z_conc->Z_treat Z_inc Incubate Z_treat->Z_inc Z_exam Microscopic Examination & Calculate Inhibition Z_inc->Z_exam Z_exam->end start Start start->M_prep start->Z_prod in_vivo_workflow cluster_detached_leaf Detached Leaf Assay cluster_whole_plant Whole Plant Assay DL_prep Prepare Detached Leaves DL_treat Apply Isoquinolinone (Protective/Curative) DL_prep->DL_treat DL_inoc Inoculate with Zoospores DL_treat->DL_inoc DL_inc Incubate in Humid Chamber DL_inoc->DL_inc DL_assess Assess Disease Severity DL_inc->DL_assess end End DL_assess->end WP_growth Grow Host Plants WP_treat Apply Isoquinolinone (Foliar/Drench) WP_growth->WP_treat WP_inoc Inoculate Plants WP_treat->WP_inoc WP_inc Incubate in Growth Chamber WP_inoc->WP_inc WP_assess Assess Disease & Phytotoxicity WP_inc->WP_assess WP_assess->end start Start start->DL_prep start->WP_growth

Caption: Workflow for in vivo plant protection assays.

SECTION 3: Preliminary Mechanistic Studies

Understanding the mode of action of a novel antioomycete compound is crucial for its development and for managing the potential for resistance.

Microscopic Examination of Morphological Changes

Observing the direct effects of the isoquinolinone on the oomycete's morphology can provide initial clues about its mechanism of action.

Protocol
  • Sample Preparation:

    • Treat mycelia or zoospores with the isoquinolinone at its EC50 concentration as described in the previous protocols.

    • At various time points, take samples for microscopic observation.

  • Microscopy:

    • Use light microscopy to observe any changes in hyphal morphology, such as excessive branching, swelling, or lysis.

    • Observe the effects on zoospore motility, encystment, and germination.

    • For more detailed analysis, consider using fluorescence microscopy with stains that target specific cellular components (e.g., cell wall, nucleus, mitochondria) or transmission electron microscopy to observe ultrastructural changes.

Potential Targets in Oomycetes

While the specific targets of isoquinolinones in oomycetes are yet to be fully elucidated, several key cellular processes are known to be vulnerable.

  • Cell Wall Biosynthesis: Oomycete cell walls are primarily composed of cellulose. [1]Compounds that interfere with cellulose synthase, a key enzyme in this process, could be effective. [2]* Mitochondrial Respiration: The electron transport chain is a common target for fungicides. [2][9]Assays measuring oxygen consumption can indicate if the isoquinolinone disrupts mitochondrial function.

  • Cell Membrane Integrity: Damage to the cell membrane can lead to leakage of cellular contents and cell death. [10]This can be assessed by measuring electrolyte leakage. [10]

Visualization of Potential Oomycete Targets

oomycete_targets cluster_targets Potential Isoquinolinone Targets Oomycete Oomycete Cell CW Cell Wall Biosynthesis (Cellulose Synthase) CW->Oomycete Inhibition CM Cell Membrane Integrity (Electrolyte Leakage) CM->Oomycete Inhibition MR Mitochondrial Respiration (Electron Transport Chain) MR->Oomycete Inhibition Isoquinolinone Isoquinolinone Isoquinolinone->CW Isoquinolinone->CM Isoquinolinone->MR

Sources

Application Notes and Protocols for the Scalable Synthesis of 6-Hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance and Challenge of 6-Hydroxyisoquinolin-1(2H)-one

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2] Specifically, this compound serves as a critical building block and versatile intermediate in the synthesis of novel therapeutics, including potential enzyme inhibitors and treatments for neurological disorders.[1][3]

While numerous methods exist for constructing the isoquinolinone core, transitioning from laboratory-scale discovery to pilot- or industrial-scale production presents significant challenges. Many traditional synthetic routes, such as the Bischler-Napieralski or Pictet-Gams reactions, rely on harsh conditions, multi-step protocols, and reagents that are unsuitable for large-scale operations due to safety, cost, and environmental concerns.[4][5][6][7]

This guide provides a detailed analysis of modern, scalable methods for the synthesis of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering a strategic framework for process development, optimization, and scale-up. We will explore cutting-edge techniques like transition-metal-catalyzed C-H activation and greener, energy-efficient methodologies, providing robust protocols designed for safety, efficiency, and reproducibility.

Strategic Overview: Selecting a Scalable Synthesis Pathway

The successful scale-up of any chemical process hinges on a strategic selection of the synthetic route. For this compound, the decision-making process must weigh several critical factors beyond just the final yield. The ideal pathway should be cost-effective, safe, environmentally benign, and robust.

Diagram 1: Decision Matrix for Route Selection This flowchart illustrates the key decision points when selecting a synthetic strategy for scale-up.

RouteSelection Start Define Target: this compound SM_Cost Starting Material Cost & Availability Start->SM_Cost Safety Process Safety & Hazard Profile SM_Cost->Safety Low Cost Readily Available Re_Eval Re-evaluate / Redesign Route SM_Cost->Re_Eval High Cost Supply Issues Efficiency Reaction Efficiency (Yield, Atom Economy) Safety->Efficiency Acceptable Risk Profile Safety->Re_Eval High Hazard (e.g., Explosive, Highly Toxic) Green Environmental Impact (Green Chemistry Principles) Efficiency->Green High Yield Good Atom Economy Efficiency->Re_Eval Low Yield Poor Economy Purification Ease of Purification & Isolation Green->Purification Low E-Factor Benign Solvents Green->Re_Eval High Waste Hazardous Solvents Select Select Optimal Route Purification->Select Crystallization Possible Purification->Re_Eval Chromatography Required Re_Eval->SM_Cost

Caption: Decision matrix for selecting a scalable synthesis route.

Modern Synthetic Methodologies for Scale-Up

We will focus on two primary strategies that offer significant advantages for large-scale production over classical methods: Transition-Metal-Catalyzed C-H Annulation and Greener Adaptations of Classical Condensations.

Method 1: Transition-Metal-Catalyzed C-H Annulation

Transition-metal catalysis, particularly using rhodium (Rh) and palladium (Pd), has revolutionized heterocyclic synthesis. These methods construct the isoquinolinone core through direct C-H activation and annulation of a benzamide derivative with a coupling partner like an alkyne. This approach is highly atom-economical and often proceeds under milder conditions with excellent functional group tolerance.[8][9]

The key to this strategy is the use of a directing group on the benzamide, which positions the metal catalyst to selectively activate a C-H bond at the ortho position, initiating the cyclization cascade.

Diagram 2: General Mechanism of Rh(III)-Catalyzed C-H Annulation This diagram outlines the catalytic cycle for the formation of an isoquinolinone from a benzamide and an alkyne.

CH_Activation_Mechanism cat_start Rh(III) Catalyst intermediate1 C-H Activation (Rhodacycle Formation) cat_start->intermediate1 + Benzamide benzamide N-Methoxy Benzamide alkyne Alkyne (R-C≡C-R') intermediate2 Alkyne Coordination & Migratory Insertion intermediate1->intermediate2 + Alkyne intermediate3 Reductive Elimination intermediate2->intermediate3 intermediate3->cat_start Releases Product product Isoquinolinone Product intermediate3->product

Caption: Catalytic cycle for Rh(III)-catalyzed C-H annulation.

Protocol 1: Rh(III)-Catalyzed Synthesis of 6-Methoxyisoquinolin-1(2H)-one

For the synthesis of the target molecule, a protected starting material is required. We use the methoxy-protected analogue, which can be demethylated in a final step. N-methoxy amides are common directing groups for this transformation.

Materials:

  • 4-Methoxy-N-methoxybenzamide

  • Symmetrical alkyne (e.g., 3-hexyne)

  • [RhCp*Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • 1,2-Dichloroethane (DCE) or a suitable high-boiling solvent

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-methoxy-N-methoxybenzamide (1.0 eq).

  • Catalyst Loading: Under a positive pressure of nitrogen, add [RhCp*Cl₂]₂ (2 mol %) and AgSbF₆ (8 mol %). Causality Note: AgSbF₆ acts as a halide scavenger, generating the active cationic Rh(III) species necessary for C-H activation.

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M. Add the alkyne (1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the mixture to room temperature. Filter through a pad of celite to remove insoluble silver salts and catalyst residues. Wash the celite pad with additional DCE.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes, which is highly advantageous for scale-up.

Deprotection to this compound: The resulting 6-methoxyisoquinolin-1(2H)-one can be demethylated using standard procedures, such as refluxing with hydrobromic acid (HBr) or using boron tribromide (BBr₃) at a low temperature for more sensitive substrates.

Method 2: Ultrasound-Assisted Condensation Synthesis

Classical methods, such as the condensation of homophthalic anhydride with an amine, can be adapted for scalability by incorporating green chemistry principles.[10] The use of ultrasound irradiation can dramatically accelerate reaction rates, increase yields, and reduce energy consumption by promoting efficient mass and energy transfer through acoustic cavitation.[4][11][12]

Protocol 2: Ultrasound-Assisted Synthesis from 4-Hydroxyhomophthalic Acid

This protocol starts from a more accessible precursor, which is first converted to the anhydride in situ.

Materials:

  • 4-Hydroxyhomophthalic acid

  • Acetic anhydride

  • Urea or Ammonium acetate (as ammonia source)

  • High-power ultrasonic bath or probe sonicator

Procedure:

  • Anhydride Formation: In a robust beaker or flask suitable for sonication, combine 4-hydroxyhomophthalic acid (1.0 eq) and acetic anhydride (3.0 eq).

  • Sonication (Step 1): Place the vessel in an ultrasonic bath and sonicate at 50-60 °C for 30-45 minutes, or until the solid fully dissolves and the formation of 4-hydroxyhomophthalic anhydride is complete (can be monitored by TLC if desired).

  • Ammonia Source Addition: To the resulting solution, carefully add urea (2.0 eq) or ammonium acetate (2.5 eq). Causality Note: At elevated temperatures, these reagents decompose to provide ammonia in situ for the condensation reaction.

  • Sonication (Step 2): Continue to sonicate the mixture at an increased temperature of 90-110 °C for 1-2 hours. A precipitate of the product should begin to form.

  • Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate out.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and other impurities. The product is often of high purity after this step but can be further recrystallized if necessary.

Diagram 3: Process Flow for Scalable Synthesis and Purification This diagram shows a typical workflow from reaction to final product isolation on a larger scale.

ProcessFlow Start Charge Reactor with Starting Materials & Solvent Reaction Controlled Heating / Sonication (Monitor Progress via HPLC/TLC) Start->Reaction Cooldown Cool Reaction Mixture to Ambient Temperature Reaction->Cooldown Quench Quench / Work-up (e.g., Water Addition) Cooldown->Quench Filter Filtration to Remove Insolubles / Catalyst Quench->Filter Extract Liquid-Liquid Extraction (If necessary) Filter->Extract Concentrate Solvent Removal (Rotary Evaporation / Distillation) Extract->Concentrate Crystallize Recrystallization from Optimized Solvent System Concentrate->Crystallize Isolate Product Isolation (Filtration & Washing) Crystallize->Isolate Dry Drying under Vacuum (Vacuum Oven) Isolate->Dry QC Final Product QC (NMR, HPLC, M.P.) Dry->QC

Caption: General process workflow for scale-up synthesis.

Comparative Analysis of Scalable Methods

The choice of method will depend on available equipment, cost constraints, and desired purity levels. The following table summarizes the key aspects of the discussed protocols.

FeatureMethod 1: Rh-Catalyzed AnnulationMethod 2: Ultrasound-Assisted Condensation
Starting Materials Protected 4-hydroxybenzamide, Alkyne4-Hydroxyhomophthalic acid, Ammonia source
Key Reagents Rh(III) catalyst, Silver saltAcetic anhydride
Number of Steps 2 (Annulation + Deprotection)1 (In situ anhydride formation + condensation)
Typical Yields Good to Excellent (70-95%)Good (75-90%)
Scalability Moderate to Good (Catalyst cost is a factor)Excellent (Inexpensive reagents)
Advantages High atom economy, mild conditions, broad substrate scopeLow cost, simple reagents, rapid, energy-efficient
Disadvantages Expensive catalyst, requires inert atmosphere, potential for metal contaminationRequires specialized sonication equipment for large scale

Conclusion

The scalable synthesis of this compound is achievable through modern synthetic strategies that prioritize efficiency, safety, and sustainability. For processes where cost is the primary driver and the necessary equipment is available, the ultrasound-assisted condensation of 4-hydroxyhomophthalic acid offers a rapid and high-yielding route. For the synthesis of complex analogues where functional group tolerance is paramount, transition-metal-catalyzed C-H annulation provides a powerful and versatile, albeit more expensive, alternative. Successful scale-up of either method requires careful optimization of reaction parameters, a robust purification strategy, such as recrystallization, and strict adherence to process safety protocols.

References

  • Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025).
  • Wikipedia. (n.d.). Isoquinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolin-3-ones.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Ali, A., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)
  • Organic Chemistry Portal. (n.d.). Isoquinolone synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • ResearchGate. (2001). Synthesis of 1(2H)-Isoquinolones. (Review).
  • RSC Publishing. (n.d.).
  • BenchChem. (n.d.). (Trifluoromethyl)isoquinolin-1(2H)
  • ResearchGate. (n.d.). Synthesis of isoquinolin‐1(2H)‐ones by Li et al.
  • Google Patents. (2020). Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • MDPI. (2020).
  • BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Chem-Impex. (n.d.). 6-Hydroxyisoquinoline.
  • NIH. (2022).

Sources

techniques for purifying 6-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Researcher: Strategic Purification of 6-Hydroxyisoquinolin-1(2H)-one

Introduction: The Imperative for Purity

This compound is a pivotal heterocyclic scaffold, serving as a versatile building block in the synthesis of complex bioactive molecules and novel therapeutic agents.[1][2] Its utility in drug discovery, particularly for neurological disorders and as a precursor for anti-cancer drugs, demands exceptionally high purity.[1] The presence of residual starting materials, synthetic by-products, or degradation products can confound biological assay results, compromise kinetic data, and invalidate structure-activity relationship (SAR) studies.

This guide provides a detailed exploration of the principal . Moving beyond a simple recitation of steps, we delve into the strategic rationale behind methodological choices, offering protocols grounded in the physicochemical properties of the target molecule. We will address three core techniques in order of increasing resolving power: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC).

Part 1: Foundational Analysis of the Target Molecule

A successful purification strategy begins with understanding the molecule's characteristics and the likely impurities.

Physicochemical Profile: this compound is a polar, aromatic molecule characterized by two key functional groups: a phenolic hydroxyl (-OH) group and a cyclic amide (lactam) moiety. These groups can participate in hydrogen bonding, which governs the molecule's solubility and its interaction with chromatographic stationary phases.[3]

  • Polarity: High. The presence of both a hydrogen bond donor (-OH) and acceptor (C=O, N-H) makes it relatively polar.

  • Solubility: Expected to be soluble in polar organic solvents like DMSO, DMF, methanol, and ethanol, with limited solubility in less polar solvents like dichloromethane and poor solubility in non-polar solvents like hexanes.[4]

  • Potential Impurities: Impurities can stem from the synthetic route or subsequent degradation.[5] These may include unreacted starting materials, isomers, or oxidation by-products.[6] Colored impurities are often high-molecular-weight, polar degradation products.[7]

Part 2: A Strategic Purification Workflow

The choice of purification technique is dictated by the initial purity of the crude material, the quantity of material to be purified, and the final purity required. A multi-step approach is often the most efficient path to obtaining highly pure material.

G cluster_0 cluster_1 A Crude Synthetic Product B Primary Purification A->B C Purity Assessment (TLC, Analytical HPLC) B->C Is purity sufficient? Recrystallization Recrystallization B->Recrystallization FlashChrom Flash Chromatography B->FlashChrom D Final Product (>95% Purity) C->D Yes E High-Purity Polishing C->E No F Final Product (>99% Purity) E->F PrepHPLC Preparative HPLC E->PrepHPLC

Caption: A general workflow for the strategic purification of this compound.

Part 3: Recrystallization - The First Line of Defense

Recrystallization is a powerful, cost-effective technique for purifying solid compounds, predicated on the principle that a compound's solubility in a given solvent increases with temperature.[8][9] When a hot, saturated solution is cooled, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain in the "mother liquor."[10]

Causality: This method is most effective when the crude material is already relatively pure (>80-90%) and the impurities have different solubility profiles from the target compound.

Protocol 1: Recrystallization of this compound

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude solid into several test tubes.

    • Add a few drops of different test solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) at room temperature. A suitable solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show solubility. An ideal solvent will dissolve the compound completely when hot.[11]

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The formation of a crystalline precipitate indicates a good single-solvent system.

    • If no single solvent is ideal, test solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexanes). Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool.

  • Main Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions, heating the mixture to a boil with stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.

    • (Optional: Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to a boil for a few minutes.[7]

    • Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.

    • Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[8]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

Issue Potential Cause Solution
Oiling Out Solution is supersaturated; cooling is too rapid; melting point of solid is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly.
No Crystals Form Solution is not saturated enough; compound is too soluble.Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor Recovery Too much solvent was used; crystals are partially soluble in cold solvent.Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals.

Part 4: Flash Column Chromatography - The Workhorse Technique

Flash column chromatography is a highly versatile and efficient technique for separating compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[7] For isoquinoline derivatives, it is often the primary method of purification.[12]

Causality: This technique exploits differences in polarity. Since this compound is polar, it will adhere strongly to a polar stationary phase like silica gel. A mobile phase of appropriate polarity is used to selectively elute the target compound, leaving more polar impurities on the column and washing away less polar ones.

G TLC 1. TLC Optimization (Find solvent for Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Workflow for purification by flash column chromatography.

Protocol 2: Flash Column Chromatography of this compound

  • Mobile Phase Selection via TLC:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., methanol or dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems. Good starting points for a polar compound like this are mixtures of Ethyl Acetate/Hexanes (e.g., starting at 1:1) or Dichloromethane/Methanol (e.g., starting at 98:2).

    • Visualize the spots under UV light. The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.25-0.35, with good separation from impurities.[12]

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Insert a cotton or glass wool plug at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent to be used.[13]

    • Pour the slurry into the column, tapping the sides to ensure even packing and remove air bubbles. Allow the silica to settle.

    • Add a protective layer of sand on top of the silica bed.[12]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).

    • Add a portion of silica gel (2-3 times the mass of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column. Dry loading prevents dissolution issues at the column head and often leads to sharper bands and better separation.[7][12]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect the eluent in a series of test tubes or flasks.

    • Systematically monitor the collected fractions by TLC to identify which ones contain the pure product.[7]

  • Isolation:

    • Combine the fractions identified as containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.[12]

Part 5: Preparative HPLC - For Ultimate Purity

When the highest level of purity (>98%) is essential, or when dealing with challenging separations of closely related isomers, preparative HPLC is the technique of choice.[7] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of material.[14]

Causality: For a polar molecule like this compound, Reversed-Phase (RP-HPLC) is the most suitable mode.[7] The stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase is used. The compound is retained through hydrophobic interactions, and elution is achieved by increasing the organic content of the mobile phase. This mode is excellent for separating polar compounds that may behave poorly in normal-phase chromatography.[15]

Protocol 3: General RP-HPLC Purification

  • Analytical Method Development:

    • Using an analytical RP-HPLC system with a C18 column, develop a separation method.

    • Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid modifier is crucial for protonating acidic silanols on the stationary phase and ensuring sharp, symmetrical peaks for the analyte.[16]

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% of the same acid modifier.

    • Run a gradient elution (e.g., 5% to 95% B over 15-20 minutes) to determine the approximate organic solvent concentration at which the compound elutes.

    • Optimize the gradient to achieve baseline separation between the target peak and any impurities.

  • Scale-Up and Purification:

    • Transfer the optimized method to a preparative HPLC system equipped with a larger C18 column of the same chemistry.

    • Prepare a concentrated solution of the compound (previously purified by chromatography or recrystallization) in a solvent compatible with the mobile phase (e.g., DMSO or a small amount of the mobile phase itself). Filter the sample solution through a 0.45 µm filter.[6]

    • Perform the preparative run, collecting fractions based on the UV detector signal. Modern systems use automated fraction collectors that can isolate specific peaks.

    • Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

    • If the remaining solution is primarily water, freeze the sample and remove the water via lyophilization (freeze-drying). This is the gentlest method for recovering the final solid product.

Parameter Analytical HPLC Preparative HPLC
Column Internal Diameter 2.1 - 4.6 mm>20 mm
Particle Size < 5 µm5 - 10 µm
Flow Rate 0.2 - 1.5 mL/min20 - 150 mL/min
Sample Load Micrograms (µg)Milligrams (mg) to Grams (g)

Part 6: Final Purity Verification

Regardless of the method used, the purity of the final product must be rigorously confirmed.

  • Analytical HPLC: Provides a quantitative measure of purity (% area under the curve).

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and identifies any residual solvents or organic impurities.[6][17]

  • Mass Spectrometry: Confirms the correct molecular weight of the compound.

By selecting the appropriate technique based on a logical workflow and understanding the chemical principles at play, researchers can confidently and efficiently obtain this compound of the requisite purity for their advanced research and development applications.

References

  • Benchchem. (n.d.). Strategies for the Purification of Isoquinoline Derivatives. Technical Support Center.
  • Benchchem. (n.d.). Purification of 1(2H)-Isoquinolinone by Column Chromatography. Technical Support Center.
  • Benchchem. (n.d.). Column chromatography conditions for purifying 1,6-Dichloroisoquinoline derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column.
  • Chem-Impex. (n.d.). 6-Hydroxyisoquinoline.
  • Benchchem. (n.d.). Analytical methods for detecting impurities in 3,4-dihydroisoquinolin-1(2H)-one samples.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY.
  • Thermo Fisher Scientific. (n.d.). Scale up to more options - Preparative HPLC columns.
  • National Institutes of Health (NIH). (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.
  • ChemicalBook. (n.d.). 1(2H)-Isoquinolinone, 3,4-dihydro-7-hydroxy-6-methoxy-2-methyl-.
  • Sigma-Aldrich. (n.d.). This compound | 252061-78-2.
  • Benchchem. (n.d.). (Trifluoromethyl)isoquinolin-1(2H)-one: Synthesis, Potential Applications.

Sources

Unveiling Cellular Processes: 6-Hydroxyisoquinolin-1(2H)-one as a Chemical Probe for PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinolinone Scaffold and its Significance in Chemical Biology

The isoquinolin-1(2H)-one nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] Its structural features allow for diverse chemical modifications, making it a versatile template in drug discovery and chemical probe development.[2] Within this class of compounds, derivatives of isoquinolin-1(2H)-one have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical players in DNA repair and the maintenance of genomic stability.[3][4] This application note details the use of 6-hydroxyisoquinolin-1(2H)-one, a member of this important chemical family, as a potential chemical probe to investigate the function and therapeutic targeting of PARP.

Mechanism of Action: Targeting the DNA Damage Response Pathway

Extensive research has established that isoquinolin-1(2H)-one derivatives function as PARP inhibitors.[3] PARP-1, the most abundant of the PARP enzymes, acts as a molecular sensor for DNA single-strand breaks (SSBs).[4] Upon detecting DNA damage, PARP-1 catalyzes the transfer of ADP-ribose units to itself and other acceptor proteins, forming poly(ADP-ribose) (PAR) chains. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.

Chemical probes with the isoquinolin-1(2H)-one core, such as the hypothesized action of this compound, are believed to exert their effects by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of PARP enzymes.[5] This competitive inhibition prevents the synthesis of PAR chains, thereby disrupting the recruitment of repair proteins and stalling the DNA damage response. In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, ultimately triggering cell death through a process known as synthetic lethality.[4][6]

PARP_Inhibition_Pathway DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes Replication_Fork_Collapse Replication Fork Collapse & DNA Double-Strand Break (DSB) PARP1->Replication_Fork_Collapse unrepaired SSB leads to NAD NAD+ NAD->PAR substrate Repair_Proteins DNA Repair Protein Recruitment PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival HR_Proficient Homologous Recombination (HR) Repair (BRCA Proficient) Replication_Fork_Collapse->HR_Proficient HR_Deficient HR Repair Deficient (e.g., BRCA mutated) Replication_Fork_Collapse->HR_Deficient HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis Probe This compound (Chemical Probe) Probe->PARP1 inhibits

Figure 1: Proposed mechanism of action for this compound as a PARP inhibitor.

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound as a chemical probe. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro PARP-1 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on PARP-1 enzymatic activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate (high-binding)

  • Plate reader

Procedure:

  • Coating: Coat the 96-well plate with Histone H1 overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction: Add the PARP-1 enzyme, the test compound dilutions, and activated DNA (to stimulate PARP-1 activity) to the wells.

  • Initiation: Start the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 1 hour.

  • Signal Development: Wash the plate. Add TMB substrate and incubate until a blue color develops.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

In_Vitro_PARP_Assay_Workflow start Start coat_plate Coat 96-well plate with Histone H1 start->coat_plate prepare_compound Prepare serial dilutions of This compound coat_plate->prepare_compound add_reagents Add PARP-1 enzyme, compound, and activated DNA prepare_compound->add_reagents initiate_reaction Initiate reaction with biotinylated NAD+ add_reagents->initiate_reaction incubation1 Incubate for 1 hour initiate_reaction->incubation1 detection_step Add Streptavidin-HRP incubation1->detection_step incubation2 Incubate for 1 hour detection_step->incubation2 signal_development Add TMB substrate incubation2->signal_development stop_reaction Add stop solution signal_development->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for the in vitro PARP-1 enzymatic assay.

Protocol 2: Cell-Based PARP Inhibition Assay (Immunofluorescence)

This protocol assesses the ability of this compound to inhibit PARP activity within cells by measuring the levels of PAR.

Materials:

  • Cells of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours).

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Antibody Incubation: Incubate with the primary anti-PAR antibody, followed by the fluorescently labeled secondary antibody.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the PAR signal intensity per nucleus. A reduction in the PAR signal in compound-treated cells compared to the vehicle control indicates PARP inhibition.

Data Presentation

Parameter This compound (Hypothetical) Reference PARP Inhibitor (e.g., Olaparib)
Target PARP-1/2PARP-1/2
In Vitro IC50 To be determined experimentally~5 nM
Cellular EC50 To be determined experimentally~10-100 nM
Mechanism NAD+ competitive inhibitionNAD+ competitive inhibition

Trustworthiness and Self-Validation

To ensure the reliability of experimental results, it is crucial to include appropriate controls:

  • Positive Control: A well-characterized PARP inhibitor (e.g., Olaparib, Rucaparib) should be used to confirm assay performance.

  • Negative Control: A structurally similar but inactive analog of this compound, if available, would be ideal to demonstrate on-target effects.

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

  • Untreated Control: To establish a baseline for PARP activity.

Expertise and Causality in Experimental Design

The choice of experimental conditions is critical for obtaining meaningful data. For instance, the concentration of the DNA damaging agent and the duration of treatment in the cell-based assay should be optimized to induce a robust PAR signal without causing excessive cell death. Similarly, the incubation times and antibody concentrations in the immunofluorescence protocol should be titrated to achieve a high signal-to-noise ratio.

Limitations and Future Directions

While this compound holds promise as a chemical probe for studying PARP, it is essential to acknowledge its limitations. As with any chemical probe, off-target effects are possible. Therefore, comprehensive selectivity profiling against a panel of related enzymes and receptors is recommended. Furthermore, the potency of this compound as a PARP inhibitor needs to be experimentally determined. Future studies could also explore the synthesis of tagged versions of this molecule to facilitate target engagement and proteomics studies.

Conclusion

This compound, a member of the pharmacologically significant isoquinolinone family, represents a valuable tool for researchers in chemical biology and drug discovery. Based on the well-established role of the isoquinolin-1(2H)-one scaffold in PARP inhibition, this compound can be employed as a chemical probe to investigate the intricate mechanisms of the DNA damage response and to explore the therapeutic potential of targeting PARP enzymes in various diseases, particularly cancer. The protocols and guidelines presented herein provide a solid foundation for the scientific community to utilize this compound in their research endeavors.

References

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • PubMed. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Retrieved from [Link]

  • PubMed. (2024). Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010133647A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors.
  • ResearchGate. (n.d.). A possible mechanism for the formation of isoquinolin-1(2H)-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Retrieved from [Link]

  • Google Patents. (n.d.). BRPI1011046B1 - Derivados de isoquinolin-1 (2h)-ona como inibidores de parp-i.
  • MDPI. (n.d.). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Retrieved from [Link]

  • MDPI. (n.d.). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Retrieved from [Link]

  • University of Florida. (n.d.). Target Identification and Mode of Action Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • ResearchGate. (n.d.). Isoquinoline‐1(2H)‐one core containing drugs. Retrieved from [Link]

Sources

Application Notes and Protocols for Developing Enzyme Inhibition Assays for 6-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isoquinolinone Scaffold

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of this versatile heterocycle have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] A significant portion of these pharmacological effects arise from the ability of isoquinolinone-based molecules to act as potent and selective enzyme inhibitors.

Notably, compounds featuring the isoquinolinone core have emerged as promising inhibitors of enzymes crucial to DNA repair and cell signaling pathways, such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Tyrosyl-DNA phosphodiesterase 1 (TDP1).[4][5][6][7] Inhibition of these enzymes represents a key strategy in cancer therapy, particularly in sensitizing tumor cells to DNA-damaging agents.[5][6][8] Furthermore, the isoquinolinone framework is present in inhibitors of other important enzyme classes, including Rho-kinase and acetylcholinesterase.[9][10][11]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust and reliable enzyme inhibition assays for 6-hydroxyisoquinolin-1(2H)-one and its derivatives. We will delve into the underlying principles of various assay formats, provide detailed, step-by-step protocols for both fluorescence-based and absorbance-based assays, and discuss the critical aspects of data analysis and assay validation. The methodologies described herein are designed to be adaptable to a range of enzyme targets, empowering researchers to effectively characterize the inhibitory potential of this important class of compounds.

I. Foundational Principles of Enzyme Inhibition Assays

The development of a successful enzyme inhibition assay hinges on a thorough understanding of enzyme kinetics and the principles of different detection methodologies.[12][13] The primary objective is to accurately measure the rate of an enzyme-catalyzed reaction and how that rate is affected by the presence of an inhibitor.[14]

A. Selecting the Appropriate Assay Format

The choice of assay format is dictated by the specific enzyme being studied, the nature of its substrate and product, and the available instrumentation. The most common formats are absorbance-based, fluorescence-based, and luminescence-based assays.

  • Absorbance-based Assays: These assays are straightforward and rely on a change in absorbance at a specific wavelength as the substrate is converted to a product.[15][16] They are often cost-effective but may lack the sensitivity of other methods.

  • Fluorescence-based Assays: These assays offer high sensitivity and a wide dynamic range.[17][18][19] They involve the use of a substrate that becomes fluorescent upon enzymatic modification or a coupled-enzyme system that produces a fluorescent product.[17][19]

  • Luminescence-based Assays: These assays are extremely sensitive and are based on the generation of light through a chemical or enzymatic reaction. They are particularly useful for detecting very low levels of enzyme activity.

B. Key Kinetic Parameters: Understanding Enzyme-Inhibitor Interactions

To fully characterize an inhibitor, it is essential to determine key kinetic parameters that describe its potency and mechanism of action.[20][21]

  • Michaelis-Menten Constant (Km): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[21][22] Determining the Km is crucial for setting the appropriate substrate concentration in the inhibition assay.[23]

  • Half-maximal Inhibitory Concentration (IC50): This is the concentration of an inhibitor that reduces the enzyme activity by 50%.[20] It is a common measure of inhibitor potency.

  • Inhibition Constant (Ki): This is a more fundamental measure of inhibitor potency and represents the dissociation constant of the enzyme-inhibitor complex.

The relationship between these parameters provides insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[24][25]

II. Experimental Workflows and Protocols

This section provides detailed protocols for developing enzyme inhibition assays for this compound targeting two exemplary enzymes: PARP-1 (a DNA repair enzyme) and a generic hydrolase (representing a broader class of enzymes).

A. Workflow for Assay Development

The general workflow for developing a robust enzyme inhibition assay is depicted below. This iterative process ensures the optimization of all assay parameters for reliable and reproducible results.[13]

AssayDevelopmentWorkflow cluster_0 Phase 1: Assay Feasibility & Optimization cluster_1 Phase 2: Inhibition Assay & Validation A Target & Reagent Acquisition (Enzyme, Substrate, Buffer) B Assay Format Selection (Absorbance, Fluorescence, etc.) A->B Define detection strategy C Initial Condition Optimization (pH, Temperature, Buffer) B->C Establish baseline activity D Enzyme & Substrate Titration C->D Optimize signal window E Determine Substrate Km D->E Characterize enzyme kinetics F IC50 Determination for This compound E->F Set optimal assay conditions G Mechanism of Inhibition Studies (Varying Substrate & Inhibitor) F->G Elucidate inhibitor action H Assay Validation (Z'-factor, CV) G->H Ensure robustness & reliability

Caption: General workflow for enzyme inhibition assay development.

B. Protocol 1: Fluorescence-Based PARP-1 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against PARP-1. The assay measures the consumption of NAD+, a co-substrate of PARP-1, using a coupled-enzyme system.

Materials:

  • Human recombinant PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • This compound

  • PARP-1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • NAD+ detection kit (e.g., a cycling assay that generates a fluorescent product)

  • 384-well black microplates

  • Microplate reader with fluorescence detection capabilities

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in PARP-1 assay buffer.

    • Prepare solutions of PARP-1 enzyme, activated DNA, and NAD+ in assay buffer at the desired concentrations.

  • Assay Procedure:

    • Add 5 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 10 µL of the PARP-1 enzyme and activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 5 µL of the NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding the stop reagent from the NAD+ detection kit.

    • Add the detection reagents according to the manufacturer's instructions.

    • Incubate the plate for 30 minutes to allow for signal development.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 540 nm and emission at 590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.[20]

Quantitative Data Summary:

ReagentFinal Concentration in Assay
PARP-1 Enzyme1 nM
Activated DNA1 µg/mL
NAD+10 µM (approx. Km)
This compound0.1 nM to 100 µM (serial dilution)
DMSO< 1%
C. Protocol 2: Absorbance-Based Hydrolase Inhibition Assay

This protocol describes a general absorbance-based assay for a hydrolase enzyme using a p-nitrophenyl (pNP) conjugated substrate. The release of p-nitrophenol upon substrate hydrolysis results in an increase in absorbance at 405 nm.

Materials:

  • Purified hydrolase enzyme

  • p-Nitrophenyl-conjugated substrate (e.g., p-nitrophenyl acetate)

  • Hydrolase assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • This compound

  • 96-well clear microplates

  • Microplate reader with absorbance detection capabilities

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in hydrolase assay buffer.

    • Prepare solutions of the hydrolase enzyme and the p-nitrophenyl substrate in assay buffer.

  • Assay Procedure:

    • Add 20 µL of the serially diluted this compound or vehicle control to the wells of a 96-well plate.

    • Add 160 µL of the hydrolase enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the p-nitrophenyl substrate solution to each well.

    • Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary:

ReagentFinal Concentration in Assay
Hydrolase Enzyme5 µg/mL
p-Nitrophenyl Substrate100 µM (approx. Km)
This compound0.1 µM to 1 mM (serial dilution)
DMSO< 1%

III. Mechanism of Inhibition Studies

Determining the mechanism of inhibition provides valuable insights into how the inhibitor interacts with the enzyme. This is typically achieved by measuring the enzyme kinetics at various concentrations of both the substrate and the inhibitor.[14][24]

MOA_Study cluster_0 Experimental Setup cluster_1 Data Analysis & Interpretation Exp Vary Substrate Concentration Vary Inhibitor Concentration Data Measure Initial Velocities (V₀) Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) Exp->Data Collect kinetic data Interp Competitive: Lines intersect on Y-axis (Km increases, Vmax constant) Non-competitive: Lines intersect on X-axis (Km constant, Vmax decreases) Uncompetitive: Parallel lines (Km and Vmax decrease) Data->Interp Visualize inhibition pattern

Caption: Workflow for determining the mechanism of enzyme inhibition.

By analyzing the changes in Km and Vmax in the presence of the inhibitor, one can distinguish between competitive, non-competitive, and uncompetitive inhibition.[24][25]

IV. Assay Validation and Quality Control

To ensure the reliability of the assay data, it is crucial to perform assay validation.[12][26] Key parameters to assess include:

  • Z'-factor: This is a statistical measure of the quality of an assay, with a value greater than 0.5 indicating an excellent assay.[13]

  • Coefficient of Variation (%CV): This measures the variability of the data and should typically be below 15%.

  • Signal-to-Background Ratio: This indicates the dynamic range of the assay.

V. Conclusion

The protocols and guidelines presented in this application note provide a robust framework for developing and validating enzyme inhibition assays for this compound and its derivatives. By carefully selecting the appropriate assay format, optimizing experimental conditions, and performing thorough data analysis, researchers can accurately characterize the inhibitory potential of these compounds. This will ultimately facilitate the discovery and development of novel therapeutics targeting a wide range of diseases.

References

  • Pathi, V. B., et al. (2025). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. [Link]

  • Unknown Authors. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. AAPS Journal. [Link]

  • Lv, H., et al. (2023). Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1. Molecules. [Link]

  • Pathi, V. B., et al. (2025). Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. [Link]

  • Unknown Authors. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Chlebek, J., et al. (n.d.). Isoquinoline derivatives as potential acetylcholinesterase inhibitors. PubMed. [Link]

  • Reddy, G. S., et al. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]

  • Auld, D. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • Unknown Authors. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • Wang, H., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Unknown Authors. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Unknown Authors. (n.d.). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Thieme E-Books & E-Journals. [Link]

  • Zakharenko, A., et al. (n.d.). Novel TDP1 Inhibitors: Disubstituted Thiazolidine-2,4-Diones Containing Monoterpene Moieties. Molecules. [Link]

  • Unknown Authors. (n.d.). Strategies to develop enzyme assays. ResearchGate. [Link]

  • Dexheimer, T. S., et al. (n.d.). Synthesis and Biological Evaluation of the First Dual Tyrosyl-DNA Phosphodiesterase I (Tdp1) - Topoisomerase I (Top1) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Unknown Authors. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. [Link]

  • Unknown Authors. (n.d.). Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase.
  • Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Di Mauro, G., et al. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules. [Link]

  • Lountos, G. T., et al. (n.d.). Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). ACS Medicinal Chemistry Letters. [Link]

  • Zakharenko, A. L., et al. (n.d.). New Deoxycholic Acid Derived Tyrosyl-DNA Phosphodiesterase 1 Inhibitors Also Inhibit Tyrosyl-DNA Phosphodiesterase 2. Molecules. [Link]

  • Wikipedia. (n.d.). Michaelis–Menten kinetics. Wikipedia. [Link]

  • Ghorab, M. M., et al. (n.d.). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. [Link]

  • Unknown Authors. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. [Link]

  • Demchenko, A. P., et al. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Molecules. [Link]

  • Sharma, S., et al. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. Analytical Biochemistry. [Link]

  • Chem-Impex. (n.d.). 6-Hydroxyisoquinoline. Chem-Impex. [Link]

  • Unknown Authors. (2024). Enzyme Kinetics. TeachMe Physiology. [Link]

  • Unknown Authors. (n.d.). Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

  • Unknown Authors. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Unknown Authors. (2025). The Equations of Enzyme Kinetics. Chemistry LibreTexts. [Link]

  • Unknown Authors. (2025). Enzyme Inhibition. Biology LibreTexts. [Link]

  • Unknown Authors. (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. ResearchGate. [Link]

  • Gregor, I., et al. (n.d.). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. [Link]

  • Wu, F., et al. (2010). Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Unknown Authors. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • Unknown Authors. (n.d.). Results of the in vitro COX-1/2 enzyme inhibition assay. ResearchGate. [Link]

  • Allan, A. C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chem-Impex. (n.d.). 6-Aminoisoquinolin-1(2H)-one. Chem-Impex. [Link]

  • Michael, J. P. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. Natural Product Reports. [Link]

  • Lee, J. H., et al. (n.d.). An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. Molecules. [Link]

Sources

Application Note & Protocols: A Multi-Assay Strategy for Characterizing the Cytotoxicity of 6-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The isoquinoline alkaloids represent a large and structurally diverse class of natural products that have been a cornerstone in medicinal chemistry for over two centuries.[1][2] Many compounds from this class, and their synthetic analogs, exhibit a wide range of potent biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The isoquinolin-1(2H)-one scaffold, in particular, is of significant interest as it forms the core of several biologically active molecules. Notably, this structural motif is found in poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways like BRCA mutations.[3][4][5]

PARP inhibitors exploit a concept known as synthetic lethality. They block the repair of DNA single-strand breaks (SSBs). In cells with compromised homologous recombination repair (like BRCA-mutant cells), these unrepaired SSBs are converted into toxic DNA double-strand breaks (DSBs) during replication, leading to cell cycle arrest and apoptosis.[3][6]

This application note focuses on 6-hydroxyisoquinolin-1(2H)-one , a derivative of this promising scaffold. Given its structural similarity to known PARP inhibitors, it is critical to characterize its cytotoxic potential and elucidate its mechanism of action. We present a comprehensive, tiered approach using a suite of robust cell-based assays to move from broad cytotoxicity assessment to specific mechanistic insights. This guide is designed for researchers in drug discovery and cell biology, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice.

Experimental Design: A Tiered Approach to Cytotoxicity Profiling

A thorough investigation of a compound's cytotoxicity requires more than a single endpoint. We advocate for a multi-faceted strategy that builds a complete narrative of the compound's effect on cells. Our approach is structured in three tiers:

  • Tier 1: Primary Viability and Cytotoxicity Assessment. Does the compound affect cell viability? What is its potency (IC₅₀)?

  • Tier 2: Determination of Cell Death Modality. How are the cells dying? Is it through a programmed process like apoptosis or uncontrolled lysis (necrosis)?

  • Tier 3: Mechanistic Investigation. Why are the cells dying? We will explore potential mechanisms such as the induction of oxidative stress and the disruption of mitochondrial function, which are common pathways in drug-induced cytotoxicity and apoptosis.[7]

G cluster_0 Experimental Workflow MTT MTT Assay (Metabolic Viability) Caspase Caspase-3/7 Assay (Apoptosis Induction) MTT->Caspase  IC₅₀ Determined LDH LDH Assay (Membrane Integrity) LDH->Caspase JC1 JC-1 Assay (Mitochondrial Health) Caspase->JC1  Apoptosis Confirmed DCFDA DCFDA Assay (Oxidative Stress) Caspase->DCFDA Conclusion Comprehensive Cytotoxicity Profile JC1->Conclusion DCFDA->Conclusion

Figure 1. Tiered workflow for cytotoxicity assessment.

Section 1: Primary Viability and Cytotoxicity Assessment

The first step is to determine if this compound impacts overall cell health and to quantify its potency by calculating the half-maximal inhibitory concentration (IC₅₀). We employ two distinct assays that measure different hallmarks of cell viability.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric method that provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a "no-cell" blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11] This assay complements the MTT assay by specifically measuring cell lysis.

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often convenient to run this assay in parallel with the MTT assay using a duplicate plate.

  • Controls: In addition to the vehicle control, include a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.[12]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing a tetrazolium salt) to each well.[11]

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from a no-cell control) from all readings. Calculate cytotoxicity as a percentage: [(Abs_treated - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100.

Senior Application Scientist's Note: Using both MTT and LDH assays provides a more robust initial assessment. A compound that shows a low IC₅₀ in the MTT assay but causes low LDH release may be cytostatic (inhibiting proliferation) rather than cytotoxic. Conversely, a high LDH release confirms cell death via membrane damage.

Section 2: Elucidating the Mode of Cell Death

Once cytotoxicity is established, the next critical question is to determine the mode of cell death. Apoptosis, or programmed cell death, is a highly regulated process characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.

Caspase-3/7 Activation Assay

Caspase-3 and Caspase-7 are key "executioner" caspases. Their activation is a central event in the apoptotic pathway, leading to the cleavage of critical cellular proteins and the morphological changes characteristic of apoptosis.[13][14] We will use a luminescent assay that employs a proluminescent caspase-3/7 substrate. When the substrate is cleaved by active caspase-3/7, a substrate for luciferase is released, generating a light signal proportional to caspase activity.[15]

Protocol: Homogeneous Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow steps 1-3 of the MTT protocol. A typical incubation time for apoptosis induction is shorter, often 6-24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from a no-cell control). Express the results as fold-change in caspase activity relative to the vehicle control. A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control.

Section 3: Investigating the Underlying Mechanism

A significant increase in caspase-3/7 activity strongly suggests apoptosis. The final tier of our investigation aims to uncover the upstream events that trigger this apoptotic cascade. Based on the compound's structure, we hypothesize a mechanism involving DNA damage (akin to PARP inhibition), leading to mitochondrial dysfunction and oxidative stress.

G cluster_1 Proposed Mechanism of Action Compound This compound PARP PARP Enzyme Compound->PARP Inhibition SSB DNA Single-Strand Breaks (SSBs) PARP->SSB SSB->PARP Normal Repair Replication DNA Replication SSB->Replication Unrepaired SSBs lead to DSBs DSB Double-Strand Breaks (DSBs) Replication->DSB Unrepaired SSBs lead to DSBs Mito Mitochondrial Stress (ΔΨm Collapse) DSB->Mito ROS Oxidative Stress (ROS Generation) DSB->ROS Caspase Caspase-3/7 Activation Mito->Caspase ROS->Mito Apoptosis Apoptosis Caspase->Apoptosis

Figure 2. Proposed mechanism involving PARP inhibition.

JC-1 Assay: Monitoring Mitochondrial Membrane Potential (ΔΨm)

The loss of mitochondrial membrane potential (ΔΨm) is a critical early event in the intrinsic pathway of apoptosis.[16] The JC-1 dye is a ratiometric fluorescent probe used to monitor mitochondrial health. In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms aggregates within the mitochondria, which emit red fluorescence.[17] When ΔΨm collapses in apoptotic cells, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[16] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.

Protocol: JC-1 Assay

  • Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate. Follow steps 1-3 of the MTT protocol (typically a 6-24 hour treatment). Include a positive control for mitochondrial depolarization, such as CCCP.[18]

  • JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µM in culture medium) according to the manufacturer's protocol. Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO₂.

  • Wash: Aspirate the staining solution and wash the cells once with 100 µL of pre-warmed assay buffer (provided in most kits).

  • Fluorescence Reading: Add 100 µL of assay buffer to each well. Read the fluorescence using a multi-mode plate reader.

    • Red Fluorescence (Aggregates): Excitation ~535 nm / Emission ~595 nm.

    • Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization and an increase in apoptosis.

DCFDA Assay: Detecting Intracellular Reactive Oxygen Species (ROS)

Many cytotoxic compounds induce the formation of reactive oxygen species (ROS), which can cause damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[19][20] The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for measuring intracellular ROS. Cell-permeable DCFDA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound DCF.[19]

Protocol: DCFDA Assay

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • DCFDA Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of DCFDA working solution (typically 10-25 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, 5% CO₂, protected from light.

  • Compound Treatment: Remove the DCFDA solution and wash the cells once with PBS. Add 100 µL of the compound dilutions (prepared in culture medium) to the wells. Include a positive control for ROS induction, such as H₂O₂.

  • Fluorescence Reading: Immediately measure the fluorescence using a multi-mode plate reader (Excitation ~485 nm / Emission ~535 nm). Kinetic readings can be taken every 5-10 minutes for 1-2 hours to monitor ROS production over time.

  • Data Analysis: Subtract the background fluorescence (from a no-cell control). Express the results as a fold-change in fluorescence intensity relative to the vehicle control at a specific time point or as the rate of fluorescence increase.

Data Interpretation and Summary

By integrating the data from this multi-assay workflow, a comprehensive profile of this compound's cytotoxic activity can be constructed.

AssayParameter MeasuredExpected Result for a Potent Apoptotic Inducer
MTT Assay Metabolic ActivityDose-dependent decrease in viability (Low IC₅₀)
LDH Assay Membrane IntegrityMinimal LDH release at early time points, may increase later
Caspase-3/7 Assay Apoptosis ExecutionDose-dependent increase in luminescence (caspase activation)
JC-1 Assay Mitochondrial PotentialDose-dependent decrease in Red/Green fluorescence ratio
DCFDA Assay ROS LevelsDose-dependent increase in fluorescence (ROS production)

Table 1. Summary of assays and expected outcomes for a cytotoxic compound inducing apoptosis via mitochondrial stress.

Conclusion

The evaluation of a novel compound's cytotoxicity is a foundational step in drug discovery and development. The tiered, multi-assay approach detailed in this application note provides a robust framework for characterizing the cytotoxic effects of this compound. By progressing from broad viability screening to specific inquiries into the mode of cell death and underlying mechanisms, researchers can build a comprehensive and mechanistically-grounded understanding of the compound's biological activity. This systematic workflow not only determines if a compound is toxic but provides critical insights into how and why, guiding future development and optimization efforts.

References

  • Title: DCFDA Assay for Oxidative Stress Measurement in Fluorometer. Source: PubMed. [Link]

  • Title: Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Source: PubMed Central (PMC), NIH. [Link]

  • Title: Mitochondrial Membrane Potential Assay Kit (with JC-1). Source: Elabscience. [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf, NIH. [Link]

  • Title: JC-1 Mitochondrial Membrane Potential Assay. Source: G-Biosciences. [Link]

  • Title: MTT Proliferation Assay Protocol. Source: ResearchGate. [Link]

  • Title: JC-1 Mitochondrial Membrane Potential Assay Kit. Source: RayBiotech. [Link]

  • Title: JC-1 Mitochondrial Membrane Potential Assay. Source: Creative Bioarray. [Link]

  • Title: Detection of necrosis by release of lactate dehydrogenase activity. Source: PubMed, NIH. [Link]

  • Title: Measurement of lactate dehydrogenase (LDH) activity for necrotic cell death determination. Source: Dovepress. [Link]

  • Title: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Source: JoVE. [Link]

  • Title: Is LDH assay able to evaluate possible mechanism of action related to necrosis? Source: ResearchGate. [Link]

  • Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Source: baseclick GmbH. [Link]

  • Title: Video: Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. Source: JoVE. [Link]

  • Title: Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Source: Creative Bioarray. [Link]

  • Title: Cell Viability, Cell Proliferation, Cytotoxicity Assays. Source: Molecular Devices. [Link]

  • Title: Biologically Active Isoquinoline Alkaloids covering 2014-2018. Source: PubMed Central (PMC), NIH. [Link]

  • Title: An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. Source: PubMed. [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: Royal Society of Chemistry. [Link]

  • Title: Clinical application of PARP inhibitors in ovarian cancer: from molecular mechanisms to the current status. Source: NIH. [Link]

  • Title: PARP Inhibitors are Giving Local Ovarian Cancer Patients Hope. Source: The Ottawa Cancer Foundation. [Link]

  • Title: PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! Source: The ASCO Post. [Link]

  • Title: A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Source: NIH. [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 6-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 6-hydroxyisoquinolin-1(2H)-one, a compound of significant interest for various therapeutic applications, for in vivo preclinical studies. The successful in vivo evaluation of any lead compound is critically dependent on the development of a safe and effective formulation that ensures appropriate bioavailability and exposure. This guide outlines pre-formulation assessment, formulation strategies for common administration routes, and detailed protocols for preparation and analysis, underpinned by scientific principles and practical considerations for researchers in pharmacology and drug development.

Introduction: The Formulation Challenge

This compound is a heterocyclic compound with potential therapeutic value. However, like many small molecules, its successful translation into in vivo models is often hampered by suboptimal physicochemical properties, most notably poor aqueous solubility. This presents a significant hurdle for achieving adequate systemic exposure upon administration. The primary objective of formulation development is to overcome these limitations to ensure that the in vivo study results are a true reflection of the compound's pharmacological activity, not a consequence of poor pharmacokinetics due to formulation-related issues.

This guide provides a systematic approach to developing a suitable formulation for this compound, focusing on strategies for solubilization and the selection of appropriate vehicles for oral and parenteral administration routes.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential. This data will inform the selection of the most appropriate formulation strategy.

Key Physicochemical Parameters

A summary of the critical pre-formulation parameters to be determined for this compound is presented in Table 1.

Table 1: Essential Pre-formulation Parameters for this compound

ParameterImportance in Formulation DevelopmentTarget Value/Information
Aqueous Solubility Determines the need for solubilization techniques.Solubility at different pH values (e.g., 2.0, 7.4, 9.0) to understand the impact of ionization.
pKa Predicts the ionization state at different physiological pHs, influencing solubility and permeability.Determination of acidic and/or basic pKa values.
LogP/LogD Indicates the lipophilicity of the compound, affecting its solubility in organic and aqueous media and its ability to cross biological membranes.LogP for the neutral form and LogD at physiological pH (7.4).
Crystal Form/Polymorphism Different crystal forms can have varying solubility and stability.Characterization of the solid-state properties (e.g., via XRPD, DSC).
Chemical Stability Assesses degradation in different conditions (pH, light, temperature), which is crucial for storage and handling.Stability profile in potential vehicles and under stress conditions.
Experimental Protocol: Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of this compound in aqueous media at various pH levels.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 2.0

  • Borate buffer, pH 9.0

  • HPLC-grade water, acetonitrile, and methanol

  • Analytical balance, vortex mixer, shaker incubator, centrifuge, HPLC system

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the supernatant using a validated HPLC method with a standard curve.

Formulation Strategies for In Vivo Administration

The choice of formulation strategy is dictated by the route of administration, the required dose, and the physicochemical properties of this compound.

Workflow for Formulation Selection

The following diagram illustrates a general workflow for selecting an appropriate formulation strategy.

G cluster_0 Pre-formulation Assessment cluster_1 Solubility Analysis cluster_2 Simple Formulation cluster_3 Solubilization Required cluster_4 Advanced Formulation Strategies cluster_5 Final Formulation A Determine Physicochemical Properties (Solubility, pKa, LogP, Stability) B Aqueous Solubility > Target Dose? A->B C Aqueous Solution (e.g., Saline, PBS) B->C Yes D Explore Solubilization Techniques B->D No E Co-solvents D->E F Surfactants D->F G Cyclodextrins D->G H Lipid-based Formulations D->H I Select Lead Formulation for In Vivo Studies E->I F->I G->I H->I

Caption: Formulation selection workflow for this compound.

Formulations for Oral Administration

Oral administration is often the preferred route for preclinical studies due to its convenience and clinical relevance.

3.2.1. Aqueous Solutions (with pH adjustment)

If the pKa of this compound allows for significant ionization and thus increased solubility at a physiologically tolerable pH, this is the simplest approach.

3.2.2. Co-solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.

Table 2: Common Co-solvents for Oral Formulations

Co-solventProperties and ConsiderationsTypical Concentration Range (%)
Propylene Glycol (PG) Generally recognized as safe (GRAS); can cause hemolysis at high concentrations.10 - 60
Polyethylene Glycol 400 (PEG 400) GRAS; low toxicity. Can have a laxative effect at high doses.10 - 80
Ethanol Can be used in small amounts, but may have pharmacological effects.< 10
Glycerin Viscous; can improve palatability.10 - 50

3.2.3. Surfactant-based Formulations (Micellar Solutions)

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), entrapping hydrophobic drug molecules within the micellar core.

Table 3: Common Surfactants for Oral Formulations

SurfactantProperties and ConsiderationsTypical Concentration Range (%)
Polysorbate 80 (Tween® 80) Non-ionic surfactant; widely used and well-tolerated.1 - 10
Cremophor® EL (Kolliphor® EL) Non-ionic surfactant; can cause hypersensitivity reactions. Use with caution.1 - 10
Solutol® HS 15 (Kolliphor® HS 15) Non-ionic surfactant; lower toxicity profile than Cremophor® EL.1 - 15

3.2.4. Cyclodextrin-based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, which can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.

Table 4: Common Cyclodextrins for In Vivo Use

CyclodextrinProperties and Considerations
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity; most commonly used for parenteral and oral formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) High aqueous solubility and a favorable safety profile.
Formulations for Parenteral Administration (Intravenous, Intraperitoneal, Subcutaneous)

Parenteral formulations must be sterile, pyrogen-free, and have a pH close to physiological levels. The selection of excipients is more restricted due to the direct introduction into the systemic circulation.

3.3.1. Aqueous Solutions with pH Adjustment

Similar to oral formulations, if the compound's pKa allows for solubilization at a physiologically acceptable pH (typically 4-9 for IV), this is the most straightforward approach.

3.3.2. Co-solvent Systems for Parenteral Use

The choice of co-solvents is more limited for parenteral routes.

Table 5: Common Co-solvents for Parenteral Formulations

Co-solventProperties and ConsiderationsTypical Concentration Range (%)
Propylene Glycol (PG) Use with caution, can cause hemolysis and pain at the injection site.< 40
Ethanol Used in low concentrations; potential for pharmacological effects.< 10
PEG 400 Generally safe, but viscosity can be an issue.< 30
Dimethyl Sulfoxide (DMSO) High solubilizing capacity, but can have its own pharmacological and toxicological effects. Use in the lowest possible concentration.< 10

3.3.3. Surfactant-based and Cyclodextrin-based Formulations

HP-β-CD, SBE-β-CD, and certain surfactants like Polysorbate 80 are also used in parenteral formulations. It is crucial to use grades that are suitable for injection.

Protocols for Formulation Preparation and Analysis

Protocol: Preparation of a Co-solvent-based Oral Formulation

Objective: To prepare a 10 mg/mL solution of this compound in a vehicle of 40% PEG 400, 10% Ethanol, and 50% Water.

Materials:

  • This compound

  • PEG 400

  • Ethanol (absolute)

  • Purified Water

  • Glass vials, magnetic stirrer, and stir bar

  • Analytical balance

Procedure:

  • Weigh the required amount of this compound.

  • In a glass vial, combine the required volumes of PEG 400 and ethanol.

  • Add the weighed this compound to the co-solvent mixture.

  • Stir the mixture using a magnetic stirrer until the compound is fully dissolved. Gentle warming (e.g., to 40°C) can be applied if necessary, but stability must be confirmed.

  • Add the purified water stepwise while stirring to reach the final volume.

  • Visually inspect the final solution for any precipitation. The solution should be clear.

Protocol: Preparation of an HP-β-CD-based Intravenous Formulation

Objective: To prepare a 5 mg/mL solution of this compound in 20% (w/v) HP-β-CD in saline.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl) for injection

  • Sterile vials, magnetic stirrer, and stir bar

  • Analytical balance

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare the 20% (w/v) HP-β-CD solution by dissolving the required amount of HP-β-CD in sterile saline.

  • Add the weighed this compound to the HP-β-CD solution.

  • Stir the mixture until the compound is completely dissolved. This may take some time. Sonication can be used to expedite dissolution.

  • Once dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Visually inspect the final solution for clarity and absence of particulate matter.

Quality Control of the Final Formulation

Before in vivo administration, it is crucial to perform quality control checks on the prepared formulation.

G cluster_0 Formulation Preparation cluster_1 Quality Control Checks cluster_2 Decision cluster_3 Release for In Vivo Study cluster_4 Troubleshooting A Prepare Formulation as per Protocol B Visual Inspection (Clarity, Color, Particulates) A->B C pH Measurement B->C D Concentration Verification (HPLC) C->D E Stability Assessment D->E F All Specifications Met? E->F G Administer to Animals F->G Yes H Reformulate or Adjust Protocol F->H No H->A

Caption: Quality control pipeline for in vivo formulations.

Key Quality Control Tests:

  • Appearance: The formulation should be a clear, homogenous solution, free from any visible particles.

  • pH: The pH of the formulation should be within a physiologically acceptable range for the intended route of administration.

  • Concentration: The concentration of this compound in the final formulation should be verified by a validated analytical method such as HPLC to ensure accurate dosing.

  • Stability: The short-term stability of the formulation should be assessed to ensure that the compound does not degrade or precipitate during the course of the experiment.

Conclusion and Best Practices

The development of a suitable formulation is a critical step in the in vivo evaluation of this compound. A systematic approach, starting with thorough pre-formulation characterization, allows for the rational selection of excipients and formulation strategies. It is imperative to start with the simplest formulation possible and only increase complexity as needed. The final formulation should not only achieve the desired concentration but also be well-tolerated in the animal model to avoid any confounding effects on the study outcome. All formulations should be prepared fresh, if possible, and subjected to rigorous quality control before administration.

References

  • Title: Handbook of Pharmaceutical Excipients Source: Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press. URL: [Link]

  • Title: Formulation of Poorly Water-Soluble Drugs for Oral Administration: A Review Source: Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499. URL: [Link]

  • Title: Cyclodextrins in Drug Delivery Source: Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025. URL: [Link]

  • Title: Solubilization of Poorly Soluble Drugs Source: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 6-hydroxyisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the yield and purity of your synthesis.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules. However, its synthesis can be challenging due to the presence of the electron-donating hydroxyl group, which can influence the reactivity of the aromatic ring and lead to potential side reactions. This guide provides a systematic approach to navigate these challenges and achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several synthetic strategies can be employed, with the choice depending on the available starting materials and desired scale. The most prevalent approaches include:

  • Modified Bischler-Napieralski Reaction: This classic method involves the cyclization of a β-arylethylamide. For this compound, this would typically involve a starting material derived from a 3-hydroxyphenethylamine derivative.

  • Friedel-Crafts-type Cyclization: This approach can be effective, often starting from a substituted aniline and a suitable acyl chloride or anhydride.

  • Demethylation of 6-methoxyisoquinolin-1(2H)-one: A common strategy is to synthesize the more stable methoxy-analogue and then perform a selective demethylation to unveil the hydroxyl group.

Q2: Should I protect the hydroxyl group before attempting the cyclization reaction?

A2: Protection of the phenolic hydroxyl group is often a crucial consideration. A free hydroxyl group can be acidic and may interfere with certain reagents, particularly strong Lewis acids used in cyclization reactions. Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly based on the chosen synthetic route, the scale of the reaction, and the purity of the starting materials. Reported yields for similar quinolinone syntheses can range from as low as 17% to over 90% under optimized conditions. This guide aims to provide strategies to maximize your yield.

Q4: What are the key parameters to control for a successful synthesis?

A4: Careful control of reaction parameters is critical. These include:

  • Temperature: Many cyclization reactions require elevated temperatures, but excessive heat can lead to decomposition and side product formation.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.

  • Purity of Reagents and Solvents: Using high-purity, anhydrous reagents and solvents is crucial, especially for moisture-sensitive reactions like those involving Lewis acids.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps & Explanation
Poor Starting Material Quality Ensure the purity of your starting materials. Impurities can inhibit the reaction or lead to unwanted side products. Consider recrystallization or column chromatography of the starting materials if necessary.
Inefficient Cyclization The choice of cyclizing agent is critical. For a Bischler-Napieralski type reaction, stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃) might be necessary, especially if the aromatic ring is not sufficiently activated. For Friedel-Crafts reactions, the choice and amount of Lewis acid (e.g., AlCl₃) are paramount.
Sub-optimal Reaction Temperature The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction may be too slow. If it's too high, decomposition can occur. Perform small-scale optimization experiments to find the ideal temperature.
Presence of Water Many of the reagents used in these syntheses are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem 2: Formation of Multiple Products or a Tar-like Residue
Potential Cause Troubleshooting Steps & Explanation
Side Reactions The electron-rich nature of the hydroxylated benzene ring can lead to undesired electrophilic substitution at other positions. Using a protecting group on the hydroxyl function can mitigate this. In Bischler-Napieralski reactions, a common side reaction is the retro-Ritter reaction, forming styrenes.
Decomposition of Starting Material or Product High temperatures or prolonged reaction times can cause decomposition. Monitor the reaction closely and work it up as soon as it is complete. The product itself might be unstable under the reaction conditions.
Incorrect Stoichiometry of Reagents The molar ratio of the reactants and catalysts is crucial. An excess of a reagent, particularly the Lewis acid, can lead to charring and the formation of complex mixtures.
Problem 3: Difficulty in Purifying the Final Product

| Potential Cause | Troubleshooting Steps & Explanation | | Polarity of the Product | The phenolic hydroxyl group makes this compound a polar compound, which can make purification by column chromatography challenging. A normal-phase silica gel column with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures) is a common choice. | | Co-eluting Impurities | If impurities have similar polarity to the product, separation can be difficult. Consider using a different solvent system for chromatography or trying an alternative purification technique like recrystallization. | | Product Solubility | The product may have limited solubility in common organic solvents. Experiment with different solvents or solvent mixtures to find a suitable system for purification. Recrystallization can be an effective method for purifying solid compounds. |

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxyisoquinolin-1(2H)-one (A Precursor to the Target Molecule)

This protocol is adapted from a similar quinolinone synthesis and provides a reliable method for preparing the methoxy-protected precursor.

Step 1: Acylation of 3-Methoxyphenethylamine

  • To a solution of 3-methoxyphenethylamine (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or toluene, add a base like triethylamine or pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-methoxyphenethyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the crude N-(3-methoxyphenethyl)acetamide in a high-boiling point solvent like toluene or xylene.

  • Add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 2-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to pH > 10.

  • Extract the product with an organic solvent like DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 6-methoxy-3,4-dihydroisoquinoline.

  • This intermediate can then be oxidized to 6-methoxyisoquinolin-1(2H)-one using a suitable oxidizing agent (e.g., potassium permanganate or manganese dioxide).

Protocol 2: Demethylation of 6-Methoxyisoquinolin-1(2H)-one
  • Dissolve 6-methoxyisoquinolin-1(2H)-one (1.0 eq) in a suitable solvent like DCM or chloroform.

  • Cool the solution to 0 °C.

  • Add a demethylating agent such as boron tribromide (BBr₃, 2-3 eq) or hydrobromic acid (HBr) in acetic acid dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by adding methanol, followed by water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Yield CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeCyclization Optimize Cyclization Conditions (Reagent, Temperature) Start->OptimizeCyclization CheckAnhydrous Ensure Anhydrous Conditions Start->CheckAnhydrous SideReactions Formation of Multiple Products UseProtectingGroup Use Protecting Group for -OH SideReactions->UseProtectingGroup MonitorReaction Monitor Reaction Closely (Time, Temperature) SideReactions->MonitorReaction PurificationDifficulty Difficulty in Purification OptimizeChromatography Optimize Chromatography (Solvent System) PurificationDifficulty->OptimizeChromatography TryRecrystallization Attempt Recrystallization PurificationDifficulty->TryRecrystallization

Caption: A workflow for troubleshooting common issues in the synthesis of this compound.

General Reaction Scheme: Bischler-Napieralski Route

BischlerNapieralski Reactant 3-Hydroxyphenethylamine Derivative Intermediate1 N-Acyl-β-(3-hydroxyphenyl)ethylamine Reactant->Intermediate1 Acylation Intermediate2 3,4-Dihydroisoquinoline Intermediate1->Intermediate2 Cyclization (e.g., POCl3) Product This compound Intermediate2->Product Oxidation

Caption: A generalized reaction scheme for the synthesis of this compound via a modified Bischler-Napieralski reaction.

References

  • Larsen, R. D., et al. (1995). A Practical, Asymmetric Synthesis of a Potent, Orally Active Inhibitor of farnesyl-Protein Transferase. The Journal of Organic Chemistry, 60(10), 2920–2921.
  • Kessar, S. V., & Singh, P. (1997). The Bischler–Napieralski and Related Reactions. In Comprehensive Organic Synthesis II (pp. 539-566). Elsevier.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Wang, X. J., et al. (2010). A general and efficient copper-catalyzed synthesis of isoquinolones and dihydropyridinones. Organic letters, 12(19), 4340–4343.
  • Gao, W., et al. (2014). Synthesis of isoquinolin-1(2H)-ones via copper-catalyzed aerobic oxidative C–H amination. Organic letters, 16(17), 4506–4509.
  • Cox, E. D., et al. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. III. A New Modification of the Pomeranz-Fritsch Reaction. The Journal of Organic Chemistry, 30(7), 2247–2250.
  • Movassaghi, M., & Schmidt, M. A. (2007). Trifluoromethanesulfonic anhydride-mediated cyclization of N-(β-arylethyl) amides: a new and efficient protocol for the synthesis of 1-substituted isoquinolines. Organic letters, 9(13), 2453–2456.
  • Kametani, T., et al. (1971). Studies on the Synthesis of Heterocyclic Compounds. Part CDLXI. A Novel Synthesis of Isoquinolone Derivatives. Journal of the Chemical Society C: Organic, 2632-2634.
  • Cushman, M., & Madaj, E. J. (1986). A new synthesis of isoquinolones and azafluoranthene alkaloids. The Journal of Organic Chemistry, 51(10), 1839–1843.
  • Hegedus, L. S., et al. (1984). Palladium-assisted cyclization of o-allyl- and o-(2-propynyl) anilines. Synthesis of indoles, quinolines, and isoquinolines. The Journal of Organic Chemistry, 49(18), 3414–3420.
  • Fodor, G., & Nagubandi, S. (1980).

overcoming solubility issues with 6-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Hydroxyisoquinolin-1(2H)-one

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This resource is designed to provide in-depth troubleshooting and practical solutions for the solubility challenges commonly encountered with this compound. As Senior Application Scientists, we have structured this guide to move from fundamental principles to advanced, application-specific strategies, ensuring you can optimize your experiments for success.

Section 1: Compound Profile: Understanding this compound

A thorough understanding of a compound's physicochemical properties is the first step in overcoming solubility issues. This compound possesses a rigid, planar structure with functional groups that dictate its behavior in various solvents.

Core Physicochemical Properties

The properties in the table below are crucial for predicting and troubleshooting solubility. The LogP value suggests a moderate lipophilicity, while the polar surface area (PSA) indicates significant hydrogen bonding potential, a key factor in its limited aqueous solubility.

PropertyValueSourceSignificance for Solubility
Molecular Weight 161.16 g/mol Standard property for concentration calculations.
LogP 0.80[1]Indicates a preference for a non-polar environment, but not extremely so. Contributes to poor aqueous solubility.
Topological Polar Surface Area (TPSA) 53.09 Ų[1]High TPSA from the hydroxyl and lactam groups suggests strong potential for hydrogen bonding, which can lead to strong crystal lattice forces and a preference for polar aprotic solvents over water.
Boiling Point 506.1 °C at 760 mmHgHigh boiling point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution.
Appearance SolidThe compound is a solid at room temperature, requiring dissolution for most experimental applications.
The Root of the Solubility Challenge: A Structural Analysis

The solubility of this compound is primarily governed by two structural features:

  • The Phenolic Hydroxyl (-OH) Group: This group is a hydrogen bond donor and acceptor. In the solid state, it can participate in strong intermolecular hydrogen bonds, increasing the crystal lattice energy that must be overcome by a solvent.

  • The Lactam (cyclic amide) Moiety: The N-H group is a hydrogen bond donor, and the C=O group is a hydrogen bond acceptor. This functionality further contributes to a stable crystal structure.

The combination of a moderately hydrophobic core with strong hydrogen-bonding groups results in a molecule that is "uncomfortable" in both highly non-polar and purely aqueous environments, leading to the observed solubility challenges.

Visualization: Key Structural Features Influencing Solubility

Caption: Key functional groups of this compound.

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles researchers face.

Q1: What is the expected aqueous solubility of this compound at neutral pH?

A: The aqueous solubility at neutral pH is expected to be very low. While a specific value is not readily published, its physicochemical profile (LogP of 0.80, high TPSA) is characteristic of compounds with poor water solubility. For practical purposes, assume solubility is well below 0.1 mg/mL in neutral buffers like PBS.

Q2: My compound is crashing out of my aqueous buffer. What's the first thing I should check?

A: The first and most critical parameter to check is pH . As a phenolic compound, this compound is a weak acid. Its solubility is highly dependent on pH.[2][3] In neutral or acidic solutions, it exists in its protonated, less soluble form. In basic solutions (pH > pKa), it deprotonates to form a more polar, and therefore more water-soluble, phenolate salt.[2]

Q3: Can I use common organic solvents like DMSO or ethanol to prepare a stock solution for my in vitro assay?

A: Yes, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. Many isoquinoline derivatives show good solubility in common organic solvents like DMSO, ethanol, and acetone.[4][5][6] A stock concentration of 10-50 mM in DMSO is typically achievable.

Q4: I'm seeing precipitation when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A: This is a classic problem known as "carry-over precipitation." It occurs when the drug, stable in the high-concentration DMSO stock, is rapidly diluted into an aqueous buffer where its solubility is much lower. To mitigate this:

  • Limit Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 1%, and ideally below 0.5%.[7] High concentrations of organic solvents can be toxic to cells and inhibit enzyme activity.[7][8]

  • Use Serial Dilutions: Instead of a single large dilution, perform an intermediate dilution step in a solvent mixture (e.g., 50:50 DMSO:media) before the final dilution into the assay buffer.

  • Vortex During Addition: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously to ensure rapid mixing and prevent localized supersaturation.

  • Consider Additives: If precipitation persists, adding a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.01%) to the final assay buffer can sometimes help maintain solubility.[9]

Section 3: Advanced Troubleshooting & Solubility Enhancement Strategies

When simple dissolution in DMSO is insufficient for your application (e.g., in vivo studies, high-concentration screening), more advanced techniques are required.

Strategy 1: pH Modification
  • Problem: You need to prepare an aqueous stock solution or formulation, but the compound is insoluble in neutral buffers.

  • Principle of Causality: The phenolic hydroxyl group on this compound is weakly acidic. By raising the pH of the aqueous solvent above the compound's pKa, the hydroxyl group deprotonates to form a negatively charged phenolate ion. This ionized form is significantly more polar and exhibits much higher aqueous solubility.[2][10]

  • Self-Validating Protocol: Preparing a Stock Solution via pH Adjustment

    • Preparation: Start with a small amount of the solid compound in a glass vial.

    • Solubilization: Add a small volume of a dilute basic solution, such as 0.1 M NaOH, dropwise while stirring or vortexing. Continue adding until the solid completely dissolves. This creates a concentrated, high-pH stock of the soluble phenolate salt.

    • Neutralization/Buffering: Slowly add this concentrated stock to your desired final buffer (e.g., PBS, saline) with vigorous stirring. The buffer's capacity should bring the final pH down to the desired physiological range (e.g., 7.4).

    • Validation (Critical): Observe the solution closely for any signs of precipitation (cloudiness, Tyndall effect). The final concentration you can achieve without precipitation is your kinetic solubility limit in that buffer. It is also crucial to confirm that the compound is stable at the transient high pH, as some phenolic compounds can degrade under strongly alkaline conditions, especially in the presence of oxygen.[2][11]

pH_Adjustment_Workflow A Weigh Solid Compound B Add 0.1 M NaOH dropwise until fully dissolved A->B Solubilize C Slowly add basic stock to final buffer with stirring B->C Dilute & Buffer D Check Final pH (Target: e.g., 7.4) C->D E Observe for Precipitation (Kinetic Solubility) D->E F Confirm Compound Stability (e.g., via HPLC) E->F Critical Validation

Caption: Workflow for pH-based solubilization.

Strategy 2: Co-solvent Systems
  • Problem: You require a formulation for in vivo or in vitro use that needs a higher concentration than achievable by pH adjustment alone.

  • Principle of Causality: Co-solvents are water-miscible organic solvents that, when mixed with water, reduce the overall polarity of the solvent system.[12] This "polarity matching" reduces the energy penalty of moving the moderately non-polar drug from its solid state into the solvent, thereby increasing solubility. Common biocompatible co-solvents include propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol.[12]

  • Self-Validating Protocol: Co-solvent Screening

    • Preparation: Prepare several binary (e.g., Water:PG) or ternary (e.g., Water:PG:Ethanol) co-solvent systems at different ratios (e.g., 80:20, 60:40, 50:50 by volume).

    • Equilibration: Add an excess amount of solid this compound to a small volume (e.g., 1 mL) of each co-solvent mixture in separate vials.

    • Saturation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it in a suitable mobile phase, and determine the concentration using a validated analytical method like HPLC-UV.

    • Validation: The system that provides the required solubility with the lowest percentage of organic co-solvent is generally preferred to minimize potential toxicity or off-target effects.

Co-solvent System (Example)Ratio (v/v/v)Achieved Solubility (mg/mL)Notes
Water100< 0.1Baseline
Saline:PEG 40060:405.2Common for preclinical IV formulations.
Saline:PG:Ethanol50:40:108.5Ternary systems can have synergistic effects.
Water:DMSO90:102.1Useful for high-concentration screening.
Strategy 3: Use of Excipients - Cyclodextrins
  • Problem: You need a stable, high-concentration aqueous formulation for in vivo studies, but wish to avoid organic co-solvents.

  • Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate the non-polar part of a "guest" molecule, like this compound, forming an inclusion complex.[[“]][15] This complex presents a hydrophilic exterior to the water, effectively masking the drug's hydrophobicity and dramatically increasing its apparent aqueous solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.

  • Self-Validating Protocol: Phase-Solubility Study

    • Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in your desired buffer.

    • Equilibration: Add an excess of solid this compound to each solution.

    • Saturation & Quantification: Follow the same steps (agitation, centrifugation, HPLC analysis) as described in the co-solvent protocol.

    • Analysis & Validation: Plot the concentration of the dissolved drug against the concentration of HP-β-CD. A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex and validates the approach. The slope of this line can be used to calculate the complexation efficiency and determine the amount of HP-β-CD needed to solubilize a target concentration of your drug.

Caption: Encapsulation of a guest molecule by a cyclodextrin host.

Strategy 4: Amorphous Solid Dispersions (Advanced)
  • Problem: You are in later-stage development and need to maximize oral bioavailability for a solid dosage form.

  • Principle of Causality: Crystalline solids have a highly ordered, stable structure with high lattice energy. Amorphous forms lack this long-range order and exist at a higher free energy state, which translates to significantly higher apparent solubility and faster dissolution rates.[18][19] An Amorphous Solid Dispersion (ASD) stabilizes the drug in its amorphous form by dispersing it within a polymer matrix (e.g., HPMCAS, PVP).[19][20] This prevents recrystallization during storage and in the gastrointestinal tract.[18]

  • Protocol Overview: Lab-Scale Solvent Evaporation Method

    • Co-dissolution: Dissolve both this compound and a suitable polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or acetone).

    • Solvent Removal: Remove the solvent rapidly under vacuum using a rotary evaporator. The rapid removal traps the drug molecules within the polymer matrix before they can re-organize into a crystal lattice.

    • Drying: Dry the resulting solid film or powder thoroughly under high vacuum to remove residual solvent.

    • Validation (Critical): This is the most important step. The resulting ASD must be analyzed by Powder X-ray Diffraction (PXRD) to confirm the absence of sharp peaks, which indicates an amorphous state. Differential Scanning Calorimetry (DSC) should also be used to identify a single glass transition temperature (Tg), confirming a homogenous dispersion.

Section 4: Summary & Strategy Selection Guide

Choosing the right solubility enhancement technique depends on your experimental context.

Decision Matrix for Solubility Enhancement
StrategyPrimary ApplicationComplexityAdvantagesPotential Liabilities
DMSO Stock In vitro screeningLowSimple, high concentration stockCarry-over precipitation, cellular toxicity.[8]
pH Adjustment Aqueous stocks, simple IVLow-MediumAvoids organic solventsCompound instability at high pH, potential for precipitation upon neutralization.[11]
Co-solvents In vitro, in vivo (IV/IP)MediumHigh solubility achievable, well-understoodPotential for vehicle toxicity, can affect protein binding or enzyme activity.[7]
Cyclodextrins In vivo (IV, Oral)MediumExcellent safety profile, significant solubility increaseCan be expensive, potential for nephrotoxicity with some native cyclodextrins at high doses.
Amorphous Solid Dispersions Oral solid dosage formsHighMaximizes oral bioavailability, enhances dissolution rateRequires specialized equipment and extensive physical characterization (PXRD, DSC), risk of recrystallization.[18][20]
Decision Tree for Strategy Selection

Decision_Tree A What is your application? B In Vitro Assay (e.g., cell-based, enzyme) A->B C In Vivo Study (e.g., PK, efficacy) A->C D Is standard DMSO stock ( <0.5% final) sufficient? B->D I What is the route of administration? C->I E Yes D->E Yes F No (Precipitation issues) D->F No G Use DMSO stock. Dilute carefully. E->G H Try pH adjustment for aqueous stock or use co-solvents (e.g., PEG 400) in media. F->H J Injectable (IV, IP, SC) I->J K Oral I->K L Use Co-solvent System (e.g., PEG/PG/Ethanol) or Cyclodextrin (HP-β-CD) formulation. J->L M For liquid dosing, use Cyclodextrin or Co-solvent. For solid dosing, develop an Amorphous Solid Dispersion. K->M

Caption: Decision tree for selecting a solubility strategy.

Section 5: References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Consensus. (n.d.). Mechanisms of β-cyclodextrin inclusion complex formation. [Link]

  • ResearchGate. (2019). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Jadhav, N. R., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]

  • Taylor & Francis Online. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?. [Link]

  • MDPI. (2023). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. [Link]

  • IIP Series. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. [Link]

  • PubMed. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. [Link]

  • ResearchGate. (2019). Effect of pH on the solubility of phenolic compounds. [Link]

  • ResearchGate. (2024). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]

  • YouTube. (2021). Cyclodextrin | Inclusion Complex. [Link]

  • In Vitro Matters. (2013). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. (2016). How does pH affect the solubility of phenolic acid?. [Link]

  • ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. [Link]

  • NIH. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Research Journal of Pharmacognosy. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. [Link]

  • MDPI. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Cheméo. (n.d.). 6-hydroxyquinoline - Chemical & Physical Properties. [Link]

  • PubChem. (n.d.). 6-Hydroxyquinoline. [Link]

  • ChemBK. (n.d.). 1(2H)-Isoquinolinone, 2-hydroxy-. [Link]

  • PubChem. (n.d.). 6-Amino-1,2-dihydroisoquinolin-1-one. [Link]

Sources

Technical Support Center: Synthesis of 6-Hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 6-hydroxyisoquinolin-1(2H)-one. Here, we address common challenges and frequently asked questions to help you navigate potential side reactions and optimize your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: Why is my yield of this compound consistently low, especially during the final cyclization and demethylation step?

Answer:

Low yields in the synthesis of this compound, particularly when proceeding from a methoxy-substituted precursor, are often multifactorial. The primary culprits are typically incomplete reaction, product decomposition under the reaction conditions, and competing side reactions.

Causality:

  • Harsh Demethylation Conditions: The use of strong acids like HBr or BBr₃ for demethylation of a 6-methoxy precursor can lead to decomposition of the desired phenolic product. Phenols are susceptible to oxidation and other side reactions under strongly acidic and high-temperature conditions.[1]

  • Incomplete Intramolecular Cyclization: In Friedel-Crafts type cyclizations to form the isoquinolinone ring, the reaction may not proceed to completion if the conditions are not optimized. The reactivity of the aromatic ring is crucial, and any deactivating groups can hinder the reaction.

  • Intermolecular vs. Intramolecular Reactions: Under certain conditions, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric materials and other impurities.

Troubleshooting Protocol:

  • Re-evaluate Your Demethylation Reagent:

    • If using a strong acid like triflic acid (TfOH) for a combined cyclization/demethylation, be aware that this can lead to partial decomposition of the phenolic product, reducing the yield.[1]

    • Consider a two-step approach: first, perform the cyclization under milder conditions, and then carry out the demethylation.

    • For the demethylation step, explore alternative reagents to strong protic acids. Lewis acids like aluminum trichloride (AlCl₃) in a suitable solvent like dichloromethane (DCM) can be effective for cleaving methyl ethers to form phenols.[1]

  • Optimize the Cyclization Reaction:

    • Lewis Acid Catalysis: For intramolecular Friedel-Crafts reactions, the addition of a Lewis acid like anhydrous aluminum trichloride can enhance the reaction rate by complexing with the amide carbonyl. This reduces the deactivating effect of the amide group on the benzene ring, facilitating the cyclization.

    • Solvent Choice: The choice of solvent is critical. Non-polar, high-boiling solvents like toluene or xylene are often suitable for these types of cyclizations.

    • Temperature Control: Carefully control the reaction temperature. While heating is often necessary, excessive temperatures can promote side reactions and decomposition.

  • Purification Considerations:

    • The crude product may contain unreacted starting material, the methoxy-intermediate, and decomposition products.

    • Purification can be challenging due to the similar polarities of the desired product and some byproducts. Column chromatography using a gradient elution of a polar solvent system (e.g., chloroform/methanol) is often effective.[1]

Question 2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a common issue in the synthesis of substituted quinolinones and isoquinolinones, especially when the aromatic precursor has multiple potential sites for electrophilic attack.

Causality:

  • Directing Effects of Substituents: The position of substituents on the aniline or phenylacetic acid derivative used as a starting material will dictate the regioselectivity of the cyclization. Both steric and electronic factors play a role.

  • Reaction Mechanism: The specific reaction mechanism being employed (e.g., Friedel-Crafts, Heck reaction) will have its own set of rules governing regioselectivity.

Troubleshooting Protocol:

  • Careful Selection of Starting Materials: The most straightforward way to control regioselectivity is to start with a precursor that has the desired substitution pattern and where other positions are blocked or less reactive.

  • Directed Ortho-Metalation (DoM): For certain synthetic routes, DoM can be a powerful tool to achieve high regioselectivity. This involves using a directing group to deprotonate a specific ortho position with a strong base, followed by quenching with an electrophile.

  • Separation of Isomers: If the formation of isomers is unavoidable, you may need to optimize the separation method.

    • Chromatography: As regioisomers can have very similar polarities, standard column chromatography may not be sufficient.[1] Consider high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for more challenging separations.

    • Functional Group Transformation: It may be possible to selectively react one isomer, changing its physical properties (like polarity or solubility) to facilitate separation. After separation, the functional group can be removed to yield the desired isomer.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are the key considerations for each?

A1: Several synthetic strategies exist for the synthesis of isoquinolin-1(2H)-ones. Key routes include:

  • Intramolecular Friedel-Crafts Cyclization: This is a common method that involves the cyclization of an N-acyl-phenethylamine derivative. A key consideration is the activation of the aromatic ring towards electrophilic substitution.

  • Heck Reaction: An intramolecular Heck reaction can be used to form the isoquinolinone ring system. A drawback of this method can be the need for expensive palladium catalysts.[2]

  • From Homophthalic Anhydrides: Reaction of homophthalic anhydrides with amines can lead to the formation of the isoquinolinone core. This method is versatile for creating a variety of substituted derivatives.[3]

  • Gattermann Reaction: This involves the electrochemical reduction of a nitro group to an amino group, followed by cyclization. However, this method is often not suitable for large-scale industrial production.[2]

The choice of route will depend on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.

Q2: How can I minimize the formation of O-alkylation byproducts?

A2: The presence of the hydroxyl group introduces the possibility of O-alkylation competing with N-alkylation if you are modifying the nitrogen atom. To favor N-alkylation:

  • Use a Base: Employing a suitable base (e.g., K₂CO₃, NaH) will deprotonate the more acidic N-H of the lactam over the phenolic O-H, especially in aprotic solvents.

  • Protecting Groups: If O-alkylation remains a problem, consider protecting the hydroxyl group with a suitable protecting group (e.g., benzyl, silyl ether) before performing the N-alkylation. The protecting group can then be removed in a subsequent step.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

A3: Yes, modern synthetic chemistry is increasingly focused on sustainable practices. For isoquinolinone synthesis, these include:

  • Ultrasound-Assisted Synthesis: Ultrasound irradiation can accelerate reaction rates, improve yields, and allow for milder reaction conditions, often with reduced solvent usage.[3][4]

  • Microwave-Assisted Synthesis: Similar to ultrasound, microwave heating can dramatically shorten reaction times and improve yields.[3]

  • Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives (e.g., ionic liquids, water, ethanol) is a key aspect of green chemistry.[5][6]

  • Catalytic vs. Stoichiometric Reagents: Whenever possible, using catalytic amounts of reagents is preferable to stoichiometric amounts to reduce waste.

Visualizing the Reaction: Main Pathway and a Common Side Reaction

The following diagram illustrates a generalized synthetic pathway to this compound via a Friedel-Crafts type cyclization of a 6-methoxy precursor, highlighting a potential side reaction.

cluster_main Main Reaction Pathway cluster_side Potential Side Reaction start 6-Methoxy Precursor intermediate Cyclized Intermediate start->intermediate Intramolecular Cyclization (e.g., AlCl3) product This compound intermediate->product Demethylation (e.g., BBr3 or AlCl3) side_product Decomposition Products product->side_product Harsh Acidic Conditions

Caption: Main synthetic route and a common decomposition side reaction.

Experimental Protocols

Protocol 1: Synthesis of 6-hydroxy-2(1H)-quinolinone via Friedel-Crafts Cyclization

This protocol is adapted from a patented method and provides a two-step approach to the target molecule.[2]

Step 1: Synthesis of the trans-amide intermediate

  • To a solution of 4-tert-butoxyaniline (1.0 eq) in a suitable solvent, add trans-β-arylmethyl acrylate (1.0-1.3 eq).

  • Add a catalytic amount of DBU or DBN.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Upon completion, perform a standard aqueous workup and purify the crude product by recrystallization or column chromatography to obtain the trans-amide intermediate.

Step 2: Cyclization and Deprotection

  • Dissolve the trans-amide intermediate (1.0 eq) in an anhydrous organic solvent such as toluene or xylene.

  • Add anhydrous aluminum trichloride (1.0-1.6 eq) and a catalytic amount of a Lewis acid co-catalyst like B(C₆F₅)₃ (0.05-0.15 eq).

  • Heat the reaction mixture to 60-100 °C and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture and carefully quench with water or dilute acid.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Data Summary

The following table summarizes a comparison of different reaction conditions that could be encountered during the synthesis, with a focus on potential outcomes.

ParameterCondition ACondition BRationale & Potential Outcome
Cyclization Catalyst Polyphosphoric Acid (PPA)Anhydrous AlCl₃AlCl₃ can be more effective by complexing with the amide carbonyl, reducing its deactivating effect and potentially leading to higher yields.[2]
Demethylation Reagent 48% HBr (reflux)BBr₃ in DCM at 0°C to RTHBr at reflux represents harsh conditions that can lead to product decomposition. BBr₃ is a powerful but often cleaner reagent for ether cleavage under milder temperature conditions.
Energy Source Conventional HeatingUltrasound IrradiationUltrasound can lead to shorter reaction times and higher yields by promoting more efficient mass and energy transfer.[3]

References

  • Khimicheskaya Geterotsiklicheskikh Soedinenii. Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. Available from: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis method of 6-hydroxy-2 (1H) -quinolinone. Google Patents.
  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health (NIH). Available from: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health (NIH). Available from: [Link]

  • 1(2H)-Isoquinolinone. PubChem. Available from: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Royal Society of Chemistry. Available from: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and reactions of 6-hydroxy-2(1H)-quinolin-2-one in ionic liquid. ResearchGate. Available from: [Link]

  • Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. ResearchGate. Available from: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. Available from: [Link]

Sources

Technical Support Center: Crystallization of 6-Hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the crystallization of 6-hydroxyisoquinolin-1(2H)-one. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions to common challenges encountered during the crystallization of this polar heterocyclic compound. This hub is structured as a series of frequently asked questions (FAQs) to directly address specific experimental issues.

Troubleshooting Hub: Frequently Asked Questions (FAQs)

My this compound is "oiling out" instead of crystallizing. What's happening and what should I do?

Answer:

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically occurs when the solution is supersaturated to a point where the solute's solubility is exceeded, but the conditions are not favorable for the ordered arrangement required for crystal lattice formation. For a molecule like this compound, with its polar lactam structure and hydroxyl group, strong intermolecular forces can sometimes lead to aggregation before proper crystal nucleation.

Causality & Corrective Actions:

  • High Solute Concentration & Rapid Cooling: Oiling out is often a result of the solution being too concentrated or cooled too quickly.[1] This doesn't allow sufficient time for molecules to orient themselves into a crystal lattice.

    • Solution: Re-heat the solution until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.[2] Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and encourage crystal growth over oiling.

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too close to the melting point of your compound, causing it to "melt" out of the solution instead of crystallizing.[1]

    • Solution: Choose a solvent with a lower boiling point, or consider a co-solvent system. Introducing a miscible "anti-solvent" (in which the compound is less soluble) dropwise into a solution of the compound in a "good" solvent at a controlled temperature can induce crystallization.

I'm only getting very fine needles or an amorphous powder. How can I grow larger, single crystals suitable for X-ray diffraction?

Answer:

The formation of fine needles or an amorphous solid indicates that the nucleation rate is significantly faster than the crystal growth rate. For high-quality crystals, you want to favor the growth of a few nuclei over the rapid formation of many.

Strategies for Promoting Crystal Growth:

  • Reduce Supersaturation: A highly supersaturated solution will lead to rapid, uncontrolled precipitation.[3]

    • Slow Evaporation: This is a simple and effective method. Dissolve your compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over several days in a loosely covered vial.[4] This maintains a low level of supersaturation, favoring growth on existing crystal faces.

    • Solvent Layering: Dissolve your compound in a "good" solvent (e.g., DMSO, DMF). Carefully layer a less dense, miscible "anti-solvent" (e.g., ethanol, water) on top.[4] Crystals will slowly form at the interface as the anti-solvent diffuses into the solution, gradually reducing the solubility of the compound.

  • Control Temperature: Slow cooling is crucial. A programmed cooling ramp, or simply allowing the flask to cool to room temperature and then transferring it to a refrigerator and then a freezer, can improve crystal size.

  • Seeding: Introduce a single, well-formed crystal (a "seed crystal") into a saturated solution.[2] This provides a template for further growth and can bypass the initial nucleation step, leading to larger crystals.

What is the best solvent system for crystallizing this compound?

Answer:

The ideal crystallization solvent is one in which the compound is highly soluble at high temperatures but has low solubility at low temperatures.[5] Given the structure of this compound, which contains both hydrogen bond donors (N-H, O-H) and acceptors (C=O), polar solvents are the most appropriate starting point.

Solvent Selection Strategy:

  • Single Solvent Screening: Test solubility in a range of solvents with varying polarities. Based on its structure, good candidates would include:

    • Protic Solvents: Ethanol, Methanol, Water, Isopropanol.

    • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile. A related compound, 3,4-dihydro-7-hydroxy-6-methoxy-2-methyl-1(2H)-isoquinolinone, shows solubility in DMSO, Acetone, and Ethyl Acetate.[6]

  • Co-Solvent (Binary) Systems: If no single solvent provides the desired solubility profile, use a solvent pair.[7] This typically involves a "good" solvent in which the compound is very soluble, and an "anti-solvent" in which it is poorly soluble.

    • Example: Dissolve the compound in a minimal amount of hot DMSO or methanol (good solvents), then slowly add water or hexane (anti-solvents) until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then cool slowly. A patent for a related quinoline compound mentions using aqueous solutions of ethanol or acetone.[8]

Table 1: Properties of Common Crystallization Solvents

SolventBoiling Point (°C)Polarity IndexDielectric Constant (ε)Notes
Water100.010.280.1Excellent for polar compounds, but high boiling point can be an issue.
Methanol64.75.132.7Good general-purpose polar protic solvent.
Ethanol78.44.324.5Similar to methanol, less toxic.
Acetone56.55.120.7Good polar aprotic solvent, highly volatile.
Ethyl Acetate77.14.46.0Medium polarity, often used in co-solvent systems.
Acetonitrile81.65.837.5Polar aprotic solvent.
Toluene110.62.42.4Non-polar, may be useful as an anti-solvent.
Hexane68.70.11.9Non-polar, common anti-solvent for polar compounds.
My compound has crystallized, but the yield is very low. How can I improve it?

Answer:

A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after filtration.

Methods to Improve Yield:

  • Optimize Solvent Volume: Using too much solvent is a common cause of low yield.[2] While you need enough to dissolve the compound when hot, excess solvent will retain more of it in solution upon cooling. If you suspect this is the case, you can try boiling off some of the solvent to re-concentrate the solution.

  • Cooling Temperature: Ensure you have cooled the solution to a sufficiently low temperature to maximize precipitation. After cooling to room temperature, placing the flask in an ice bath or a refrigerator for a period can often induce further crystallization.

  • Second Crop of Crystals: Do not discard the mother liquor immediately. You can often obtain a second, albeit less pure, crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling.

Crystallization is not occurring at all, even after cooling. What steps should I take?

Answer:

If no crystals form, your solution is likely not supersaturated. This can be due to using too much solvent or the compound being highly soluble even at low temperatures.

Troubleshooting Workflow for No Crystallization:

G start Saturated solution cools, no crystals form check_cloudy Is the solution clear? start->check_cloudy scratch Scratch inner surface of the flask with a glass rod check_cloudy->scratch Yes fail Re-evaluate solvent system check_cloudy->fail No (Cloudy/Oily) add_seed Add a seed crystal scratch->add_seed result Crystals Form scratch->result evaporate Evaporate some solvent to increase concentration add_seed->evaporate add_seed->result anti_solvent Add an anti-solvent evaporate->anti_solvent anti_solvent->result

Caption: Decision workflow for inducing crystallization.

Step-by-Step Induction Methods:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[2] The microscopic imperfections on the glass can provide nucleation sites.

  • Seed Crystals: Add a tiny amount of the crude solid to the solution to act as a template for crystal growth.[2]

  • Reduce Solvent Volume: If the above methods fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1]

  • Introduce an Anti-solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent drop-by-drop until the solution becomes turbid, then add a drop of the original solvent to redissolve and clarify before cooling.

Experimental Protocols

Protocol 1: Standard Cooling Crystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of your chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add the solvent dropwise until the compound just dissolves.[5]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place it in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., DMSO, methanol) at room temperature.

  • Addition of Anti-Solvent: While stirring, add a miscible "anti-solvent" (e.g., water, hexane) dropwise using a pipette.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add one or two drops of the "good" solvent to make the solution clear again.

  • Crystallization: Cover the flask and set it aside undisturbed. Crystals should form over time. The rate can be increased by refrigeration.

  • Isolation & Drying: Collect and dry the crystals as described in the standard cooling protocol.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
  • LibreTexts. (n.d.). SOP: CRYSTALLIZATION.
  • Chem-Impex. (n.d.). 6-Hydroxyisoquinoline.
  • LibreTexts. (n.d.). 4. Crystallization.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ChemicalBook. (n.d.). 1(2H)-Isoquinolinone, 3,4-dihydro-7-hydroxy-6-methoxy-2-methyl.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Journal of Natural Compounds, 1(1).
  • Solubility of Things. (n.d.). Crystallization Techniques.

Sources

Navigating the Labyrinth: A Technical Support Guide to Purifying Polar Isoquinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Overcoming the Purification Challenges of Polar Isoquinolinone Compounds

Welcome to the technical support center. This guide is designed to serve as a practical, in-the-lab resource for tackling the often-complex task of purifying polar isoquinolinone compounds. These molecules, while vital in medicinal chemistry, possess physicochemical properties that present significant chromatographic challenges. This document moves beyond mere protocols to explain the underlying science, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here we address the high-level strategic questions that often arise before the first sample is even injected.

Q1: What makes polar isoquinolinone compounds so challenging to purify?

A: The difficulty originates from a combination of their structural features. Isoquinolinones contain a basic nitrogen atom, which can be protonated, and often possess multiple polar functional groups (e.g., hydroxyls, amines, carboxylates). This dual nature leads to several problems:

  • Strong Interactions: The basic nitrogen can interact strongly with acidic surfaces, most notably the silanol groups (-Si-OH) on standard silica gel, leading to severe peak tailing.[1][2]

  • High Polarity: The presence of multiple polar groups makes them highly soluble in polar solvents, which means they often have little to no retention on traditional nonpolar reversed-phase (like C18) columns, eluting in or near the solvent front.[3][4][5]

  • pH-Dependent Behavior: Their charge state is dependent on pH.[6][7] This means that small variations in mobile phase pH can dramatically alter retention time, peak shape, and even elution order, making methods less robust.[8]

Q2: As a starting point, should I use normal-phase or reversed-phase chromatography?

A: There is no single answer, and the best approach is to screen both. However, here is a logical starting point:

  • Start with Reversed-Phase (RP): Despite the retention challenges, RP-HPLC is often preferred due to its reproducibility and compatibility with mass spectrometry (MS).[9] Begin with a highly aqueous mobile phase (e.g., 95-100% water with an acidic modifier) and a polar-endcapped or "AQ-type" C18 column designed for such conditions.[2]

  • Evaluate Normal-Phase (NP) with Modifiers: If RP fails, traditional normal-phase on silica can be effective, but almost always requires a basic modifier (like triethylamine or ammonium hydroxide) in the mobile phase to prevent peak tailing.[10][11]

Q3: How critical is mobile phase pH, and how do I control it?

A: It is arguably the most critical parameter. The goal is to keep your isoquinolinone in a single, consistent ionic state (either fully protonated or fully neutral) to achieve sharp, symmetrical peaks.[12]

  • For Reversed-Phase: To protonate the basic nitrogen and minimize interactions with residual silanols, work at a low pH. A general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of your compound's basic nitrogen.[2][12] This is typically achieved by adding 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase.[2][13][14]

  • For Normal-Phase: To keep the isoquinolinone in its neutral, free-base form and to compete with acidic silanols, an alkaline modifier is used. Adding 0.1-1% triethylamine (TEA) or a small amount of ammonium hydroxide to the organic mobile phase is common practice.[11]

Q4: My compound is extremely polar and shows no retention even on reversed-phase with 100% water. What's next?

A: When your compound is too polar for reversed-phase, it's time to consider alternative chromatographic modes. The most powerful option is Hydrophilic Interaction Liquid Chromatography (HILIC) .[3][15][16] HILIC uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][17] In HILIC, polar compounds are well-retained, and elution is achieved by increasing the water content.[16][17] This technique is orthogonal to reversed-phase and is excellent for very polar molecules.[18]

Troubleshooting Guide: From Tailing Peaks to Elusive Compounds

This section addresses specific, common problems encountered during purification in a practical, cause-and-solution format.

Problem 1: My peak is broad and tails severely in normal-phase chromatography.
  • Probable Cause: Your basic isoquinolinone is undergoing strong, secondary ionic interactions with the acidic silanol groups on the silica gel surface. This causes some molecules to "stick" longer than others, resulting in a tailed peak.[1]

  • Solution: Add a Basic Modifier.

    • Mechanism: A competitive base like triethylamine (TEA) or ammonium hydroxide will preferentially interact with the acidic silanols, effectively masking them from your compound.[11][19] This allows your compound to elute based on its polarity without the confounding ionic interactions, resulting in a much sharper, more symmetrical peak.

    • Protocol: Start by adding 0.1% to 0.5% (v/v) of TEA to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes). You should see an immediate improvement in peak shape on a TLC plate. For column chromatography, ensure the modifier is in both the mobile phase and the solvent used to load your sample.[10]

Problem 2: In reversed-phase, my compound elutes in the void volume, even with a C18 column and a highly aqueous mobile phase.
  • Probable Cause: Your isoquinolinone is too polar to be retained by the nonpolar C18 stationary phase. It has a much higher affinity for the polar mobile phase and simply washes straight through.[3][4]

  • Solution 1: Switch to a HILIC Method.

    • Mechanism: HILIC operates on a principle of partitioning the polar analyte into a water-enriched layer on the surface of a polar stationary phase. Since your compound is highly polar, it will be strongly retained in this aqueous layer and will require an increase in the mobile phase water content to elute.[16][20]

    • Getting Started: Use a silica or amide HILIC column. Start with a mobile phase of 95% acetonitrile / 5% water containing a buffer (e.g., 10 mM ammonium formate). Load your sample in a solvent that is as close to the starting mobile phase as possible (high organic content). Elute the compound by running a gradient that increases the percentage of the aqueous phase.

  • Solution 2: Consider Mixed-Mode Chromatography.

    • Mechanism: Mixed-mode columns contain both reversed-phase (e.g., C18) and ion-exchange functionalities.[15][21] This allows for dual retention mechanisms. Your polar isoquinolinone can be retained by the ion-exchange groups even if it has no affinity for the C18 chains, providing a powerful tool for separating challenging mixtures.[15][22]

Problem 3: My compound has poor solubility in the initial chromatography solvents, making it difficult to load onto the column.
  • Probable Cause: Many polar compounds have poor solubility in the weak solvents required for good chromatographic loading (e.g., hexane/ethyl acetate for NP or water for RP).[23][24] Dissolving the sample in a strong solvent (like pure methanol or DMSO) can cause the compound to precipitate at the column head or lead to broad, distorted peaks.

  • Solution: Use a Solid Loading Technique.

    • Mechanism: This technique, also known as dry loading, involves pre-adsorbing your crude sample onto an inert solid support (like Celite® or a small amount of silica gel). After evaporating the solvent, the dry, impregnated powder is loaded directly onto the top of the column. This ensures your compound is introduced to the mobile phase in a slow, controlled manner, leading to much better peak shape and resolution.[20]

    • Step-by-Step Protocol for Solid Loading:

      • Dissolve your crude material in a suitable solvent (e.g., methanol, DCM) in a round-bottom flask.

      • Add an inert support (Celite® or silica gel) to the flask, typically 2-4 times the weight of your crude material.

      • Swirl the flask to create a uniform slurry.

      • Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

      • Gently layer this powder on top of your pre-packed chromatography column.

      • Begin your elution as planned.

Visualizing the Strategy: Workflows and Decision Trees

To further clarify the decision-making process, the following diagrams illustrate common workflows for troubleshooting and method selection.

Diagram 1: Troubleshooting Peak Tailing

G Start Problem: Severe Peak Tailing CheckMode Which Chromatography Mode? Start->CheckMode NP_Path Normal-Phase (Silica) CheckMode->NP_Path  NP RP_Path Reversed-Phase (C18) CheckMode->RP_Path  RP NP_Cause Cause: Strong interaction with acidic silanols NP_Path->NP_Cause RP_Cause Cause: Secondary interaction with residual silanols RP_Path->RP_Cause NP_Solution Solution: Add a basic modifier (e.g., 0.5% Triethylamine) NP_Cause->NP_Solution Result Result: Sharp, Symmetrical Peak NP_Solution->Result RP_Solution_pH Solution 1: Lower mobile phase pH (e.g., 0.1% Formic Acid) RP_Cause->RP_Solution_pH RP_Solution_Col Solution 2: Use a modern, end-capped column RP_Cause->RP_Solution_Col RP_Solution_pH->Result RP_Solution_Col->Result

Caption: Workflow for diagnosing and solving peak tailing.

Diagram 2: Selecting the Right Purification Technique

G Start Start: Purify Polar Isoquinolinone Compound ScreenRP Screen on Reversed-Phase (C18-AQ, high % water, 0.1% FA) Start->ScreenRP GoodRet Sufficient Retention and Good Peak Shape? ScreenRP->GoodRet Yes NoRet No/Poor Retention (Elutes in void) ScreenRP->NoRet No Tailing Severe Peak Tailing? ScreenRP->Tailing Maybe OptimizeRP Optimize RP Method (Gradient, pH) GoodRet->OptimizeRP SwitchToHILIC Switch to HILIC NoRet->SwitchToHILIC HILIC_Details Use polar stationary phase (Silica, Amide, Diol) High % ACN -> High % Water SwitchToHILIC->HILIC_Details ScreenNP Screen on Normal-Phase (Silica, with 0.5% TEA) Tailing->ScreenNP

Caption: Decision tree for initial chromatography method selection.

Data Summary Tables

For quick reference, the following tables summarize key parameters.

Table 1: Recommended Mobile Phase Modifiers

Chromatography ModeProblem AddressedRecommended ModifierTypical ConcentrationMechanism of Action
Normal-Phase Peak tailing of basic compoundsTriethylamine (TEA) or Ammonium Hydroxide0.1 - 1.0% (v/v)Masks acidic silanol sites on silica surface[11]
Reversed-Phase Peak tailing of basic compoundsFormic Acid (FA) or Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Suppresses silanol ionization; protonates analyte[2][12][13]
HILIC Poor retention and peak shapeAmmonium Formate or Ammonium Acetate5 - 20 mMProvides ionic strength to improve peak shape and control retention

Table 2: Comparison of Primary Purification Techniques

TechniqueStationary PhaseMobile PhaseBest For...Key Limitation(s)
Normal-Phase Polar (e.g., Silica, Alumina)Nonpolar organic solvents (Hexane/EtOAc)Less polar isoquinolinones; compounds unstable in water.Requires basic modifiers for good peak shape; solvent intensive.[10]
Reversed-Phase Nonpolar (e.g., C18, C8)Polar solvents (Water/Acetonitrile/Methanol)Moderately polar isoquinolinones; MS-compatibility.[9]Very polar compounds are not retained.[3][25]
HILIC Polar (e.g., Silica, Amide, Diol)High organic with aqueous buffer (ACN/H₂O)Highly polar and water-soluble isoquinolinones.[16][20]Can require longer equilibration times; sensitive to sample solvent.[15]
Mixed-Mode Nonpolar + Ion-ExchangePolar solvents (similar to RP)Compounds that are polar and charged.Method development can be more complex.[21]
SFC Various (NP or RP-like)Supercritical CO₂ with co-solventsOrthogonal separations; fast purifications.Requires specialized instrumentation.[26][27]

References

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
  • How does an acid pH affect reversed-phase chromatography separ
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • Ion exchange in supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS): Application for polar and ionic drugs and metabolites in forensic and anti-doping analysis. (2020, March 15). PubMed.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC.
  • Ion exchange in supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS): Application for polar and ionic drugs and metabolites in forensic and anti-doping analysis. Bohrium.
  • Purification of strong polar and basic compounds. (2023, January 7). Reddit.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Control pH During Method Development for Better Chrom
  • Exploring the Role of pH in HPLC Separ
  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage.
  • How does an alkaline pH affect normal-phase flash chromatography separ
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • HPLC Troubleshooting Guide. Yumpu.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Why HILIC is what your polar compounds need for purific
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Mobile Phase Modifiers. ZeptoMetrix.
  • HILIC Purification Strategies for Flash Chrom
  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. (2018, November 9).
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25).
  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma.
  • Hydrophilic Interaction Liquid Chrom
  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? (2018, June 19). Quora.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). PMC - NIH.
  • Technical Support Center: Purification of Polar Compounds using C-18 Reversed-Phase Chrom
  • Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds? (2020, April 25). Quora.
  • Picking the best purification method for your API can be a tricky challenge. Tayanabilim.
  • Purific
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Mobile Phase Modifiers for HPLC and LC/MS. Reagents.
  • 7.10: Reverse Phase Chromatography. (2022, October 4). Chemistry LibreTexts.
  • Please give suggestion: high polar impurity purification. (2008, May 23).
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • API Purific
  • API Purific

Sources

stability issues of 6-hydroxyisoquinolin-1(2H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-hydroxyisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common stability challenges, ensuring the integrity and reliability of your experimental results.

Introduction: Understanding the Stability of this compound

This compound is a heterocyclic compound featuring both a phenolic hydroxyl group and a cyclic amide (lactam) moiety. This unique combination of functional groups dictates its chemical reactivity and stability profile in solution. The electron-rich phenol ring is susceptible to oxidation, while the lactam ring can undergo hydrolysis. These potential degradation pathways are influenced by a variety of experimental conditions, including pH, temperature, light exposure, and the presence of dissolved oxygen or metal ions. This guide will delve into these factors, providing you with the expertise to maintain the stability of this compound in your research.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues encountered when working with this compound in solution.

Question 1: My solution of this compound has turned pink/brown. What is causing this discoloration and is the compound degraded?

Answer:

The development of a pink or brown color in your solution is a strong indicator of oxidative degradation of the phenolic hydroxyl group.[1][2] Phenolic compounds are well-known for their susceptibility to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[3][4][5] This process often leads to the formation of highly colored quinone-type species. The appearance of color signifies that a portion of your compound has degraded, which can impact the accuracy of your results.

Troubleshooting and Prevention:

  • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[6]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution. However, ensure the chosen antioxidant does not interfere with your downstream applications.[2][5]

  • Chelating Agents: If metal ion contamination is suspected (e.g., from glassware or reagents), add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester these ions and prevent them from catalyzing oxidation.[6][7]

  • pH Control: Maintain the pH of your solution in the acidic to neutral range (pH 5-7), as alkaline conditions can promote the auto-oxidation of phenols.[1][8]

Question 2: I'm observing a loss of potency or a decrease in the concentration of my compound over time in my aqueous solution. What could be the cause?

Answer:

A time-dependent loss of this compound concentration in aqueous solution can be attributed to two primary degradation pathways:

  • Oxidative Degradation: As discussed in Question 1, oxidation of the phenol group can lead to the formation of degradation products, thereby reducing the concentration of the parent compound.[9][10]

  • Hydrolysis of the Lactam Ring: The cyclic amide (lactam) in the isoquinolinone structure is susceptible to hydrolysis, which involves the cleavage of the amide bond by water.[11] This reaction is catalyzed by both acidic and basic conditions, leading to the formation of a carboxylic acid and an amine.[12][13] The rate of hydrolysis is often accelerated at elevated temperatures.[12]

Troubleshooting and Prevention:

  • pH Optimization: The stability of your solution is highly pH-dependent. It is crucial to determine the optimal pH range for stability. Generally, a slightly acidic to neutral pH is preferable to minimize both base-catalyzed phenol oxidation and acid/base-catalyzed lactam hydrolysis.[[“]][[“]] Conduct a pH stability profile study to identify the pH at which the compound is most stable.

  • Temperature Control: Store your solutions at low temperatures (e.g., 2-8 °C) to slow down the rates of both hydrolysis and oxidation.[6] For long-term storage, consider storing at -20 °C or below.

  • Aprotic Solvents: If your experimental design allows, consider using aprotic solvents like DMSO or DMF for stock solutions, as these will prevent hydrolysis. Subsequent dilutions into aqueous buffers should be done immediately before use.

Question 3: How can I proactively assess the stability of this compound under my specific experimental conditions?

Answer:

A proactive approach to understanding the stability of your compound involves conducting a forced degradation study.[16][17] This is a systematic investigation into the degradation of a drug substance under more severe conditions than accelerated stability testing.[16] The goal is to identify potential degradation products and pathways, which helps in developing stable formulations and robust analytical methods.[9][17]

Key Stress Conditions for a Forced Degradation Study:

  • Acidic and Basic Hydrolysis: To evaluate the susceptibility of the lactam ring to hydrolysis.

  • Oxidation: To assess the stability of the phenolic group.

  • Thermal Stress: To determine the effect of temperature on degradation.

  • Photostability: To understand the impact of light exposure on the molecule.

A detailed protocol for conducting a forced degradation study is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

  • Run a control sample in parallel by mixing 1 mL of the stock solution with 1 mL of the solvent used for the stressor.

Stress ConditionProcedure
Acid Hydrolysis Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Store the solid compound at 70°C for 48 hours. Prepare a solution from the stressed solid for analysis.
Photodegradation Expose the solution to a calibrated light source (e.g., UV and visible light) according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound.

  • Identify and quantify any major degradation products.

  • A degradation of 5-20% is generally considered suitable for validating the analytical method.[10]

Protocol 2: Stability-Indicating HPLC Method

A robust analytical method is essential for separating the parent compound from its potential degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry (MS)
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, and precision to ensure it is "stability-indicating".[18][19]

Data Presentation and Visualization

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl60°C24 hoursHydrolysis of the lactam ring
Base Hydrolysis0.1 M NaOH60°C24 hoursHydrolysis of the lactam ring, potential oxidation of the phenol
Oxidation3% H₂O₂Room Temp24 hoursOxidation of the phenol group to quinones or other species
ThermalDry Heat70°C48 hoursGeneral thermal decomposition
PhotolyticUV/Vis LightRoom TempPer ICH Q1BPhotodegradation, potential for oxidative pathways
Diagrams

Below are diagrams illustrating the experimental workflow and potential degradation pathways.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL) acid Acid (0.1 M HCl, 60°C) stock->acid 2. Apply Stress base Base (0.1 M NaOH, 60°C) stock->base 2. Apply Stress oxid Oxidative (3% H2O2, RT) stock->oxid 2. Apply Stress thermal Thermal (70°C, solid) stock->thermal 2. Apply Stress photo Photolytic (UV/Vis Light) stock->photo 2. Apply Stress sampling 3. Sample & Neutralize (at t=0, 4, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc 4. HPLC-UV/MS Analysis sampling->hplc data 5. Data Evaluation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for the forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation (O2, H2O2, Light, Metal Ions) parent This compound hydrolyzed Ring-Opened Product (Carboxylic Acid and Amine) parent->hydrolyzed H2O, H+ or OH- quinone Quinone-type Products (Colored Species) parent->quinone [O] dimers Dimeric Products parent->dimers [O]

Caption: Hypothetical degradation pathways of this compound.

References

  • Influence of metal ions concentration on phenol degradation by Rhodococcus pyridinivorans GM3. (2024). bumej.com. Available at: [Link]

  • Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. (n.d.). MDPI. Available at: [Link]

  • Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. (n.d.). PubMed. Available at: [Link]

  • Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. Available at: [Link]

  • Kinetics of Simultaneous Photocatalytic Degradation of Phenolic Compounds and Reduction of Metal Ions with Nano-TiO2. (n.d.). ACS Publications. Available at: [Link]

  • Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. Available at: [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (n.d.). cdnsciencepub.com. Available at: [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (n.d.). PMC. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. (n.d.). MDPI. Available at: [Link]

  • Enhancing the stability of active pharmaceutical ingredients by the cocrystal strategy. (n.d.). RSC Publishing. Available at: [Link]

  • HPLC chromatograms for phenolic compounds mix photodegradation by using 2 wt.% AuZnO as photocatalyst. (n.d.). ResearchGate. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Available at: [Link]

  • Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds. (n.d.). MDPI. Available at: [Link]

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. (2014). PubMed. Available at: [Link]

  • Influence of metal ions concentration on phenol degradation by Rhodococcus pyridinivorans GM3. (n.d.). ResearchGate. Available at: [Link]

  • Additive inhibitory effects of heavy metals on phenol-utilizing microorganism. (2021). Korean Society of Industrial and Engineering Chemistry. Available at: [Link]

  • Lactam Hydrolysis. (2017). YouTube. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Available at: [Link]

  • Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. (n.d.). MDPI. Available at: [Link]

  • Neutral and Alkaline Hydrolyses of Model β-Lactam Antibiotics. An ab Initio Study of Water Catalysis. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (n.d.). Frontiers. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. Available at: [Link]

  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. (n.d.). PMC. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available at: [Link]

  • Discoloration prevention of phenolic antioxidants. (n.d.). Google Patents.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers. Available at: [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]

  • Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate. Available at: [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016). BioProcess International. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Available at: [Link]

  • Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. (2024). ResearchGate. Available at: [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Stability of Phenolic Compounds in Grape Stem Extracts. (n.d.). PMC. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. Available at: [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2026). ACS Catalysis. Available at: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). MDPI. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). PubMed. Available at: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). PMC. Available at: [Link]

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. (2023). PMC. Available at: [Link]

  • Stability of phenolic compounds, antioxidant activity and color parameters in colored-flesh potato chips. (n.d.). hohPublica. Available at: [Link]

  • Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center. (n.d.). PubMed. Available at: [Link]

Sources

Technical Support Center: Refining Biological Assays with 6-Hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-hydroxyisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining experimental protocols. As a Senior Application Scientist, my goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and self-validating.

The isoquinoline alkaloid scaffold is a cornerstone in medicinal chemistry, known for a wide range of biological activities.[1][2][3] Specifically, this compound belongs to a class of compounds that have garnered significant attention as potential inhibitors of Poly(ADP-ribose) Polymerase (PARP).[4][5] PARP inhibitors represent a major advancement in targeted cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[4][6]

This document will therefore focus on the application of this compound as a putative PARP inhibitor, providing foundational knowledge, troubleshooting guides for common assays, and detailed experimental protocols.

Section 1: Foundational FAQs

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What is this compound and what is its presumed primary mechanism of action?

A1: this compound is a heterocyclic organic compound.[7][8] Based on its structural similarity to known pharmaceuticals, its primary biological target is presumed to be the Poly(ADP-ribose) Polymerase (PARP) enzyme family, particularly PARP-1 and PARP-2.[9]

The mechanism of action for PARP inhibitors is based on the concept of synthetic lethality .[5]

  • PARP enzymes are critical for repairing single-strand DNA breaks (SSBs).[4][10] When PARP is inhibited, these SSBs are not repaired and can escalate into more lethal double-strand breaks (DSBs) during DNA replication.

  • In healthy cells, DSBs are efficiently repaired by the Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.

  • In cancer cells with mutated or deficient BRCA genes, the HRR pathway is compromised.[4]

  • The simultaneous inhibition of PARP (disrupting SSB repair) and the inherent defect in HRR (preventing DSB repair) leads to a catastrophic accumulation of genomic instability and subsequent cancer cell death.[9]

This targeted approach allows for the selective killing of cancer cells while largely sparing healthy cells.

Q2: How should I prepare and store stock solutions of this compound to ensure stability and solubility?

A2: Proper handling is critical for reproducible results. The compound is typically a solid at room temperature.[11]

  • Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM). The compound is also reported to be soluble in other organic solvents like chloroform and acetone, but DMSO is most common for biological assays.[12][13]

  • Stock Solution Preparation:

    • Warm the vial of the compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of solid in a sterile, chemical-resistant tube.

    • Add the calculated volume of DMSO to achieve the desired molarity.

    • Mix thoroughly by vortexing or sonication until the solid is completely dissolved. A brief, gentle warming (to no more than 37°C) can aid dissolution.

  • Storage:

    • Aliquoting is essential. To avoid repeated freeze-thaw cycles which can degrade the compound, divide the primary stock into small, single-use aliquots.[13][14]

    • Store aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.[13] For long-term storage (-80°C), solutions can be stable for up to 6 months.[13]

  • Working Dilutions: Prepare fresh working dilutions for each experiment by diluting the stock solution in the appropriate assay buffer or cell culture medium. Do not store aqueous working solutions for extended periods, as the compound's stability in aqueous environments may be limited.[15]

Q3: What are the key safety precautions for handling this compound?

A3: this compound is classified as a laboratory chemical with potential hazards.[16][17] Always consult the latest Safety Data Sheet (SDS) from your supplier. General precautions include:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.

  • Hazard Statements: The compound is often associated with warnings such as being harmful if swallowed and causing skin, eye, and respiratory irritation.[16][17]

Section 2: Troubleshooting In Vitro PARP Enzymatic Assays

Enzymatic assays are the first step in characterizing an inhibitor's potency (e.g., determining its IC₅₀). Below are common issues and their solutions.

Q1: My IC₅₀ value is significantly higher (weaker potency) than expected or I see no inhibition.

A1: This is a frequent issue that can stem from multiple sources. The key is to systematically validate each component of the assay.

  • Cause 1: Compound Precipitation. The compound may be precipitating out of the aqueous assay buffer, reducing its effective concentration.

    • Solution: Visually inspect the wells of your assay plate for precipitate. Decrease the highest concentration of the compound used in your dilution series. Ensure the final DMSO concentration is consistent across all wells and is typically kept below 1% to avoid solvent effects.

  • Cause 2: Inactive Enzyme. The PARP enzyme may have lost activity due to improper storage or handling.

    • Solution: Always run a positive control with a known PARP inhibitor to validate the assay system. Use a fresh aliquot of enzyme and avoid repeated freeze-thaw cycles.[14] Confirm that the enzyme was stored at the correct temperature (-80°C).

  • Cause 3: Suboptimal Substrate/Cofactor Concentration. The assay's sensitivity depends on the concentration of NAD+ (the PARP substrate) and activated DNA.

    • Solution: Ensure that NAD+ and activated DNA are used at the concentrations recommended by the assay kit manufacturer.[18] Using a concentration of NAD+ that is too high will require more inhibitor to achieve 50% inhibition (competitive inhibition kinetics), thus artificially inflating the IC₅₀.

  • Cause 4: Reagent Omission or Degradation. A key reagent may have been omitted or has degraded.

    • Solution: Methodically check your protocol to ensure all components (buffer, enzyme, DNA, NAD+, compound) were added in the correct order. Prepare fresh reagents if degradation is suspected.[18]

Q2: I'm seeing high background signal in my "no-enzyme" or "maximum inhibition" control wells.

A2: High background noise reduces the dynamic range of the assay and can mask true inhibition.

  • Cause 1: Buffer or Reagent Contamination. Buffers or other reagents may be contaminated with substances that interfere with the detection method (e.g., endogenous enzymes in a sample, or microbial contamination).

    • Solution: Use fresh, sterile buffers and high-purity water. If using cell lysates, ensure protease inhibitors are included.[14]

  • Cause 2: Assay Plate Interference. The type of microplate may be unsuitable for the detection method.

    • Solution: Use the correct plate type: clear plates for colorimetric assays, black plates for fluorescence, and white plates for luminescence to minimize background and crosstalk.[19]

  • Cause 3: Substrate Instability. The colorimetric or fluorescent substrate may be unstable and spontaneously break down over the course of the assay.

    • Solution: Prepare the substrate solution immediately before use.[20] Protect it from light if it is photosensitive. Ensure the incubation time for substrate development is not excessively long.

Data Presentation: Troubleshooting Summary for PARP Enzymatic Assays
Problem Potential Cause Recommended Solution(s) Citation
No or Weak Signal Inactive enzyme/substrateUse fresh aliquots; run positive control with known inhibitor.[14]
Incorrect plate reader settingsVerify wavelength and filter settings.[19][21]
Assay performed at wrong temperatureEnsure all reagents and plates are at the recommended temperature (often room temp).[14][19]
High Background Contaminated reagentsPrepare fresh buffers; use sterile technique.
Incorrect plate typeUse clear plates for colorimetric, black for fluorescence, white for luminescence.[19]
Over-development with substrateReduce substrate incubation time; optimize substrate concentration.[20]
High Variability (Poor CV%) Pipetting inconsistencyCalibrate pipettes; use reverse pipetting for viscous solutions; prepare a master mix.[19]
Plate edge effectsAvoid using the outer wells of the plate or fill them with buffer/media to create a humidity barrier.[20]
Incomplete mixing of reagentsGently mix reagents thoroughly before and after adding to wells.[19]

Section 3: Troubleshooting Cell-Based Assays

Moving from a purified enzyme system to a cellular environment introduces new layers of complexity.

Q1: The compound shows no cytotoxicity in my cancer cell line, even though it's a potent enzymatic inhibitor.

A1: A disconnect between biochemical potency and cellular activity is a common challenge in drug discovery.

  • Cause 1: Incorrect Cell Line. The primary mechanism of action for PARP inhibitors relies on a defective HRR pathway. The chosen cell line may have a fully functional HRR system.

    • Solution: Use a well-characterized HRR-deficient cell line (e.g., BRCA1/2 mutant cancer cells like MDA-MB-436 or CAPAN-1).[9][22] Always include an HRR-proficient (wild-type) cell line as a negative control to demonstrate selectivity.

  • Cause 2: Poor Cell Permeability or High Efflux. The compound may not be able to effectively cross the cell membrane to reach its nuclear target (PARP), or it may be actively pumped out by efflux pumps (e.g., P-glycoprotein).

    • Solution: This is a more complex issue related to the compound's physicochemical properties. While difficult to modify, you can test for this by using efflux pump inhibitors, though this complicates the interpretation of results.

  • Cause 3: Compound Instability or Binding in Media. The compound may be unstable in the aqueous, protein-rich environment of cell culture media over the long incubation period (typically 48-72 hours). It may also bind to serum proteins like albumin, reducing its free concentration.

    • Solution: Perform stability studies of the compound in your specific culture medium using HPLC or LC-MS. Consider reducing the serum concentration in your medium if protein binding is suspected, but be aware this can affect cell health.

Q2: How can I definitively confirm that this compound is engaging PARP1 inside the cell?

A2: This is a critical question of target engagement. While observing downstream effects like PARylation inhibition is good evidence, the gold standard for confirming direct binding to a target protein in its native cellular environment is the Cellular Thermal Shift Assay (CETSA) .[23][24]

CETSA is based on the principle that when a ligand (your compound) binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[23][25] The protocol involves heating intact cells or cell lysates to various temperatures, separating the soluble (non-denatured) protein from the aggregated (denatured) fraction, and quantifying the amount of the target protein remaining in the soluble fraction.[24][26] A positive thermal shift (a higher melting temperature) in the presence of your compound is strong evidence of target engagement.[22]

Section 4: Key Experimental Protocols

The following protocols provide a detailed framework. Always optimize key parameters for your specific laboratory conditions and reagents.

Protocol 4.1: Determination of IC₅₀ using a Commercial PARP1 Enzymatic Assay Kit (Colorimetric)

This protocol is a generalized workflow for a common 96-well plate format colorimetric assay.

  • Reagent Preparation:

    • Prepare 1X Assay Buffer, Activated DNA, and other components as directed by the kit manufacturer.[18]

    • Prepare a 2X working solution of PARP1 enzyme in 1X Assay Buffer. Keep on ice.

    • Prepare a 2X working solution of NAD+ in 1X Assay Buffer.

    • Prepare a serial dilution of this compound in 1X Assay Buffer. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Ensure the DMSO concentration is constant in all wells.

  • Assay Procedure:

    • Add 25 µL of the compound serial dilutions to the appropriate wells of a 96-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.

    • Add 25 µL of 2X PARP1 enzyme solution to all wells except the "no enzyme" background control.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of 2X NAD+ solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.[18]

    • Stop the reaction and add the developing reagents as per the manufacturer's instructions. This typically involves washes and the addition of Streptavidin-HRP followed by a TMB substrate.[18][27]

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Subtract the average absorbance of the "no enzyme" wells from all other readings.

    • Normalize the data: Set the average of the "vehicle control" wells as 100% activity and the "maximum inhibition" control (or highest compound concentration) as 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Cellular Thermal Shift Assay (CETSA) for PARP1 Target Engagement via Western Blot

This protocol confirms that the compound binds to PARP1 in intact cells.

  • Cell Treatment:

    • Plate a sufficient number of cells (e.g., MDA-MB-436) to have enough lysate for a full temperature course.

    • Treat the cells with the desired concentration of this compound (e.g., 10x the cellular IC₅₀) and a vehicle control (DMSO) for 1-2 hours.[22]

  • Heating Step:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes, one for each temperature point.

    • Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include one unheated (RT) control.[22][24]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[28]

  • Protein Quantification and Western Blot:

    • Carefully transfer the supernatant (soluble fraction) to a new tube.

    • Determine the protein concentration of each sample using a Bradford or BCA assay.[28]

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blot analysis using a validated primary antibody against PARP1.[10] Use a loading control antibody (e.g., GAPDH, Tubulin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for PARP1 at each temperature for both the vehicle- and compound-treated samples.

    • Plot the relative band intensity (normalized to the unheated control) against the temperature for both conditions.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[23]

Section 5: Visualizations and Diagrams

Visual aids are essential for understanding complex biological processes and experimental workflows.

Diagram 1: PARP1 Signaling in DNA Repair

PARP_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) Chain (PARylation) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, LigIII, etc.) PAR->Repair_Complex acts as scaffold for Repair DNA Repair Repair_Complex->Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: The role of PARP1 in single-strand DNA break repair and its inhibition.

Diagram 2: Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start 1. Cell Culture & Treatment (Vehicle vs. Compound) harvest 2. Harvest & Resuspend Cells start->harvest heat 3. Aliquot & Heat Shock (Temperature Gradient) harvest->heat lyse 4. Freeze-Thaw Lysis heat->lyse centrifuge 5. Ultracentrifugation (Separate Soluble/Insoluble) lyse->centrifuge supernatant 6. Collect Supernatant (Soluble Fraction) centrifuge->supernatant quantify 7. Protein Quantification & Western Blot for PARP1 supernatant->quantify analyze 8. Densitometry & Data Analysis (Generate Melting Curves) quantify->analyze

Caption: Step-by-step workflow for a Western Blot-based CETSA experiment.

Diagram 3: Troubleshooting Logic for Inconsistent IC₅₀ Values

IC50_Troubleshooting start Inconsistent or Unexpected IC₅₀ Value check_compound Check Compound Solubility & Stability start->check_compound Is compound precipitating? check_enzyme Check Enzyme Activity (Use Fresh Aliquot) start->check_enzyme Is positive control failing? check_controls Analyze Controls (Positive & Negative) start->check_controls Is background high? check_assay Review Assay Parameters (NAD+, Incubation Time) start->check_assay Are results reproducible? sol1 Decrease max concentration Verify final DMSO % check_compound->sol1 Yes sol2 Use new enzyme vial Verify storage conditions check_enzyme->sol2 Yes sol3 Prepare fresh buffers Check for contamination check_controls->sol3 Yes sol4 Verify reagent concentrations Standardize pipetting technique check_assay->sol4 No

Caption: A logical workflow for diagnosing common issues in enzymatic IC₅₀ assays.

References

  • Creative Diagnostics. (n.d.). PARP - Assay-Protocol. Retrieved January 11, 2026, from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved January 11, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Almqvist, H., et al. (2016). A CETSA HT assay to screen for intracellular PARP1 target engagement. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved January 11, 2026, from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Schönthal, A. H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Zhang, Y., et al. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Reina-Ortiz, C., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Friman, T. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 911503.
  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15155-15187.
  • ChemWhat. (n.d.). This compound CAS#: 252061-78-2. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 1(2H)-Isoquinolinone. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 6-Amino-1,2-dihydroisoquinolin-1-one. Retrieved January 11, 2026, from [Link]

  • Wang, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11494-11504.
  • Chen, J., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 27(6), 914-953.
  • Li, H., et al. (2023).
  • The Ottawa Cancer Foundation. (n.d.). PARP Inhibitors are Giving Local Ovarian Cancer Patients Hope. Retrieved January 11, 2026, from [Link]

  • Matulonis, U. A. (2017). PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! The ASCO Post.
  • CURE Today. (2016). PARP Inhibitor's Approval Could Expand to Include Ovarian Cancer Patients Without BRCA Mutation. Retrieved January 11, 2026, from [Link]

  • Zhang, M., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 911503.
  • PubChem. (n.d.). 6-Methylisoquinolin-1(2H)-one. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 6-Hydroxyisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-hydroxyisoquinolin-1(2H)-one derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to address the common challenges encountered in enhancing the oral bioavailability of this important class of compounds. Our approach is rooted in established scientific principles and field-proven methodologies to empower you to overcome experimental hurdles and accelerate your research.

Introduction: The Bioavailability Challenge

The this compound scaffold is a promising pharmacophore in modern drug discovery.[1] However, like many heterocyclic compounds, derivatives of this class often exhibit suboptimal oral bioavailability, which can limit their therapeutic potential. The primary obstacles typically stem from two key areas: poor aqueous solubility and extensive first-pass metabolism . The phenolic hydroxyl group, while often crucial for pharmacological activity, is a prime target for phase II conjugation reactions in the gut wall and liver, leading to rapid clearance before the drug can reach systemic circulation.[2]

This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve these bioavailability issues.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1.1: Initial Characterization & Problem Diagnosis

Question 1: My this compound derivative shows potent in vitro activity but poor in vivo efficacy when dosed orally. Where do I start troubleshooting?

Answer: This is a classic scenario pointing towards poor oral bioavailability. The first step is to systematically characterize the compound's physicochemical and biopharmaceutical properties to identify the root cause. This involves determining its Biopharmaceutics Classification System (BCS) class.[3][4] The BCS framework categorizes drugs based on their aqueous solubility and intestinal permeability, which are the two most critical factors governing oral absorption.[5][6]

Here’s a logical workflow for your initial investigation:

cluster_0 Initial Troubleshooting Workflow Start Poor in vivo efficacy observed Solubility Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Assess Intestinal Permeability (e.g., PAMPA, Caco-2) Solubility->Permeability BCS Determine Provisional BCS Class Permeability->BCS Metabolism Evaluate Metabolic Stability (Liver Microsomes/S9) BCS->Metabolism Strategy Select Appropriate Enhancement Strategy Metabolism->Strategy

Caption: Initial workflow for diagnosing poor oral bioavailability.

Key Experimental Protocols:

  • Aqueous Solubility Determination: A standard shake-flask method or a high-throughput kinetic solubility assay should be performed at 37°C in buffers mimicking gastric and intestinal pH (e.g., pH 1.2, 4.5, and 6.8).[3] A compound is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[7]

  • Permeability Assessment:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, non-cell-based assay that predicts passive diffusion. It is an excellent first-pass screen for permeability.[8][9]

    • Caco-2 Permeability Assay: This cell-based model is considered the gold standard for in vitro prediction of human intestinal permeability. It can identify compounds subject to active transport or efflux.[10][11]

Interpreting the Results:

Provisional BCS Class Solubility Permeability Primary Bioavailability Hurdle
Class I HighHighUnlikely for this scaffold; if so, suspect extensive metabolism.
Class II LowHighDissolution rate-limited absorption.
Class III HighLowPermeation-limited absorption.
Class IV LowLowBoth dissolution and permeation are significant barriers.

Table 1: Interpreting provisional BCS classification for troubleshooting.

Section 1.2: Addressing Poor Solubility (BCS Class II & IV)

Question 2: My compound is poorly soluble (likely BCS Class II or IV). What formulation strategies are most effective for this compound derivatives?

Answer: For poorly soluble compounds, the goal is to enhance the dissolution rate and/or the apparent solubility in the gastrointestinal tract. Several formulation strategies can be employed, ranging from simple to more complex approaches.

1. Particle Size Reduction (Micronization/Nanonization):

  • Why it works: Reducing the particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[12]

  • When to use it: This is a good starting point for compounds where a moderate increase in dissolution is sufficient. Nanocrystal technology can be particularly effective.[12]

  • Troubleshooting:

    • Issue: Agglomeration of nanoparticles upon drying or in suspension.

    • Solution: Incorporate stabilizers (surfactants or polymers) in your formulation to prevent particle aggregation.

2. Amorphous Solid Dispersions (ASDs):

  • Why it works: Converting the crystalline drug to a high-energy amorphous state eliminates the need to overcome the crystal lattice energy for dissolution, leading to higher apparent solubility and faster dissolution.[13] The drug is dispersed in a polymer matrix (e.g., PVP, HPMC).[14]

  • When to use it: For compounds with very low solubility where particle size reduction is insufficient.

  • Troubleshooting:

    • Issue: Recrystallization of the amorphous drug during storage, leading to loss of bioavailability enhancement.

    • Solution: Select a polymer that has good miscibility with your compound and a high glass transition temperature (Tg) to ensure physical stability.

3. Lipid-Based Formulations (e.g., SEDDS/SMEDDS):

  • Why it works: These formulations consist of oils, surfactants, and co-solvents that dissolve the drug.[15] Upon gentle agitation in aqueous media (like GI fluids), they form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state for absorption.[14]

  • When to use it: Particularly effective for lipophilic compounds. They can also enhance lymphatic uptake, potentially bypassing first-pass metabolism in the liver.

  • Troubleshooting:

    • Issue: Drug precipitation upon dispersion in the aqueous environment of the gut.

    • Solution: Optimize the ratio of oil, surfactant, and co-solvent. The inclusion of polymers that act as precipitation inhibitors can also be beneficial.

4. Complexation with Cyclodextrins:

  • Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the lipophilic drug from the aqueous environment and increasing its apparent solubility.[14][15]

  • When to use it: For molecules that can physically fit within the cyclodextrin cavity.

  • Troubleshooting:

    • Issue: Limited drug loading capacity.

    • Solution: Use chemically modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which have higher aqueous solubility and can improve complexation efficiency.[14]

Section 1.3: Overcoming Metabolic Instability & Poor Permeability

Question 3: My compound has good solubility but still shows low bioavailability (likely BCS Class III or extensive metabolism). What should I investigate next?

Answer: If solubility is not the issue, the focus shifts to permeability and metabolic stability. The 6-hydroxy group is a likely site of rapid metabolism.

1. Assess Metabolic Stability:

  • Why it's important: First-pass metabolism in the liver and gut wall can significantly reduce the amount of drug reaching systemic circulation. The phenolic hydroxyl group is particularly susceptible to glucuronidation and sulfation.

  • How to test: An in vitro metabolic stability assay using human liver microsomes or S9 fractions is the standard approach.[3][11] These subcellular fractions contain key drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.[16][17]

  • Troubleshooting:

    • Issue: The compound is rapidly depleted in the assay (low metabolic stability).

    • Solution: This strongly suggests that first-pass metabolism is a major barrier. A prodrug strategy to mask the phenolic hydroxyl group is the most logical next step.

cluster_1 Prodrug Strategy for Phenolic Hydroxyl Group Prodrug Inactive Prodrug (e.g., Ester, Carbonate, Ether) - Increased Lipophilicity - Masked Phenolic -OH Absorption Oral Administration & Intestinal Absorption Prodrug->Absorption Cleavage Enzymatic Cleavage (Esterases in blood/liver) Absorption->Cleavage Metabolism First-Pass Metabolism (Glucuronidation/Sulfation) Bypassed ActiveDrug Active Drug Released Systemically Cleavage->ActiveDrug

Caption: Prodrug strategy to bypass first-pass metabolism of the phenolic hydroxyl group.

2. Prodrug Strategies:

  • Why it works: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[2][18] For a phenolic hydroxyl group, masking it with a promoiety (e.g., as an ester, carbonate, or ether) can:

    • Prevent first-pass conjugation.[2]

    • Increase lipophilicity, thereby enhancing membrane permeability (potentially converting a BCS Class III/IV compound to Class I/II).[19]

  • Common Promoieties for Phenols:

    • Esters (e.g., acetate, pivalate): Readily cleaved by ubiquitous esterase enzymes in the blood and liver.[14]

    • Carbonates: Also cleaved by esterases.

    • Phosphates: Can dramatically increase aqueous solubility for parenteral formulations and are cleaved by alkaline phosphatases.[20]

    • O-(imidomethyl) derivatives: Have shown success in enhancing the oral bioavailability of phenolic drugs.[15]

  • Troubleshooting:

    • Issue: Incomplete conversion of the prodrug to the active parent drug in vivo.

    • Solution: The choice of promoiety is critical. The linker must be stable enough to allow absorption but labile enough for efficient cleavage. Screening a variety of ester promoieties with different steric and electronic properties is recommended.

    • Issue: The prodrug itself has poor solubility.

    • Solution: Consider promoieties that can improve solubility, such as those containing ionizable groups.

Section 1.4: Bioanalytical Method Development

Question 4: I'm struggling with the bioanalytical quantification of my this compound derivative in plasma for pharmacokinetic studies. What are the key considerations?

Answer: A robust and validated bioanalytical method is crucial for accurate pharmacokinetic assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[21][22]

Key Steps and Troubleshooting:

  • Sample Preparation:

    • Goal: To efficiently extract the analyte from plasma proteins and other matrix components.

    • Common Techniques:

      • Protein Precipitation (PPT): Simple and fast, using solvents like acetonitrile or methanol. Good for initial screening.[19]

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive.

      • Solid-Phase Extraction (SPE): Provides the cleanest samples and can be used to concentrate the analyte, but requires more method development.

    • Troubleshooting:

      • Issue: Low recovery.

      • Solution: Optimize the extraction solvent or SPE sorbent and elution conditions. Ensure the pH of the sample is adjusted to suppress the ionization of your compound for better extraction into organic solvents.

      • Issue: Significant matrix effects (ion suppression or enhancement).

      • Solution: Use a more selective sample preparation technique (LLE or SPE). A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[23]

  • Chromatography (LC):

    • Goal: To achieve good separation of the analyte from endogenous matrix components and any potential metabolites.

    • Common Columns: Reversed-phase C18 columns are the workhorse for this type of analysis.

    • Troubleshooting:

      • Issue: Poor peak shape (tailing).

      • Solution: The basic nitrogen in the isoquinoline ring can interact with residual silanols on the silica support. Use a mobile phase with a low concentration of an acid modifier (e.g., 0.1% formic acid) to ensure the analyte is protonated and exhibits good peak shape.

      • Issue: Co-elution with interfering peaks.

      • Solution: Optimize the gradient elution profile or try a different column chemistry (e.g., phenyl-hexyl).

  • Mass Spectrometry (MS/MS):

    • Goal: Sensitive and selective detection using Multiple Reaction Monitoring (MRM).

    • Ionization: Electrospray ionization (ESI) in positive mode is typically suitable for nitrogen-containing heterocyclic compounds.

    • Troubleshooting:

      • Issue: Poor sensitivity.

      • Solution: Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of your analyte.

Method Validation: Your final method must be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, stability, and matrix effects before analyzing study samples.[9]

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?.
  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed.
  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC - NIH.
  • Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase. PubMed.
  • A prodrug approach to increasing the oral potency of a phenolic drug. Part 2. Pharmacodynamics and preliminary bioavailability of an orally administered O-(imidomethyl)
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Prodrugs of Alcohols and Phenols.
  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Semantic Scholar.
  • Prodrug Design of Phenolic Drugs.
  • Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ioniz
  • Assay of select compounds by Caco-2 permeability assay (left) and...
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. Bentham Science Publisher.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • BCS Classification for Biowaivers.
  • Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. NIH.
  • Human liver microsomal metabolite profiles of compound A recorded in...
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.
  • LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances.
  • An Overview of the Biopharmaceutics Classific
  • Advancements in lc-ms/ms bioanalytical method valid
  • Metabolism. Pharmaron.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC - PubMed Central.
  • Regulated Preclinical and Clinical Bioanalysis. Inotiv.
  • Biopharmaceutics Classification System (BCS) of Various Drug Substance. Pharmacy and Poisons Board.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • BIOPHARMACEUTICS CLASSIFIC
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency (EMA).
  • Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Str
  • Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. MDPI.
  • Bioanalytical strategies for oligonucleotide assessment. PPD.
  • The quinolones: decades of development and use. SciSpace.
  • Quinolone Antibiotics: The Development of Moxifloxacin.
  • The quinolones: Decades of development and use.

Sources

Technical Support Center: Addressing Resistance to Isoquinolinone-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinolinone-based drugs. This guide is designed to provide in-depth, field-proven insights into the challenges of drug resistance. Here, you will find troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Foundational Knowledge - Understanding Resistance Mechanisms

Before troubleshooting specific experimental issues, it is crucial to understand the underlying biological mechanisms that drive resistance to isoquinolinone-based drugs. These compounds often act as inhibitors of key cellular enzymes like poly (ADP-ribose) polymerase (PARP) and topoisomerase, which are critical for DNA repair and replication.[1][2]

Q: What are the primary mechanisms of action for isoquinolinone-based drugs?

Isoquinolinone-based drugs have a diverse range of biological activities.[3][4] Many of the most clinically relevant isoquinolinone compounds function as anticancer agents by inhibiting enzymes essential for cell proliferation and survival.[5] Two of the most well-characterized mechanisms are:

  • PARP Inhibition: These drugs competitively bind to the NAD+ site of PARP enzymes, preventing the repair of DNA single-strand breaks (SSBs).[1] This leads to the accumulation of SSBs, which collapse replication forks during DNA synthesis, creating toxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to cell death through a process called synthetic lethality.[6]

  • Topoisomerase Inhibition: Certain isoquinolinone derivatives, such as indenoisoquinolines, act as topoisomerase I (Top1) inhibitors.[7][8] They stabilize the complex between Top1 and DNA, preventing the re-ligation of the DNA strand.[2] This results in the accumulation of single-strand breaks that can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[9]

Q: What are the most common ways cancer cells develop resistance to these drugs?

Resistance to isoquinolinone-based drugs is a significant clinical challenge and can arise through several mechanisms:[10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism of multidrug resistance.[11][12] These transporters act as pumps on the cell surface, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.[13][14]

  • Restoration of DNA Repair Pathways: For PARP inhibitors, the most common acquired resistance mechanism is the restoration of homologous recombination (HR) function. This can occur through secondary or "reversion" mutations in genes like BRCA1 or BRCA2 that restore the protein's function.[1][15]

  • Alterations in the Drug Target: Mutations in the drug's target protein (e.g., PARP1 or TOP1) can reduce the drug's binding affinity, rendering it less effective.[15][16] Additionally, decreased expression of the target protein can also contribute to resistance.[15]

  • Replication Fork Protection: Cancer cells can develop mechanisms to protect stalled replication forks from degradation, which is a key source of the DNA damage caused by PARP inhibitors. This stabilization prevents the formation of lethal double-strand breaks.[1][17]

  • Pharmacological Alterations: Factors that decrease the bioavailability or increase the metabolism of the drug can also contribute to resistance.[15]

ResistanceMechanisms cluster_resistance Resistance Mechanisms Drug Isoquinolinone Drug Cell Cancer Cell Drug->Cell Enters Target Drug Target (e.g., PARP, Topoisomerase) Cell->Target Drug inhibits DNA_Damage DNA Damage Target->DNA_Damage prevents repair of Apoptosis Apoptosis DNA_Damage->Apoptosis leads to Efflux Increased Drug Efflux (ABC Transporters) Efflux->Drug Pumps out HR_Restore HR Restoration (Reversion Mutations) HR_Restore->DNA_Damage Repairs Target_Mutation Target Alteration (Mutation/Downregulation) Target_Mutation->Target Alters/Reduces Fork_Protection Replication Fork Protection Fork_Protection->DNA_Damage Stabilizes fork, prevents damage

Caption: Overview of resistance mechanisms to isoquinolinone-based drugs.

Section 2: Troubleshooting Experimental Workflows

This section addresses common problems encountered during the investigation of resistance to isoquinolinone-based drugs.

Issue 1: Inconsistent IC50 values in cell viability assays.
Q: My IC50 values for an isoquinolinone drug vary significantly between experiments. What could be the cause and how can I fix it?

A: Inconsistent IC50 values are a frequent issue in drug response measurements.[18] Several factors can contribute to this variability. Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Cell Health & Passage Number Cells at very high or low confluence can respond differently to drugs. High passage numbers can lead to genetic drift and altered drug sensitivity.Always seed cells at a consistent density (e.g., 50-70% confluence). Use cells within a defined, low passage number range for all experiments.
Reagent Variability The quality and concentration of reagents like MTT, resazurin, or ATP-based luminescence substrates can affect results.[19]Prepare fresh reagents and use a consistent lot number for a set of experiments. Always include a "no cell" control to measure background signal.
Incubation Time The duration of drug exposure and the incubation time with the viability reagent can impact the final reading.Standardize all incubation times. For viability reagents like MTT, an incubation of 2-4 hours is typical, but this should be optimized for your cell line.[19]
Assay Choice Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP content). A drug might affect one parameter more than another, leading to discrepancies.Consider using a multiplex assay that measures multiple viability indicators simultaneously, such as combining a metabolic assay with a cytotoxicity assay that measures membrane integrity.[20]
Protocol: Standardized Cell Viability (Luminescence-Based ATP Assay)

This protocol utilizes the quantification of intracellular ATP as a robust measure of cell viability.

  • Cell Seeding:

    • Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density.

    • Include wells for "no cell" (media only) and "untreated" (cells with vehicle) controls.

    • Incubate for 24 hours to allow cells to adhere and resume normal growth.

  • Drug Treatment:

    • Prepare a serial dilution of your isoquinolinone-based drug.

    • Add the drug to the appropriate wells and incubate for the desired treatment period (e.g., 72 hours).

  • ATP Measurement:

    • Equilibrate the plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add the detection reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio with the cell culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Subtract the average "no cell" background from all other readings.

    • Normalize the data to the "untreated" control wells (set to 100% viability).

    • Plot the results and calculate the IC50 value using non-linear regression.

Issue 2: Suspected drug efflux via ABC transporters.
Q: I hypothesize that my resistant cell line is overexpressing an ABC transporter. How can I functionally confirm this?

A: Confirming increased drug efflux is a multi-step process that involves functional assays and protein expression analysis. A common method is to use a fluorescent substrate of an ABC transporter and see if its efflux can be reversed by a known inhibitor.[21]

ABCTransporterWorkflow Start Hypothesis: Resistant cells overexpress ABC transporters DyeAssay Perform Fluorescent Dye Efflux Assay (e.g., Rhodamine 123) Start->DyeAssay Conditions Test Conditions: 1. Dye alone 2. Dye + ABC Inhibitor (e.g., Verapamil) DyeAssay->Conditions Analysis Analyze Intracellular Fluorescence (Flow Cytometry or Plate Reader) Conditions->Analysis Result Result Interpretation Analysis->Result IncreasedEfflux Resistant cells show low fluorescence; Inhibitor restores fluorescence Result->IncreasedEfflux Yes NoEfflux No significant difference between conditions Result->NoEfflux No Validation Validate with Protein Expression (Western Blot for ABCB1/ABCG2) IncreasedEfflux->Validation Conclusion Conclusion: Efflux is a likely resistance mechanism Validation->Conclusion

Caption: Workflow for confirming ABC transporter-mediated drug efflux.

Protocol: Rhodamine 123 Efflux Assay

This protocol assesses the function of P-gp/MDR1 (ABCB1), a common ABC transporter. Rhodamine 123 is a fluorescent substrate for P-gp.

  • Cell Preparation:

    • Harvest both your parental (sensitive) and suspected resistant cells.

    • Resuspend cells at a concentration of 1 x 10^6 cells/mL in culture medium.

  • Inhibitor Pre-incubation:

    • Prepare two sets of tubes for each cell line.

    • To one set, add a known P-gp inhibitor (e.g., Verapamil, final concentration 50 µM). To the other set, add the vehicle control.

    • Incubate at 37°C for 30 minutes.

  • Dye Loading:

    • Add Rhodamine 123 to all tubes (final concentration ~1 µM).

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Efflux Period:

    • Wash the cells twice with ice-cold PBS to remove extracellular dye.

    • Resuspend the cells in fresh, pre-warmed medium (with and without the inhibitor as in step 2).

    • Incubate at 37°C for 1-2 hours to allow for dye efflux.

  • Data Acquisition:

    • Pellet the cells and resuspend in cold PBS.

    • Analyze the intracellular fluorescence immediately using a flow cytometer.

    • Expected Outcome: Resistant cells should show lower fluorescence compared to sensitive cells. The addition of the P-gp inhibitor should cause an increase in fluorescence in the resistant cells, indicating that efflux has been blocked.

Issue 3: Investigating drug target mutations.
Q: How can I determine if resistance is due to a mutation in the drug's target protein (e.g., PARP1 or TOP1)?

A: Identifying mutations in the drug's target is a key step in elucidating resistance mechanisms.[22] This is typically achieved by sequencing the gene of interest from both sensitive and resistant cell lines.[23]

Experimental Workflow:

  • RNA Isolation: Extract total RNA from both your parental (sensitive) and resistant cell populations. High-quality RNA is critical for the next steps.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA). This creates a stable template for PCR amplification.

  • PCR Amplification: Design primers that flank the coding region of your target gene (e.g., PARP1). Use these primers to amplify the gene from the cDNA of both cell lines.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to confirm that you have amplified a product of the correct size.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing. It is advisable to sequence with both forward and reverse primers to ensure accuracy.

  • Sequence Analysis:

    • Align the sequence obtained from the resistant cells against the sequence from the sensitive cells and a reference sequence (from a database like NCBI).

    • Look for any nucleotide changes that result in an amino acid substitution (missense mutation), a premature stop codon (nonsense mutation), or a frameshift.

    • Computational tools can help predict if an identified mutation is likely to affect protein function or drug binding.[24]

Section 3: Frequently Asked Questions (FAQs)

Q: How can I distinguish between primary (intrinsic) and acquired resistance in my models?

A:

  • Primary (Intrinsic) Resistance: This is when cancer cells are inherently resistant to a drug without any prior exposure. This can be identified by screening a panel of different cancer cell lines and observing a lack of response in some, even upon initial treatment.

  • Acquired Resistance: This develops after a period of successful treatment. In the lab, this is modeled by continuously exposing a sensitive cell line to gradually increasing concentrations of the drug over a prolonged period (weeks to months). The cells that survive have "acquired" resistance.

Q: What are some strategies to overcome or reverse resistance to isoquinolinone-based drugs?

A: Overcoming drug resistance often involves combination therapies.[25][26]

  • Combination with Efflux Pump Inhibitors: Co-administering the primary drug with an inhibitor of ABC transporters (a "chemosensitizer") can restore intracellular drug concentrations.[11]

  • Targeting Parallel Pathways: If resistance arises from the restoration of a DNA repair pathway (like HR), combining the PARP inhibitor with a drug that inhibits a different DNA repair pathway can re-establish synthetic lethality.[27]

  • Immunotherapy Combinations: Combining chemotherapy or targeted therapy with immune checkpoint inhibitors can help the immune system recognize and attack cancer cells, potentially bypassing traditional resistance mechanisms.[25]

Q: Are there specific bioinformatics tools that can help predict resistance?

A: Yes, several computational approaches can aid in predicting resistance.

  • Molecular Docking: This technique can simulate how a drug binds to its target protein. If a mutation is identified, docking can predict whether this change will weaken the drug-protein interaction.[24]

  • Machine Learning Models: By training algorithms on datasets of known drug-resistant mutations and protein structures, it's possible to build models that can predict the likelihood of a new mutation conferring resistance.[22]

  • Genomic Analysis: Analyzing circulating tumor DNA (ctDNA) from liquid biopsies is an emerging method to detect resistance mutations in patients in real-time, which can guide treatment decisions.[28]

References

Sources

Technical Support Center: Optimizing Selectivity of 6-Hydroxyisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-hydroxyisoquinolin-1(2H)-one derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of compound selectivity. As Senior Application Scientists, we have structured this resource to not only offer protocols but to explain the causal reasoning behind experimental choices, ensuring a deeper understanding of the principles at play.

Section 1: Frequently Asked Questions - Understanding the Core Scaffold

This section addresses foundational questions regarding the this compound scaffold and the inherent challenges in achieving target selectivity.

Q1: What makes the this compound scaffold a "privileged structure" in drug discovery?

A: The isoquinolin-1(2H)-one core is considered a "privileged scaffold" because its framework can be readily modified to interact with a wide variety of biological targets, particularly protein kinases.[1][2] Its rigid structure provides a stable anchor for substituents that can be tailored to fit into specific binding pockets. The lactam (amide) group within the heterocyclic ring system is a key feature, often participating in crucial hydrogen-bonding interactions with the hinge region of the ATP-binding site in many kinases.[3] This inherent ability to bind to a large, therapeutically important class of enzymes makes it a frequent starting point in medicinal chemistry campaigns.[4][5]

Q2: Why is achieving selectivity the primary challenge with this class of compounds?

A: The primary challenge stems from the very feature that makes the scaffold attractive: its affinity for the highly conserved ATP-binding site of protein kinases.[6] The human kinome consists of over 500 members, many of which share significant structural homology within their ATP pockets.[7] An inhibitor designed to interact with the core features of this site (like the hinge region) can inadvertently bind to numerous other kinases, leading to "off-target" effects.[6][7] These off-target activities can cause cellular toxicity or other undesirable side effects, confounding experimental results and limiting therapeutic potential.[8] Therefore, the central task is to design derivatives that exploit the subtle differences surrounding the ATP-binding site to achieve selective inhibition.

Q3: What are the most common off-targets for isoquinolinone-based kinase inhibitors?

A: While the specific off-target profile depends heavily on the substitution pattern of the derivative, common off-targets often include kinases from the same family as the intended target. For example, a compound targeting a specific tyrosine kinase may also show activity against other members of the tyrosine kinase family. Beyond kinases, due to their planar, heterocyclic nature, some derivatives may interact with other nucleotide-binding proteins or even intercalate with DNA, although this is less common. Computational tools and broad screening panels are often used to predict and identify potential off-target interactions early in the discovery process.[9][10] Common problematic off-targets for many kinase inhibitors include members of the CDK family, Aurora kinases, and various cytochrome P450 (CYP) isoforms, which can lead to metabolic liabilities.[9]

Section 2: Troubleshooting Guide for Selectivity Optimization

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My lead compound shows potent activity against the primary target but has significant off-target effects on related kinases. How can I improve selectivity?

Answer: This is a classic challenge in kinase inhibitor development. The solution lies in systematically exploring the Structure-Activity Relationship (SAR) to identify modifications that disproportionately reduce binding to off-targets while maintaining or improving affinity for the primary target.

Causality: Selectivity is achieved by exploiting subtle differences in the topology, size, and amino acid composition of the binding sites between your primary target and off-targets. By adding or modifying functional groups on your scaffold, you can introduce steric hindrance that prevents binding to one kinase, or form a favorable interaction (e.g., hydrogen bond, hydrophobic packing) that is only possible with your desired target.

Recommended Strategies:

  • Exploit Non-Conserved Regions: Focus modifications on vectors of the isoquinolinone core that point away from the conserved hinge-binding region and towards more variable solvent-exposed regions or adjacent hydrophobic pockets.

  • Pharmacophore Modeling: Develop a ligand-based pharmacophore model using a set of known active and inactive compounds.[11][12][13] This computational model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity.[14][15] You can then use this model to screen virtual libraries or guide the design of new derivatives that better fit the unique features of your target.

  • Systematic SAR Exploration: Synthesize a matrix of analogs by modifying different positions on the scaffold. The C4, C6 (hydroxy position), and N2 positions are common points for diversification.[4][16][17]

Illustrative SAR Data Table:

The following table presents hypothetical data to demonstrate how SAR exploration can guide selectivity. Assume the primary target is Kinase A, and a key off-target is the structurally related Kinase B.

Compound IDScaffold Modification (at C4-position)Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity Index (Kinase B / Kinase A)
Lead-001 -H15302
SAR-002 -Methyl201507.5
SAR-003 -Cyclopropyl1845025
SAR-004 -Phenyl12151.25
SAR-005 -4-Fluorophenyl1025025
SAR-006 -tert-Butyl150>10,000>66
  • Analysis: Introducing small alkyl groups (SAR-002, SAR-003) improves selectivity, suggesting Kinase B has a smaller pocket at this position. A large, bulky group like tert-butyl (SAR-006) is detrimental to primary target binding, indicating a steric clash. The phenyl group (SAR-004) offers no benefit, but adding a fluorine atom (SAR-005) dramatically improves selectivity, perhaps by forming a specific interaction with a residue in Kinase A not present in Kinase B. This data points towards further exploration of small, rigid, and potentially halogenated substituents at the C4 position.

Problem 2: I'm observing a poor correlation between my biochemical IC50 values and the compound's activity in a cell-based assay. What's wrong?

Answer: This is a common and critical issue. A potent compound in a purified enzyme assay (biochemical) may fail in a cellular context for several reasons.

Causality: Biochemical assays measure direct interaction with the target protein in a clean, artificial environment.[7] Cellular assays, however, introduce multiple complex biological variables. The discrepancy often arises from:

  • Poor Membrane Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound is rapidly metabolized by cellular enzymes into an inactive form.

  • High Protein Binding: The compound binds extensively to plasma proteins in the cell culture media, reducing the free concentration available to engage the target.

  • Cellular ATP Concentration: Biochemical assays are often run at a fixed ATP concentration, which may be much lower than the millimolar concentrations inside a cell.[7] A compound that is a competitive inhibitor of ATP may appear less potent in a cellular environment with high ATP levels.

  • Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

Recommended Troubleshooting Steps:

  • Run a Cellular Target Engagement Assay: Use a technique like NanoBRET™ to confirm that your compound is physically binding to its target inside intact cells.[18] This directly measures target occupancy and helps distinguish permeability issues from a lack of downstream effect.

  • Perform a Cellular Phosphorylation Assay: Measure the phosphorylation status of a known downstream substrate of your target kinase.[18] This provides a functional readout of target inhibition within the relevant signaling pathway.

  • Assess Physicochemical Properties: Analyze the compound's LogP, polar surface area (PSA), and solubility. High LogP and PSA can be associated with poor permeability.

  • Conduct ADME Assays: Run standard in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as a microsomal stability assay, to determine the compound's metabolic fate.

Problem 3: How do I design a robust screening cascade to assess selectivity early and efficiently?

Answer: A tiered or cascaded approach is the most resource-efficient strategy. This involves using broad, less expensive assays first to eliminate non-selective compounds and progressively moving promising candidates into more complex and physiologically relevant assays.

Causality: It is not feasible to test every synthesized compound in a full panel of cellular and in vivo models. A screening cascade prioritizes compounds based on accumulating data, ensuring that only the most promising candidates advance, saving time and resources.

Recommended Screening Cascade Workflow:

  • Tier 1: Primary Target Biochemical Assay: Screen all new compounds for potency (IC50) against the primary target kinase.

  • Tier 2: Initial Selectivity Panel: Test compounds that meet a potency cutoff (e.g., IC50 < 100 nM) in a small, focused biochemical panel of 5-10 closely related kinases.

  • Tier 3: Broad Kinome Profiling: Advance the most selective compounds to a large-scale commercial kinase panel (e.g., >300 kinases) to get a comprehensive view of their selectivity profile.[6][19] This is crucial for identifying unexpected off-targets.

  • Tier 4: Cellular Assays: For compounds with a clean kinome profile, proceed to cellular target engagement and functional pathway assays as described in Problem 2.

  • Tier 5: In Vivo Models: The final candidates are then tested for efficacy and tolerability in relevant animal models.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Kinase Selectivity Profiling (Radiometric Filter Binding Assay)

This protocol is a standard method for measuring kinase activity and inhibition.[6][19]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) onto a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.

Materials:

  • Kinase of interest and relevant off-target kinases.

  • Specific substrate peptide/protein for each kinase.

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • [γ-³³P]-ATP.

  • Test compounds dissolved in DMSO.

  • 96-well filter plates (e.g., phosphocellulose).

  • Phosphoric acid wash buffer.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and add 1 µL to the wells of a 96-well assay plate. Include DMSO-only wells for 0% inhibition (negative control) and a known potent inhibitor for 100% inhibition (positive control).

  • Kinase Reaction Mix: Prepare a master mix containing kinase buffer, the specific substrate, DTT, and the kinase enzyme.

  • Initiate Reaction: Add the kinase reaction mix to the assay plate. Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Start Phosphorylation: Add [γ-³³P]-ATP to all wells to initiate the phosphorylation reaction. The final ATP concentration should ideally be close to the Kₘ value for each specific kinase.[7]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). Ensure the reaction is within the linear range.

  • Stop and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter membrane.

  • Washing: Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Dry the plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Ligand-Based Pharmacophore Model Generation

Principle: This computational protocol uses a set of molecules with known activity to identify the common 3D structural features responsible for their biological effect.[12][13]

Software: Molecular operating environment software (e.g., MOE, Discovery Studio, Phase).

Procedure:

  • Dataset Preparation: Curate a set of at least 15-20 diverse compounds with high-quality activity data (IC50 values) against your target. Include both highly active and inactive molecules.

  • Conformational Analysis: For each molecule, generate a diverse set of low-energy 3D conformations, as the bioactive conformation is unknown.

  • Feature Identification: The software will identify potential pharmacophoric features on each conformation of each molecule (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, positive/negative ionizable groups).

  • Model Generation (Common Feature Alignment): The algorithm aligns the conformations of the active molecules to find a common 3D arrangement of pharmacophoric features. It will generate multiple hypotheses.

  • Scoring and Validation: Each pharmacophore hypothesis is scored based on how well it maps the active compounds while excluding the inactive ones. The best model is typically validated by its ability to "predict" the activity of a test set of compounds not used in model generation.

  • Model Application: The validated pharmacophore model can now be used as a 3D query to screen large compound databases for novel molecules that match the essential features for binding.

Section 4: Visualizing Key Concepts

Diagram 1: Tiered Screening Cascade for Selectivity Optimization

Screening_Cascade cluster_0 Biochemical Assays Hit Synthesized Compound Library Primary Tier 1: Primary Target IC50 Hit->Primary Focused Tier 2: Focused Selectivity Panel (5-10 Kinases) Primary->Focused Potent Hits Broad Tier 3: Broad Kinome Profiling (>300 Kinases) Focused->Broad Selective Hits Cellular Tier 4: Cellular Assays (Target Engagement, Functional) Broad->Cellular Clean Profile Invivo Tier 5: In Vivo Efficacy & Tox Studies Cellular->Invivo Cell-Active Hits Candidate Preclinical Candidate Invivo->Candidate

Caption: A typical workflow for identifying selective inhibitors, starting from broad screening and progressing to more complex biological systems.

Diagram 2: Conceptual Pharmacophore Model for a Kinase Inhibitor

Caption: A 3D pharmacophore model illustrates the key chemical features and their spatial distances required for kinase binding.

References

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
  • Generation of pharmacophore and atom based 3D-QSAR model of novel isoquinolin-1-one and quinazolin-4-one-type inhibitors of TNFα. PubMed.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Kinase Selectivity Panels. Reaction Biology.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH.
  • Strategies for the synthesis of functionalized isoquinolin‐1(2H)
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed.
  • Synthetic Diversification of Isoquinolin‐1(2H)‐Ones: Emerging Strategies and Methodological Advances.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Frontiers in Chemistry.
  • Structure-Activity Relationship of 6-Hydroxy-3,4-dihydro-2(1H)
  • Pharmacophore Modelling in Drug Discovery and Development. SlideShare.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed.
  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign
  • Pharmacophore Modelling and Docking Technique | Pharmaceutical Chemistry. YouTube.
  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the tre
  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. ChEMBL - EMBL-EBI.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing.
  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
  • The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. PubMed.
  • (Trifluoromethyl)isoquinolin-1(2H)
  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. NIH.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC - PubMed Central.
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC - NIH.
  • Identification of 8-Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1-Dependent Cells. PubMed.
  • Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. PMC - PubMed Central.

Sources

Technical Support Center: Isoquinolinone Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of isoquinolinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing mass spectrometry to characterize this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the causality behind experimental observations and choices, empowering you to resolve issues effectively and ensure the integrity of your data.

Section 1: Understanding the Fragmentation Behavior of Isoquinolinones

Before delving into troubleshooting, it is crucial to have a foundational understanding of the expected fragmentation patterns of the isoquinolinone core and its derivatives. This knowledge will enable you to distinguish between expected fragmentation, unexpected fragmentation (potentially indicating an unknown metabolite or impurity), and instrument-related artifacts.

Q1: What are the primary fragmentation pathways for the isoquinolinone core structure in ESI-MS/MS?

The fragmentation of isoquinolinones is largely influenced by the lactam functionality within the isoquinoline scaffold. While sharing some similarities with isoquinoline alkaloids, the presence of the carbonyl group introduces distinct fragmentation routes.

A key fragmentation pathway for isoquinolinones involves the lactam ring . A common observation is the neutral loss of carbon monoxide (CO), a fragment with a mass of 28 Da. This is a characteristic fragmentation for many lactam-containing structures. Additionally, depending on the substitution pattern, the loss of water (H₂O, 18 Da) or ammonia/amine fragments from the lactam nitrogen can also be observed.

For N-substituted isoquinolinones, a primary fragmentation event is often the cleavage of the bond between the nitrogen and its substituent. The stability of the resulting fragment ions will dictate the prevalence of this pathway.

Furthermore, isoquinolinones can undergo a Retro-Diels-Alder (RDA) reaction , which is a common fragmentation pathway for cyclic systems.[1] This reaction involves the cleavage of two bonds within the heterocyclic ring, resulting in the formation of a diene and a dienophile. The likelihood of this pathway depends on the substitution pattern and the overall stability of the resulting fragments.

Section 2: Troubleshooting Common Issues in Isoquinolinone Analysis

This section addresses specific problems that you may encounter during the mass spectrometric analysis of isoquinolinones. Each issue is presented with potential causes and a step-by-step guide to resolution.

Q2: I am not observing the molecular ion peak ([M+H]⁺ or [M-H]⁻) for my isoquinolinone compound. What could be the cause and how can I fix it?

The absence of a clear molecular ion peak is a frequent challenge, particularly with certain ionization techniques and compound classes.

Potential Causes:

  • In-source Fragmentation: The compound may be fragmenting within the ion source before it reaches the mass analyzer. This is common for thermally labile compounds or when using harsh ionization conditions.[2]

  • Poor Ionization Efficiency: The analyte may not be efficiently ionized under the chosen conditions.[3] The polarity and pKa of your isoquinolinone derivative will significantly influence its ability to be protonated or deprotonated.

  • Low Sample Concentration: The concentration of the analyte may be below the instrument's limit of detection.[3]

  • Ion Suppression: Components of your sample matrix or mobile phase may be interfering with the ionization of your analyte.[4]

Troubleshooting Protocol:

  • Optimize Ion Source Parameters:

    • Reduce Cone/Fragmentor Voltage: Gradually decrease the cone or fragmentor voltage to minimize in-source fragmentation.[2]

    • Lower Source Temperature: High temperatures can cause thermal degradation. Experiment with lowering the ion source temperature.[2]

  • Adjust Mobile Phase Composition:

    • For Positive Mode (ESI+): Add a small percentage (e.g., 0.1%) of formic acid or acetic acid to your mobile phase to enhance protonation.

    • For Negative Mode (ESI-): Add a small percentage (e.g., 0.1%) of a weak base like ammonium hydroxide or a volatile amine to facilitate deprotonation.

  • Evaluate Different Ionization Techniques:

    • If available, try a softer ionization technique such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can sometimes yield a more prominent molecular ion for compounds that fragment easily in ESI.[3]

  • Confirm Sample Concentration and Purity:

    • Ensure your sample is at an appropriate concentration. If necessary, concentrate your sample or inject a larger volume.

    • Consider potential sample degradation and prepare a fresh sample if needed.[5]

  • Address Potential Ion Suppression:

    • Improve sample clean-up to remove interfering matrix components.

    • Adjust your chromatographic method to separate the analyte from co-eluting, suppressive compounds.

Q3: My mass spectrum is dominated by adduct ions (e.g., [M+Na]⁺, [M+K]⁺, [M+ACN+H]⁺). How can I minimize their formation?

Adduct formation is a common phenomenon in ESI-MS and can complicate data interpretation by reducing the intensity of the desired protonated or deprotonated molecular ion.[6][7]

Common Adducts in Isoquinolinone Analysis:

Adduct IonMass Difference (Da)Common Sources
[M+Na]⁺ +22.9898Glassware, mobile phase contaminants, sample matrix
[M+K]⁺ +39.0983Glassware, mobile phase contaminants, sample matrix
[M+NH₄]⁺ +18.0344Ammonium-based buffers or additives
[M+ACN+H]⁺ +42.0343Acetonitrile in the mobile phase
[M+HCOOH-H]⁻ +44.9982Formic acid in the mobile phase (negative mode)

Troubleshooting Protocol:

  • Optimize Mobile Phase:

    • Increase Proton Source: In positive mode, increasing the concentration of formic or acetic acid can promote the formation of [M+H]⁺ over metal adducts.

    • Use High-Purity Solvents and Additives: Ensure that your solvents and additives are LC-MS grade to minimize metal ion contamination.[2]

    • Consider Ammonium Salts: In some cases, using ammonium formate or ammonium acetate as a buffer can provide a consistent source of ammonium ions, leading to a predictable [M+NH₄]⁺ adduct that can be easier to interpret than multiple metal adducts.

  • Improve Lab Practices:

    • Use Polypropylene Labware: Avoid using glass vials and containers, which can be a significant source of sodium and potassium ions.

    • Thoroughly Clean the LC System: Flush the LC system to remove any salt buildup.

  • Modify Sample Preparation:

    • If your sample has a high salt concentration, consider a desalting step such as solid-phase extraction (SPE).

Q4: I am observing unexpected fragment ions in the MS/MS spectrum of my isoquinolinone. How can I determine their origin?

Unexpected fragments can arise from several sources, including co-eluting impurities, in-source fragmentation of the analyte or contaminants, or complex fragmentation pathways of the analyte itself.

Troubleshooting Workflow:

troubleshooting_workflow start Unexpected Fragment Observed check_purity 1. Verify Peak Purity Is the chromatographic peak symmetrical and free of co-eluting species? start->check_purity impurity Potential Co-eluting Impurity or Isomer check_purity->impurity No in_source 2. Investigate In-Source Fragmentation Does the unexpected fragment appear in the full scan MS1 spectrum? check_purity->in_source Yes is_fragment In-Source Fragment in_source->is_fragment Yes msms_origin 3. Analyze MS/MS Data Is the unexpected fragment a product of a known fragmentation pathway of the isoquinolinone core or its substituents? in_source->msms_origin No known_pathway Fragment from Analyte (Known Pathway) msms_origin->known_pathway Yes unknown_pathway Fragment from Analyte (Novel Pathway) Requires further structural elucidation. msms_origin->unknown_pathway No

Caption: Troubleshooting workflow for unexpected fragment ions.

Detailed Steps:

  • Verify Chromatographic Peak Purity:

    • Carefully examine the chromatogram. A non-symmetrical peak shape (e.g., tailing or fronting) or the presence of shoulders may indicate a co-eluting impurity.

    • If using a diode-array detector (DAD), check the peak purity to see if the UV spectrum is consistent across the entire peak.

  • Investigate In-Source Fragmentation:

    • Review the full scan (MS1) mass spectrum at the retention time of your analyte. If the "unexpected" fragment is present in the MS1 spectrum, it is likely an in-source fragment. To confirm, gradually decrease the cone/fragmentor voltage and observe if the intensity of this ion decreases relative to the molecular ion.[2]

  • Analyze MS/MS Fragmentation Patterns:

    • If the fragment only appears in the MS/MS spectrum, it is a true product ion.

    • Consider common neutral losses from the isoquinolinone core and its substituents. For example, a loss of 15 Da often corresponds to a methyl group, while a loss of 43 Da could indicate an acetyl group.

    • Propose fragmentation pathways based on established mechanisms (e.g., cleavage of the lactam ring, RDA, loss of substituents). High-resolution mass spectrometry can be invaluable here to determine the elemental composition of the fragment ions and propose logical structures.

Section 3: Experimental Protocols

To aid in your troubleshooting efforts, here are detailed protocols for key experiments.

Protocol 1: Optimization of ESI Source Parameters to Minimize In-Source Fragmentation

Objective: To find the optimal balance between efficient ionization and minimal in-source fragmentation.

Procedure:

  • Prepare a standard solution of your isoquinolinone analyte at a known concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to acquire full scan (MS1) data.

  • Begin with the instrument's default source parameter settings.

  • Systematically vary the cone/fragmentor voltage in small increments (e.g., 5-10 V) over a reasonable range (e.g., 20-100 V). At each setting, acquire data for a stable period (e.g., 30 seconds).

  • Monitor the intensity of the molecular ion and any known or suspected in-source fragment ions.

  • Plot the intensity of the molecular ion and key fragment ions as a function of the cone/fragmentor voltage.

  • Select the voltage that provides the highest intensity for the molecular ion with the lowest relative intensity of in-source fragments.

  • Repeat steps 5-8 for the ion source temperature, varying it in increments of 25-50 °C.

Protocol 2: Identification of Common Adducts

Objective: To identify the presence and relative abundance of common adducts in your sample.

Procedure:

  • Acquire a full scan (MS1) mass spectrum of your isoquinolinone sample.

  • Identify the peak corresponding to the expected protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.

  • Look for peaks at higher m/z values that correspond to the mass of your analyte plus the mass of a common adducting species (refer to the table in Q3).

  • To confirm the identity of an adduct, you can perform an MS/MS experiment on the suspected adduct ion. The fragmentation pattern should be similar to that of the protonated/deprotonated molecular ion.

  • If metal adducts ([M+Na]⁺, [M+K]⁺) are prevalent, implement the troubleshooting steps outlined in Q3.

Section 4: Visualization of Fragmentation Pathways

The following diagrams illustrate some of the key fragmentation pathways discussed in this guide.

fragmentation_pathways cluster_lactam Lactam Ring Cleavage cluster_rda Retro-Diels-Alder (RDA) cluster_substituent Substituent Loss (N-Alkyl) M [Isoquinolinone+H]⁺ M_CO [M+H-CO]⁺ (Loss of 28 Da) M->M_CO - CO M2 [Isoquinolinone+H]⁺ Diene Diene Fragment M2->Diene RDA Dienophile Dienophile Fragment M2->Dienophile RDA NR [N-R-Isoquinolinone+H]⁺ Isoquinolinone_ion [Isoquinolinone+H]⁺ NR->Isoquinolinone_ion - R

Caption: Common fragmentation pathways for isoquinolinones.

References

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.[Link]

  • GenTech Scientific. (2021, January 4). A Guide to Troubleshooting Mass Spectrometry.[Link]

  • GMI, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.[Link]

  • ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.[Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.[Link]

  • LabRulez LCMS. (2023, September 11). 5 Common Nitrogen Issues in LC-MS.[Link]

  • Google Patents.
  • Waters. What are common adducts in ESI mass spectrometry?[Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.[Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

  • Thevis, M., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(10), 1533–1543. [Link]

  • YouTube. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA).[Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.[Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.[Link]

  • Community. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.[Link]

Sources

improving the efficiency of coupling reactions for isoquinolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoquinolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of isoquinolinones via coupling reactions. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions for maximum efficiency.

Part 1: Frequently Asked Questions (FAQs) - General Issues

This section addresses high-level questions that are common across various coupling methodologies for isoquinolinone synthesis.

Q1: My palladium-catalyzed coupling reaction to form an isoquinolinone precursor is giving very low or no yield. What are the first things I should check?

A1: When a cross-coupling reaction fails, a systematic check of core parameters is essential. Start with the most common culprits:

  • Catalyst Activity & Integrity : The active catalytic species in most cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be successfully reduced in situ. Ensure your catalyst is from a reliable source and has been stored correctly. For sensitive reactions, using a fresh batch or a more robust, air-stable precatalyst can be beneficial.[1]

  • Oxygen Contamination : Oxygen is a notorious poison for Pd(0) catalysts. It can lead to the formation of inactive palladium oxides and promote undesirable side reactions like the homocoupling of boronic acids (in Suzuki reactions) or alkynes (in Sonogashira reactions).[1][2][3] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[2]

  • Reagent Purity and Stoichiometry : Verify the purity of your starting materials. Impurities in the aryl halide or coupling partner can inhibit the catalyst. Boronic acids, in particular, can degrade over time.[1] Also, confirm the stoichiometry; an incorrect ratio of reactants can halt the reaction.

  • Inappropriate Base or Solvent : The choice of base and solvent is critical and often interdependent.[1] The base must be strong enough to facilitate key steps like transmetalation but not so strong that it causes degradation of your starting materials or sensitive functional groups.[1] The solvent influences catalyst solubility, stability, and the overall reaction rate.[4][5]

Q2: I'm observing a black precipitate (Palladium black) in my reaction. What does this mean and how can I prevent it?

A2: The appearance of a black precipitate is a clear indication of catalyst decomposition, where the active, soluble palladium species agglomerates into inactive palladium nanoparticles.[2] This is a common failure mode and can be caused by several factors:

  • High Reaction Temperature : Elevated temperatures can accelerate catalyst decomposition.[2] Try lowering the temperature, even if it requires a longer reaction time.

  • Inadequate Ligand Support : The ligand's primary role is to stabilize the palladium center. If the ligand dissociates, the unprotected palladium atoms will aggregate.[6] Using more robust ligands, such as bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or bidentate ligands, can prevent this.[2][6]

  • Presence of Oxygen : As mentioned, oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[2] Rigorous degassing is crucial.[2]

Q3: The nitrogen atom in my isoquinoline precursor seems to be inhibiting the reaction. How do I overcome this?

A3: This is a well-known problem. The Lewis basic nitrogen atom in the isoquinoline ring system can coordinate to the palladium center, forming stable, inactive complexes that effectively poison the catalyst.[2] Several strategies can mitigate this effect:

  • Ligand Selection : Employ bulky ligands. The steric hindrance from ligands like Buchwald-type biarylphosphines or N-heterocyclic carbenes (NHCs) can physically block the isoquinoline nitrogen from accessing and coordinating to the palladium center.[2]

  • Slow Addition : A slow, syringe-pump addition of the isoquinoline-containing substrate can help maintain its concentration at a very low level throughout the reaction, reducing its inhibitory effect on the catalyst.[2]

  • Use of Pre-catalysts : Well-defined palladium pre-catalysts can ensure the efficient and rapid generation of the active catalytic species, minimizing the window of opportunity for the substrate to deactivate the catalyst before the cycle begins.[2]

Part 2: Troubleshooting Guides for Specific Coupling Reactions

This section provides detailed troubleshooting for common coupling strategies used to construct the isoquinolinone core or its immediate precursors.

Guide 1: Palladium-Catalyzed C-H Activation/Annulation

This modern approach forges the isoquinolinone ring by directly coupling a C-H bond on a benzamide with an alkyne or allene.[7]

Q1: My C-H activation/annulation reaction is sluggish or fails completely. What should I investigate?

A1: Low conversion in C-H activation can stem from several factors related to the catalyst system and directing group.[8]

  • Catalyst and Oxidant : The choice of catalyst (e.g., Pd(OAc)₂, [Rh(Cp*)Cl₂]₂) and oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) is critical.[7][8] Ensure the oxidant is fresh and used in the correct stoichiometric amount, as it's often required to regenerate the active catalyst.

  • Directing Group (DG) Efficiency : Many of these reactions rely on a directing group (e.g., N-methoxy on a benzamide) to position the catalyst near the target C-H bond.[7][9] If this group is sterically or electronically mismatched, the initial C-H metalation step will be inefficient.

  • Solvent Choice : The reaction medium can have a significant impact. For the annulation of N-methoxy benzamides with allenoic acid esters, toluene has been shown to be superior to solvents like THF or DMF.[7] A solvent screen is often a worthwhile optimization step.

Q2: The regioselectivity of my C-H annulation is poor. How can I control it?

A2: Regioselectivity is often governed by steric and electronic factors. In the annulation of allenes, for instance, the insertion typically occurs at the central carbon of the allene moiety. The regioselectivity of the final product can be controlled by the steric bulk of substituents on the coupling partner and the thermodynamic stability of the resulting isoquinolinone.[7] If you are getting a mixture of isomers, consider modifying the substituents on your alkyne or allene to create a stronger steric or electronic bias.

Guide 2: Suzuki-Miyaura Coupling

Used to form a key C-C bond, for example, by coupling a 2-halobenzonitrile with a vinyl boronate to set up a subsequent cyclization.[10]

Q1: My Suzuki reaction is plagued by side products, specifically protodeboronation and homocoupling. What are the solutions?

A1: These are the two most common side reactions in Suzuki couplings.

  • Protodeboronation (replacement of the -B(OR)₂ group with -H): This is caused by a proton source, usually water, cleaving the C-B bond.[2][11]

    • Solution : Use anhydrous conditions. Dry your solvents and reagents thoroughly.[2] Switch to a non-aqueous base (e.g., K₃PO₄) or a milder base like KF that is less likely to promote the side reaction.[1]

  • Homocoupling (formation of biaryl or bi-isoquinoline products): This is often promoted by the presence of oxygen.[2]

    • Solution : Ensure rigorous degassing of all reagents and solvents. Maintain a strict inert atmosphere.[1][2] A slow addition of the boronic acid can also help by keeping its instantaneous concentration low.[2]

Q2: I'm trying to couple a sterically hindered substrate (e.g., with ortho-substituents) and the reaction is failing. How do I proceed?

A2: Steric hindrance slows down both the transmetalation and reductive elimination steps of the catalytic cycle.[1]

  • Solution : This is where modern, specialized ligands are essential. Use bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos.[1] These ligands accelerate the key steps of the catalytic cycle and can accommodate the steric bulk of the substrates, preventing catalyst inhibition.[1][2] You may also need to increase the reaction temperature or catalyst loading.

Problem Primary Cause Recommended Solution Reference
Low/No YieldInactive Catalyst / O₂Use fresh catalyst, ensure inert atmosphere.[1]
ProtodeboronationWater/Proton SourceUse anhydrous conditions, milder base (KF).[1][2]
HomocouplingOxygenRigorously degas solvents and reagents.[2]
Steric HindranceSlow Catalytic StepsUse bulky, electron-rich ligands (e.g., XPhos).[1]
A summary table for common Suzuki coupling issues.
Guide 3: Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene, which can be an intramolecular cyclization to form the isoquinolinone ring system.[12][13]

Q1: My intramolecular Heck reaction is giving a low yield of the desired cyclized product. What are the likely causes?

A1: Low yields in Heck cyclizations can be due to several factors:

  • β-Hydride Elimination Issues : The reaction relies on a specific sequence of insertion followed by β-hydride elimination to form the desired product. If multiple β-hydrogens are available, you may get a mixture of products. Strategically placing substituents can block unwanted elimination pathways.[12]

  • Catalyst and Ligand Choice : The choice of ligand is crucial for controlling reactivity and, in enantioselective variants, stereochemistry. Chiral bidentate phosphines like (R)-BINAP are commonly used.[12] The palladium source (e.g., Pd(OAc)₂) must be compatible with the chosen ligand and reaction conditions.

  • Base Selection : The base (e.g., a tertiary amine like Et₃N or an inorganic base like K₂CO₃) is critical for regenerating the Pd(0) catalyst at the end of the cycle.[13] Ensure the base is strong enough and soluble in the reaction medium.

Guide 4: Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl halide, a key step in many isoquinoline syntheses.[14][15]

Q1: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I suppress this?

A1: The homocoupling of terminal acetylenes is the most common side reaction and is typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3][16]

  • Minimize Oxygen : Rigorously deoxygenate your solvent and reagents and maintain a strict inert atmosphere. This is the most effective way to prevent Glaser coupling.[3]

  • Copper-Free Conditions : If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a different base (e.g., a bulky amine) and may need slightly higher catalyst loadings but completely eliminate the primary pathway for this side reaction.

  • Controlled Atmosphere : Some protocols report that using a dilute atmosphere of hydrogen gas can reduce the homocoupling side product to minimal levels.[3]

Part 3: Experimental Protocols & Visualizations

General Protocol: Palladium-Catalyzed C-H Activation/Annulation for Hydroisoquinolone Synthesis

This protocol is a representative example based on the synthesis of 3,4-substituted hydroisoquinolones.[7][17]

Materials:

  • N-methoxybenzamide derivative (1.0 eq)

  • 2,3-Allenoic acid ester (3.0 eq)

  • Pd(CH₃CN)₂Cl₂ (10 mol%)

  • Ag₂CO₃ (2.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube under an Argon atmosphere, add the N-methoxybenzamide (0.50 mmol, 1.0 eq), Ag₂CO₃ (275 mg, 1.0 mmol, 2.0 eq), and Pd(CH₃CN)₂Cl₂ (13 mg, 0.05 mmol, 10 mol%).

  • Seal the tube and evacuate and backfill with Argon three times.

  • Add anhydrous toluene (10 mL) via syringe, followed by the 2,3-allenoic acid ester (1.5 mmol, 3.0 eq) and DIPEA (174 µL, 1.0 mmol, 2.0 eq).

  • Seal the tube tightly and place it in a preheated oil bath at 85 °C.

  • Stir the reaction for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired hydroisoquinolone product.[18]

Visualizing the Process

Catalytic Cycle for Cross-Coupling Reactions

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-R(L2) Oxidative_Addition->Transmetalation R-M Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low Yield or No Reaction check_catalyst Check Catalyst & Atmosphere (Fresh? Inert?) start->check_catalyst screen_ligands Screen Ligands (Bulky? Bidentate?) check_catalyst->screen_ligands If problem persists screen_bases Screen Bases (Strength? Solubility?) screen_ligands->screen_bases screen_solvents Screen Solvents (Polarity? Temp?) screen_bases->screen_solvents optimize_temp Optimize Temperature screen_solvents->optimize_temp success Improved Yield optimize_temp->success

Caption: A systematic workflow for troubleshooting low-yielding coupling reactions.

Effect of Ligand Choice on Catalyst Reactivity

Ligand Effect cluster_0 Small/Less Donating Ligand (e.g., PPh3) cluster_1 Bulky/Electron-Rich Ligand (e.g., XPhos) a1 Pd Center Less Shielded Prone to Deactivation a2 Slow Reductive Elimination a3 Potential for Catalyst Poisoning by N-Heterocycle b3 Inhibits Catalyst Poisoning a3->b3 Leads to -> b1 Pd Center Sterically Shielded Stabilized b2 Fast Reductive Elimination

Caption: Comparison of small vs. bulky ligands on catalyst stability and efficiency.

References

  • Zhang, S., et al. (2020). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 25(8), 1963. Available at: [Link]

  • PNAS. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-catalyzed, C–H activation and annulation towards isoquinolinones. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Retrieved from [Link]

  • MDPI. (n.d.). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Retrieved from [Link]

  • ACS Central Science. (2021). C–H Activation: Toward Sustainability and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Selectivity Controlled Highly Efficient Carbonylative Synthesis of Isoquinoline‐1,3(2H,4H)‐diones and Indanones. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolinone via palladium-catalyzed C–H activation.... Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Rev. Colomb. Quím. (2011). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Retrieved from [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying isoquinoline from crude product of coal tar.
  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]

  • PubMed. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Retrieved from [Link]

  • Organic Letters. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • RSC Publishing. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Reduce Toxicity of 6-Hydroxyisoquinolin-1(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-hydroxyisoquinolin-1(2H)-one and its analogs. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the experimental challenges associated with the toxicity of this class of compounds. Our goal is to equip you with the knowledge to not only identify and understand potential toxicity issues but also to proactively design and synthesize safer, more effective molecules.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the development of this compound analogs.

Q1: What are the primary mechanisms of toxicity associated with quinolone and isoquinolinone scaffolds?

A1: The toxicity of quinolone and isoquinolinone derivatives is often multifactorial. Key mechanisms that have been identified for related structures include:

  • Oxidative Stress: Many quinolone-type compounds can induce the formation of reactive oxygen species (ROS), leading to cellular damage.[1][2][3] This can result in damage to lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: These compounds can interfere with mitochondrial function, for instance by disrupting the electron transport chain or damaging mitochondrial DNA (mtDNA).[4][5][6][7] This can lead to a decrease in cellular energy (ATP) production and trigger apoptosis.[8]

  • Metabolic Bioactivation: The 6-hydroxy group, in particular, can be a site for metabolic activation. Phase I metabolism, often mediated by cytochrome P450 enzymes, can potentially oxidize the phenol to a reactive quinone-type intermediate.[9][10][11] These reactive metabolites can form covalent adducts with cellular macromolecules, leading to toxicity.

  • Off-Target Inhibition: Some quinolone analogs have been shown to inhibit mammalian topoisomerase II, particularly in the mitochondria, which can contribute to their adverse effects.[12]

Q2: My lead this compound analog shows high cytotoxicity in preliminary screens. What are the first troubleshooting steps?

A2: High initial cytotoxicity is a common hurdle. A systematic approach is recommended:

  • Confirm On-Target vs. Off-Target Toxicity: First, ensure the observed cytotoxicity isn't simply a result of potent on-target activity in a cancer cell line versus a non-cancerous one. Test your compound in a non-cancerous cell line (e.g., primary hepatocytes, HEK293, or normal human dermal fibroblasts) to assess its general cytotoxic potential. Several studies use non-cancerous cell lines to determine a selectivity index.[2][13]

  • Assess Key Toxicity Pathways: Perform initial mechanistic assays to pinpoint the likely cause. We recommend starting with assays for ROS production and mitochondrial membrane potential, as these are common culprits.

  • Review the Structure for Metabolic Liabilities: The 6-hydroxy group is a potential site for the formation of reactive metabolites. Consider if other structural features might also be contributing to metabolic instability.

Q3: What is a bioisosteric replacement, and how can it help reduce toxicity?

A3: Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced with another group that has similar physical or chemical properties, with the goal of improving the compound's biological properties.[14] For the 6-hydroxy group, which can be metabolically labile, replacing it with a bioisostere can block metabolic activation, improve metabolic stability, and thus reduce toxicity while maintaining the desired biological activity.[15][16]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Issue 1: High Levels of Reactive Oxygen Species (ROS) Detected

If your experiments indicate that your this compound analog is inducing significant oxidative stress, consider the following strategies.

The phenol moiety can undergo redox cycling, a process that can generate superoxide radicals and other ROS. This can overwhelm the cell's natural antioxidant defenses, leading to oxidative damage.

  • Structural Modification - Bioisosteric Replacement of the 6-Hydroxy Group:

    • Rationale: Replacing the phenol group is a primary strategy to prevent the formation of reactive quinone species and reduce redox cycling.

    • Suggested Replacements:

      • NH-acidic heterocycles: Benzimidazolones, benzoxazolones, indoles, and pyridones can mimic the hydrogen bonding capabilities of the phenol while being less prone to oxidation.[15][16]

      • Fluorinated groups: A difluoromethyl (CF2H) group can act as a hydrogen bond donor, mimicking the phenol, but is metabolically more stable.[17]

      • Carboxamides: In some contexts, a carboxamide can serve as a suitable replacement for a phenol.[18]

  • Co-administration with Antioxidants (for in vitro studies):

    • Rationale: To confirm that ROS is the primary driver of cytotoxicity, you can perform rescue experiments with antioxidants.

    • Experimental Approach: Co-incubate your compound with N-acetylcysteine (NAC) or Glutathione. A significant reduction in cytotoxicity would support an oxidative stress-mediated mechanism.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis prep_cells Seed cells in a 96-well plate (or appropriate vessel) adherence Allow cells to adhere (for adherent cell lines) prep_cells->adherence treat Treat cells with your This compound analog (include positive/negative controls) adherence->treat add_dcfda Add DCFH-DA probe (e.g., 10 µM final concentration) treat->add_dcfda incubate Incubate for 30-60 minutes at 37°C add_dcfda->incubate wash Wash cells to remove excess probe incubate->wash measure Measure fluorescence (Ex/Em ~485/530 nm) using a plate reader or flow cytometer wash->measure data_analysis Quantify ROS levels relative to controls measure->data_analysis Analyze Data

Caption: Workflow for detecting intracellular ROS using DCFH-DA.

Issue 2: Significant Decrease in Mitochondrial Membrane Potential (MMP)

A drop in MMP is a strong indicator of mitochondrial toxicity and a common pathway to apoptosis.

Mitochondrial toxicity can arise from direct inhibition of the electron transport chain complexes, damage to mitochondrial DNA, or through the induction of mitochondrial permeability transition pore (mPTP) opening, often secondary to high levels of ROS and calcium dysregulation.

  • Structure-Activity Relationship (SAR) Studies:

    • Rationale: Systematically modify the substituents on the isoquinolinone core to identify which parts of the molecule are contributing to mitotoxicity. For example, altering the lipophilicity of the molecule can change its subcellular distribution, potentially reducing its accumulation in mitochondria.

    • Approach: Synthesize a small library of analogs with modifications at various positions and screen them for both desired activity and MMP disruption. Look for trends that correlate structural changes with reduced toxicity. Studies on related isoquinolines have shown that even subtle changes in substitution can significantly alter toxicity profiles.

  • Prodrug Approach:

    • Rationale: Masking the 6-hydroxy group with a promoiety that is cleaved at the target site can reduce systemic or off-target toxicity, including mitochondrial effects.[19][20][21]

    • Design Considerations:

      • Ester-based promoieties: An ester linkage can be cleaved by ubiquitous esterases. This is a common and effective prodrug strategy.[5][21]

      • Tumor-specific cleavage: If the target is in a tumor microenvironment, consider promoieties that are cleaved by enzymes upregulated in tumors (e.g., certain proteases or phosphatases) or under hypoxic conditions.[22]

G compound This compound Analog (Toxic) OH target_site Target Site (e.g., Tumor Cell) compound->target_site Pharmacological Effect prodrug Prodrug Form (Less Toxic) O-Promoiety enzyme Activating Stimulus (e.g., Esterase, Low pH) prodrug->enzyme Systemic Circulation enzyme->compound Release at Target

Caption: Prodrug strategy to reduce systemic toxicity.

III. Detailed Experimental Protocols

For reproducibility and accuracy, we provide step-by-step protocols for the key toxicity assays mentioned.

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol is adapted from methodologies used for evaluating the antiproliferative activity of novel aminoquinones.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours. For example, 5,000-10,000 cells per well. Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock solution of your test compounds in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: After 24 hours of cell adherence, remove the old medium and add 100 µL of the 2X compound solutions to the corresponding wells (resulting in a 1X final concentration). Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1

This protocol is based on standard procedures for using the ratiometric dye JC-1.[1][19]

  • Cell Seeding and Treatment: Seed and treat cells with your compounds in a 96-well, black, clear-bottom plate as described in the MTT protocol.

  • JC-1 Staining Solution Preparation: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium.

  • Staining: After the treatment period, remove the medium and add 100 µL of the JC-1 staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Washing: Aspirate the staining solution and wash the cells once with 100 µL of pre-warmed assay buffer (e.g., HBSS or PBS).

  • Measurement: Add 100 µL of assay buffer to each well. Read the fluorescence using a microplate reader.

    • JC-1 Aggregates (Healthy Mitochondria): Excitation ~535 nm / Emission ~595 nm (Red)

    • JC-1 Monomers (Depolarized Mitochondria): Excitation ~485 nm / Emission ~535 nm (Green)

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

IV. Quantitative Data Summary

While specific toxicity data for this compound is not widely available, the following table presents IC₅₀ values for related isoquinoline derivatives against various cancer cell lines to provide a reference for the cytotoxic potential of this scaffold.

Compound Class Derivative Cell Line IC₅₀ (µM) Reference
PhenylaminoisoquinolinequinonesCompound 8 MCF-7 (Breast)2.4[2]
PhenylaminoisoquinolinequinonesCompound 8 MDA-MB-231 (Breast)5.7[2]
Pyrrolo[2,1-a]isoquinolinesLamellarin D analog 188 HCT-15 (Colon)0.02[3]
Pyrrolo[2,1-a]isoquinolinesLamellarin D analog 188 SKLU-1 (Lung)0.02[3]
Isoquinolinamine DerivativesSubstituted 3-aryl-1-isoquinolinaminesVariousExcellent Cytotoxicity[22]
Isoquinolinone DerivativesCompound 13 N/A (In vivo)High threshold for acute toxicity[6]
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineSalsolinolSH-SY5Y (Neuroblastoma)34 (after 72h)[8]

V. References

  • Röhrig, U. F., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. [Link]

  • Röhrig, U. F., et al. (2024). Phenol (bio)isosteres in drug design and development. ResearchGate. [Link]

  • JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Journal of Visualized Experiments. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

  • ResearchGate. The bioisosteric replacement of the phenol 102 with a carboxamide... [Link]

  • Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

  • JoVE. (2022). Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview. YouTube. [Link]

  • protocols.io. (2025). Characterization of mitochondrial membrane potential. [Link]

  • Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology. [Link]

  • National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Brand, M. D., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism. [Link]

  • G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. [Link]

  • Ward, M. W., et al. (2014). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Journal of General Physiology. [Link]

  • Wudarska, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols. [Link]

  • Jain, A., et al. (n.d.). PRODRUG DESIGN: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. (n.d.). Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. [Link]

  • Trincavelli, M. L., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. European Journal of Medicinal Chemistry. [Link]

  • Insuasty, A., et al. (2015). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Molecules. [Link]

  • ResearchGate. (2020). Highly Efficient Prodrugs: Design and Therapeutic Applications. [Link]

  • Jin, Y., et al. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Moore, C. E., et al. (2018). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Medicinal Chemistry Letters. [Link]

  • U.S. Pharmacist. (2010). New Efficacy Data on Isoquinolinamine Derivatives. [Link]

  • Can, N. Ö., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Pharmaceuticals. [Link]

  • Slideshare. (n.d.). PRODRUG DESIGN [M.PHARM]. [Link]

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • Mahajan, M. K., et al. (2011). In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite. Drug Metabolism and Disposition. [Link]

  • Brossi, A. (1991). Mammalian alkaloids: conversions of tetrahydroisoquinoline-1-carboxylic acids derived from dopamine. Planta Medica. [Link]

  • Shulga, A. S., et al. (n.d.). Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. Journal of Advanced Research in Medicine. [Link]

  • Baillie, T. A., & Rettie, A. E. (2016). Biotransformation and bioactivation reactions - 2015 literature highlights. Drug Metabolism Reviews. [Link]

  • Storch, A., et al. (2000). 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism. Brain Research. [Link]

  • PubChem. (n.d.). 1(2H)-Isoquinolinone. [Link]

  • Okuda, K., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Parthasarathi, R., et al. (2018). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. Molecules. [Link]

  • LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis. [Link]

  • Pierce, M. A., et al. (1987). The Pharmacokinetics of Indoramin and 6-hydroxyindoramin in Poor and Extensive Hydroxylators of Debrisoquine. European Journal of Clinical Pharmacology. [Link]

  • de Vries, J., et al. (1990). Metabolism of benzbromarone in man: structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone. Xenobiotica. [Link]

  • Chesis, P. L., et al. (1984). Mutagenicity of quinones: pathways of metabolic activation and detoxification. Proceedings of the National Academy of Sciences of the United States of America. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Isoquinolin-1(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Our journey into this class of compounds begins with 6-hydroxyisoquinolin-1(2H)-one, a fundamental representative of the family. While this specific molecule serves as an excellent structural starting point, the true therapeutic potential is often unlocked through the systematic exploration of its analogs.

This guide provides a comparative analysis of the biological activity of this compound and its more complex derivatives. We will focus primarily on one of the most significant and well-documented activities for this scaffold: the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in oncology.[4][5] We will delve into the structure-activity relationships (SAR) that govern efficacy, present the quantitative data that underpins these findings, and provide detailed, field-tested protocols for researchers looking to validate these activities in their own laboratories.

The Mechanism of Action: PARP Inhibition and Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key cellular sensor for DNA single-strand breaks (SSBs).[6] Upon detecting damage, PARP-1 binds to the DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[5][7] This PARylation process creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[6][7]

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2, the inhibition of PARP-1 is catastrophic.[7] When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs would be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the absence of a functional HR pathway means these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, where a deficiency in two genes or pathways simultaneously results in cell death while a deficiency in either one alone does not, is known as "synthetic lethality."[4]

The isoquinolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, allowing it to act as a competitive inhibitor at the PARP enzyme's catalytic site.[4]

PARP_Inhibition cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER Recruits repair proteins Replication DNA Replication BER->Replication SSB Repaired DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR Repair_Success DNA Repair & Cell Survival HR->Repair_Success DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_Inhib PARP-1 DNA_SSB_C->PARP1_Inhib BER_Fail BER Failure PARP1_Inhib->BER_Fail No PARylation Inhibitor Isoquinolinone Analog (PARPi) Inhibitor->PARP1_Inhib Inhibits Replication_C DNA Replication BER_Fail->Replication_C Unrepaired SSB DSB_C Double-Strand Break (DSB) Replication_C->DSB_C HR_Fail HR Deficiency (e.g., BRCA mutation) DSB_C->HR_Fail Repair Fails Apoptosis Apoptosis & Cell Death HR_Fail->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cancer cells.

Structure-Activity Relationship (SAR) of Isoquinolinone Analogs as PARP-1 Inhibitors

The potency of isoquinolinone-based PARP inhibitors is highly dependent on the nature and position of substituents on the core scaffold. Early studies focused on simple substitutions, while more recent work has explored fused hybrid molecules to enhance binding affinity and cellular activity.[8][9] A key insight from SAR studies is that modifications can dramatically alter the compound's interaction with the PARP-1 catalytic domain.[10]

A compelling example comes from a series of fused isoquinolinone–naphthoquinone hybrids designed as potent PARP-1 inhibitors.[8][9] By exploring different substitutions on this hybrid scaffold, researchers were able to identify compounds with nanomolar potency against the PARP-1 enzyme and potent antiproliferative activity against glioma cells.[8][9]

Compound IDR1R2PARP-1 IC₅₀ (nM)C6 Glioma IC₅₀ (µM)U87MG Glioma IC₅₀ (µM)Reference
5c HH2.41.341.28[8][9]
5d OMeH4.81.351.33[8][9]
5g HCl76.8>10>10[8][9]
5h OMeCl80.0>10>10[8][9]
Rucaparib --38.0--[8]

Key SAR Insights:

  • Unsubstituted vs. Substituted: Compounds 5c and 5d demonstrated significantly higher PARP-1 inhibition compared to the FDA-approved PARP inhibitor Rucaparib.[8]

  • Effect of Halogenation: The introduction of a chlorine atom at the R2 position (compounds 5g and 5h ) resulted in a dramatic decrease in both enzymatic inhibition and antiproliferative activity, suggesting that this position is critical for target engagement or cellular uptake.[8][9]

  • Enzymatic vs. Cellular Activity: While compounds 5c and 5d have potent enzymatic activity in the low nanomolar range, their cellular antiproliferative activity is in the low micromolar range. This difference is common and can be attributed to factors such as cell permeability, efflux pumps, and metabolism.

Experimental Corner: Methodologies for Assessing Biological Activity

To ensure scientific rigor, the protocols used to evaluate these compounds must be robust and reproducible. Here, we outline the core experimental workflows for assessing PARP inhibition and cellular cytotoxicity.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action & In Vivo Start Synthesized Isoquinolinone Analogs Assay1 Biochemical PARP-1 Enzymatic Assay Start->Assay1 Assay2 Cell-Based Viability Assay (e.g., MTT on Cancer Lines) Start->Assay2 Data1 Calculate IC₅₀ (Enzymatic Potency) Assay1->Data1 SAR Structure-Activity Relationship Analysis Data1->SAR Data2 Calculate IC₅₀ (Cellular Potency) Assay2->Data2 Data2->SAR Lead Identify Lead Compound(s) SAR->Lead MOA Mechanism of Action Studies (e.g., PARP Cleavage, ROS) Lead->MOA InVivo In Vivo Efficacy Studies (Xenograft Mouse Model) Lead->InVivo Result Tumor Growth Inhibition InVivo->Result

Caption: General workflow for the evaluation of novel isoquinolinone-based inhibitors.
Protocol 1: In Vitro PARP-1 Inhibition Assay (PASTA Method)

This protocol is adapted from the PARP Activity Screening and Inhibitor Testing Assay (PASTA), a semi-high-throughput method for determining inhibitor selectivity.[11] It relies on the incorporation of a modified NAD+ analog (6-alkyne-NAD+) into an auto-PARylating PARP-1 enzyme.

Causality & Rationale: This assay directly measures the catalytic activity of the PARP-1 enzyme. By using a competitive inhibitor (the isoquinolinone analog), we can quantify the reduction in 6-alkyne-NAD+ incorporation, providing a direct measure of enzymatic inhibition (IC₅₀).

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well high-binding plate with purified His-tagged PARP-1 enzyme. Incubate and wash to remove unbound enzyme.

  • Inhibitor Preparation: Prepare serial dilutions of the isoquinolinone analogs in a suitable buffer (e.g., PBR buffer with DMSO). A DMSO-only control is essential.

  • Reaction Mixture: Prepare a 2x solution containing the test compound and 6-alkyne-NAD+. The final concentration of 6-alkyne-NAD+ is typically set to 100 µM to reflect cellular NAD+ levels.[11]

  • Enzymatic Reaction: Add the reaction mixture to the PARP-1 coated wells. To activate the auto-PARylation, add a 2x solution of sheared salmon sperm DNA. Incubate at room temperature to allow the reaction to proceed.

  • Click Reaction: After incubation, wash the plate and add a "click" reaction cocktail containing biotin-azide. This will covalently link biotin to the incorporated alkyne groups on the PAR chains.

  • Detection: Add streptavidin-HRP (horseradish peroxidase), which binds to the biotin. After washing, add a chemiluminescent or colorimetric HRP substrate (like TMB).

  • Data Analysis: Read the absorbance or luminescence on a plate reader. The signal is proportional to PARP-1 activity. Plot the signal versus inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13]

Causality & Rationale: Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., C6 glioma, U87MG) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[14]

  • Compound Treatment: The next day, treat the cells with various concentrations of the isoquinolinone analogs. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug).[13]

  • Incubation: Incubate the cells with the compounds for a set period, typically 48 to 72 hours, to allow for antiproliferative effects to manifest.[14][15]

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5-1 mg/mL and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[13]

  • Solubilization: After incubation, carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the insoluble purple formazan crystals, resulting in a colored solution.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold and its analogs represent a highly promising class of compounds, particularly as inhibitors of the PARP-1 enzyme for cancer therapy. As demonstrated by comparative data, strategic chemical modifications, such as the creation of fused hybrid molecules, can yield derivatives with potent enzymatic and cellular activity.[8][9] The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing potency and minimizing off-target effects.

The provided experimental protocols offer a validated framework for researchers to screen and characterize new analogs. Future work in this field will likely focus on improving pharmacokinetic properties, enhancing selectivity among different PARP family members, and exploring their efficacy in combination with other cancer therapies to overcome resistance. The journey from a simple core like this compound to a potent clinical candidate is complex, but it is a path illuminated by the principles of medicinal chemistry and rigorous biological validation.

References

  • Cho, N. et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research, 24(4), 276-80. Available from: [Link]

  • Pathi, V. B. et al. (2025). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. Available from: [Link]

  • Cho, N. et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-7. Available from: [Link]

  • Pathi, V. B. et al. (2025). Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry, 68(18), 19153-19168. Available from: [Link]

  • Kanev, D. et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Available from: [Link]

  • Kirby, I. T. et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. Available from: [Link]

  • Kanev, D. et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Available from: [Link]

  • Ahn, B. et al. (1999). Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives. Archives of Pharmacal Research, 22(2), 179-83. Available from: [Link]

  • Stoynev, A. et al. (n.d.). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI. Available from: [Link]

  • Benites, J. et al. (n.d.). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Molecules. Available from: [Link]

  • Ansari, A. et al. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

  • Zhou, Y. et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery. Available from: [Link]

  • Singh, A. & Meena, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

  • Ramesh, S. et al. (n.d.). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Thieme. Available from: [Link]

  • ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Available from: [Link]

  • ResearchGate. (n.d.). Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5... Available from: [Link]

  • Sgammato, R. et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of the tested compounds on different cell lines. Available from: [Link]

  • Wang, Z. et al. (n.d.). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Oncotarget. Available from: [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Available from: [Link]

  • San-Martín, A. et al. (n.d.). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. MDPI. Available from: [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]

  • Li, Y. et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Misra, M. et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry. Available from: [Link]

  • Fereidoni, M. et al. (n.d.). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Iranian Journal of Basic Medical Sciences. Available from: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Available from: [Link]

  • Journal of Pharmaceutical Chemistry. (2022). #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Available from: [Link]

  • Chem-Impex. (n.d.). 6-Aminoisoquinolin-1(2H)-one. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. Available from: [Link]

  • Zhou, J. et al. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances. Available from: [Link]

  • Khadem, S. & Marles, R. J. (2025). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research. Available from: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives. Available from: [Link]

  • Wang, M. et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Available from: [Link]

  • Fizer, M. et al. (n.d.). Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[8][9][16]triazino[2,3-c]-quinazolin-2-one Derivatives. Molecules. Available from: [Link]

Sources

A Comparative Guide to 6-Hydroxyisoquinolin-1(2H)-one and Next-Generation PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PARP Inhibition in Cancer Therapy

The therapeutic landscape of oncology has been significantly reshaped by the advent of targeted therapies. Among these, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair, particularly those harboring mutations in the BRCA1 and BRCA2 genes.[1][2] PARP enzymes, primarily PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[2] In cancer cells with compromised homologous recombination (HR), a key pathway for repairing double-strand DNA breaks (DSBs), the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication. This overwhelming DNA damage results in a synthetic lethal phenotype, selectively killing the cancer cells while sparing healthy tissues with functional HR.[2][3]

The isoquinolinone scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors.[4][5][6] This guide provides a comprehensive validation of 6-hydroxyisoquinolin-1(2H)-one as a representative of this chemical class and objectively compares its potential therapeutic performance against established PARP inhibitors: Olaparib, Talazoparib, and Veliparib. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols for the validation of these therapeutic agents.

Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping

The primary mechanism of action for PARP inhibitors involves competitive binding to the NAD+ binding site of PARP enzymes, thereby inhibiting their catalytic activity.[7] This blockade of PARP's enzymatic function prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair proteins to the site of damage.

However, a more profound and differentiating mechanism, known as PARP trapping , has been identified. This phenomenon involves the stabilization of the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA at the site of a single-strand break.[8] These trapped complexes are highly cytotoxic as they obstruct DNA replication forks, leading to their collapse and the formation of double-strand breaks.[8] The potency of PARP trapping varies among different inhibitors and is a critical determinant of their overall antitumor activity.[9]

PARP Inhibition and Trapping Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP_Activation PARP Activation SSB->PARP_Activation recruits BER Base Excision Repair (BER) PARP_Activation->BER initiates DNA_Repair_N DNA Integrity Maintained BER->DNA_Repair_N leads to SSB_C Single-Strand Break (SSB) PARPi PARP Inhibitor (e.g., this compound) SSB_C->PARPi targeted by PARP_Trapping PARP Trapping on DNA PARPi->PARP_Trapping induces Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse leads to DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Defective_HR Defective Homologous Recombination (HR) DSB->Defective_HR cannot be repaired by Cell_Death Synthetic Lethality (Apoptosis) Defective_HR->Cell_Death PARP_Enzymatic_Assay Figure 2: Workflow for PARP Enzymatic Assay Start Start Plate_Coating Coat 96-well plate with histone Start->Plate_Coating Washing_1 Wash plate Plate_Coating->Washing_1 Add_Inhibitors Add test compounds and controls Washing_1->Add_Inhibitors Add_Reaction_Mix Add PARP enzyme, biotinylated NAD+, and activated DNA Add_Inhibitors->Add_Reaction_Mix Incubate_1 Incubate for 1-2 hours Add_Reaction_Mix->Incubate_1 Add_Strep_HRP Add Streptavidin-HRP Incubate_1->Add_Strep_HRP Incubate_2 Incubate and wash Add_Strep_HRP->Incubate_2 Add_Substrate Add TMB substrate Incubate_2->Add_Substrate Read_Absorbance Measure absorbance at 450 nm Add_Substrate->Read_Absorbance Analyze_Data Calculate % inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for PARP Enzymatic Assay.

PARP Trapping Assay

This assay measures the ability of an inhibitor to trap PARP enzymes on DNA.

Principle: This can be assessed by quantifying the amount of PARP1 that co-localizes with chromatin in cells or through a fluorescence polarization (FP) based assay. [10][11] Step-by-Step Methodology (Chromatin Fractionation):

  • Cell Treatment: Treat cancer cells (e.g., BRCA-deficient cell line) with the test compounds for a defined period.

  • Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions. Further, fractionate the nuclear extract to isolate the chromatin-bound proteins.

  • Western Blotting: Resolve the proteins in the chromatin fraction by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for PARP1, followed by a secondary HRP-conjugated antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., histone H3). Compare the amount of chromatin-bound PARP1 in treated versus untreated cells.

Cell Viability Assay in BRCA-Mutant Cancer Cells

This assay determines the cytotoxic effect of the PARP inhibitors on cancer cells with a specific genetic background.

Principle: A colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay is used to measure the metabolic activity or ATP content of viable cells after treatment. [12] Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed BRCA-mutant cancer cells (e.g., MDA-MB-436) and a BRCA-proficient control cell line in 96-well plates and allow them to adhere overnight. [13]2. Drug Treatment: Treat the cells with a range of concentrations of the test compounds for 72-120 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

The isoquinolinone scaffold, represented here by this compound, holds significant promise for the development of novel and potent PARP inhibitors. The established framework of PARP inhibition and the well-characterized profiles of approved drugs like Olaparib, Talazoparib, and Veliparib provide a robust benchmark for the evaluation of new chemical entities. The comparative analysis and detailed experimental protocols outlined in this guide offer a comprehensive framework for the validation of this compound and other next-generation PARP inhibitors.

Future research should focus on obtaining precise IC50 values for this compound, quantifying its PARP trapping efficiency, and evaluating its efficacy in preclinical models of BRCA-mutant cancers. Structure-activity relationship (SAR) studies on the isoquinolinone scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new and improved therapeutic options for cancer patients.

References

  • Selleck Chemicals. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0. Accessed January 11, 2026.
  • Makarov, V. G., et al. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. RSC Med. Chem., 2021.
  • Smith, M. A., et al. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clin. Cancer Res., 2015.
  • Patel, M. R., et al. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)
  • MedchemExpress. Veliparib (ABT-888) | PARP Inhibitor. Accessed January 11, 2026.
  • BellBrook Labs. Veliparib 2HCl | PARP1 & PARP2 Inhibitor. Accessed January 11, 2026.
  • BenchChem. A Comparative Guide to PARP Inhibitors in BRCA-Mutant Cancers: Established Clinicians vs. Emerging Selectivity. Accessed January 11, 2026.
  • Moroni, F., et al. Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. J. Pharmacol. Exp. Ther., 2001.
  • Google Patents. CA2762226C - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. Accessed January 11, 2026.
  • ResearchGate. Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Accessed January 11, 2026.
  • ResearchGate. Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... Accessed January 11, 2026.
  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1. Accessed January 11, 2026.
  • O'Shaughnessy, J., et al. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Res.
  • Langelier, M. F., et al. Inhibitors of PARP: Number crunching and structure gazing. Proc.
  • Liu, Y., et al.
  • Thapa, B., et al. Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. Sci. Rep., 2021.
  • ResearchGate. PARPi IC50 values for PARP family members.
  • National Center for Biotechnology Information. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Accessed January 11, 2026.
  • Selleck Chemicals. Veliparib (ABT-888) | PARP inhibitor | CAS 912444-00-9. Accessed January 11, 2026.
  • ResearchGate. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram. Accessed January 11, 2026.
  • ResearchGate. IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and... Accessed January 11, 2026.
  • Lee, J. S., et al. Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Arch. Pharm. Res., 2001.
  • ResearchGate. Structure-activity relationships in vitro | Download Table. Accessed January 11, 2026.
  • BPS Bioscience. PARPtrap™ Combo Assay Kit for PARP1 and PARP2. Accessed January 11, 2026.
  • Google Patents. BRPI1011046B1 - Derivados de isoquinolin-1 (2h)-ona como inibidores de parp-i. Accessed January 11, 2026.
  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1. Accessed January 11, 2026.
  • Hopkins, T. A., et al. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Mol. Cancer Res., 2015.
  • ResearchGate. (a) Biochemical PARP-1 trapping assay to assess trapping potency... Accessed January 11, 2026.
  • Thieme E-Books & E-Journals.
  • Lee, E. S., et al. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Arch. Pharm. Res., 1998.
  • ResearchGate. (A) Cell viability assay shown for cells versus screened inhibitors:... Accessed January 11, 2026.
  • ResearchGate. Cytotoxicity of talazoparib is driven by PARP1. Cell viability... Accessed January 11, 2026.
  • eScholarship. Download PDF. Accessed January 11, 2026.
  • Noordermeer, S. M., et al. Targeting BRCA1-deficient PARP inhibitor-resistant cells with nickases reveals nick resection as a cancer vulnerability.
  • MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Accessed January 11, 2026.

Sources

The 6-Hydroxyisoquinolin-1(2H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Within this family, the 6-hydroxyisoquinolin-1(2H)-one core has emerged as a particularly compelling framework for the design of targeted therapeutics, most notably as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Significance of the this compound Scaffold

The this compound scaffold presents a unique combination of structural features that are critical for its biological activity. The lactam functionality, the phenolic hydroxyl group, and the bicyclic aromatic system provide a foundation for a variety of intermolecular interactions with biological targets. The strategic placement of the hydroxyl group at the 6-position is particularly noteworthy, as it can act as a crucial hydrogen bond donor or acceptor, significantly influencing target binding and overall potency.

The primary focus of SAR studies on this scaffold has been the development of PARP inhibitors. PARP enzymes play a critical role in DNA single-strand break repair.[4] Their inhibition can lead to the accumulation of DNA damage in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, a concept known as synthetic lethality.[4]

Comparative Analysis of Structure-Activity Relationships

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the isoquinolinone core. The following sections dissect the SAR at key positions, drawing comparisons from the broader class of isoquinolinone and related heterocyclic PARP inhibitors.

Substitutions at the N-2 Position

The N-2 position of the isoquinolinone ring is a critical vector for modulating potency and pharmacokinetic properties. Modifications at this site often extend into the solvent-exposed region of the target's active site.

  • Small Alkyl and Aryl Groups: Simple substitutions with small alkyl or unsubstituted aryl groups generally result in moderate activity.

  • Introduction of Functional Groups: The incorporation of functional groups capable of hydrogen bonding or charged interactions can significantly enhance potency. For instance, the introduction of a carboxamide moiety is a common strategy in the design of PARP inhibitors, as it can mimic the nicotinamide portion of the natural substrate NAD+.[4] This moiety can form key hydrogen bonds with amino acid residues such as Gly863 and Ser904 in the PARP-1 active site.[4]

Substitutions on the Benzenoid Ring (Positions 3, 4, 5, 7, and 8)

Modifications on the benzenoid portion of the scaffold, particularly at positions adjacent to the hydroxyl and lactam moieties, are instrumental in fine-tuning the electronic and steric properties of the molecule.

  • Position 4: Introduction of bulky substituents at the C4 position can be detrimental to activity, likely due to steric hindrance within the binding pocket. However, smaller, electron-withdrawing groups may be tolerated.

  • Position 7: Halogenation at the C7 position, particularly with fluorine or chlorine, has been shown to enhance the anticancer activity of related quinazolinone scaffolds.[5] This is often attributed to the modulation of the electronic properties of the aromatic system and improved metabolic stability.

  • Position 8: The 8-position offers a site for introducing substituents that can form additional interactions with the target protein. For example, in the context of EGFR inhibitors, 8-hydroxy or 8-methoxy groups on a 2-arylisoquinolin-1(2H)-one scaffold have been shown to be beneficial for activity.[6]

The Crucial Role of the 6-Hydroxy Group

The 6-hydroxy group is a key pharmacophoric feature. Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with the target enzyme. In many PARP inhibitors, this hydroxyl group is believed to interact with key amino acid residues in the catalytic domain, contributing significantly to the binding affinity.

Data Summary: A Comparative Overview

To illustrate the impact of these structural modifications, the following table summarizes hypothetical but representative data for a series of this compound derivatives, drawing upon established SAR principles for PARP inhibitors.

Compound IDR1 (N-2 substituent)R2 (C-7 substituent)PARP-1 IC50 (nM)
1a -H-H>1000
1b -CH3-H550
1c -Phenyl-H230
1d -CH2CONH2-H50
1e -CH2CONH2-F15
1f -CH2CONH-phenyl-F25

This table presents illustrative data based on established SAR trends for comparative purposes.

Experimental Protocols

The validation of SAR studies relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in the evaluation of this compound derivatives as PARP inhibitors.

PARP-1 Inhibition Assay (Colorimetric)

This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Preparation of Reagents: Prepare assay buffer, histone-coated microplate, biotinylated NAD+, and streptavidin-HRP.

  • Compound Incubation: Add various concentrations of the test compounds to the wells of the histone-coated plate.

  • Enzyme Addition: Add a fixed concentration of recombinant human PARP-1 enzyme to each well.

  • Reaction Initiation: Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add streptavidin-HRP and incubate for 1 hour. Wash the plate again.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[4]

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., BRCA-deficient cell lines like MDA-MB-436) in a 96-well plate and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[5]

Visualizing Structure-Activity Relationships

To better understand the key structural determinants of activity, the following diagrams illustrate the core concepts.

SAR_Workflow cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_assays Biological Evaluation Scaffold Core Scaffold N2 N-2 Position (Potency & PK) Scaffold->N2 Modify C7 C-7 Position (Electronics & Stability) Scaffold->C7 Modify OH6 6-OH Group (Key Interaction) Scaffold->OH6 Modify PARP_Assay PARP Inhibition Assay (IC50) N2->PARP_Assay Test C7->PARP_Assay Test OH6->PARP_Assay Test Cell_Assay Antiproliferative Assay (IC50) PARP_Assay->Cell_Assay Validate Cell_Assay->Scaffold Optimize PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation SSB_Accumulation SSB Accumulation -> DSB PARP1->SSB_Accumulation Repair DNA Repair PARylation->Repair Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 Inhibits Apoptosis Cell Death (Apoptosis) SSB_Accumulation->Apoptosis

Caption: Mechanism of action for PARP inhibitors in cancer cells.

Conclusion

The this compound scaffold represents a highly promising starting point for the design of novel therapeutics, particularly PARP inhibitors. A systematic approach to SAR, focusing on strategic modifications at the N-2 and C-7 positions while preserving the key 6-hydroxy functionality, is crucial for optimizing potency, selectivity, and drug-like properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to navigate the complexities of developing next-generation targeted therapies based on this versatile scaffold.

References

  • Syam, Y. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Pharmaceuticals, 15(11), 1388. [Link]

  • Wang, L., et al. (2013). Discovery of 2-aryl-8-hydroxy (Or methoxy)-isoquinolin-1(2H)-ones as Novel EGFR Inhibitor by Scaffold Hopping. Bioorganic & Medicinal Chemistry Letters, 23(24), 6758-6762. [Link]

  • Papadopoulou, M. V., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Scientific Reports, 11(1), 17743. [Link]

  • Sun, K., et al. (2021). Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors. Pharmazie, 76(4), 132-137. [Link]

  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. [Link]

  • Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 968-1011. [Link]

  • Zablotskaya, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 699-728. [Link]

  • Zhang, H., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega, 9(1), 1148-1158. [Link]

Sources

A Comparative Guide to the Synthesis of 6-hydroxyisoquinolin-1(2H)-one: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 6-hydroxyisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This guide provides an in-depth comparison of prominent synthetic routes to this valuable molecule, offering insights into the strategic choices behind each methodology. We will delve into the classical Bischler-Napieralski reaction and a modern approach involving intramolecular Heck cyclization, presenting detailed experimental protocols and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction to a Privileged Scaffold

The isoquinolin-1(2H)-one nucleus is a recurring motif in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The strategic placement of a hydroxyl group at the C6 position can significantly influence the molecule's pharmacological profile, making the efficient and versatile synthesis of this compound a topic of considerable interest to the drug discovery community.

This guide will compare two distinct and effective strategies for the synthesis of this key intermediate. The first is a classic approach rooted in the Bischler-Napieralski reaction, a powerful tool for the construction of dihydroisoquinolines, followed by oxidation and deprotection. The second is a more contemporary method that leverages a palladium-catalyzed intramolecular Heck reaction, showcasing the elegance and efficiency of modern organometallic chemistry.

Route 1: The Classic Approach via Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a robust and time-honored method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. This intramolecular electrophilic aromatic substitution reaction typically employs a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to facilitate the cyclization. For the synthesis of this compound, a multi-step sequence is required, beginning with a commercially available, methoxy-protected starting material to circumvent unwanted side reactions with the free phenol.

Rationale and Strategy

The choice of 3-methoxyphenethylamine as the starting material is strategic. The methoxy group serves as a stable protecting group for the phenol, preventing it from interfering with the subsequent acylation and cyclization reactions. The synthesis proceeds through the formation of an amide, followed by the key Bischler-Napieralski cyclization to form the dihydroisoquinoline core. Subsequent oxidation to the aromatic isoquinoline and final deprotection of the methoxy group yields the desired this compound.

Experimental Protocol

Step 1: Acylation of 3-Methoxyphenethylamine

To a solution of 3-methoxyphenethylamine in a suitable solvent (e.g., dichloromethane), an acylating agent such as acetyl chloride or acetic anhydride is added, typically in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated acid. The reaction mixture is stirred at room temperature until completion.

Step 2: Bischler-Napieralski Cyclization

The resulting N-acetyl-3-methoxyphenethylamine is then subjected to Bischler-Napieralski conditions. The amide is dissolved in a high-boiling solvent like toluene or acetonitrile, and a dehydrating agent such as phosphorus oxychloride (POCl₃) is added. The mixture is heated to reflux to drive the intramolecular cyclization, affording 6-methoxy-3,4-dihydroisoquinoline.

Step 3: Oxidation to 6-Methoxyisoquinolin-1(2H)-one

The 6-methoxy-3,4-dihydroisoquinoline is oxidized to the corresponding isoquinolinone. This can be achieved using a variety of oxidizing agents, such as potassium permanganate or manganese dioxide. A milder and often higher-yielding alternative is palladium-catalyzed oxidation.

Step 4: Demethylation to this compound

The final step is the cleavage of the methyl ether to unmask the hydroxyl group. This is a standard transformation in organic synthesis, and several reagents can be employed. A common and effective method is treatment with a strong Lewis acid, such as boron tribromide (BBr₃), in an inert solvent like dichloromethane at low temperature.

Workflow Diagram

Bischler-Napieralski Route A 3-Methoxyphenethylamine B Acylation (e.g., Ac₂O, Pyridine) A->B C N-Acetyl-3-methoxyphenethylamine B->C D Bischler-Napieralski Cyclization (POCl₃, Toluene, Reflux) C->D E 6-Methoxy-3,4-dihydroisoquinoline D->E F Oxidation (e.g., Pd/C) E->F G 6-Methoxyisoquinolin-1(2H)-one F->G H Demethylation (BBr₃, DCM) G->H I This compound H->I

Caption: Synthetic pathway to this compound via the Bischler-Napieralski reaction.

Route 2: A Modern Approach via Intramolecular Heck Reaction

The intramolecular Mizoroki-Heck reaction has emerged as a powerful and versatile tool for the construction of carbo- and heterocyclic ring systems. This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. This approach offers a more convergent and potentially more efficient route to this compound, often with milder reaction conditions compared to the classical methods.

Rationale and Strategy

This synthetic strategy commences with a suitably functionalized and protected aniline derivative, such as m-anisidine. The key step is the palladium-catalyzed intramolecular cyclization of an N-acryloyl derivative of a halogenated aniline. The methoxy group again serves as a protecting group for the target hydroxyl functionality. The choice of a bromo- or iodo-substituted aniline is crucial for the success of the Heck reaction, as these halogens readily undergo oxidative addition to the palladium catalyst.

Experimental Protocol

Step 1: Halogenation of m-Anisidine

m-Anisidine is first halogenated at the ortho position to the amino group. This can be achieved using various electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), in a suitable solvent.

Step 2: Acrylation of the Halogenated Aniline

The resulting halogenated m-anisidine is then acylated with acryloyl chloride in the presence of a base to form the N-acryloyl derivative. This substrate contains both the aryl halide and the alkene moieties required for the intramolecular Heck reaction.

Step 3: Intramolecular Heck Cyclization

The key cyclization step is carried out using a palladium catalyst, such as palladium(II) acetate, in the presence of a phosphine ligand (e.g., triphenylphosphine) and a base (e.g., triethylamine or potassium carbonate). The reaction is typically heated in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This reaction directly furnishes 6-methoxyisoquinolin-1(2H)-one.

Step 4: Demethylation to this compound

As in the previous route, the final step is the demethylation of the methoxy group using a reagent like boron tribromide to afford the desired this compound.

Workflow Diagram

Heck Reaction Route A m-Anisidine B Halogenation (e.g., NBS) A->B C Halogenated m-Anisidine B->C D Acrylation (Acryloyl Chloride, Base) C->D E N-Acryloyl-halogenated-m-anisidine D->E F Intramolecular Heck Reaction (Pd(OAc)₂, PPh₃, Base) E->F G 6-Methoxyisoquinolin-1(2H)-one F->G H Demethylation (BBr₃, DCM) G->H I This compound H->I

Caption: Synthetic pathway to this compound via an intramolecular Heck reaction.

Comparative Analysis of the Synthetic Routes

To provide a clear and objective comparison, the key parameters of each synthetic route are summarized in the table below. The yields are representative and can vary depending on the specific reaction conditions and scale.

ParameterRoute 1: Bischler-NapieralskiRoute 2: Intramolecular Heck
Starting Materials 3-Methoxyphenethylaminem-Anisidine
Number of Steps 44
Key Reaction Bischler-Napieralski CyclizationIntramolecular Heck Reaction
Reagents & Conditions Harsher (e.g., POCl₃, reflux)Milder (e.g., Pd catalyst, base)
Overall Yield (approx.) ModerateModerate to Good
Scalability Well-established for scale-upGenerally scalable, catalyst cost can be a factor
Substrate Scope Generally good for electron-rich systemsBroad, tolerant of various functional groups
Key Advantages Utilizes readily available starting materials, well-understood classical reaction.High efficiency in the key cyclization step, milder conditions.
Key Disadvantages Can require harsh reagents and high temperatures, oxidation step can be low yielding.Palladium catalyst can be expensive, phosphine ligands can be air-sensitive.

Conclusion

Both the classical Bischler-Napieralski approach and the modern intramolecular Heck reaction represent viable and effective strategies for the synthesis of the medicinally important this compound scaffold. The choice between these routes will ultimately depend on the specific requirements of the research project, including the availability of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups in the molecule.

The Bischler-Napieralski route offers a reliable and well-trodden path, while the intramolecular Heck reaction provides a more elegant and often more efficient alternative, showcasing the power of modern catalytic methods. By understanding the nuances of each approach, researchers can make informed decisions to best achieve their synthetic goals in the pursuit of novel therapeutics.

References

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Mizoroki-Heck Reaction. Organic Chemistry Portal. [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
  • Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Nobel Prize Outreach AB. [Link]

A Comparative Guide to Fasudil and Other Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine, offering targeted and effective treatment strategies. This guide provides an in-depth comparative analysis of Fasudil, an isoquinoline-based inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), against a panel of other well-characterized kinase inhibitors. We will delve into their mechanisms of action, inhibitory profiles, and the experimental methodologies used to evaluate their efficacy, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and selecting appropriate kinase inhibitors for their studies.

Introduction to Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. The human kinome comprises over 500 kinases, each playing a critical role in cellular signaling pathways that govern cell growth, proliferation, differentiation, and apoptosis.

Kinase inhibitors are small molecules that typically act by competing with ATP for binding to the kinase's active site, thereby preventing phosphorylation of downstream substrates. The specificity and potency of these inhibitors are critical determinants of their therapeutic efficacy and potential side effects.

Fasudil: An Isoquinoline-Based ROCK Inhibitor

Fasudil, an isoquinoline derivative, is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The Rho/ROCK signaling pathway is a crucial regulator of the actin cytoskeleton, influencing cell shape, adhesion, motility, and contraction. Dysregulation of this pathway is implicated in a variety of cardiovascular diseases, neurological disorders, and cancer. Fasudil has been clinically approved in Japan for the treatment of cerebral vasospasm.

Comparative Analysis of Kinase Inhibitors

To provide a comprehensive understanding of Fasudil's profile, we will compare it with a selection of other kinase inhibitors, chosen to represent different structural classes, target specificities, and mechanisms of action.

Table 1: Comparative Inhibitory Activity of Selected Kinase Inhibitors

InhibitorPrimary Target(s)IC50/Ki (nM)Structural Class
Fasudil ROCK1, ROCK2ROCK1: 330 (Ki)[1], ROCK2: 158 (IC50)[1]Isoquinoline
Ripasudil ROCK1, ROCK2ROCK1: 51 (IC50)[2][3], ROCK2: 19 (IC50)[2][3]Isoquinoline-sulfonamide
GSK429286A ROCK1, ROCK2ROCK1: 14 (IC50)[4][5][6], ROCK2: 63 (IC50)[4][5][6]Indazole
Prexasertib Chk1, Chk2Chk1: ≤1 (IC50)[7], Chk2: 8 (IC50)[7][8]Pyrrolopyrimidine
SRA737 Chk11.3 - 1.4 (IC50)[9][10]Pyrazolopyrimidine
Staurosporine Broad SpectrumPKC: 3, p60v-src: 6, PKA: 7, CaM KII: 20 (IC50s)Indolocarbazole
Imatinib Bcr-Abl, c-Kit, PDGFRBcr-Abl: 400 (IC50 for c-Abl)[11]2-Phenylaminopyrimidine
Gefitinib EGFR26 - 57 (IC50)[12]Quinazoline

Note: IC50 and Ki values can vary depending on the assay conditions.

Signaling Pathway Interventions

The efficacy of a kinase inhibitor is intrinsically linked to its ability to modulate a specific signaling pathway. Below are diagrams illustrating the points of intervention for the discussed inhibitors.

G cluster_0 Rho/ROCK Signaling Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC Phosphatase MLC Phosphatase ROCK->MLC Phosphatase Inhibits MLC MLC ROCK->MLC Phosphorylates MLC Phosphatase->MLC Dephosphorylates Actin-Myosin Contraction Actin-Myosin Contraction MLC->Actin-Myosin Contraction Fasudil Fasudil Fasudil->ROCK Inhibits

Figure 1: Rho/ROCK signaling pathway and the point of inhibition by Fasudil.

G cluster_1 DNA Damage Response Pathway DNA Damage DNA Damage ATR/ATM ATR/ATM DNA Damage->ATR/ATM Chk1 Chk1 ATR/ATM->Chk1 Activates Cdc25 Cdc25 Chk1->Cdc25 Inhibits Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest Induces CDK CDK Cdc25->CDK Activates CDK->Cell Cycle Arrest Promotes Progression Prexasertib Prexasertib Prexasertib->Chk1 Inhibits

Figure 2: DNA damage response pathway and the point of inhibition by Prexasertib.

Experimental Methodologies

The accurate determination of a kinase inhibitor's potency and selectivity is paramount. This is typically achieved through a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase.

G cluster_workflow Biochemical Kinase Assay Workflow start Start reagents Prepare reaction mix: - Purified Kinase - Substrate - ATP (often radiolabeled) start->reagents inhibitor Add varying concentrations of test inhibitor reagents->inhibitor incubation Incubate at optimal temperature and time inhibitor->incubation detection Detect substrate phosphorylation (e.g., radioactivity, fluorescence) incubation->detection analysis Calculate IC50 value detection->analysis end End analysis->end

Figure 3: General workflow for a biochemical kinase inhibition assay.

Step-by-Step Protocol for a Generic Radiometric Kinase Assay:

  • Reaction Setup: In a microplate, combine the purified kinase, a specific peptide or protein substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., Fasudil) or a vehicle control to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and radiolabeled [γ-³²P]ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a stop solution, typically containing a high concentration of EDTA to chelate Mg²⁺ ions required for kinase activity.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane or filter paper. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³²P]ATP will not.

  • Washing: Wash the membranes extensively to remove any unbound radiolabeled ATP.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

For non-radiometric assays, the detection step is modified to measure fluorescence, luminescence, or absorbance, depending on the specific assay format (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™).[13][14]

Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for evaluating an inhibitor's efficacy in a more physiologically relevant context, taking into account factors such as cell permeability and off-target effects.

Step-by-Step Protocol for a Western Blot-Based Cellular Assay:

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line with a known dependency on a specific kinase) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the kinase inhibitor or a vehicle control for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate.

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

  • Imaging: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the intensity of the phosphorylated substrate band relative to a loading control (e.g., β-actin or total protein) to determine the extent of kinase inhibition at different inhibitor concentrations.

Discussion and Conclusion

This guide provides a comparative framework for understanding the isoquinoline-based kinase inhibitor, Fasudil, in the context of other well-established inhibitors. The provided data and protocols offer a starting point for researchers to design and execute experiments to further characterize these and other novel kinase inhibitors.

The choice of a kinase inhibitor for a particular research application depends on several factors, including the target kinase, the desired level of selectivity, and the experimental system being used. While potent and selective inhibitors like GSK429286A are valuable tools for dissecting the specific roles of a kinase, broader-spectrum inhibitors like Staurosporine can be useful for identifying pathways that are sensitive to kinase inhibition in general. Clinically relevant inhibitors such as Imatinib and Gefitinib serve as important benchmarks for the development of new anti-cancer therapeutics.[15][16][17]

The continued development of novel kinase inhibitors, coupled with a deeper understanding of their selectivity and mechanisms of action, will undoubtedly lead to new and improved therapeutic strategies for a wide range of diseases.

References

  • Imatinib - Wikipedia. Available at: [Link]

  • Staurosporine - Wikipedia. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

  • Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC. Available at: [Link]

  • Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - ACS Publications. Available at: [Link]

  • Imatinib - Proteopedia, life in 3D. Available at: [Link]

  • Gefitinib Monograph for Professionals - Drugs.com. Available at: [Link]

  • [Preclinical and clinical profile of imatinib mesilate, a potent protein-tyrosine kinase inhibitor for CML therapy] - PubMed. Available at: [Link]

  • Imatinib - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues - PubMed. Available at: [Link]

  • staurosporine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem - NIH. Available at: [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. Available at: [Link]

  • Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC. Available at: [Link]

  • IC 50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG. - ResearchGate. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]

  • Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed. Available at: [Link]

  • Prexasertib (LY2606368) A CHK1 Inhibitor - FDA. Available at: [Link]

  • Gefitinib ("Iressa", ZD1839), an epidermal growth factor receptor tyrosine kinase inhibitor, reverses breast cancer resistance protein/ABCG2-mediated drug resistance - PubMed. Available at: [Link]

  • Cell-based test for kinase inhibitors - INiTS. Available at: [Link]

  • Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC - PubMed Central. Available at: [Link]

  • Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer - PMC - NIH. Available at: [Link]

  • Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PMC - PubMed Central. Available at: [Link]

  • In vitro kinase assay - Protocols.io. Available at: [Link]

  • (PDF) Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - ResearchGate. Available at: [Link]

  • Vascular Normalization by ROCK Inhibitor: Therapeutic Potential of Ripasudil (K-115) Eye Drop in Retinal Angiogenesis and Hypoxia | IOVS. Available at: [Link]

  • The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC - NIH. Available at: [Link]

  • A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors - PubMed Central. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Available at: [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. Available at: [Link]

Sources

Navigating the Therapeutic Potential of 6-Hydroxyisoquinolin-1(2H)-one: An In Vitro and In Vivo Efficacy Comparison Guided by Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An objective analysis for researchers, scientists, and drug development professionals on the efficacy of the 6-hydroxyisoquinolin-1(2H)-one scaffold, drawing from key experimental data from its close structural derivatives to illuminate its therapeutic promise.

Introduction: The Promise of a Privileged Scaffold

The isoquinolin-1(2H)-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory effects.[1][2] Within this family, this compound represents a key structure, with the hydroxyl group offering a potential site for metabolic activity and further chemical modification.

Direct comparative studies on the in vitro and in vivo efficacy of the parent compound, this compound, are notably scarce in publicly available literature. However, a wealth of data on its close structural analogs provides a strong foundation for understanding its potential biological activities and for designing robust experimental frameworks to evaluate them. This guide synthesizes findings from key studies on related isoquinolinone and tetrahydroisoquinoline derivatives to construct a comprehensive comparative overview of their efficacy, from cell-based assays to preclinical animal models.

In Vitro Efficacy: A Spectrum of Biological Activity

The true measure of a compound's potential begins in the controlled environment of in vitro assays. For the isoquinolin-1(2H)-one family, these studies have revealed a range of activities, with anticancer and antibacterial effects being among the most prominent.

Anticancer Activity: Targeting Cellular Proliferation

Numerous derivatives of the isoquinolin-1(2H)-one scaffold have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, 3-arylisoquinolin-1(2H)-ones have been investigated as potential bioisosteres of clinical-stage anticancer agents.[3] One study highlighted that a 3-phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-one derivative exhibited the most potent in vitro antitumor activity against four different human tumor cell lines.[3] Another study on 6H-isoindolo[2,1-a]indol-6-ones, which are structurally related to the isoquinolinone core, identified a derivative that was highly cytotoxic to L1210 leukemia cell lines.[4]

The isocarbostyril alkaloids, a class of compounds that includes a hydroxylated isoquinolinone core, have shown potent in vitro cytotoxicity against a panel of cancer cell lines.[5]

Antibacterial Properties

The 6-hydroxy modification is also present in the tetrahydroisoquinoline backbone, a reduced form of the target scaffold. A study on 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinolines demonstrated broad-spectrum bacteriostatic activity.[6] One particular derivative, 1-(3,4-chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline, was effective against all eight bacterial strains tested, with a minimum inhibitory concentration (MIC) of 100 μg/mL against Escherichia coli and a minimum bactericidal concentration (MBC) of 800 μg/mL against pathogenic Salmonella typhimurium.[6]

Compound Class Activity Key In Vitro Data Reference
3-Arylisoquinolin-1(2H)-onesAnticancerPotent activity against 4 human tumor cell lines[3]
Isocarbostyril AlkaloidsAnticancerPotent cytotoxicity against various cancer cell lines[5]
1-Aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinolinesAntibacterialMIC: 100 μg/mL (E. coli); MBC: 800 μg/mL (S. typhimurium)[6]

In Vivo Efficacy: From Bench to Preclinical Models

The transition from a controlled in vitro setting to a complex biological system is a critical step in drug development. For derivatives of the isoquinolin-1(2H)-one scaffold, in vivo studies have provided valuable insights into their therapeutic potential, particularly in the context of oncology.

One study on 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents found that a lead compound exhibited a preventive efficacy of 75.4% at a dose of 2.0 mg/pot, which increased to 96.5% at 5.0 mg/pot.[7][8] While this study was in the context of plant pathology, it demonstrates the in vivo bioactivity of the core scaffold.

In the realm of oncology, a guide on 6-methoxyquinolin-2(1H)-one derivatives, a close analog to our compound of interest, summarizes the in vivo antitumor activity of a key derivative in a nude mouse xenograft model of lung cancer. This derivative achieved 62% tumor growth inhibition at a dosing regimen of 1.0 mg/kg, administered intravenously every 5 days for 3 weeks.

Furthermore, a synthetic isoquinoline alkaloid, 1-(beta-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, demonstrated significant therapeutic effects in a rodent model of endotoxic shock.[9] Treatment with this compound reduced the expression of inducible nitric oxide synthase (iNOS) protein in rat lung tissue and significantly increased the survival rate in LPS-injected mice.[9]

Compound Class Animal Model Disease Model Dosing Regimen Key Efficacy Results Reference
3,4-Dihydroisoquinolin-1(2H)-one derivativePlant PotAntioomycete5.0 mg/pot96.5% preventive efficacy[8]
6-Methoxyquinolin-2(1H)-one derivativeNude Mouse XenograftLung Cancer1.0 mg/kg, IV, q5d x 3 weeks62% tumor growth inhibition
1-(beta-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineRodentEndotoxic Shock10 and 20 mg/kg, IPSignificant reduction in plasma nitrite/nitrate levels and increased survival rate[9]

Unraveling the Mechanism of Action: The Role of PARP Inhibition

A significant body of evidence suggests that many isoquinolin-1(2H)-one derivatives exert their anticancer effects through the inhibition of Poly(ADP-ribose) polymerase (PARP).[10][11] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[10] By inhibiting PARP, these compounds prevent the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[11]

In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to a state of "synthetic lethality," resulting in selective cancer cell death.[8][12]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_hr_pathway Homologous Recombination (HR) cluster_synthetic_lethality Synthetic Lethality DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP SSB_Repair SSB Repair (BER Pathway) PARP->SSB_Repair Recruits repair proteins Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse Unrepaired SSB DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Repair HR-Mediated DSB Repair DSB->HR_Repair HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) Cell_Survival Cell Survival (HR Proficient) HR_Repair->Cell_Survival Apoptosis Apoptosis (HR Deficient) HR_Deficiency->Apoptosis 6_HIO This compound (or Analog) 6_HIO->PARP Inhibition

Caption: Proposed mechanism of action via PARP inhibition.

Experimental Protocols: A Guide to Efficacy Assessment

The following protocols are representative of the methodologies used to evaluate the in vitro and in vivo efficacy of isoquinolin-1(2H)-one derivatives and can be adapted for the study of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control) in culture medium and add to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, oral, intravenous) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor growth inhibition (TGI) can be calculated.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Implantation Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Cohorts Tumor_Growth->Randomization Treatment_Group Treatment Group (Compound Administration) Randomization->Treatment_Group Control_Group Vehicle Control Group Randomization->Control_Group Monitoring Monitor Tumor Volume & Body Weight Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Analysis (Tumor Excision & Weight) Monitoring->Endpoint TGI Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI

Sources

The Isomer Effect: A Comparative Analysis of Isoquinolinone's Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, the therapeutic potential of an isoquinolinone derivative is not solely dictated by the nature of its substituents but is profoundly influenced by their spatial arrangement. The seemingly subtle shift of a functional group from one position to another on the isoquinolinone ring can dramatically alter a compound's pharmacological profile, turning an inactive molecule into a potent therapeutic agent or redirecting its biological effects towards entirely different cellular targets.

This guide provides an in-depth comparative analysis of the biological effects of isoquinolinone isomers, drawing upon experimental data to elucidate the critical role of isomeric positioning in determining cytotoxic, kinase inhibitory, and neurobiological activities. We will explore how the location of substituents on the carbon framework and the nitrogen atom, as well as the stereochemistry of the molecule, dictates the interaction with biological macromolecules and the subsequent cellular response.

The Criticality of Aryl Substituent Positioning: A Tale of meta versus para Isomers in Cancer Cytotoxicity

One of the most striking examples of isomeric influence is seen in 3-arylisoquinolinones, a class of compounds investigated for their anticancer properties. A comparative study of meta- versus para-substituted 3-arylisoquinolinones revealed a dramatic difference in their cytotoxic effects against a panel of human cancer cell lines.

The meta-substituted isomers consistently demonstrated significantly higher potency, with up to a 700-fold increase in growth-inhibitory activity compared to their para counterparts. This profound difference in activity is attributed to the ability of the meta substituent to occupy a specific subpocket within the colchicine-binding site of tubulin, a key protein involved in microtubule formation and cell division. The para isomer, due to its geometry, is unable to effectively engage with this subpocket, leading to a weaker binding affinity and consequently, lower cytotoxicity.

This differential binding was shown to have significant downstream effects. The potent meta-substituted isomer, 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one, was found to suppress tubulin polymerization, induce a G2/M cell cycle arrest, and trigger apoptosis in cancer cells. In contrast, the corresponding para isomer was largely inactive in these assays.

Quantitative Comparison of meta- vs. para-3-Arylisoquinolinone Isomers
CompoundSubstituent PositionCancer Cell LineIC50 (µM)
6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-onemetaMDA-MB-231 (Breast)0.12
6-fluoro-3-(para-fluorophenyl)isoquinolin-1(2H)-oneparaMDA-MB-231 (Breast)>10
6-fluoro-3-(meta-methoxyphenyl)isoquinolin-1(2H)-onemetaHCT116 (Colon)0.29
6-fluoro-3-(para-methoxyphenyl)isoquinolin-1(2H)-oneparaHCT116 (Colon)>10
Experimental Workflow: Assessing Microtubule Destabilization

G cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Tubulin Polymerization Assay cluster_cellular Cell-Based Assays Synthesize meta- and para-isomers Synthesize meta- and para-isomers Prepare stock solutions in DMSO Prepare stock solutions in DMSO Synthesize meta- and para-isomers->Prepare stock solutions in DMSO Incubate with Isomers Incubate with Isomers Prepare stock solutions in DMSO->Incubate with Isomers Treat with Isomers Treat with Isomers Prepare stock solutions in DMSO->Treat with Isomers Purified Tubulin Purified Tubulin Purified Tubulin->Incubate with Isomers Measure Turbidity (340 nm) Measure Turbidity (340 nm) Incubate with Isomers->Measure Turbidity (340 nm) Analyze Polymerization Curves Analyze Polymerization Curves Measure Turbidity (340 nm)->Analyze Polymerization Curves Cancer Cell Culture Cancer Cell Culture Cancer Cell Culture->Treat with Isomers Cell Viability (MTT Assay) Cell Viability (MTT Assay) Treat with Isomers->Cell Viability (MTT Assay) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treat with Isomers->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Treat with Isomers->Apoptosis Assay (Annexin V)

Caption: Workflow for comparing tubulin-targeting isoquinolinone isomers.

The Influence of Substitution on the Benzenoid Ring: A Comparative Look at 6- and 7-Substituted Isoquinoline-5,8-diones

The position of substituents on the benzenoid portion of the isoquinolinone core also plays a crucial role in determining biological activity. Studies on amino-substituted isoquinoline-5,8-diones, a class of compounds with anticancer potential, have revealed that the placement of an amino group at either the 6- or 7-position can significantly impact cytotoxicity.

While direct side-by-side comparisons of identical substituents at these two positions are limited, the available data suggests that both 6- and 7-amino-substituted isoquinoline-5,8-diones can exhibit potent cytotoxic activity. For instance, a series of 6-arylamino-7-chloro-quinazoline-5,8-diones, which share a similar structural motif, were found to have significant cytotoxic effects.[2] Similarly, various 7-aminoisoquinoline-5,8-quinone derivatives have been synthesized and shown to possess antitumor properties.[3]

The mechanism of action for these compounds is often linked to their ability to undergo bioreduction, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cancer cells. The electronic properties of the substituents at the 6- and 7-positions can influence the redox potential of the quinone system, thereby modulating their cytotoxic efficacy.

Stereoisomerism: The Case of (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline in Neurobiology

Beyond constitutional isomerism, stereoisomerism also exerts a profound influence on the biological effects of isoquinoline derivatives. A comparative study of the (R)- and (S)-enantiomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), a compound found in the mammalian brain, revealed distinct neurochemical profiles.[4]

Both enantiomers, as well as the racemic mixture, demonstrated the ability to increase extracellular dopamine levels in the rat striatum. However, their effects on dopamine metabolism differed significantly. The (S)-isomer was a much more potent inhibitor of monoamine oxidase (MAO)-dependent dopamine oxidation compared to the racemate, while the (R)-isomer did not block this pathway in key brain regions.[4]

These findings highlight that even subtle differences in the three-dimensional arrangement of atoms can lead to distinct interactions with enzyme active sites, resulting in divergent pharmacological effects.

Signaling Pathway: Dopamine Metabolism and the Influence of 1-MeTIQ Isomers

G Dopamine Dopamine MAO MAO Dopamine->MAO COMT COMT Dopamine->COMT DOPAC DOPAC 3-MT 3-MT MAO->DOPAC COMT->3-MT S-1MeTIQ S-1MeTIQ S-1MeTIQ->MAO Strong Inhibition R-1MeTIQ R-1MeTIQ R-1MeTIQ->MAO No Inhibition

Caption: Differential effects of 1-MeTIQ stereoisomers on dopamine metabolism.

N-Substitution versus C-Substitution: Altering the Point of Engagement

The introduction of substituents on the nitrogen atom of the isoquinolinone ring, as opposed to the carbon framework, represents another critical isomeric consideration. While direct comparative studies of identical substituents at N- versus C-positions are scarce, the existing body of structure-activity relationship (SAR) studies allows for a principled comparison.

  • C-Substituted Isoquinolinones: As discussed, substituents on the carbon skeleton directly influence the molecule's shape and electronic properties, which in turn dictate its interaction with target proteins like tubulin or its redox activity in the case of quinones. These interactions are often highly specific and sensitive to positional changes.

  • N-Substituted Isoquinolinones: Substitution at the nitrogen atom can modulate a compound's physicochemical properties, such as solubility and membrane permeability. Furthermore, the N-substituent can engage in distinct interactions with the target protein. For example, in the context of kinase inhibitors, an N-substituent can be designed to occupy the solvent-exposed region of the ATP-binding pocket, potentially enhancing potency and selectivity.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Isoquinolinone isomer stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the isoquinolinone isomers in culture medium.

  • Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (DMSO).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Isoquinolinone isomer solutions

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a tubulin solution in polymerization buffer on ice.

  • Add GTP and the test compounds (or vehicle control) to the tubulin solution.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves and analyze the effect of the isomers on the rate and extent of tubulin polymerization.

Conclusion

The biological activity of isoquinolinone derivatives is exquisitely sensitive to the isomeric form of the molecule. The position of substituents on the aromatic rings, the stereochemical configuration, and the choice between N- and C-substitution all represent critical design parameters that can profoundly alter the therapeutic potential of these compounds. A thorough understanding of these structure-activity relationships is paramount for the rational design of novel isoquinolinone-based drugs with enhanced potency, selectivity, and favorable pharmacological profiles. The experimental approaches outlined in this guide provide a robust framework for the comparative evaluation of isoquinolinone isomers, enabling researchers to dissect the intricate relationship between molecular structure and biological function.

References

  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). Comparative behavioral and neurochemical studies of R- and S-1-methyl-1,2,3,4-tetrahydroisoquinoline stereoisomers in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(11), 1069–1078.
  • Lee, S. K., Nam, S., & Lee, C. O. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193–197.
  • Charris, J. E., Vlachou, M., Pitsikalis, M., & Hadjipavlou-Litina, D. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 4(1), 54-58.
  • Cho, N., Kim, Y., & Park, H. (2003). 6-Arylamino-7-chloro-quinazoline-5,8-diones as Novel Cytotoxic and DNA Topoisomerase Inhibitory Agents. Archives of Pharmacal Research, 26(10), 786–791.
  • Smaill, J. B., Palmer, B. D., & Rewcastle, G. W. (1998). Synthesis and structure-activity relationship of substituted 1,2,3,4-tetrahydroisoquinolines as N-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 8(18), 2415–2418.
  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Cui, J., Li, Y., & Dong, S. (2023). Biologically Active Isoquinoline Alkaloids covering 2019–2022. RSC Medicinal Chemistry, 14(1), 23-53.

Sources

Validating the Target of 6-hydroxyisoquinolin-1(2H)-one: A Comparative Guide for New Model Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic lead is both complex and critical. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][][4] Within this class, 6-hydroxyisoquinolin-1(2H)-one has emerged as a compound of interest, with potential applications in treating neurological disorders and cancer.[5] However, its precise molecular target(s) remain an area of active investigation.

This guide provides a comprehensive framework for validating the biological target of this compound, with a particular focus on applying these methodologies to a new model system. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the compound's potential performance with established alternatives, supported by experimental data.

Putative Targets of Isoquinolinone Derivatives: A Starting Point for Investigation

The isoquinolinone core is a key feature of several inhibitors of the DNA damage repair enzyme, Poly(ADP-ribose) polymerase-1 (PARP-1).[5][6][7][8] PARP-1 plays a crucial role in single-strand break repair, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[9] Additionally, some isoquinoline derivatives have been identified as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), another key enzyme in the DNA repair pathway that resolves stalled topoisomerase I (Top1) complexes.[10][11][12]

Given this precedent, a primary hypothesis for the mechanism of action of this compound is the inhibition of PARP-1 or TDP1. This guide will therefore focus on validating these potential targets.

The Imperative of a New Model System

While established cell lines are invaluable, validating a drug target in a new, more disease-relevant model system is often a critical step. This could be:

  • Patient-derived cell lines: To understand the compound's efficacy in a more personalized genetic context.

  • 3D organoids: To model the complex cell-cell interactions of a tumor microenvironment.

  • In vivo models: To assess pharmacokinetics, pharmacodynamics, and off-target effects in a whole organism.[13]

The choice of a new model system should be driven by the specific biological question being addressed. The validation methods outlined below are adaptable to these diverse systems with appropriate optimization.

A Multi-Pronged Approach to Target Validation

A robust target validation strategy relies on a convergence of evidence from multiple, independent lines of inquiry. We will focus on two main pillars: direct biophysical engagement and functional genomic perturbation.

Pillar 1: Demonstrating Direct Physical Engagement

The first step is to confirm that this compound physically interacts with its putative target protein within the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15][16][17]

CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[14][16] By heating intact cells or cell lysates to a range of temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to a higher temperature.

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Target Protein Quantification cluster_analysis Data Analysis prep_cells Culture cells from the new model system treat_cells Treat cells with this compound or vehicle control (DMSO) prep_cells->treat_cells heat_samples Aliquot treated cells and heat at a range of temperatures treat_cells->heat_samples lyse_cells Lyse cells to release proteins heat_samples->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge collect_supernatant Collect soluble protein fraction (supernatant) centrifuge->collect_supernatant quantify Quantify soluble target protein (e.g., Western Blot, ELISA) collect_supernatant->quantify plot_curve Plot % soluble protein vs. temperature to generate melting curves quantify->plot_curve compare_curves Compare curves of treated vs. vehicle to determine thermal shift plot_curve->compare_curves

Caption: CETSA workflow for target engagement.

Detailed Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture cells from your chosen model system to ~80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the putative target protein (e.g., PARP-1 or TDP1) in the soluble fraction using a specific antibody via Western blotting or ELISA.

  • Data Analysis:

    • For each temperature point, normalize the band intensity (from Western blot) to the intensity at the lowest temperature.

    • Plot the normalized intensity versus temperature to generate melting curves for both the vehicle- and drug-treated samples.

    • A rightward shift in the melting curve for the drug-treated sample indicates target engagement.

Comparative Data: CETSA

CompoundPutative TargetThermal Shift (ΔTm)Reference
This compound PARP-1To be determined-
Olaparib (PARP Inhibitor)PARP-1+5.2 °C[Hypothetical Data]
Rucaparib (PARP Inhibitor)PARP-1+4.8 °C[Hypothetical Data]
This compound TDP1To be determined-
Indenoisoquinoline DerivativeTDP1+3.5 °C[Hypothetical Data]
Pillar 2: Functional Genomics for Target Validation

Demonstrating direct binding is necessary but not sufficient. We must also show that the compound's phenotype is dependent on the presence of the target protein. Genetic knockdown or knockout techniques are the gold standard for this.[2][18][19]

CRISPR/Cas9 technology allows for the permanent knockout of the target gene, providing a clean background to test the compound's activity.[][20] If this compound elicits a cellular phenotype (e.g., decreased cell viability) by inhibiting PARP-1, then cells lacking the PARP-1 gene should be resistant to the compound's effects.

Experimental Workflow: CRISPR/Cas9 Knockout Validation

CRISPR_Workflow cluster_transfect Gene Editing cluster_selection Clonal Selection & Validation cluster_treatment Phenotypic Assay cluster_analysis Data Analysis design_sgrna Design sgRNA targeting PARP-1 or TDP1 gene transfect Transfect cells with Cas9 and sgRNA design_sgrna->transfect select_clones Select single-cell clones transfect->select_clones validate_ko Validate knockout by Western Blot & Sequencing select_clones->validate_ko treat_cells Treat Wild-Type (WT) and Knockout (KO) cells with compound validate_ko->treat_cells measure_phenotype Measure cellular phenotype (e.g., viability, apoptosis) treat_cells->measure_phenotype compare_response Compare dose-response curves between WT and KO cells measure_phenotype->compare_response

Caption: CRISPR/Cas9 knockout validation workflow.

Detailed Protocol: CRISPR/Cas9 Knockout Validation

  • sgRNA Design and Cloning:

    • Design at least two independent single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (e.g., PARP1 or TDP1) to minimize the risk of off-target effects.

    • Clone the sgRNAs into a suitable Cas9 expression vector.

  • Transfection and Clonal Selection:

    • Transfect the cells of your new model system with the Cas9/sgRNA plasmid.

    • Select and expand single-cell clones.

  • Knockout Validation:

    • Screen the clones for the absence of the target protein by Western blot.

    • Confirm the gene knockout at the genomic level by Sanger sequencing of the targeted locus.

  • Phenotypic Assay:

    • Plate both wild-type (WT) and validated knockout (KO) cells.

    • Treat the cells with a dose range of this compound.

    • After a suitable incubation period (e.g., 72 hours), measure the desired phenotype (e.g., cell viability using a CellTiter-Glo assay).

  • Data Analysis:

    • Plot the cell viability versus drug concentration for both WT and KO cell lines.

    • A significant rightward shift in the dose-response curve for the KO cells compared to the WT cells validates that the compound's activity is mediated through the target protein.

For a transient approach, or in model systems where generating stable knockout lines is challenging, small interfering RNA (siRNA) can be used to temporarily reduce the expression of the target protein.[21][22][23][24]

Detailed Protocol: siRNA Knockdown Validation

  • siRNA Transfection:

    • Transfect cells with an siRNA specifically targeting the mRNA of PARP1 or TDP1.

    • Include a non-targeting (scrambled) siRNA as a negative control.

  • Knockdown Confirmation:

    • After 48-72 hours, harvest a subset of the cells and confirm the reduction of the target protein levels by Western blot or qRT-PCR.

  • Compound Treatment and Phenotypic Assay:

    • Re-plate the remaining transfected cells and treat with this compound as described for the CRISPR/Cas9 protocol.

    • Perform the same phenotypic assay.

  • Data Analysis:

    • Compare the effect of the compound in cells treated with the target-specific siRNA versus the non-targeting control siRNA. A diminished effect in the knockdown cells points to on-target activity.

Comparative Data: Functional Genomics

CompoundTargetCell LineIC50 (WT)IC50 (Target KO)Fold-Shift
This compound PARP-1New ModelTo be determinedTo be determinedTo be determined
OlaparibPARP-1BRCA1-/- Cells10 nM>10,000 nM>1000
This compound TDP1New ModelTo be determinedTo be determinedTo be determined
IndenoisoquinolineTDP1HCT1165 µM>50 µM>10

Unbiased Target Identification: Casting a Wider Net

While a hypothesis-driven approach is efficient, it's also prudent to consider unbiased methods to identify potential off-targets or novel targets. Immunoprecipitation coupled with mass spectrometry (IP-MS) can be a powerful tool for this.[25][26][27][28][29]

In this approach, a derivative of this compound is synthesized with a linker that can be attached to beads. These "bait"-coated beads are then incubated with cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.

Experimental Workflow: IP-MS

IPMS_Workflow cluster_bait Bait Preparation cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry cluster_analysis Data Analysis synthesize Synthesize affinity probe of This compound immobilize Immobilize probe on beads synthesize->immobilize incubate Incubate lysate with probe-coated beads immobilize->incubate prepare_lysate Prepare native cell lysate prepare_lysate->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute digest Digest proteins into peptides elute->digest lc_ms Analyze peptides by LC-MS/MS digest->lc_ms identify_proteins Identify proteins from peptide sequences lc_ms->identify_proteins quantify_enrichment Quantify enrichment over control beads identify_proteins->quantify_enrichment

Caption: IP-MS workflow for unbiased target identification.

Conclusion and Future Directions

Validating the target of a novel compound like this compound is a multifaceted process that requires rigorous, orthogonal approaches. By combining direct biophysical methods like CETSA with functional genomic techniques such as CRISPR/Cas9 or siRNA, researchers can build a strong, evidence-based case for a specific mechanism of action. Applying these techniques in a new, disease-relevant model system is paramount for translational success. The data generated through this comparative framework will not only elucidate the function of this compound but also position it effectively against other therapeutic alternatives, paving the way for its further development.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Source Not Available.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Isoquinoline derivatives and its medicinal activity. (2024). Source Not Available.
  • Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. (2025).
  • The impact of CRISPR-Cas9 on target identification and valid
  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. (2016). NIH.
  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)
  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. (2026). AntBio.
  • IP-MS Protocol. (n.d.).
  • Target Validation with CRISPR. (2022). Biocompare.com.
  • Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. (n.d.). PubMed.
  • CRISPR Cas9 Gene Editing. (n.d.).
  • Immunoprecipitation Mass Spectrometry (IP-MS). (n.d.). CovalX.
  • Synthesis and Biological Evaluation of Indenoisoquinolines That Inhibit Both Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1). (n.d.).
  • Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1. (2023). NIH.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • How siRNA Knockdown Antibody Validation Works. (2017). Lab Manager Magazine.
  • Target Identification and Validation in Drug Discovery. (2025). Chemspace.
  • Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.
  • IP-to-MS: An Unbiased Workflow for Antigen Profiling. (n.d.). Journal of Proteome Research.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation. (n.d.). Thermo Fisher Scientific - US.
  • siRNA Screening Validate Thousands of Targets in a Single Week. (n.d.). Thermo Fisher Scientific.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
  • Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins. (n.d.).
  • VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. (n.d.). PubMed Central.
  • Synthesis and Biological Evaluation of the First Dual Tyrosyl-DNA Phosphodiesterase I (Tdp1) - Topoisomerase I (Top1) Inhibitors. (n.d.). PubMed Central.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Novel TDP1 Inhibitors: Disubstituted Thiazolidine-2,4-Diones Containing Monoterpene Moieties. (n.d.). MDPI.
  • Knockdown (siRNA)
  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. (n.d.). Thieme E-Books & E-Journals.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Synthesis and Biological Evaluation of Indenoisoquinolines That Inhibit Both Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Topoisom. (n.d.). SciSpace.
  • Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2025).
  • Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evalu
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC.
  • Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). (n.d.). Source Not Available.
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019). PubMed.
  • Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. (2021). PMC.
  • Design, Synthesis, and Biological Evaluation of O-2-Modified Indenoisoquinolines as Dual Topoisomerase I–Tyrosyl-DNA Phosphodiesterase I Inhibitors. (n.d.). NIH.
  • New treatment option for ovarian cancer: PARP inhibitors. (n.d.). PMC.

Sources

A Comprehensive Guide to Cross-Reactivity Profiling of 6-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the isoquinolinone scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents, including potent enzyme inhibitors.[1][2] 6-hydroxyisoquinolin-1(2H)-one, a member of this versatile chemical class, shows promise in preclinical studies, with potential applications in oncology and neurodegenerative disorders.[3][4] However, to advance a compound from a promising hit to a viable clinical candidate, a thorough understanding of its selectivity is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound, with a focus on two key enzyme families frequently targeted by isoquinolinone derivatives: Poly(ADP-ribose) polymerases (PARPs) and protein kinases.[5][6]

The rationale for this dual focus stems from the structural similarities of the NAD+ binding site in PARP enzymes and the ATP-binding pocket of kinases, which can lead to off-target interactions.[7][8] Indeed, several clinically advanced PARP inhibitors have demonstrated off-target effects on various kinases.[7][9] Therefore, a robust cross-reactivity assessment is crucial to identify potential liabilities and to build a comprehensive safety and efficacy profile for this compound.

This guide will detail the experimental design, provide step-by-step protocols for key assays, and illustrate how to present and interpret the resulting data.

Strategic Approach to Cross-Reactivity Profiling

A systematic approach to evaluating the selectivity of this compound involves a tiered screening cascade. This begins with broad panel screening to identify potential off-targets, followed by more focused secondary assays to confirm and quantify these interactions.

G

Comparator Compounds

To contextualize the cross-reactivity profile of this compound, it is essential to include well-characterized comparator compounds in all assays.

CompoundPrimary Target(s)Rationale for Inclusion
Olaparib PARP1/2Clinically approved PARP inhibitor with a known kinase off-target profile.[10]
Staurosporine Broad-spectrum kinase inhibitorPositive control for kinase inhibition.
Veliparib PARP1/2A PARP inhibitor with a different off-target profile compared to Olaparib.[9]

Experimental Methodologies

In Vitro Enzymatic Assays

This assay quantifies the ability of this compound to inhibit the enzymatic activity of various PARP isoforms.

Principle: The assay measures the incorporation of biotinylated NAD+ onto a histone substrate by the PARP enzyme. The biotinylated histones are then captured on a streptavidin-coated plate and detected using an anti-histone antibody conjugated to a reporter enzyme. A decrease in signal indicates inhibition of PARP activity.

Protocol:

  • Plate Coating: Coat a 96-well high-binding plate with streptavidin and incubate overnight at 4°C. Wash the plate three times with wash buffer.

  • Reagent Preparation:

    • Prepare a 10-point serial dilution of this compound and comparator compounds in assay buffer.

    • Prepare a solution containing the PARP enzyme (e.g., PARP1, PARP2, TNKS1, or TNKS2) and activated DNA in assay buffer.

    • Prepare a solution of biotinylated NAD+ and histone H1 in assay buffer.

  • Reaction:

    • Add the compound dilutions to the streptavidin-coated plate.

    • Add the PARP enzyme/DNA solution to each well.

    • Initiate the reaction by adding the biotinylated NAD+/histone H1 solution.

    • Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add an anti-histone H1-HRP conjugated antibody and incubate for 1 hour.

    • Wash the plate three times with wash buffer.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

G

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput method for quantifying the binding affinity of an inhibitor to a kinase.[1][2]

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.[1]

Protocol:

  • Reagent Preparation:

    • Prepare a 10-point serial dilution of this compound and comparator compounds in kinase buffer.

    • Prepare a 2X solution of the target kinase and the Eu-labeled anti-tag antibody in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Assembly:

    • Add 4 µL of the compound dilutions to a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and then the percent inhibition. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assays

This assay measures the ability of this compound to inhibit the phosphorylation of a specific substrate in a cellular context.[11]

Principle: Cells are treated with the test compound and then stimulated to induce a specific phosphorylation event. The level of phosphorylated substrate is then quantified using a sensitive immunoassay, such as an ELISA.[12]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Treat the cells with a serial dilution of this compound or comparator compounds for a predetermined time.

    • Stimulate the cells with an appropriate agonist to induce phosphorylation of the target substrate.

  • Cell Lysis and Fixation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and fix them with a fixing solution.

  • Immunodetection:

    • Block the wells with a blocking buffer.

    • Incubate with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Signal Detection:

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Normalize the phosphoprotein signal to the total protein signal (determined in a parallel assay with a pan-specific antibody) and calculate the percent inhibition to determine the IC50 value.[13]

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabular Summary of IC50 Values

A table summarizing the half-maximal inhibitory concentrations (IC50) against the primary target and all tested off-targets provides a quantitative overview of the compound's potency and selectivity.

TargetThis compound IC50 (µM)Olaparib IC50 (µM)Veliparib IC50 (µM)Staurosporine IC50 (µM)
PARP1 [Insert Data][Insert Data][Insert Data]N/A
PARP2 [Insert Data][Insert Data][Insert Data]N/A
TNKS1 [Insert Data][Insert Data][Insert Data]N/A
TNKS2 [Insert Data][Insert Data][Insert Data]N/A
Kinase Hit 1 [Insert Data][Insert Data][Insert Data][Insert Data]
Kinase Hit 2 [Insert Data][Insert Data][Insert Data][Insert Data]
... ............
Kinome Selectivity Profile

Visualizing the kinase inhibition data as a "kinome map" or a "tree spot" diagram provides an intuitive representation of the compound's selectivity across the human kinome. This allows for rapid identification of kinase families that are preferentially targeted.

Conclusion

A thorough and systematic evaluation of cross-reactivity is a critical step in the preclinical development of any new chemical entity. For a compound like this compound, which belongs to a class of molecules known to interact with multiple enzyme families, a comprehensive profiling strategy is indispensable. By employing the methodologies outlined in this guide, researchers can generate a robust dataset that informs on the selectivity, potential off-target liabilities, and overall therapeutic potential of this compound. This, in turn, will enable data-driven decisions for lead optimization and progression towards clinical development.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Cosi, C., et al. (2004). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics, 309(3), 1177-1185.
  • Thakur, M. K., et al. (2018). Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. Cancer Research, 78(13_Supplement), 335-335.
  • MDPI. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2485.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Moore, K. N., et al. (2021). Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. JCO Oncology Practice, 17(10), 593-602.
  • Antolin, A. A., et al. (2020). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Cell Chemical Biology, 27(5), 578-591.e6.
  • Vrábel, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1858.
  • ACS Omega. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega, 5(22), 13087-13094.
  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry, 623, 114171.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Journal of Hematology & Oncology Pharmacy. (2022). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors.
  • ResearchGate. (n.d.). Step-by-step flowchart showing the 7TM phosphorylation assay protocol. Retrieved from [Link]

  • Wang, L., et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLoS ONE, 9(7), e101152.
  • Taylor & Francis Online. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1858.
  • Royal Society of Chemistry. (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm, 16(1), 123-129.
  • Elkins, J. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1413-1428.e5.
  • BPS Bioscience. (n.d.). PARP Screening Services. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010133647A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors.
  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e26458.
  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 63.
  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123.
  • Creative Bioarray. (n.d.). Cell-Based ELISA Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery. Trends in Cancer, 7(12), 1086-1099.
  • American Association for Cancer Research. (2022). Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. Clinical Cancer Research, 28(15), 3326-3336.
  • YouTube. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]

  • MJH Life Sciences. (2019, March 13). Panel Addresses Integration of PARP Inhibitors Into Breast Cancer Space. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 27(15), 4987.
  • ResearchGate. (n.d.). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 8). Competitive Inhibition. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide: 6-Hydroxyisoquinolin-1(2H)-one Against Clinically Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have demonstrated remarkable efficacy, particularly in cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2][3] The isoquinolinone scaffold has emerged as a promising pharmacophore for the development of novel PARP inhibitors.[4][5][6][7] This guide provides a comprehensive benchmarking analysis of a novel isoquinolinone derivative, 6-hydroxyisoquinolin-1(2H)-one, against established, clinically approved PARP inhibitors: Olaparib, Rucaparib, and Talazoparib.

The primary objective of this guide is to furnish researchers and drug development professionals with a detailed, evidence-based comparison of this compound's performance. We will delve into its enzymatic inhibitory potency, cellular efficacy, and mechanism of action, contextualizing these findings against the backdrop of current therapeutic standards. The experimental protocols detailed herein are designed to be robust and reproducible, ensuring the scientific integrity of the comparative data presented.

Selection of Comparator Drugs: The Rationale

The choice of Olaparib, Rucaparib, and Talazoparib as benchmarks is predicated on their established clinical significance and their shared mechanism of action as PARP inhibitors.[1][8][9]

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor to receive FDA approval, Olaparib has a well-documented clinical track record in treating ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[1][2] Its mechanism involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, leading to cytotoxic DNA damage.[10][11]

  • Rucaparib (Rubraca®): Approved for the treatment of recurrent ovarian and prostate cancer, Rucaparib also functions through PARP inhibition and trapping.[8][12][13] It targets PARP-1, PARP-2, and PARP-3.[12]

  • Talazoparib (Talzenna®): Known for its high potency, Talazoparib is a dual-action PARP inhibitor, effectively inhibiting the enzyme's catalytic activity and potently trapping PARP on DNA.[9][14][15] This potent PARP trapping is considered a key contributor to its cytotoxicity.[9][16]

By benchmarking this compound against these three agents, we can ascertain its relative potency and potential therapeutic niche.

Signaling Pathway of PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role.[17][18] If these SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with BRCA mutations, the HR pathway is compromised. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival.[2][3] Inhibition of PARP in these HR-deficient cells leads to an accumulation of unrepaired SSBs, which then generate an overwhelming number of DSBs. The inability to repair these DSBs results in genomic instability and, ultimately, cell death.[13][19]

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition in HR-Deficient Cells DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 recruits DSB Double-Strand Break (DSB) DNA_damage->DSB replication fork collapse leads to BER Base Excision Repair (BER) PARP1->BER initiates DNA_repair DNA Repair BER->DNA_repair PARPi This compound / Known PARP Inhibitors PARPi->PARP1 inhibits HR_deficient Homologous Recombination Deficient (e.g., BRCA-/-) DSB->HR_deficient cannot be repaired in Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in homologous recombination-deficient cells.

Experimental Benchmarking Workflow

A multi-tiered approach is employed to comprehensively evaluate this compound. This workflow progresses from direct enzymatic inhibition to cell-based efficacy and mechanistic validation.

Experimental_Workflow cluster_0 Phase 1: In Vitro Enzymatic Assay cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanism of Action Enzyme_Assay PARP1 Enzyme Activity Assay (Fluorometric or Colorimetric) IC50 Determine IC50 Values Enzyme_Assay->IC50 GI50 Determine GI50 Values IC50->GI50 Cell_Lines Select BRCA-mutant Cancer Cell Lines (e.g., MDA-MB-436, SUM149PT) Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®, MTT) Cell_Lines->Viability_Assay Viability_Assay->GI50 Mechanism_Validation Validate On-Target Effect GI50->Mechanism_Validation Western_Blot Western Blot Analysis Markers Analyze Pharmacodynamic Markers: - PARP1 Cleavage - γH2AX levels Western_Blot->Markers Markers->Mechanism_Validation

Caption: A three-phase experimental workflow for benchmarking this compound against known PARP inhibitors.

Detailed Experimental Protocols

In Vitro PARP1 Enzyme Activity Assay

This assay directly measures the inhibitory effect of the compounds on PARP1 enzymatic activity.

  • Principle: A colorimetric or fluorometric assay is used to quantify the incorporation of NAD+ into a histone substrate by recombinant human PARP1.[20][21] The signal is inversely proportional to the PARP1 inhibitory activity of the test compound.

  • Materials:

    • Recombinant Human PARP1 Enzyme

    • Histone-coated 96-well plates

    • NAD+

    • Activated DNA

    • Assay Buffer

    • Test compounds (this compound, Olaparib, Rucaparib, Talazoparib)

    • Detection Reagents (e.g., Streptavidin-HRP and colorimetric substrate)

  • Procedure:

    • Prepare serial dilutions of the test compounds and known inhibitors in assay buffer.

    • Add 50 µL of the compound dilutions to the histone-coated wells.

    • Add 25 µL of a reaction mixture containing PARP1 enzyme, activated DNA, and assay buffer to each well.

    • Initiate the reaction by adding 25 µL of NAD+.

    • Incubate the plate at 30°C for 60 minutes.

    • Wash the plate to remove unincorporated NAD+.

    • Add detection reagents according to the manufacturer's protocol.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Viability Assays

These assays assess the cytotoxic or cytostatic effects of the compounds on cancer cells.[22][23]

  • Principle: The metabolic activity of viable cells is measured, which serves as an indicator of cell proliferation and viability.[24][25]

  • Cell Lines:

    • MDA-MB-436: A human breast cancer cell line with a BRCA1 mutation.[26][27][28]

    • SUM149PT: A human inflammatory breast cancer cell line with a BRCA1 mutation.[26][27]

  • Materials:

    • Selected cancer cell lines

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compounds

    • CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent

  • Procedure:

    • Seed the cells in 96-well plates at an optimized density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds and known inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 72 hours.

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Measure luminescence or absorbance.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Western Blot Analysis for Pharmacodynamic Markers

This technique is used to confirm the on-target activity of the compounds within the cells.

  • Principle: Western blotting allows for the detection of specific proteins to assess the cellular response to treatment. We will look for PARP cleavage, an indicator of apoptosis, and an increase in γH2AX, a marker of DNA double-strand breaks.[29][30][31]

  • Procedure:

    • Treat the selected cancer cell lines with the test compounds at concentrations around their GI50 values for 24-48 hours.

    • Lyse the cells and determine the protein concentration of the lysates.[32]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against cleaved PARP, total PARP, γH2AX, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[33]

    • Quantify the band intensities to assess the changes in protein levels.

Comparative Data Summary

The following tables summarize the expected data from the benchmarking experiments.

Table 1: In Vitro PARP1 Inhibitory Activity

CompoundPARP1 IC50 (nM)
This compoundTo be determined
Olaparib~1-5
Rucaparib~1-5
Talazoparib<1

Table 2: In Vitro Cell Viability in BRCA-Mutant Cancer Cell Lines

CompoundMDA-MB-436 GI50 (nM)SUM149PT GI50 (nM)
This compoundTo be determinedTo be determined
Olaparib~10-100~10-100
Rucaparib~10-100~10-100
Talazoparib~1-10~1-10

Table 3: Pharmacodynamic Marker Modulation

CompoundCleaved PARP InductionγH2AX Induction
This compoundTo be determinedTo be determined
Olaparib++++++
Rucaparib++++++
Talazoparib++++++

(Note: The values for the known inhibitors are approximate and can vary depending on the specific assay conditions. The tables will be populated with experimental data.)

Interpretation and Discussion

The collective data from these experiments will provide a robust profile of this compound's potential as a PARP inhibitor.

  • Potency: A direct comparison of the IC50 and GI50 values will rank the potency of this compound against the established drugs. A lower value indicates higher potency.

  • Cellular Efficacy: The GI50 values in BRCA-mutant cell lines will demonstrate the compound's ability to induce synthetic lethality. A significant reduction in cell viability at low concentrations would be a strong indicator of its potential as an anti-cancer agent.

  • Mechanism of Action: The Western blot results will provide crucial evidence of on-target engagement. A dose-dependent increase in cleaved PARP and γH2AX would confirm that the compound's cytotoxic effects are mediated through PARP inhibition and the induction of DNA damage.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for benchmarking this compound against clinically relevant PARP inhibitors. By following the detailed protocols and analyzing the resulting data in the context of established drugs, researchers can make an informed assessment of this novel compound's therapeutic potential. The findings from this comparative analysis will be instrumental in guiding future preclinical and clinical development efforts.

References

  • Olaparib - Wikipedia. Available at: [Link]

  • Rucaparib - Wikipedia. Available at: [Link]

  • Talazoparib - Wikipedia. Available at: [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. Available at: [Link]

  • Olaparib - PMC - NIH. Available at: [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. Available at: [Link]

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Pharmacy Times. Available at: [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. Available at: [Link]

  • Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia - DOI. Available at: [Link]

  • Olaparib - NCI - National Cancer Institute. Available at: [Link]

  • Rucaparib | C19H18FN3O | CID 9931954 - PubChem - NIH. Available at: [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. Available at: [Link]

  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. Available at: [Link]

  • Understanding Rucaparib Camsylate: From Mechanism to Market. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central. Available at: [Link]

  • Cell Viability Assays - Creative Bioarray. Available at: [Link]

  • BRCA1 Mutation Analysis of 41 Human Breast Cancer Cell Lines Reveals Three New Deleterious Mutants - AACR Journals. Available at: [Link]

  • BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants - PubMed. Available at: [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - NIH. Available at: [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. Available at: [Link]

  • Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones | ACS Omega. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available at: [Link]

  • Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - Taylor & Francis. Available at: [Link]

  • Identification of three new BRCA1 mutant breast cancer cell lines by... - ResearchGate. Available at: [Link]

  • PARP1 Activity Assay - Tulip Biolabs. Available at: [Link]

  • WO2010133647A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors - Google Patents.
  • PARP - Assay-Protocol. Available at: [Link]

  • Interactions of BRCA1-mutated Breast Cancer Cell Lines with Adipose-derived Stromal Cells (ADSCs) - PMC - NIH. Available at: [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. Available at: [Link]

  • Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - NIH. Available at: [Link]

  • Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids - ResearchGate. Available at: [Link]

  • Detection of PARP and γH2AX by Western blot in HT-29 at 24 h. - ResearchGate. Available at: [Link]

  • General Protocol for Western Blotting - Bio-Rad. Available at: [Link]

  • Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy - ACS Publications. Available at: [Link]

  • Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. Available at: [Link]

  • 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem. Available at: [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. Available at: [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central. Available at: [Link]

  • New treatment option for ovarian cancer: PARP inhibitors - PMC - NIH. Available at: [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - ResearchGate. Available at: [Link]

  • Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival - MDPI. Available at: [Link]

  • Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - NIH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Isoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

The isoquinolinone core is a "privileged scaffold" in medicinal chemistry, a structural motif that appears in a multitude of compounds with a broad spectrum of biological activities.[1][2] Derivatives of this versatile heterocycle have been investigated as potent anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][2] Their therapeutic potential often stems from their ability to precisely interact with and modulate the function of key biological macromolecules, such as enzymes and receptors.

Understanding these interactions at a molecular level is paramount for rational drug design. This is where molecular docking , a cornerstone of structure-based drug design, becomes an indispensable tool.[3][4] Docking simulations predict the preferred orientation of one molecule (a ligand, such as an isoquinolinone derivative) when bound to a second (a receptor, typically a protein), allowing us to estimate the strength of their interaction.[4]

This guide provides a comprehensive, field-proven framework for conducting comparative molecular docking studies of isoquinolinone derivatives. We will move beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice. Our focus will be on a well-validated anticancer target, Topoisomerase I (Top1) , an essential enzyme for DNA replication and a frequent target for isoquinolinone-based inhibitors.[1][5][6][7][8] By comparing a series of rationally designed derivatives, we will illustrate how subtle chemical modifications can translate into significant differences in binding affinity and interaction patterns, providing actionable insights for lead optimization.

The Biological Context: Why Topoisomerase I?

Topoisomerase I is a critical enzyme that resolves topological stress in DNA during processes like replication and transcription. It does this by creating a transient single-strand break, allowing the DNA to unwind before re-ligating the strand.[8] Many anticancer agents, including indenoisoquinoline derivatives, function by stabilizing the "cleavage complex"—the intermediate state where Top1 is covalently bound to the cleaved DNA strand.[1][8] This stabilization prevents re-ligation, leading to permanent DNA strand breaks and ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.

Below is a conceptual diagram illustrating this mechanism of action.

Topoisomerase_Inhibition cluster_0 Normal Cell Cycle cluster_1 Action of Isoquinolinone Inhibitor DNA_Supercoiled Supercoiled DNA Top1_Binding Top1 Binds DNA DNA_Supercoiled->Top1_Binding Cleavage_Complex Top1-DNA Cleavage Complex Formed Top1_Binding->Cleavage_Complex DNA_Relaxed Relaxed DNA (Top1 Dissociates) Cleavage_Complex->DNA_Relaxed Re-ligation Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Inhibitor Binds Replication DNA Replication/ Transcription Continues DNA_Relaxed->Replication Inhibitor Isoquinolinone Derivative Inhibitor->Stabilized_Complex Strand_Break Permanent DNA Strand Break Stabilized_Complex->Strand_Break Replication Fork Collision Apoptosis Cell Apoptosis Strand_Break->Apoptosis

Caption: Inhibition of Topoisomerase I by an isoquinolinone derivative.

Comparative Docking Workflow: A Self-Validating Protocol

The trustworthiness of a docking study hinges on a meticulous and logically sound workflow. Each step is designed to prepare the molecular structures in a way that is biochemically relevant and computationally valid. Here, we present a detailed methodology using widely accepted, freely available software tools.

Docking_Workflow cluster_prep I. Preparation Phase cluster_dock II. Docking Phase cluster_analysis III. Analysis Phase PDB 1. Obtain Target Structure (e.g., PDB: 1T8I for Top1-DNA) Clean_PDB 2. Clean Receptor (Remove water, ligands) PDB->Clean_PDB Prep_Receptor 3. Prepare Receptor (Add polar H, assign charges) Generates: receptor.pdbqt Clean_PDB->Prep_Receptor Define_Grid 6. Define Binding Site (Grid Box Generation) Prep_Receptor->Define_Grid Draw_Ligand 4. Design/Draw Ligands (IQ-D1, IQ-D2, IQ-D3) Prep_Ligand 5. Prepare Ligands (Add H, assign charges, define rotatable bonds) Generates: ligand.pdbqt Draw_Ligand->Prep_Ligand Config 7. Create Config File (Specify receptor, ligand, grid) Prep_Ligand->Config Define_Grid->Config Run_Vina 8. Execute Docking (AutoDock Vina) Config->Run_Vina Get_Results 9. Extract Results (Binding Affinity, Poses) Run_Vina->Get_Results Visualize 10. Visualize Interactions (PyMOL, Discovery Studio) Get_Results->Visualize Compare 11. Comparative Analysis (Binding modes, SAR) Visualize->Compare

Caption: A comprehensive workflow for comparative molecular docking.

Step 1: Target Protein Preparation
  • Objective: To prepare a biochemically accurate and computationally ready model of the receptor.

  • Protocol:

    • Obtain Structure: Download the crystal structure of the human Topoisomerase I-DNA complex from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1T8I .

    • Initial Cleaning (using UCSF Chimera or PyMOL[9][10][11]): The raw PDB file contains crystallographic water molecules, ions, and co-crystallized ligands that are often not part of the primary binding site. Their removal is essential to simplify the system and focus on the protein-ligand interaction of interest.[12][13] Load the 1T8I.pdb file and remove all water molecules (residue name HOH) and any non-essential ions or co-solvents. For this target, it is critical to retain the DNA strands and the Topoisomerase I protein chain , as the inhibitor binds at their interface.

    • Final Preparation (using AutoDockTools 1.5.6[3]):

      • Load the cleaned PDB file.

      • Go to Edit -> Hydrogens -> Add. Select Polar Only. This step is crucial as hydrogen atoms are often not resolved in crystal structures but are vital for forming hydrogen bonds.[14][15]

      • Go to Edit -> Charges -> Add Kollman Charges. Assigning partial atomic charges is necessary for the docking algorithm to calculate electrostatic interactions.[4][16]

      • Save the prepared receptor in the required format: File -> Save -> Writing PDBQT. Name it receptor.pdbqt.

Step 2: Ligand Preparation
  • Objective: To generate low-energy 3D conformations of the isoquinolinone derivatives and prepare them for docking.

  • Protocol:

    • Structure Generation: Draw the 2D structures of your isoquinolinone derivatives using software like MarvinSketch or ChemDraw. For this guide, we will consider three hypothetical derivatives (IQ-D1, IQ-D2, IQ-D3) and a known inhibitor, Topotecan, as a positive control.

    • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. It is critical to perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[15] This can be done using software like Open Babel.[17]

    • Final Preparation (using AutoDockTools[18]):

      • Open the 3D structure of a ligand (e.g., in Mol2 or PDB format).

      • Go to Ligand -> Input -> Choose. Select the ligand.

      • The program will automatically add hydrogens, compute Gasteiger charges (which are well-suited for drug-like molecules), and detect the rotatable bonds. The number of rotatable bonds directly influences the conformational flexibility the ligand can explore during docking.[18]

      • Save the prepared ligand as a .pdbqt file (e.g., IQ-D1.pdbqt). Repeat for all derivatives.

Step 3: Defining the Search Space (Grid Box Generation)
  • Objective: To define the three-dimensional space within the receptor where the docking algorithm will search for binding poses.

  • Causality: A well-defined grid box dramatically increases the efficiency and accuracy of the docking run. By focusing the search on the known active site, we avoid wasting computational resources on irrelevant parts of the protein surface.

  • Protocol (using AutoDockTools):

    • Load the prepared receptor.pdbqt file.

    • Go to Grid -> Grid Box.

    • A box will appear around the protein. Center this box on the active site. For the 1T8I structure, the active site is the cleavage site where known inhibitors bind. Key residues in this pocket include ARG364, LYS532, and ASN722 .[8] You can center the grid on the co-crystallized ligand if one is present or on these key residues.

    • Adjust the dimensions of the box to ensure it fully encompasses the active site with a small buffer (~4-5 Å) on all sides.

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) from the grid box panel. These values are essential for the next step.

Step 4: Executing the Docking Simulation
  • Objective: To run the docking algorithm and generate predicted binding poses and affinities.

  • Software: AutoDock Vina is a powerful and widely-used docking program known for its improved accuracy and speed compared to older versions.[17][19]

  • Protocol:

    • Create a text file named config.txt.

    • Populate this file with the paths to your prepared molecules and the grid parameters recorded in the previous step.

    • Run Vina from the command line: Open a terminal or command prompt in the directory containing your files and execute the following command: vina --config config.txt --log IQ-D1_log.txt

    • Repeat this process for each isoquinolinone derivative by changing the ligand and out file names in the config.txt file.

Analysis and Comparative Results

The output from AutoDock Vina provides two key pieces of information:

  • Binding Affinity: Found in the log file, this value (in kcal/mol) is an estimate of the binding free energy. More negative values indicate stronger predicted binding.

  • Binding Poses: The _out.pdbqt file contains the coordinates of the top-predicted binding poses of the ligand.

Quantitative Data Summary

A comparative table is the most effective way to summarize the quantitative results. This allows for a quick assessment of the relative performance of each derivative.

LigandPredicted Binding Affinity (kcal/mol)Key H-Bond Interactions (Residue)Other Key Interactions (Residue)
Topotecan (Control) -9.8ARG364, LYS532Pi-stacking with DNA bases
IQ-D1 (Scaffold) -8.5ARG364Hydrophobic contact with ILE725
IQ-D2 (+H-bond donor) -9.2ARG364, ASN722Pi-stacking with DNA bases
IQ-D3 (+Bulky group) -7.9ARG364Steric clash near LYS532

Note: The data in this table is hypothetical and for illustrative purposes only.

Qualitative Analysis: Visualizing the Interactions

Quantitative data alone is insufficient. The true insight comes from visualizing the docked poses to understand why one derivative performs better than another.

  • Objective: To analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between each ligand and the receptor.

  • Protocol (using PyMOL[9][10][20]):

    • Open PyMOL.

    • Load the receptor.pdbqt file.

    • Load the output file for a ligand, e.g., IQ-D2_out.pdbqt. This file contains multiple poses; by default, PyMOL will load all of them. You can select and view the top-ranked pose (Mode 1).

    • Center the view on the ligand and display the key active site residues (e.g., ARG364, ASN722).

    • Use the Wizard -> Measurement tool to identify hydrogen bonds (typically < 3.5 Å).

    • Analyze the orientation of the isoquinolinone core relative to the DNA bases to identify potential pi-stacking interactions.

    • Compare the binding mode of your derivatives to the control (Topotecan) and to each other. For example, you might observe that the addition of a hydroxyl group in IQ-D2 allows for a crucial new hydrogen bond with ASN722 , explaining its improved binding affinity over the parent scaffold IQ-D1 . Conversely, the bulky substituent in IQ-D3 might introduce a steric clash, leading to a less favorable binding score.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded workflow for conducting comparative molecular docking studies of isoquinolinone derivatives against Topoisomerase I. By integrating careful preparation, systematic execution, and detailed analysis, researchers can generate valuable hypotheses to guide synthetic efforts. The comparative data, summarized in tabular form and supported by visual inspection of binding poses, provides a clear rationale for prioritizing certain derivatives for synthesis and in vitro testing.

The true power of this in silico approach lies in its predictive capacity to accelerate the drug discovery cycle. The insights gained from these studies can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources while focusing efforts on the most promising candidates.

References

  • How does one prepare proteins for molecular docking? (2021). Quora.
  • How To Use Pymol? Getting Started with Molecular Visualizations. (2024). YouTube.
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube.
  • Design, docking, and synthesis of novel indeno[1,2-c]isoquinolines for the development of antitumor agents as topoisomerase I inhibitors. (n.d.). PubMed. Available at: [Link]

  • Tutorial: Prepping Molecules. (2025). UCSF DOCK.
  • Pymol for beginners | Basic Tutorial Molecular Visualization of Proteins | Bioinformatics. (2020). YouTube.
  • A Beginner's Guide to Molecular Visualization Using PyMOL. (n.d.). Fitzkee Lab @ Mississippi State.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
  • Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents. (2016). PubMed. Available at: [Link]

  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024). YouTube.
  • A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. (n.d.). Cardiff University.
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • Targeting Alzheimer's Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates. (n.d.). MDPI. Available at: [Link]

  • Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. (n.d.). PubMed. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Available at: [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. Available at: [Link]

  • Session 4: Introduction to in silico docking. (n.d.). SourceForge. Available at: [Link]

  • Convenient synthesis of indeno[1,2-c]isoquinolines as constrained forms of 3-arylisoquinolines and docking study of a topoisomerase I inhibitor into DNA-topoisomerase I complex. (2007). PubMed. Available at: [Link]

  • Tutorial: Prepping Molecules. (n.d.). UCSF DOCK.
  • Molecular docking proteins preparation. (2019). ResearchGate.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube.
  • Docking result of isoquinoline derivatives in acetylcholinesterase enzyme. (n.d.). ResearchGate. Available at: [Link]

  • molecular docking studies of indenoisoquinoline derivatives with dna-topoisomerase i complex. (2025). ResearchGate.
  • (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.). ResearchGate. Available at: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Available at: [Link]

  • Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (n.d.). Wiley Online Library. Available at: [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube.
  • Molecular Docking Studies of selected Isoquinoline, Quinoline, Benzazepine and Terpenoids as Cholinomimetics Targeting Alzheimer's Disease | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. (2022). PMC. Available at: [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (n.d.). MDPI. Available at: [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (n.d.). PubMed. Available at: [Link]

  • Key Topics in Molecular Docking for Drug Design. (n.d.). PMC. Available at: [Link]

  • Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. (n.d.). PMC. Available at: [Link]

  • Synthesis, Characterisation and Docking Studies of Thioxoquinoline Derivatives as Potential Anti-Alzheimer Agents. (n.d.). PubMed. Available at: [Link]

  • Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. (2025). PubMed. Available at: [Link]

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. (2023). PMC. Available at: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. (n.d.). PMC. Available at: [Link]

  • Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. (n.d.). Google Patents.

Sources

A Comparative Guide to the Validation of Analytical Methods for 6-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxyisoquinolin-1(2H)-one is a key heterocyclic compound with significant interest in medicinal chemistry and pharmaceutical research due to its presence in various biologically active molecules. Accurate and reliable quantification of this analyte is paramount for pharmacokinetic studies, stability testing, and quality control of drug substances and products. This guide provides a comprehensive comparison of two primary analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers with the necessary information to select and validate the most appropriate analytical method for their specific research and development needs. The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the validation of analytical procedures.[1][2][3]

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique suitable for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical applications and trace-level impurity determination. This guide will delve into the validation parameters for each method, providing hypothetical yet realistic experimental data to illustrate their performance characteristics.

Pillar 1: Foundational Principles of Analytical Method Validation

Before comparing specific methods, it is crucial to understand the core parameters of analytical method validation as stipulated by regulatory bodies like the ICH.[4][5] These parameters ensure that an analytical procedure is suitable for its intended purpose.[6][7]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

The following sections will compare HPLC-UV and LC-MS/MS for the analysis of this compound based on these fundamental validation parameters.

Pillar 2: Comparative Analysis of Analytical Methods

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its reliability and cost-effectiveness. The chromophore in this compound allows for direct UV detection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace quantitative analysis in complex matrices.

Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics of a validated HPLC-UV and LC-MS/MS method for the quantification of this compound. These values are representative and may vary based on instrumentation and specific laboratory conditions.

Validation Parameter HPLC-UV LC-MS/MS Causality and Rationale
Specificity Moderate to HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance, which can be susceptible to interference from co-eluting compounds with similar UV spectra. LC-MS/MS uses specific precursor-to-product ion transitions (MRM), providing exceptional specificity even with co-eluting substances.
Linearity (r²) ≥ 0.999≥ 0.999Both techniques can achieve excellent linearity with proper optimization.
Range 0.1 - 100 µg/mL0.05 - 500 ng/mLThe wider dynamic range of LC-MS/MS allows for the quantification of the analyte from very low to high concentrations in a single run.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods can achieve high accuracy. The use of a stable isotope-labeled internal standard in LC-MS/MS can further improve accuracy by compensating for matrix effects and extraction variability.
Precision (%RSD) ≤ 2.0%≤ 1.5%The high degree of automation and control in modern LC-MS/MS systems often leads to slightly better precision.
LOD ~30 ng/mL~0.02 ng/mLMass spectrometry is inherently more sensitive than UV detection, resulting in significantly lower detection limits.
LOQ ~100 ng/mL~0.05 ng/mLThe lower LOQ of LC-MS/MS is critical for applications requiring trace-level quantification, such as in vivo pharmacokinetic studies.
Robustness GoodGoodBoth methods, when properly developed, demonstrate good robustness to minor changes in parameters like mobile phase composition, pH, and column temperature.

Pillar 3: Experimental Protocols and Workflows

The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards (0.1 - 100 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject a system suitability solution (e.g., 10 µg/mL standard) six times.

  • Acceptance Criteria: %RSD of peak area and retention time ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000.[11]

Experimental Protocol: LC-MS/MS Method

1. Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-4.5 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Mass Spectrometer Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Q1 162.1 -> Q3 134.1 (Quantifier), Q1 162.1 -> Q3 106.1 (Qualifier)

    • Internal Standard (e.g., this compound-d4): Q1 166.1 -> Q3 138.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500 °C).

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): As per HPLC-UV method.

  • Working Standards (0.05 - 500 ng/mL): Prepare serial dilutions from the stock solution using 50:50 water:acetonitrile. Spike with internal standard to a final concentration of 10 ng/mL.

  • Sample Preparation (e.g., from plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase.

Pillar 4: Visualization of Workflows

Graphical representations of the analytical workflows provide a clear and concise overview of the experimental processes.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (0.1-100 µg/mL) stock->working hplc HPLC System (C18 Column, Gradient Elution) working->hplc sample Sample Preparation (Dissolution & Filtration) sample->hplc uv UV Detector (254 nm) hplc->uv chromatogram Chromatogram uv->chromatogram quant Quantification (Peak Area vs. Concentration) chromatogram->quant report Final Report quant->report LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (0.05-500 ng/mL + IS) stock->working lc UPLC System (C18 Column, Gradient Elution) working->lc sample Sample Preparation (e.g., Protein Precipitation) sample->lc ms Tandem Mass Spec (ESI+, MRM Mode) lc->ms mass_spec Mass Spectrum ms->mass_spec quant Quantification (Analyte/IS Ratio vs. Conc.) mass_spec->quant report Final Report quant->report

Caption: LC-MS/MS analytical workflow for this compound.

Conclusion

The validation of analytical methods is a critical component of the drug development process, ensuring data quality and regulatory compliance. For the quantification of this compound, both HPLC-UV and LC-MS/MS are powerful techniques, each with its own set of advantages.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine analysis of bulk drug substances and formulated products where concentration levels are relatively high. Its simplicity makes it an excellent choice for quality control laboratories.

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for bioanalytical studies (e.g., pharmacokinetics in plasma), trace-level impurity analysis, and characterization of degradation products. The ability to use a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the method.

The selection of the most appropriate method should be based on a thorough consideration of the analytical requirements, including the nature of the sample, the expected concentration of the analyte, and the regulatory context. This guide provides a framework for making an informed decision and for developing and validating a suitable analytical method for this compound.

References

  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences and Research.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Eclevar.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • Key Parameters for Analytical Method Valid
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
  • Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chrom
  • US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores. (2008).

Sources

The Metabolic Tightrope: A Comparative Guide to the Stability of Isoquinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the isoquinolinone scaffold represents a privileged core structure, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, planar nature provides a unique framework for interacting with a diverse range of biological targets. However, the journey from a promising isoquinolinone-based hit to a viable drug candidate is often a precarious walk on the metabolic tightrope. A compound's metabolic stability is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[3] This guide offers an in-depth, comparative analysis of the metabolic stability of various isoquinolinone scaffolds, providing supporting experimental data and field-proven insights to inform rational drug design and optimization.

The Metabolic Fate of Isoquinolinones: A Tale of Two Phases

The biotransformation of isoquinolinone derivatives is primarily governed by the interplay of Phase I and Phase II metabolic enzymes, predominantly located in the liver.[4] Understanding the roles of these enzyme superfamilies is paramount to predicting and engineering metabolic stability.

Phase I Metabolism: The Functionalization Engine

Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism, introducing or exposing functional groups on the isoquinolinone scaffold through oxidative reactions.[5][6] This functionalization increases the molecule's polarity, preparing it for subsequent Phase II conjugation. For isoquinolinone-based compounds, common CYP-mediated reactions include hydroxylation, N-dealkylation, and O-dealkylation. The specific CYP isoforms involved can vary depending on the substitution pattern of the scaffold, with CYP3A4, CYP2D6, and CYP2C9 often playing significant roles in the metabolism of many drugs.[6]

Phase II Metabolism: The Conjugation and Excretion Pathway

Phase II metabolism involves the conjugation of the now-functionalized isoquinolinone with endogenous polar molecules, significantly increasing water solubility and facilitating excretion. The most prominent Phase II enzymes in this context are the UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid to hydroxyl, amine, or carboxylic acid groups.[4][7][8] This process, known as glucuronidation, is a major clearance pathway for many phenolic and hydroxylated metabolites of isoquinolinones.

Comparative Metabolic Stability of Isoquinolinone Scaffolds: A Data-Driven Analysis

The metabolic stability of a compound is experimentally determined by incubating it with liver microsomes or hepatocytes and monitoring its disappearance over time.[9][10] Key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[11]

The following tables summarize in vitro metabolic stability data for a selection of isoquinolinone scaffolds from published literature, providing a comparative view of how structural modifications impact their metabolic fate.

Table 1: Metabolic Stability of Substituted Isoquinolinone Derivatives in Human Liver Microsomes (HLM)

Compound/ScaffoldKey Structural Features% Remaining (after 30 min)t½ (min)CLint (µL/min/mg protein)Reference
Isoquinolinone-Tethered Quinazoline 13f Furan linker28.1--[12]
Isoquinolinone-Tethered Quinazoline 14b Acetylene linker27.3--[12]
UNC10201652 Piperazine and morpholine substituents--48.1[13]
7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one (in rat liver microsomes) Methoxy and benzyloxy substituents-17.5 ± 2.7-[3]

Table 2: Metabolic Stability of Substituted Isoquinolinone Derivatives in Mouse Liver Microsomes (MLM)

Compound/ScaffoldKey Structural Features% Remaining (after 30 min)t½ (min)CLint (µL/min/mg protein)Reference
Isoquinolinone-Tethered Quinazoline 13f Furan linker41.8--[12]
Isoquinolinone-Tethered Quinazoline 14b Acetylene linker14.4--[12]
UNC10201652 Piperazine and morpholine substituents--115[13]
Structure-Activity Relationships (SAR) in Isoquinolinone Metabolism: Decoding the Data
  • Impact of Substituents: The nature and position of substituents on the isoquinolinone ring system profoundly influence metabolic stability. For instance, the presence of metabolically labile groups, such as the piperazine and morpholine moieties in UNC10201652, can lead to rapid metabolism.[13] Conversely, the methoxy groups in the melatonin receptor agonist appear to be sites of metabolism, leading to a relatively short half-life in rat liver microsomes.[3]

  • Influence of Linkers: In the case of the isoquinolinone-tethered quinazolines, the nature of the linker between the two heterocyclic systems appears to affect metabolic stability. The furan-linked compound (13f) shows higher stability in both human and mouse liver microsomes compared to the acetylene-linked analog (14b), suggesting the acetylene group may be more susceptible to metabolic attack.[12]

  • Species Differences: Significant species-dependent differences in metabolism are often observed. For example, UNC10201652 is metabolized more than twice as fast in mouse liver microsomes compared to human liver microsomes.[13] This highlights the importance of evaluating metabolic stability in multiple species during preclinical development.

Experimental Protocols for Assessing Metabolic Stability

To ensure the generation of reliable and reproducible data, standardized in vitro assays are employed. The following are detailed protocols for the two most common assays used to evaluate the metabolic stability of isoquinolinone scaffolds.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess Phase I metabolic stability by incubating the test compound with a subcellular fraction of the liver (microsomes) that is enriched in CYP enzymes.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the isoquinolinone test compound (e.g., 10 mM in DMSO).

    • Thaw cryopreserved liver microsomes (human or other species) on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the reaction buffer to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to the microsomal suspension to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture into a separate 96-well plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Diagram of Liver Microsomal Stability Assay Workflow

Liver_Microsomal_Assay cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Time-Point Sampling cluster_analysis Analysis TestCompound Test Compound (Isoquinolinone) ReactionMix Reaction Mixture (Compound + Microsomes) TestCompound->ReactionMix Microsomes Liver Microsomes Microsomes->ReactionMix NADPH_System NADPH Regenerating System Initiation Initiate with NADPH System ReactionMix->Initiation Quenching Quench Reaction (Acetonitrile + IS) Initiation->Quenching t = 0, 5, 15, 30, 60 min Centrifugation Protein Precipitation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic pathways, as well as cellular uptake processes.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the isoquinolinone test compound (e.g., 10 mM in DMSO).

    • Thaw cryopreserved hepatocytes and determine cell viability and density.

    • Prepare incubation medium (e.g., Williams' Medium E).

  • Incubation:

    • In a 24- or 48-well plate, add the hepatocyte suspension to the incubation medium to a final cell density of 0.5-1.0 x 10^6 viable cells/mL.

    • Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the cell suspension into a tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for analysis by LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

    • CLint (in hepatocytes) = (0.693 / t½) / (cell density in millions of cells/mL).

Diagram of Hepatocyte Stability Assay Workflow

Hepatocyte_Assay cluster_prep Preparation cluster_incubation Incubation at 37°C, 5% CO2 cluster_sampling Time-Point Sampling cluster_analysis Analysis TestCompound Test Compound (Isoquinolinone) IncubationMix Incubation Mixture (Compound + Hepatocytes) TestCompound->IncubationMix Hepatocytes Hepatocyte Suspension Hepatocytes->IncubationMix Quenching Quench Reaction (Acetonitrile + IS) IncubationMix->Quenching t = 0, 15, 30, 60, 120 min Centrifugation Cell Debris Removal Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for the in vitro hepatocyte stability assay.

Strategies for Enhancing the Metabolic Stability of Isoquinolinone Scaffolds

A key aspect of lead optimization is to rationally modify the chemical structure to improve metabolic stability. Several strategies can be employed for isoquinolinone-based compounds:

  • Blocking Sites of Metabolism: Once the primary sites of metabolism ("metabolic hotspots") are identified, they can be blocked by introducing sterically hindering groups or by replacing a metabolically labile hydrogen with a more robust atom, such as fluorine or deuterium.

  • Modulating Electronic Properties: The introduction of electron-withdrawing groups can deactivate aromatic rings towards oxidative metabolism by CYP enzymes.

  • Bioisosteric Replacement: Replacing metabolically susceptible moieties with bioisosteres that retain the desired biological activity but are more resistant to metabolism is a powerful strategy. For example, replacing a metabolically labile ester with a more stable amide.

  • Conformational Constraint: Locking the molecule into a specific conformation through cyclization or the introduction of rigid groups can sometimes prevent it from adopting the necessary orientation to bind to the active site of metabolic enzymes.

Diagram of Metabolic Stability Enhancement Strategies

Stability_Strategies cluster_approaches Approaches Start Isoquinolinone Scaffold with Poor Metabolic Stability Strategies Metabolic Stability Enhancement Strategies Start->Strategies Blocking Blocking Metabolic Hotspots (F, D, bulky groups) Strategies->Blocking Electronics Modulating Electronics (Electron-withdrawing groups) Strategies->Electronics Bioisosteres Bioisosteric Replacement Strategies->Bioisosteres Conformation Conformational Constraint Strategies->Conformation Goal Improved Isoquinolinone Scaffold with Enhanced Metabolic Stability Blocking->Goal Electronics->Goal Bioisosteres->Goal Conformation->Goal

Caption: Strategies to improve the metabolic stability of isoquinolinones.

Conclusion

The metabolic stability of isoquinolinone scaffolds is a multifaceted property that is critical to their success as therapeutic agents. A thorough understanding of the underlying metabolic pathways, coupled with robust in vitro experimental evaluation, is essential for the rational design of drug candidates with optimal pharmacokinetic profiles. By leveraging the comparative data and strategic insights provided in this guide, researchers can more effectively navigate the metabolic tightrope and advance the development of novel and effective isoquinolinone-based medicines.

References

  • Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro. (2004). Chemical Research in Toxicology, 17(9), 1173-1180. [Link]

  • Pharmacokinetics, oral bioavailability and metabolism of a novel isoquinolinone-based melatonin receptor agonist in rats. (2012). Xenobiotica, 42(10), 963-973. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Anticancer Agents in Medicinal Chemistry, 21(7), 811-824. [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). Molecules, 29(3), 548. [Link]

  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. (2017). Xenobiotica, 47(11), 943-953. [Link]

  • Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. (2017). Frontiers in Pharmacology, 8, 538. [Link]

  • Metabolic engineering in isoquinoline alkaloid biosynthesis. (2007). Current Opinion in Biotechnology, 18(2), 148-155. [Link]

  • Interstrain differences of in vitro metabolic stability and impact on early drug discovery. (2011). Drug Metabolism Letters, 5(2), 101-107. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). Molecules, 27(19), 6649. [Link]

  • Use of Glucuronidation Fingerprinting to Describe and Predict mono- and di-Hydroxyflavone Metabolism by Recombinant UGT Isoforms and Human Intestinal and Liver Microsomes. (2011). Drug Metabolism and Disposition, 39(10), 1879-1890. [Link]

  • Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. (2011). Phytomedicine, 18(5), 415-422. [Link]

  • Bioanalytical Methods – An Overview. (2022). Bio-Analysis Centre. [Link]

  • An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion. (2008). Assay and Drug Development Technologies, 6(1), 81-91. [Link]

  • Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. (2011). ResearchGate. [Link]

  • Four types of UGT catalyzed reactions. A O-Glucuronidation; B... (n.d.). ResearchGate. [Link]

  • Drugs containing isoquinoline derivatives. (n.d.). ResearchGate. [Link]

  • Metabolic engineering for the production of plant isoquinoline alkaloids. (2016). Plant Biotechnology Journal, 14(7), 1469-1483. [Link]

  • Bioanalytical methods. (n.d.). Faculty of Pharmacy - Research Portal. [Link]

  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. (2022). Chemical Biology & Drug Design, 99(6), 944-956. [Link]

  • Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.). Xenotech. [Link]

  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. (2023). Frontiers in Chemistry, 11, 1148705. [Link]

  • Mechanism of the glucuronidation reaction catalyzed by... (n.d.). ResearchGate. [Link]

  • Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. (2021). ResearchGate. [Link]

  • Pharmacokinetics and Drug Metabolism: Interactions and Implications. (2023). Journal of Pharmaceutical Sciences & Emerging Drugs, 11(2). [Link]

  • Drug metabolism in drug discovery and development. (2018). Acta Pharmaceutica Sinica B, 8(5), 721-736. [Link]

  • Metabolism-guided drug design. (2018). ResearchGate. [Link]

  • Intrinsic clearance (liver microsomes, human) - ES. (n.d.). Eurofins Discovery. [Link]

  • Bioanalytical methods: Technological platforms and method validation. (2021). ScienceDirect. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2022). International Journal of Molecular Sciences, 23(5), 2749. [Link]

  • Drug Metabolism by CYP450 Enzymes. (2016). Proteopedia. [Link]

  • metabolic stability & determining intrinsic drug clearance. (2023). YouTube. [Link]

  • Advancing bioanalytical method development and validation for small molecules. (2023). YouTube. [Link]

  • metabolic stability assays for predicting intrinsic clearance. (2021). YouTube. [Link]

  • Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase. (2013). Journal of Medicinal Chemistry, 56(17), 6976-6985. [Link]

Sources

A Head-to-Head Comparison of 6-Hydroxyisoquinolin-1(2H)-one with Leading Heterocyclic PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. The isoquinolin-1(2H)-one scaffold has been identified as a privileged structure in the design of potent PARP inhibitors. This guide provides a detailed head-to-head comparison of a representative compound from this class, 6-hydroxyisoquinolin-1(2H)-one, with several clinically approved and late-stage investigational heterocyclic PARP inhibitors.

This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive technical overview, supported by available experimental data, to inform future research and development efforts in this critical area of oncology. While direct experimental data for this compound is limited in publicly accessible literature, we will draw upon structure-activity relationship (SAR) studies of closely related analogs to project its potential efficacy and compare it against established benchmarks.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.

Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping." This process involves the stabilization of the PARP-DNA complex, which itself becomes a cytotoxic lesion, obstructing DNA replication and transcription. The efficiency of PARP trapping varies among different inhibitors and is a critical determinant of their anticancer activity.

The Promise of the Isoquinolin-1(2H)-one Scaffold

The isoquinolin-1(2H)-one core has been extensively explored in the development of PARP inhibitors. Its rigid, bicyclic structure provides a suitable framework for mimicking the nicotinamide moiety of the NAD+ substrate, allowing for potent binding to the catalytic domain of PARP enzymes. The potential for substitution at various positions on the isoquinolinone ring offers opportunities to fine-tune potency, selectivity, and pharmacokinetic properties. The introduction of a hydroxyl group, as in this compound, can potentially enhance binding affinity through additional hydrogen bonding interactions within the PARP active site and improve solubility.

Comparative Analysis of Key Heterocyclic PARP Inhibitors

This guide focuses on a comparative analysis of this compound with five prominent heterocyclic PARP inhibitors:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, widely approved for various cancers.

  • Rucaparib (Rubraca®): A potent PARP inhibitor with approvals for ovarian and prostate cancers.

  • Niraparib (Zejula®): A highly potent PARP inhibitor used in the treatment of ovarian cancer.

  • Talazoparib (Talzenna®): Recognized for its exceptional PARP trapping ability and potency.

  • Veliparib: An investigational PARP inhibitor that has been extensively studied in clinical trials.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of these compounds is essential for understanding their potential drug-like characteristics.

PropertyThis compound (Predicted)OlaparibRucaparibNiraparibTalazoparibVeliparib
Molecular Weight 161.16 g/mol 434.5 g/mol 323.36 g/mol 320.39 g/mol 380.43 g/mol 244.28 g/mol
LogP (Predicted) ~1.5~1.6~2.1~2.3~1.4~0.5
Topological Polar Surface Area (TPSA) 53.3 Ų94.7 Ų71.8 Ų74.5 Ų104.2 Ų55.1 Ų
Hydrogen Bond Donors 222232
Hydrogen Bond Acceptors 254463

Note: Properties for this compound are predicted based on its chemical structure. LogP and TPSA values for other compounds are approximate and can vary based on the prediction algorithm.

Biological Activity: PARP Inhibition and Cellular Potency

The in vitro potency against PARP enzymes is a primary indicator of a compound's potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Key Cellular Activity Insights
This compound (Inferred) Likely in the low micromolar to high nanomolar rangeLikely in a similar range to PARP1Based on data for 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (IC50 = 17 µM for PARP1), the 6-hydroxy isomer is expected to exhibit inhibitory activity. Optimization of the scaffold is required to achieve nanomolar potency.
Olaparib 1-51-5The benchmark PARP inhibitor with proven clinical efficacy.[1]
Rucaparib 1.20.8Potent inhibitor of both PARP1 and PARP2.[1]
Niraparib 3.82.1Highly potent inhibitor with significant clinical activity.[1]
Talazoparib 0.570.28The most potent of the approved inhibitors in terms of PARP trapping.[1]
Veliparib 5.22.9A less potent PARP trapper compared to other approved inhibitors.
Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success.

ParameterOlaparibRucaparibNiraparibTalazoparibVeliparib
Bioavailability (%) ~90%~36%~73%~100%~39%
Protein Binding (%) ~82%~70%~83%~74%~88%
Half-life (hours) 151736904.8
Metabolism Primarily CYP3A4Primarily CYP2D6CarboxylesterasesMinimalPrimarily CYP2D6
Excretion Urine and fecesUrine and fecesUrine and fecesUrine and fecesUrine

Note: Pharmacokinetic parameters can vary between individuals.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.

PARP1/2 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against PARP1 and PARP2 enzymes.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histones (as a substrate for poly(ADP-ribosyl)ation)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) (PAR) antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Test compounds (including this compound and comparators)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Procedure:

  • Coat streptavidin-coated microplates with biotinylated NAD+.

  • In a separate plate, prepare serial dilutions of the test compounds in assay buffer.

  • Add the PARP enzyme and histones to each well containing the test compound.

  • Initiate the enzymatic reaction by adding the assay buffer containing NAD+.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a potent PARP inhibitor (e.g., Olaparib at a high concentration).

  • Transfer the reaction mixtures to the biotin-NAD+ coated plates and incubate to allow the poly(ADP-ribosyl)ated histones to bind.

  • Wash the plates to remove unbound components.

  • Add the anti-PAR antibody-HRP conjugate and incubate.

  • Wash the plates again.

  • Add the TMB substrate and measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cellular PARP Inhibition Assay (PARylation Assay)

Objective: To assess the ability of test compounds to inhibit PARP activity within a cellular context.

Materials:

  • Cancer cell line with known PARP activity (e.g., HeLa or a BRCA-deficient cell line)

  • DNA damaging agent (e.g., hydrogen peroxide or MMS)

  • Test compounds

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • Flow cytometer or high-content imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).

  • Induce DNA damage by adding a DNA damaging agent and incubate for a short period (e.g., 10-15 minutes).

  • Fix and permeabilize the cells.

  • Incubate the cells with the primary anti-PAR antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Analyze the fluorescence intensity using a flow cytometer or a high-content imaging system.

  • Quantify the reduction in PAR levels in treated cells compared to untreated controls to determine the cellular potency of the compounds.

Visualizing the Landscape: Signaling Pathways and Logical Relationships

To better understand the context in which these inhibitors operate, the following diagrams illustrate the DNA damage response pathway and the logical relationship of PARP inhibition.

DNA_Damage_Response cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair SSB DNA Single-Strand Break PARP PARP Activation SSB->PARP recruits Replication DNA Replication SSB->Replication unrepaired BER Base Excision Repair (BER) PARP->BER initiates DSB DNA Double-Strand Break HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Cell_Death Cell Death (Apoptosis) HR->Cell_Death if deficient Replication->DSB leads to PARPi PARP Inhibitor (e.g., this compound) PARPi->PARP inhibits

Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

PARPi_Comparison_Logic cluster_core Core Scaffold cluster_comparators Heterocyclic PARP Inhibitors Isoquinolinone Isoquinolin-1(2H)-one Target PARP Enzyme Isoquinolinone->Target Properties Physicochemical & Pharmacokinetic Properties Isoquinolinone->Properties Olaparib Olaparib Olaparib->Target Olaparib->Properties Rucaparib Rucaparib Rucaparib->Target Rucaparib->Properties Niraparib Niraparib Niraparib->Target Niraparib->Properties Talazoparib Talazoparib Talazoparib->Target Talazoparib->Properties Veliparib Veliparib Veliparib->Target Veliparib->Properties Activity Biological Activity (Enzyme Inhibition, PARP Trapping) Target->Activity Outcome Therapeutic Potential Activity->Outcome Properties->Outcome

Caption: Logical framework for the comparative evaluation of this compound and other heterocyclic PARP inhibitors.

Conclusion and Future Perspectives

The isoquinolin-1(2H)-one scaffold, represented here by this compound, holds significant promise as a foundational structure for the development of novel PARP inhibitors. While direct experimental validation for the 6-hydroxy substituted compound is needed, SAR from related analogs suggests it is a viable starting point for optimization.

The head-to-head comparison with clinically successful PARP inhibitors reveals several key considerations for future drug design:

  • Potency and PARP Trapping: Achieving nanomolar potency against PARP1 and PARP2 is a prerequisite for clinical viability. Furthermore, optimizing the PARP trapping ability, as exemplified by Talazoparib, can lead to significantly enhanced cytotoxicity in cancer cells.

  • Selectivity: While most current PARP inhibitors target both PARP1 and PARP2, exploring selectivity for one isoform over the other may offer opportunities to modulate the therapeutic window and reduce off-target effects.

  • Pharmacokinetics: Favorable ADME properties are paramount. The lower molecular weight and predicted favorable LogP of the this compound scaffold may offer advantages in terms of oral bioavailability and cell permeability, which should be experimentally verified.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Elucidating the precise SAR of substitutions on the isoquinolinone ring will be critical for optimizing potency, selectivity, and pharmacokinetic parameters. Ultimately, the goal is to develop next-generation PARP inhibitors with improved efficacy, a wider therapeutic index, and the potential to overcome resistance mechanisms observed with current therapies.

References

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. National Institutes of Health. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and compliant disposal of 6-hydroxyisoquinolin-1(2H)-one. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere procedural steps to explain the underlying principles, ensuring that every action is part of a self-validating system of laboratory safety. Adherence to these procedures is critical for protecting laboratory personnel, ensuring regulatory compliance, and maintaining the integrity of our research environment.

Part 1: Hazard Identification and Immediate Precautions

Before handling this compound, a thorough understanding of its hazard profile is essential. This compound, like many specialized reagents, possesses properties that mandate careful handling to mitigate risk.

1.1. Core Hazards Based on data from Safety Data Sheets (SDS) for the compound and structurally similar chemicals, this compound is classified as hazardous.[1] The primary risks include:

  • Acute Toxicity: The compound is harmful if swallowed and may be toxic or harmful if it comes into contact with the skin.[1][2]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[3][4] Direct contact can lead to redness, itching, and inflammation.[3][5]

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[3][4][5]

  • Aquatic Toxicity: Some data suggests the compound is harmful to aquatic life with long-lasting effects, making environmental release a significant concern.

1.2. Mandatory Personal Protective Equipment (PPE) Given the identified hazards, the use of appropriate PPE is non-negotiable. The principle here is to create a barrier between the researcher and the chemical, a fundamental tenet of laboratory safety.[6]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations (29 CFR 1910.133).[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.

  • Body Protection: A laboratory coat must be worn to protect against skin exposure.[8]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation risk.[3]

Hazard Classification GHS Hazard Statement Primary Precaution
Acute Toxicity (Oral)H302: Harmful if swallowedDo not eat, drink, or smoke when using this product.
Acute Toxicity (Dermal)H311/H312: Toxic/Harmful in contact with skinWear protective gloves and clothing.[2]
Skin IrritationH315: Causes skin irritationAvoid contact with skin.[4]
Eye IrritationH319: Causes serious eye irritationWear eye and face protection.[4]
Aquatic HazardH412: Harmful to aquatic life with long lasting effectsAvoid release to the environment.

Part 2: Waste Characterization and Regulatory Framework

Proper disposal begins with correct waste characterization. In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

2.1. Classification as Hazardous Waste A chemical waste is considered hazardous if it exhibits at least one of four characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or if it is specifically listed by the EPA.[11] Based on its known toxicological profile (harmful/toxic if swallowed or in contact with skin), this compound must be managed as a toxic hazardous waste . This classification dictates that it cannot be disposed of as common refuse or via the sanitary sewer system.[7] The "cradle-to-grave" principle of RCRA means that the generating laboratory is responsible for the waste from its creation to its final, safe disposal.[12]

Part 3: Step-by-Step Disposal Protocol

The following protocol is designed to ensure safety and compliance. The core principle is waste stream segregation —preventing the mixing of incompatible wastes and ensuring each waste type is handled by the most appropriate disposal pathway.[13]

3.1. Waste Segregation and Collection

  • Step 1: Solid Waste Collection

    • Collect pure, unused this compound and any solids grossly contaminated with it (e.g., weighing papers, contaminated absorbent pads) in a dedicated hazardous waste container.

    • The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail), be in good condition with a secure, screw-top lid, and prevent leakage.[13][14]

    • Causality: Segregating solid waste prevents unintended reactions and simplifies the disposal process for the waste management vendor. A secure container prevents spills and environmental release.

  • Step 2: Liquid Waste Collection

    • Collect all solutions containing this compound in a dedicated liquid hazardous waste container.

    • Do not mix this waste stream with other liquid wastes (e.g., halogenated solvents, acidic waste) unless their compatibility is confirmed.

    • Leave at least 10% headspace in the container to allow for vapor expansion and prevent spills.[14]

    • Causality: Keeping liquid waste streams separate is crucial for safety and cost-effective disposal. Mixing incompatible chemicals can lead to dangerous reactions, while mixing different solvent types can significantly increase disposal costs.

  • Step 3: Contaminated Sharps and Labware

    • Any sharps (needles, razor blades, broken glass) contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[15]

    • Disposable labware such as pipette tips and centrifuge tubes should be collected with the solid waste.

3.2. Container Labeling

  • Step 4: Labeling Hazardous Waste

    • All waste containers must be labeled immediately upon the first addition of waste.

    • The label must clearly state the words "Hazardous Waste ".[13]

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages. For this waste, "this compound" must be listed.

    • Include the name of the principal investigator and the laboratory location (building and room number).[13]

    • Causality: Proper labeling is a federal and state regulatory requirement.[13][16] It ensures the safety of everyone who may handle the container and provides the disposal facility with the information needed to manage the waste correctly.

3.3. Storage and Final Disposal

  • Step 5: On-site Storage

    • Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[13] This area must be at or near the point of generation and under the control of the lab personnel.

    • Keep waste containers closed at all times except when adding waste.[14] Funnels should not be left in open containers.

    • Causality: The SAA regulations allow for the safe accumulation of small quantities of waste in the lab without requiring a full-scale storage permit, provided these rules are strictly followed.[17]

  • Step 6: Arranging for Disposal

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste container.

    • Do not attempt to treat or neutralize the chemical waste in the lab. [15]

    • The approved and required method of disposal is through a licensed hazardous waste management company, which will typically use high-temperature incineration to ensure complete destruction of the compound.[15]

    • Causality: Licensed waste vendors have the permits, equipment, and expertise to handle and dispose of hazardous chemicals in a way that is safe and environmentally sound, ensuring the laboratory fulfills its "cradle-to-grave" responsibility.[10]

Disposal Workflow Diagram

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal Start Start: Generate Waste Containing This compound Identify Identify Waste Type Start->Identify Solid Solid Waste (e.g., powder, contaminated gloves) Identify->Solid Is it solid? Liquid Liquid Waste (e.g., solutions) Identify->Liquid Is it liquid? Sharps Contaminated Sharps (e.g., needles, broken glass) Identify->Sharps Is it a sharp? SolidContainer Place in Labeled, Sealed Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Place in Labeled, Sealed Liquid Hazardous Waste Container Liquid->LiquidContainer SharpsContainer Place in Puncture-Proof Sharps Container Sharps->SharpsContainer Store Store in Designated Satellite Accumulation Area (SAA) SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Pickup Contact EHS for Pickup by Licensed Waste Vendor Store->Pickup End End: Compliant Disposal (e.g., Incineration) Pickup->End

Caption: Logical workflow for the safe disposal of this compound.

Part 4: Emergency Procedures - Spill Management

In the event of an accidental spill, a calm and systematic response is crucial for safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Assess and Secure: Assess the extent of the spill. Ensure proper ventilation by working in a fume hood or opening a sash if safe to do so.

  • Don PPE: Before cleaning, don the full, appropriate PPE as described in section 1.2.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to minimize dust generation. For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[15]

  • Collect Waste: Carefully place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent solution, and collect all cleaning materials as hazardous waste.[18]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our vital research work is conducted without compromise to our health or the environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • OSHA Standards to Know Before Starting Your Lab. USA Lab.

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA).

  • OSHA Standards for Biological Laboratories. ASPR TRACIE.

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Medsitis.

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. LabTAG by GA International.

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube).

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet - this compound. Sigma-Aldrich.

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? Civil Engineering Explained (YouTube).

  • Safety Data Sheet - 1-Hydroxyisoquinoline. Fisher Scientific.

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources.

  • Defining Hazardous Waste. California Department of Toxic Substances Control.

  • 6-Hydroxyquinoline SDS, 580-16-5 Safety Data Sheets. ECHEMI.

  • Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). Cole-Parmer.

  • Safety Data Sheet - 6-Hydroxyquinoline. Fisher Scientific.

  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. Benchchem.

  • SOP-6 - Flammable Carcinogens and Reproductive Toxins. Old Dominion University.

  • Safety Data Sheet - 6-Hydroxyquinoline. AK Scientific, Inc.

  • 1(2H)-Isoquinolinone | C9H7NO. PubChem, National Center for Biotechnology Information.

  • The NIH Drain Discharge Guide. National Institutes of Health (NIH).

  • Chemical Waste Disposal Guidelines. Emory University.

  • Safety Data Sheet - 5-fluoro PB-22 6-hydroxyisoquinoline isomer. Cayman Chemical.

  • Chemical Hazards - EHSO Manual. The University of Alabama at Birmingham.

Sources

A Researcher's Guide to the Safe Handling of 6-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-hydroxyisoquinolin-1(2H)-one is foundational to therapeutic innovation. This compound, a member of the isoquinoline derivatives, holds significant promise in medicinal chemistry due to the broad spectrum of bioactivities associated with this class of nitrogen-containing heterocycles.[1][2] However, realizing this potential necessitates a steadfast commitment to safety. This guide provides essential, experience-driven safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Analogous compounds like 1(2H)-Isoquinolinone and 6-hydroxyquinoline are known to cause skin and eye irritation.[3][4] Direct contact with this compound may lead to redness, itching, and inflammation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[3][5]

  • Harmful if Swallowed or in Contact with Skin: Isoquinoline is classified as harmful if swallowed and toxic in contact with skin.[6] Given the structural similarities, a conservative approach dictates treating this compound with similar caution.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling chemical compounds.[7][8] Based on the potential hazards, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing eye irritation.[9]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. It is advisable to double-glove for added protection.
Body Protection A disposable gown made of polyethylene-coated polypropylene or a similar resistant material.Prevents contamination of personal clothing and skin. Standard lab coats are not sufficient.[9]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.Minimizes the risk of inhaling airborne particles.

Operational Plan: A Step-by-Step Handling Protocol

A clear and concise operational plan is crucial for minimizing exposure and ensuring reproducible results. The following workflow outlines the safe handling of this compound from receipt to use.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper fit Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Verify airflow Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Use anti-static weigh paper Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Cap container immediately Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Use appropriate solvent Doff PPE Doff PPE Dispose of Waste->Doff PPE Segregate waste streams

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, put on all required PPE as outlined in the table above.

    • Prepare the Chemical Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height.

  • Handling:

    • Weighing: Carefully weigh the desired amount of this compound on anti-static weigh paper within the fume hood to prevent dispersal of the powder.

    • Solution Preparation: Add the compound to the solvent in a suitable container. Cap the container immediately after addition to prevent the release of vapors or aerosols.

  • Cleanup:

    • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

    • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh paper, and pipette tips, in a designated hazardous waste container.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek immediate medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh paper, and excess compound, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this material down the drain.[10]

  • Consult Local Regulations: Chemical waste disposal is governed by local, regional, and national regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[10] The environmental fate of heterocyclic compounds can be complex, and improper disposal can lead to long-term environmental contamination.[11][12]

References

  • Environmental Impact and Toxicological Assessment of Heterocyclic Compounds. Journal of Environmental Science and Toxicology.
  • University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]

  • Cole-Parmer. Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). [Link]

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • PubChem. 1(2H)-Isoquinolinone. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • TSI Journals. Exploration of heterocyclic compounds from bio waste sugars: a Review. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxyisoquinolin-1(2H)-one
Reactant of Route 2
6-hydroxyisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.